1-(3-Chloropropyl)pyrrolidine; oxalic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
1-(3-chloropropyl)pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQUJRBWOSZQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1022112-22-6 | |
| Record name | 1022112-22-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-chloropropyl)pyrrolidine and its corresponding oxalate salt. Designed for professionals in research and drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this versatile synthetic intermediate. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from fundamental properties to practical applications, grounded in established scientific principles and supported by authoritative references.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, such as alkaloids, and its integral role in the structure of numerous pharmaceuticals underscore its importance.[3][4] The pyrrolidine moiety offers a unique combination of structural rigidity and the ability to introduce stereochemical complexity, making it a favored scaffold in the design of novel therapeutic agents.[1] 1-(3-Chloropropyl)pyrrolidine, in particular, serves as a valuable building block, featuring a reactive chloropropyl side chain that allows for its incorporation into more complex molecular architectures.[5] This guide will focus on the chemical properties of both the free base and its stable, crystalline oxalate salt, providing insights into its utility in the synthesis of active pharmaceutical ingredients (APIs).[]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(3-chloropropyl)pyrrolidine and its oxalate salt is paramount for its effective use in synthesis and for ensuring safe handling.
1-(3-Chloropropyl)pyrrolidine (Free Base)
The free base is typically a colorless to light yellow liquid.[7] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClN | [7] |
| Molecular Weight | 147.65 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 88-89 °C (at 22 Torr) | [7] |
| Density (Predicted) | 1.016 ± 0.06 g/cm³ | [7] |
| pKa (Predicted) | 10.10 ± 0.20 | [7] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [7] |
1-(3-Chloropropyl)pyrrolidine; Oxalic Acid (Oxalate Salt)
The oxalate salt is a more stable, solid form of the compound, which is often preferred for storage and handling.[8] Its properties are summarized below.
| Property | Value | Source |
| CAS Number | 1022112-22-6 | [9][10] |
| Molecular Formula | C₉H₁₆ClNO₄ | |
| Molecular Weight | 237.68 g/mol | |
| Appearance | White to Yellow Solid | |
| Melting Point | Analogous compound, 1-Benzyl-3,4-epoxypyrrolidine Oxalate, melts at 148-149°C. A precise melting point for the title compound is not readily available in the literature. | [11] |
| Solubility | Expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. Specific quantitative data is not readily available. | Inferred |
| Storage | Inert atmosphere, room temperature. | [9] |
Synthesis and Purification
The synthesis of 1-(3-chloropropyl)pyrrolidine and its subsequent conversion to the oxalate salt are critical processes for its utilization in further chemical transformations.
Synthesis of 1-(3-Chloropropyl)pyrrolidine
A common and effective method for the synthesis of 1-(3-chloropropyl)pyrrolidine involves the nucleophilic substitution of a dihalogenated propane with pyrrolidine.[7]
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine [7]
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 186 g (1.18 mol) of 1-bromo-3-chloropropane in 200 ml of diethyl ether. Cool the solution to 0°C using an ice bath.
-
Addition of Pyrrolidine: Slowly add two equivalents of pyrrolidine to the cooled solution. The addition should be controlled to maintain the reaction temperature.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. A white solid, pyrrolidine hydrobromide, will precipitate.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated solid.
-
To the filtrate, add ice-cold 10% hydrochloric acid solution. Partition the layers and discard the ether layer.
-
Cool the aqueous phase in an ice bath and basify with a 20% sodium hydroxide solution.
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the diethyl ether by rotary evaporation under reduced pressure.
-
Distill the residue under reduced pressure (95°C at 30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.
-
Causality Behind Experimental Choices:
-
Choice of Reagents: 1-bromo-3-chloropropane is chosen as the electrophile because the bromine atom is a better leaving group than chlorine, facilitating the initial nucleophilic attack by pyrrolidine. Using two equivalents of pyrrolidine serves a dual purpose: one equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction.
-
Temperature Control: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction and prevent side reactions. Allowing the reaction to proceed overnight at room temperature ensures completion.
-
Work-up Strategy: The acid wash removes any unreacted pyrrolidine. Subsequent basification liberates the free base of the product, allowing for its extraction into an organic solvent.
-
Purification Method: Vacuum distillation is the preferred method for purifying the final product, as it allows for distillation at a lower temperature, preventing potential decomposition.
Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate
The oxalate salt can be readily prepared by reacting the free base with oxalic acid. This method provides a stable, crystalline solid that is easier to handle and store than the liquid free base.[12]
Experimental Protocol: Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate (Adapted from a general procedure[12])
-
Dissolution: Dissolve the purified 1-(3-chloropropyl)pyrrolidine free base in approximately five volumes of a dry solvent such as isopropanol (IPA).
-
Salt Formation: In a separate flask, dissolve one equivalent of anhydrous oxalic acid in a minimal amount of dry IPA.
-
Precipitation: Slowly add the amine solution dropwise to the oxalic acid solution with stirring. If no precipitate forms immediately, add approximately three volumes of a non-polar solvent like diethyl ether to induce crystallization.
-
Isolation: Place the mixture in a freezer for at least one hour to ensure complete precipitation. Collect the resulting white, fluffy precipitate by vacuum filtration.
-
Purification: Wash the solid with cold diethyl ether to remove any residual unreacted starting materials or solvent. Dry the product under vacuum. For higher purity, recrystallization from an IPA/ether mixture can be performed.
Self-Validating System:
-
The formation of a precipitate upon mixing the two solutions is a strong indicator of salt formation.
-
The purity of the final product can be readily assessed by measuring its melting point and comparing it to the expected value (or that of an analytical standard).
-
Spectroscopic analysis (NMR, IR) can confirm the structure and the presence of both the 1-(3-chloropropyl)pyrrolidine cation and the oxalate anion.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of 1-(3-chloropropyl)pyrrolidine and its oxalate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of the oxalate salt is expected to be very similar to that of the hydrochloride salt. The key signals would include multiplets for the pyrrolidine ring protons and the propyl chain protons. The protons adjacent to the nitrogen and the chlorine atoms would be deshielded and appear at a lower field.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrrolidine ring and the chloropropyl chain.[13] The carbon attached to the chlorine atom would be significantly downfield.[14]
Infrared (IR) Spectroscopy
The IR spectrum of the oxalate salt would exhibit characteristic absorption bands for the C-H bonds of the pyrrolidine and propyl groups, the C-N bond, and the C-Cl bond. Additionally, strong absorption bands corresponding to the carboxylate (C=O and C-O) stretches of the oxalate anion would be prominent.
Mass Spectrometry (MS)
Mass spectrometry of the free base would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a characteristic feature.
Chemical Reactivity and Applications in Drug Development
1-(3-Chloropropyl)pyrrolidine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the terminal chlorine atom, which makes it an excellent alkylating agent.
Key Reactions
The primary mode of reactivity involves the nucleophilic substitution of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the facile introduction of the pyrrolidinopropyl moiety into a target molecule.
Figure 1: General reaction scheme for 1-(3-chloropropyl)pyrrolidine.
Role in the Synthesis of Antipsychotics and Other APIs
The pyrrolidine ring is a common structural motif in a number of antipsychotic drugs.[15] While a direct synthesis of a marketed drug using 1-(3-chloropropyl)pyrrolidine is not prominently documented in publicly available literature, its structural similarity to other intermediates used in the synthesis of phenothiazine antipsychotics suggests its potential in this area.[16] For instance, the synthesis of drugs like Perphenazine involves the N-alkylation of a phenothiazine core with a chloropropyl-containing side chain.[16]
The versatility of the pyrrolidinopropyl group makes it a valuable component in the design of various bioactive molecules, including agents targeting neurological disorders.[5]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 7. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 8. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]
- 9. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 10. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. US4452809A - Trans-4-(2-chlorophenoxy)-1-ethyl-3-pyrrolidinol and anti-depressant use thereof - Google Patents [patents.google.com]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]
- 14. Metabolites of [3-13C]1,2-dibromo-3-chloropropane in male rats studied by 13C and 1H-13C correlated two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
1-(3-Chloropropyl)pyrrolidine; oxalic acid synthesis protocol
An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate
Introduction
1-(3-Chloropropyl)pyrrolidine is a key synthetic intermediate characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a reactive chloropropyl substituent.[1] This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2] The pyrrolidine scaffold itself is a ubiquitous feature in a vast array of natural products and drugs, contributing significantly to their biological activity.[3][4]
As the free base form of 1-(3-Chloropropyl)pyrrolidine is a liquid, its conversion to a crystalline salt, such as an oxalate, is a common and highly effective strategy for purification and stabilization.[5] Oxalate salts are often well-defined, stable solids that are easier to handle, store, and accurately dispense compared to their liquid amine precursors. This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the stable oxalate salt, intended for researchers and professionals in drug development and chemical synthesis.
Overall Synthesis Scheme
The synthesis is a two-part process. First, the 1-(3-Chloropropyl)pyrrolidine free base is synthesized via a nucleophilic substitution reaction. Second, the purified amine is converted to its corresponding oxalate salt through a straightforward acid-base reaction.
Part I: Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)
Reaction Principle and Mechanism
The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Pyrrolidine, a secondary amine, acts as the nucleophile. It attacks the electrophilic terminal carbon of 1-bromo-3-chloropropane.[6] The choice of 1-bromo-3-chloropropane as the alkylating agent is deliberate; bromine is a better leaving group than chlorine due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution. Consequently, the nucleophilic attack occurs selectively at the carbon bearing the bromine atom.
Two equivalents of pyrrolidine are used. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrobromic acid (HBr) byproduct, forming pyrrolidinium bromide. This prevents the protonation of the reacting amine, which would render it non-nucleophilic.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |
| 1-Bromo-3-chloropropane | 157.44 | 1.18 | 1.0 | 186 g |
| Pyrrolidine | 71.12 | 2.36 | 2.0 | 168 g (200 mL) |
| Solvent (Ether) | - | - | - | ~400 mL |
| Initial Temperature | - | - | - | 0°C |
| Reaction Temperature | - | - | - | Room Temperature |
| Reaction Time | - | - | - | Overnight |
| Expected Yield | 147.65 (Product) | ~0.625 | - | ~91 g (53%)[5] |
Experimental Protocol
This protocol is adapted from established literature procedures.[5]
-
Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the apparatus is dry and operated under an inert atmosphere (e.g., nitrogen or argon), as pyrrolidine can be air-sensitive.[7]
-
Reagent Preparation: In the flask, dissolve 186 g (1.18 mol) of 1-bromo-3-chloropropane in 200 mL of diethyl ether. Cool the solution to 0°C using an ice bath.
-
Nucleophilic Addition: Slowly add 2 equivalents of pyrrolidine (168 g, 2.36 mol) to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature at or below 5-10°C.
-
Causality Insight: This slow, chilled addition is critical for managing the exothermic nature of the SN2 reaction, thereby minimizing the formation of potential side products.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight. A white precipitate of pyrrolidinium bromide will form.
-
Initial Workup - Filtration: Remove the white solid (pyrrolidinium bromide) by vacuum filtration. Wash the solid with a small amount of cold ether and combine the filtrates.
-
Workup - Acid-Base Extraction:
-
Transfer the filtrate to a separatory funnel and add an ice-cold 10% hydrochloric acid solution. Shake thoroughly. The desired amine product, being basic, will move into the aqueous layer as its hydrochloride salt, while unreacted starting material and non-basic impurities remain in the ether layer.
-
Separate the layers and discard the ether layer.
-
Cool the aqueous layer in an ice bath and make it alkaline (pH > 12) by the slow addition of a 20% sodium hydroxide solution. This deprotonates the amine salt, regenerating the free base.
-
Extract the liberated free base from the aqueous layer with diethyl ether (e.g., 3 x 150 mL).
-
Trustworthiness Check: This acid-base extraction is a classic and robust method for purifying amines, ensuring that only basic components are isolated.
-
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the ether under reduced pressure using a rotary evaporator.
-
Purification - Vacuum Distillation: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at approximately 95°C / 30 mmHg.[5] This should yield around 91 g (53%) of 1-(3-chloropropyl)pyrrolidine as a colorless to pale yellow liquid.[5]
Part II: Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate
Principle of Salt Formation
The purified 1-(3-chloropropyl)pyrrolidine is a tertiary amine and therefore a base. It readily reacts with an acid, such as oxalic acid, in a 1:1 molar ratio to form a stable ammonium salt. This process is highly advantageous as the resulting oxalate salt is typically a crystalline solid. This solid form facilitates easier handling, storage, and precise weighing, and the crystallization process itself serves as an effective final purification step, removing any remaining minor impurities.
Experimental Protocol
-
Dissolution: Dissolve the purified 1-(3-chloropropyl)pyrrolidine (1 mole equivalent) in a suitable solvent such as ethanol, isopropanol, or acetone.
-
Acid Addition: Separately, prepare a solution of oxalic acid (1 mole equivalent) in the same solvent. Slowly add the oxalic acid solution to the stirred amine solution.
-
Crystallization: The oxalate salt may precipitate immediately upon addition. If not, the solution can be cooled in an ice bath, and crystallization can be induced by scratching the inside of the flask with a glass rod. Allow the mixture to stand for a sufficient time to ensure complete crystallization.
-
Isolation and Drying: Collect the resulting white to yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any surface impurities. Dry the product under vacuum to obtain the final 1-(3-chloropropyl)pyrrolidine oxalate salt.
-
Self-Validating System: The success of this step is validated by obtaining a solid with a sharp melting point. The identity and purity can be definitively confirmed through analytical techniques such as NMR spectroscopy, which would show characteristic shifts for both the pyrrolidine derivative and the oxalate counter-ion.[8]
-
Safety and Handling
All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals.[9][10]
-
Pyrrolidine: Highly flammable liquid and vapor.[7] Toxic if swallowed and causes severe skin burns and eye damage.[11] It is air-sensitive and should be handled under an inert atmosphere.[7]
-
1-Bromo-3-chloropropane: A toxic and flammable liquid.[12] It is a hazardous alkylating agent and should be handled with extreme care to avoid inhalation, ingestion, or skin contact.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[9]
-
Emergency Measures: Ensure that an eyewash station and safety shower are immediately accessible.[9][10] In case of fire, use CO2, dry chemical, or foam extinguishers.[7]
References
-
Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]
- Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
-
ResearchGate. Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone.... [Link]
-
MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
-
Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
-
Wikipedia. 1-Bromo-3-chloropropane. [Link]
-
Sanjay Chemicals (India) Pvt. Ltd. 1-BROMO-3-CHLOROPROPANE. [Link]
Sources
- 1. CAS 57616-69-0: N-(3-chloropropyl)pyrrolidine hydrochloride [cymitquimica.com]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 6. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR spectrum [chemicalbook.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
- 12. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine; Oxalic Acid (CAS No. 1022112-22-6)
This guide provides a comprehensive technical overview of 1-(3-Chloropropyl)pyrrolidine; oxalic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. The document delves into its chemical and physical properties, offers detailed synthesis and characterization protocols, explores its reactivity and potential applications, and outlines essential safety and handling procedures.
Introduction: A Versatile Pyrrolidine-Based Building Block
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. 1-(3-Chloropropyl)pyrrolidine, as its oxalate salt, is a bifunctional building block of significant interest. It combines the nucleophilic pyrrolidine nitrogen with a reactive primary alkyl chloride, offering a strategic tool for constructing more complex molecular architectures. This guide aims to consolidate the available technical information and provide practical, field-proven insights into its effective use.
Physicochemical Properties and Structural Elucidation
While specific experimental data for the oxalate salt is not extensively published, the properties can be inferred from the constituent parts: 1-(3-Chloropropyl)pyrrolidine and oxalic acid.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 1022112-22-6 | |
| Molecular Formula | C₉H₁₆ClNO₄ | |
| Molecular Weight | 237.68 g/mol | |
| Appearance | White to yellow solid | Inferred from supplier data for similar compounds. |
| Purity | Typically >95% | |
| Storage | Inert atmosphere, room temperature. |
Structural Formula:
The compound is an acid-base salt formed between the tertiary amine of 1-(3-Chloropropyl)pyrrolidine and the dicarboxylic oxalic acid.
Molecular weight of 1-(3-Chloropropyl)pyrrolidine; oxalic acid
An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine Oxalate: Physicochemical Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)pyrrolidine and its oxalate salt, a critical intermediate in pharmaceutical synthesis and chemical research. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document details the physicochemical properties of both the parent amine and oxalic acid, outlines validated protocols for the synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the stable oxalate salt, and discusses its applications in drug development. The formation of the oxalate salt is a key strategy for improving the handling, stability, and purity of the liquid amine, facilitating its use in further synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile chemical entity.
Introduction: The Significance of the Pyrrolidine Scaffold
The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery, valued for its ability to introduce three-dimensionality and specific stereochemical configurations into a molecule.[3][4] This structural feature allows for precise exploration of pharmacophore space, often leading to enhanced binding affinity and selectivity for biological targets.[3][4] Pyrrolidine derivatives are integral components of a wide array of pharmaceuticals, from anticancer and anti-inflammatory agents to treatments for central nervous system disorders.[2][4]
1-(3-Chloropropyl)pyrrolidine is a functionalized pyrrolidine that serves as a valuable synthetic building block. The presence of a reactive chloropropyl group allows for its use as an alkylating agent to introduce the pyrrolidinylpropyl moiety into target molecules. However, as a liquid amine, it can be challenging to handle, purify, and store. The conversion to a solid, crystalline salt by reaction with an acid like oxalic acid is a standard and highly effective industry practice. This process not only yields a more stable and easily handled solid but also provides an excellent method for purification. This guide focuses specifically on the oxalate salt, detailing its properties and preparation.
Physicochemical Properties
A thorough understanding of the properties of the individual components is essential before examining the resulting salt.
Component Analysis
| Property | 1-(3-Chloropropyl)pyrrolidine | Oxalic Acid (Anhydrous) |
| Chemical Structure | A pyrrolidine ring N-substituted with a 3-chloropropyl chain. | A dicarboxylic acid. |
| Molecular Formula | C₇H₁₄ClN[5][6] | C₂H₂O₄[7] |
| Molecular Weight | 147.65 g/mol [6][8] | 90.034 g/mol [7][9] |
| Appearance | Colorless to pale yellow liquid[6][8] | White crystals[7] |
| CAS Number | 39743-20-9[6][8] | 144-62-7[7] |
Note: Oxalic acid also commonly exists as a dihydrate (C₂H₂O₄·2H₂O) with a molecular weight of 126.065 g/mol .[7]
1-(3-Chloropropyl)pyrrolidine Oxalate (1:1 Salt)
The reaction of one equivalent of the basic amine with one equivalent of the dicarboxylic acid results in the formation of the 1:1 oxalate salt.
-
Molecular Formula : C₉H₁₆ClNO₄
-
Molecular Weight : 237.68 g/mol (Calculated from 147.65 + 90.034)
-
Typical Appearance : White to off-white solid.
-
Rationale for Formation : The salt is a stable, crystalline solid, which is significantly easier to handle, weigh, and store compared to the parent liquid amine. The crystallization process involved in its formation is also an effective purification step.
Caption: Formation of the 1:1 Oxalate Salt.
Synthesis and Salt Formation
Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)
The synthesis of the parent amine is typically achieved via nucleophilic substitution. A common method involves the reaction of pyrrolidine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.[6]
Causality of Experimental Choices:
-
Reactant Stoichiometry : Two equivalents of pyrrolidine are used. One equivalent acts as the nucleophile to displace the bromide, while the second equivalent acts as a base to neutralize the hydrobromic acid (HBr) byproduct, preventing protonation of the starting amine.
-
Solvent : An inert solvent like diethyl ether is used to dissolve the reactants without participating in the reaction.
-
Workup : The aqueous acid-base workup is a classic purification technique for amines. The amine is protonated by acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, deprotonating the amine back to its free base form, which can then be extracted with an organic solvent.
-
Purification : Distillation under reduced pressure is used to purify the final liquid product, as it has a relatively high boiling point.[6]
Caption: Workflow for Synthesis of 1-(3-Chloropropyl)pyrrolidine.
Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate
The conversion of the free base amine to its oxalate salt is a straightforward acid-base reaction, followed by crystallization.
Causality of Experimental Choices:
-
Solvent System : A solvent in which the free base and acid are soluble but the resulting salt is poorly soluble is ideal. This facilitates precipitation/crystallization upon formation. Alcohols like ethanol or isopropanol are common choices.
-
Stoichiometry : A 1:1 molar ratio of the amine to oxalic acid is used to form the desired salt. Using anhydrous oxalic acid is preferable to avoid incorporating water into the crystal lattice.
-
Crystallization : Cooling the reaction mixture reduces the solubility of the salt, promoting higher recovery of the crystalline product.
-
Isolation : Filtration is the standard method for collecting the solid product. Washing with a cold, non-polar solvent (like cold ether) removes residual soluble impurities without dissolving the desired salt.
Caption: Workflow for Oxalate Salt Formation.
Analytical Characterization of the Oxalate Salt
To ensure the identity, purity, and quality of the final salt, a suite of analytical techniques is employed. These methods provide a self-validating system for the described protocols.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the chemical structure by showing the expected signals and integrations for the protons and carbons in the molecule. The presence of both the 1-(3-chloropropyl)pyrrolidine and oxalate moieties can be verified.
-
Infrared (IR) Spectroscopy : Identifies characteristic functional groups. Key absorbances would include C-H stretches, C-N stretches, and the strong carbonyl (C=O) and O-H stretches from the carboxylate/carboxylic acid groups of the oxalate counterion.
-
Mass Spectrometry (MS) : Determines the mass-to-charge ratio of the parent cation, confirming the molecular weight of the 1-(3-chloropropyl)pyrrolidine component (m/z ~148 for [M+H]⁺).[12]
-
Elemental Analysis (CHN) : Provides the percentage composition of carbon, hydrogen, and nitrogen in the salt. The experimental values should match the theoretical values calculated from the molecular formula (C₉H₁₆ClNO₄) within an acceptable margin of error.
-
Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key indicator of purity. Thermogravimetric Analysis (TGA) assesses thermal stability and can confirm the absence of solvent or water in the final product.[13]
-
Powder X-ray Diffraction (PXRD) : For crystalline solids, PXRD provides a unique diffraction pattern or "fingerprint." This is crucial in pharmaceutical development for identifying the specific crystalline form (polymorph) and ensuring batch-to-batch consistency.[14]
Applications in Research and Drug Development
1-(3-Chloropropyl)pyrrolidine oxalate is not an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its utility stems from the two distinct parts of its parent amine.
-
The Pyrrolidine Ring : This motif is incorporated into drugs to enhance potency, improve pharmacokinetic properties, or modulate selectivity. Its non-planar, sp³-rich structure is advantageous compared to flat, aromatic rings.[3]
-
The 3-Chloropropyl Linker : This is a reactive "handle" that allows chemists to covalently attach the pyrrolidine ring to a larger molecule of interest via nucleophilic substitution reactions.
The oxalate salt is the preferred form of this intermediate for several reasons:
-
Stability : Solid salts have a longer shelf-life than liquid free-base amines.
-
Ease of Use : Solids are easier to weigh accurately and dispense in a laboratory or manufacturing setting.
-
Guaranteed Purity : The crystallization process used to form the salt effectively removes impurities, ensuring the high quality required for pharmaceutical synthesis.
This intermediate is used in the synthesis of a wide range of compounds, including those targeting neurological disorders and other therapeutic areas where the pyrrolidine structure is known to have beneficial effects.[15]
Experimental Protocols
The following are representative protocols. Researchers should always adhere to appropriate laboratory safety procedures.
Protocol 1: Synthesis of 1-(3-Chloropropyl)pyrrolidine[6]
-
To a solution of 1-bromo-3-chloropropane (1.18 mol) in 200 mL of diethyl ether at 0°C, slowly add pyrrolidine (2.36 mol, 2 equivalents).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate (pyrrolidinium bromide) will form.
-
Remove the solid by filtration.
-
Transfer the filtrate to a separatory funnel and add 200 mL of ice-cold 10% hydrochloric acid. Shake and allow the layers to separate. Discard the ether layer.
-
Cool the aqueous layer in an ice bath and make it alkaline by the slow addition of 20% sodium hydroxide solution until pH > 12.
-
Extract the aqueous layer three times with 150 mL portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the ether.
-
Purify the resulting pale yellow liquid residue by vacuum distillation to yield the final product.
Protocol 2: Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate
-
Dissolve 1-(3-Chloropropyl)pyrrolidine (0.10 mol) in 100 mL of ethanol.
-
In a separate flask, dissolve anhydrous oxalic acid (0.10 mol, 9.0 g) in 100 mL of warm ethanol.
-
Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.
-
Continue stirring the mixture for 1-2 hours at room temperature.
-
Cool the mixture in an ice bath for 1 hour to maximize crystallization.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
Characterize the final product using the analytical methods described in Section 4.
Conclusion
1-(3-Chloropropyl)pyrrolidine oxalate is a fundamentally important chemical intermediate for the pharmaceutical industry. This guide has detailed its core physicochemical properties, deriving its molecular weight from its constituent components: 1-(3-Chloropropyl)pyrrolidine (147.65 g/mol ) and anhydrous oxalic acid (90.034 g/mol ), resulting in a salt with a molecular weight of 237.68 g/mol . By providing a clear rationale and detailed protocols for its synthesis and salt formation, this document underscores the practical advantages of converting the liquid amine into a stable, pure, and easily handled crystalline solid. A robust analytical strategy is essential for validating the quality of the salt, ensuring its suitability for use in the synthesis of high-value active pharmaceutical ingredients.
References
-
Oxalic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Oxalic Acid Formula - Structure and Equivalent Weight. (n.d.). Physics Wallah. Retrieved January 5, 2026, from [Link]
-
Calculate the molar mass of oxalic acid C 12 O 16 H class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 5, 2026, from [Link]
-
How can you calculate the molar mass of an oxalic acid? - Quora. (n.d.). Quora. Retrieved January 5, 2026, from [Link]
-
Calculate the Molar Mass of Oxalic Acid (C = 12, O = 16, H = 1). (n.d.). Unacademy. Retrieved January 5, 2026, from [Link]
-
1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
1-(3-chloropropyl)-pyrrolidine (C7H14ClN) - PubChemLite. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]
-
Analytical Techniques and Strategies for Salt/Co-crystal Characterization - OUCI. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham). Retrieved January 5, 2026, from [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021). PubMed. Retrieved January 5, 2026, from [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed. (2010). PubMed. Retrieved January 5, 2026, from [Link]
-
Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine - MDPI. (2022). MDPI. Retrieved January 5, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 7. Oxalic acid - Wikipedia [en.wikipedia.org]
- 8. CAS 39743-20-9: 1-(3-Chloropropyl)pyrrolidine | CymitQuimica [cymitquimica.com]
- 9. Calculate the molar mass of oxalic acid C 12 O 16 H class 11 chemistry CBSE [vedantu.com]
- 10. 1022112-22-6 Cas No. | 1-(3-chloropropyl)pyrrolidine; oxalic acid | Apollo [store.apolloscientific.co.uk]
- 11. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 12. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]
- 13. mdpi.com [mdpi.com]
- 14. Analytical Techniques and Strategies for Salt/Co-crystal Characterization [ouci.dntb.gov.ua]
- 15. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to the Structural Analysis of 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt
This guide provides a comprehensive technical analysis of the structural features of 1-(3-chloropropyl)pyrrolidine and its corresponding oxalate salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies and interpretations essential for the thorough characterization of this compound. We will explore the synthesis, spectroscopic properties, and the critical role of salt formation in modifying the physicochemical characteristics of the parent amine.
Introduction: The Significance of 1-(3-Chloropropyl)pyrrolidine in Medicinal Chemistry
The pyrrolidine moiety is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 1-(3-Chloropropyl)pyrrolidine, in particular, serves as a key building block in organic synthesis, offering a reactive chloropropyl side chain that can be readily modified to introduce diverse functionalities. The formation of salts, such as the oxalate salt, is a critical step in drug development to enhance stability, crystallinity, and bioavailability. A thorough structural understanding of both the free base and its salt forms is therefore paramount for its effective application.
Synthesis and Salt Formation
Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)
The synthesis of 1-(3-chloropropyl)pyrrolidine is typically achieved through the nucleophilic substitution of a suitable dihalogenated propane with pyrrolidine. A common method involves the reaction of 1-bromo-3-chloropropane with two equivalents of pyrrolidine in an ethereal solvent.[2] One equivalent of pyrrolidine acts as the nucleophile, displacing the more reactive bromide, while the second equivalent acts as a base to neutralize the hydrobromic acid byproduct.
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-bromo-3-chloropropane (1.18 mol) in 200 ml of diethyl ether and cool the solution to 0°C in an ice bath.
-
Addition of Pyrrolidine: Slowly add pyrrolidine (2.36 mol, 2 equivalents) to the cooled solution.
-
Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight. A white precipitate of pyrrolidinium bromide will form.
-
Work-up:
-
Filter the reaction mixture to remove the solid precipitate.
-
To the filtrate, add ice-cold 10% hydrochloric acid. Separate the aqueous layer.
-
Basify the aqueous layer with ice-cold 20% sodium hydroxide solution.
-
Extract the aqueous layer with diethyl ether.
-
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the ether under reduced pressure. The crude product can be purified by vacuum distillation (95 °C/30 mmHg) to yield 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.[2]
Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate
The formation of the oxalate salt involves a straightforward acid-base reaction between the basic nitrogen of the pyrrolidine ring and the acidic protons of oxalic acid. This process is often employed to obtain a stable, crystalline solid from a liquid or oily free base, which facilitates purification, handling, and formulation.
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate
-
Dissolution: Dissolve 1-(3-chloropropyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Acid Addition: In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent, with gentle warming if necessary.
-
Salt Formation: Slowly add the oxalic acid solution to the solution of the free base with stirring. A white precipitate of the oxalate salt should form.
-
Crystallization: The mixture may be stirred at room temperature or cooled to promote complete precipitation.
-
Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 1-(3-chloropropyl)pyrrolidine oxalate as a white to yellow solid.[3]
Diagram of Synthesis and Salt Formation Workflow
Caption: Workflow for the synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the oxalate salt.
Structural Analysis of 1-(3-Chloropropyl)pyrrolidine Oxalate
A comprehensive structural analysis relies on a combination of techniques to probe the molecular connectivity, functional groups, and three-dimensional arrangement of the molecule.
X-ray Crystallography of Amine Oxalate Salts
While a specific crystal structure for 1-(3-chloropropyl)pyrrolidine oxalate is not publicly available, the crystalline nature of amine oxalate salts has been extensively studied. These studies reveal a common structural motif dominated by strong hydrogen bonding interactions.[1]
In the solid state, the pyrrolidine nitrogen is protonated (pyrrolidinium cation), and the oxalic acid exists as the oxalate dianion or hydrogen oxalate anion. The crystal packing is primarily dictated by the hydrogen bonds formed between the N-H protons of the pyrrolidinium cation and the oxygen atoms of the oxalate anion. These interactions typically lead to the formation of extended networks, such as chains or sheets.[1] The specific arrangement will depend on factors such as the stoichiometry of the salt and the presence of any solvent of crystallization.
Diagram of Probable Hydrogen Bonding Network
Caption: A simplified representation of the key hydrogen bonding interaction between the pyrrolidinium cation and the oxalate anion.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized compound and its salt.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.
-
1-(3-Chloropropyl)pyrrolidine (Free Base): The spectrum is expected to show multiplets for the pyrrolidine ring protons, typically in the range of 1.7-2.8 ppm. The chloropropyl chain protons will appear as distinct multiplets, with the protons adjacent to the nitrogen being the most deshielded, followed by the protons adjacent to the chlorine.
-
1-(3-Chloropropyl)pyrrolidine Oxalate: Upon salt formation, the protonation of the pyrrolidine nitrogen leads to a downfield shift of the adjacent protons (α-protons of the pyrrolidine ring and the N-CH₂ of the propyl chain) due to the increased electron-withdrawing effect of the positively charged nitrogen. The N-H proton will appear as a broad signal, and its chemical shift can be concentration-dependent. The protons of the oxalate counter-ion are generally not observed in the ¹H NMR spectrum. A comparison with the spectrum of the hydrochloride salt can be informative.[4]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
-
1-(3-Chloropropyl)pyrrolidine (Free Base): The spectrum will show distinct signals for the carbons of the pyrrolidine ring and the chloropropyl chain. The carbons attached to the nitrogen and chlorine atoms will be the most downfield.
-
1-(3-Chloropropyl)pyrrolidine Oxalate: Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift. The oxalate carbons will appear as a signal in the carbonyl region, typically around 160-170 ppm.[5]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |
| Pyrrolidine C-H (α to N) | 3.0 - 3.5 | 55 - 60 | Downfield shift upon protonation |
| Pyrrolidine C-H (β to N) | 1.8 - 2.2 | 23 - 28 | |
| Propyl N-CH₂ | 3.0 - 3.5 | 52 - 57 | Downfield shift upon protonation |
| Propyl -CH₂- | 2.0 - 2.4 | 28 - 33 | |
| Propyl CH₂-Cl | 3.6 - 4.0 | 42 - 47 | |
| Oxalate C=O | - | 160 - 170 | Only in ¹³C NMR of the salt |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).
IR spectroscopy is a powerful tool for identifying functional groups.
-
1-(3-Chloropropyl)pyrrolidine (Free Base): The spectrum will be characterized by C-H stretching vibrations around 2800-3000 cm⁻¹, and the absence of a significant N-H stretching band as it is a tertiary amine.
-
1-(3-Chloropropyl)pyrrolidine Oxalate: The formation of the pyrrolidinium cation introduces a broad and strong N-H stretching band in the region of 2500-3200 cm⁻¹. Additionally, a characteristic NH₂⁺ bending vibration is expected in the 1560-1620 cm⁻¹ region for this secondary amine salt.[2] The oxalate anion will exhibit strong C=O stretching vibrations, typically around 1600-1700 cm⁻¹, which may overlap with the amine salt bending vibrations, and C-O stretching bands.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| N⁺-H (Salt) | Stretch | 2500 - 3200 (broad, strong) |
| C-H | Stretch | 2800 - 3000 |
| C=O (Oxalate) | Stretch | 1600 - 1700 (strong) |
| N⁺H₂ (Salt) | Bend | 1560 - 1620 |
| C-O (Oxalate) | Stretch | ~1300 |
| C-Cl | Stretch | 600 - 800 |
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.
-
Data Acquisition: Obtain a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and acquire the sample spectrum.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
1-(3-Chloropropyl)pyrrolidine (Free Base): In electron ionization (EI) mode, the mass spectrum will show the molecular ion peak (M⁺) at m/z 147. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of the chloropropyl group or cleavage within the pyrrolidine ring.
-
1-(3-Chloropropyl)pyrrolidine Oxalate: Under typical MS conditions (e.g., electrospray ionization, ESI), the oxalate salt will dissociate in solution. In positive ion mode, the spectrum will show the protonated free base [M+H]⁺ at m/z 148. The oxalate anion is not typically observed in positive ion mode.
Table 3: Expected Mass Spectrometry Peaks
| Species | Ionization Mode | Expected m/z |
| 1-(3-Chloropropyl)pyrrolidine | EI | 147 [M]⁺ |
| 1-(3-Chloropropyl)pyrrolidine | ESI (+) | 148 [M+H]⁺ |
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.
Physicochemical Properties and their Significance
The conversion of the liquid free base to a solid oxalate salt significantly alters its physicochemical properties.
-
Melting Point: The oxalate salt will have a distinct and likely higher melting point compared to the boiling point of the free base, which is indicative of a stable crystalline lattice.
-
Solubility: The solubility of the oxalate salt in various solvents will differ from that of the free base. Amine salts are generally more soluble in polar solvents like water, which is a crucial property for pharmaceutical formulations. The solubility of amine oxalates can be influenced by factors such as pH and the presence of other ions.[6]
-
pKa: The predicted pKa of 1-(3-chloropropyl)pyrrolidine is approximately 10.10.[2] This value indicates that it is a moderately strong base and will be readily protonated by oxalic acid.
Table 4: Physicochemical Properties
| Property | 1-(3-Chloropropyl)pyrrolidine (Free Base) | 1-(3-Chloropropyl)pyrrolidine Oxalate |
| Physical State | Pale yellow liquid[2] | White to yellow solid[3] |
| Boiling Point | 88-89 °C (22 Torr)[2] | Decomposes upon heating |
| pKa (Predicted) | 10.10[2] | N/A |
| Solubility | Soluble in organic solvents | Expected to be more soluble in polar solvents |
Conclusion
The structural analysis of 1-(3-chloropropyl)pyrrolidine and its oxalate salt is a multi-faceted process that combines synthesis, crystallography, and various spectroscopic techniques. This in-depth guide has outlined the key experimental protocols and interpretative principles necessary for a thorough characterization. The formation of the oxalate salt provides a crystalline, stable form of the parent amine, which is advantageous for applications in drug development and organic synthesis. A comprehensive understanding of the structural and physicochemical properties of both the free base and its salt is essential for harnessing the full potential of this versatile building block.
References
-
Sciencemadness Wiki. Ammonium oxalate. (2024-01-13). [Link]
-
Loba Chemie. AMMONIUM OXALATE MONOHYDRATE AR/ACS. [Link]
-
ResearchGate. Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. (2016-08-02). [Link]
-
Journal of the American Chemical Society. The Solubility of Ammonium Oxalate in Water. [Link]
-
PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916. [Link]
-
ResearchGate. Crystalline structures of salts of oxalic acid and aliphatic amines. (2025-08-10). [Link]
-
PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]
-
ResearchGate. 1 H NMR spectra of compounds (II-VII 1 ), respectively. [Link]
-
PubChemLite. 1-(3-chloropropyl)-pyrrolidine (C7H14ClN). [Link]
-
SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid (3-chloro-2-methyl-phenyl)-amide. [Link]
-
ResearchGate. FT-IR spectrum of sodium oxalate crystals. [Link]
-
ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_D_Mnova_Poster_SMASH2016.pdf]([Link] Argyropoulos_D_Mnova_Poster_SMASH2016.pdf)
-
ChemRxiv. High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]
-
ResearchGate. The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. [Link]
-
ResearchGate. ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate.... [Link]
-
ResearchGate. FTIR spectra of the metal oxalate complexes. [Link]
-
ResearchGate. Theoretical and experimental FTIR spectra of C13-oxalate ion in D2O.... [Link]
-
NIST WebBook. Pyrrolidine, 1-nitroso-. [Link]
-
NIST WebBook. Pyrrolidine, n-methyl-, hydrochloride. [Link]
-
ResearchGate. FTIR spectrum of urinary stone containing (a) pure calcium oxalate.... [Link]
-
NIST WebBook. Benzene, (3-chloropropyl)-. [Link]
-
NIST WebBook. 1,2-Propanediol, 3-chloro-. [Link]
Sources
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223) [hmdb.ca]
- 2. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 3. 1-(3-CHLOROPROPYL)PYRROLIDINE; OXALIC ACID | 1022112-22-6 [sigmaaldrich.com]
- 4. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine Oxalate: Synthesis, Characterization, and Applications in Pharmaceutical Development
This technical guide provides a comprehensive overview of 1-(3-chloropropyl)pyrrolidine oxalate, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and its role in the pharmaceutical industry. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.
Introduction: The Significance of the Pyrrolidine Moiety
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in medicinal chemistry.[3] The conformational flexibility of the non-planar pyrrolidine ring, often described as "pseudorotation," allows for a three-dimensional exploration of pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] 1-(3-Chloropropyl)pyrrolidine oxalate serves as a valuable bifunctional intermediate, possessing a nucleophilic pyrrolidine nitrogen and an electrophilic chloropropyl chain, making it a versatile precursor for the synthesis of more complex molecules.
Physicochemical Properties
1-(3-Chloropropyl)pyrrolidine oxalate is the oxalate salt of the free base, 1-(3-chloropropyl)pyrrolidine. The formation of the oxalate salt enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base, which is a liquid.[4][5]
| Property | Value | Source(s) |
| IUPAC Name | 1-(3-chloropropyl)pyrrolidine;oxalic acid | [6] |
| Synonyms | 1-(3-Chloropropyl)pyrrolidine oxalate | [7] |
| CAS Number | 1022112-22-6 | [7] |
| Molecular Formula | C₉H₁₆ClNO₄ | [8] |
| Molecular Weight | 237.68 g/mol | [7] |
| Appearance | White to yellow solid | [7] |
| Purity | Typically ≥95% | [7] |
| Storage | Inert atmosphere, room temperature | [8] |
Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate
The synthesis of 1-(3-chloropropyl)pyrrolidine oxalate is a two-step process. The first step involves the synthesis of the free base, 1-(3-chloropropyl)pyrrolidine, followed by its conversion to the oxalate salt.
Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)
A common and effective method for the synthesis of 1-(3-chloropropyl)pyrrolidine is the nucleophilic substitution reaction between pyrrolidine and a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane.
Experimental Protocol:
Materials:
-
Pyrrolidine
-
1-Bromo-3-chloropropane
-
Diethyl ether
-
10% Hydrochloric acid solution
-
20% Sodium hydroxide solution
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 1-bromo-3-chloropropane (1.18 mol) in diethyl ether (200 ml) and cool the solution to 0°C using an ice bath.
-
Slowly add pyrrolidine (2 equivalents) to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
A white solid (pyrrolidine hydrobromide) will precipitate. Remove the solid by filtration.
-
Transfer the filtrate to a separatory funnel and add an ice-cold 10% hydrochloric acid solution. Shake vigorously and allow the layers to separate. Discard the ether layer.
-
Cool the aqueous layer with ice and slowly add a 20% sodium hydroxide solution until the pH is strongly basic (pH > 12).
-
Extract the aqueous layer with diethyl ether (3 x 100 ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation (95°C at 30 mmHg) to yield 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.[4]
Causality of Experimental Choices:
-
Use of excess pyrrolidine: Two equivalents of pyrrolidine are used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting pyrrolidine.
-
Choice of 1-bromo-3-chloropropane: The differential reactivity of the carbon-halogen bonds (C-Br is more reactive than C-Cl in nucleophilic substitution) allows for the selective displacement of the bromide, leaving the chloride intact for further functionalization.
-
Acid-base workup: The workup procedure is designed to separate the product from unreacted starting materials and byproducts. The initial acid wash protonates the desired product, transferring it to the aqueous layer and leaving non-basic impurities in the ether layer. Subsequent basification deprotonates the product, allowing its extraction back into an organic solvent.
Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate
The oxalate salt is prepared by reacting the free base with oxalic acid in a suitable solvent.
Experimental Protocol:
Materials:
-
1-(3-Chloropropyl)pyrrolidine
-
Oxalic acid (dihydrate or anhydrous)
-
Acetone or Isopropyl alcohol (IPA)
Procedure:
-
Prepare a solution of oxalic acid (1 equivalent) in acetone. If using oxalic acid dihydrate, it is advisable to use a solvent in which the water of hydration is soluble.
-
In a separate flask, dissolve 1-(3-chloropropyl)pyrrolidine (1 equivalent) in acetone.
-
Slowly add the oxalic acid solution to the solution of the free base at room temperature with stirring.[9]
-
Precipitation of the oxalate salt should occur, often instantaneously.[9]
-
Stir the mixture for a short period to ensure complete reaction.
-
Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.
Causality of Experimental Choices:
-
Choice of solvent: A ketone solvent like acetone is often preferred as it facilitates a rapid and high-yield precipitation of the oxalate salt.[9]
-
Stoichiometry: The use of equimolar amounts of the amine and oxalic acid favors the formation of the mono-oxalate salt.[9]
Caption: Synthesis workflow for 1-(3-Chloropropyl)pyrrolidine Oxalate.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the chloropropyl chain. The protons on the carbons adjacent to the nitrogen and the chlorine will be the most deshielded. The formation of the oxalate salt will likely cause a downfield shift of the protons on the carbons alpha to the pyrrolidine nitrogen due to the electron-withdrawing effect of the protonated nitrogen.
Predicted ¹H NMR Chemical Shifts (relative to TMS):
-
Pyrrolidine ring protons (α to N): ~3.0-3.5 ppm (multiplet)
-
Pyrrolidine ring protons (β to N): ~1.8-2.2 ppm (multiplet)
-
-CH₂-Cl: ~3.6-3.8 ppm (triplet)
-
-CH₂-CH₂Cl: ~2.0-2.4 ppm (multiplet)
-
N-CH₂-: ~3.0-3.4 ppm (triplet)
-
Oxalate proton: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the chlorine will be significantly deshielded. The carbons of the oxalate anion are expected to appear in the range of 160-170 ppm.
Predicted ¹³C NMR Chemical Shifts (relative to TMS):
-
Pyrrolidine ring carbons (α to N): ~53-57 ppm
-
Pyrrolidine ring carbons (β to N): ~23-27 ppm
-
-CH₂-Cl: ~42-46 ppm
-
-CH₂-CH₂Cl: ~30-34 ppm
-
N-CH₂-: ~55-59 ppm
-
Oxalate C=O: ~160-170 ppm
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.
Expected IR Absorption Bands:
-
C-H stretching (alkane): 2850-3000 cm⁻¹
-
N-H stretching (from protonated amine): A broad band in the region of 2400-2800 cm⁻¹
-
C=O stretching (oxalate): Strong absorption around 1700-1750 cm⁻¹ and another strong band around 1600-1650 cm⁻¹ for the carboxylate.[10]
-
C-N stretching: 1100-1200 cm⁻¹
-
C-Cl stretching: 600-800 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the spectrum would likely show the molecular ion of the free base.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺) of the free base (C₇H₁₄ClN): m/z = 147.08 (and the M+2 isotope peak for chlorine).
-
Major fragment ions: Fragmentation of the pyrrolidine ring is a common pathway for such compounds.[11]
Applications in Drug Development
The pyrrolidine scaffold is a cornerstone in the design of numerous therapeutic agents.[12] 1-(3-Chloropropyl)pyrrolidine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.
A notable example of a drug whose synthesis involves a related pyrrolidinyl intermediate is Procyclidine . Procyclidine is an anticholinergic drug used to treat Parkinson's disease and drug-induced extrapyramidal symptoms. While not a direct product of 1-(3-chloropropyl)pyrrolidine, its synthesis illustrates the utility of the 3-(pyrrolidin-1-yl)propyl moiety. The synthesis of Procyclidine involves a Mannich reaction between acetophenone, formaldehyde, and pyrrolidine to form 3-(1-pyrrolidino)propiophenone. This intermediate is then reacted with cyclohexylmagnesium bromide in a Grignard reaction to yield Procyclidine.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Buy Procyclidine hydrochloride | 1508-76-5 | >98% [smolecule.com]
- 5. 1-(3-CHLOROPROPYL)PYRROLIDINE; OXALIC ACID | 1022112-22-6 [sigmaaldrich.com]
- 6. Previous spectra [qorganica.qui.uam.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Solubility of 1-(3-Chloropropyl)pyrrolidine; oxalic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 1-(3-Chloropropyl)pyrrolidine and Oxalic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of two critical chemical compounds: 1-(3-chloropropyl)pyrrolidine and oxalic acid. Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of each compound, explores the intermolecular forces governing their solubility, and presents available quantitative and qualitative data in common organic solvents. Recognizing the frequent scarcity of precise solubility data, a detailed, self-validating experimental protocol for equilibrium solubility determination is provided. This guide is structured to serve as an essential resource for optimizing reaction conditions, purification processes, and formulation design.
Introduction: The Critical Role of Solubility in Chemical Synthesis
In the landscape of pharmaceutical and chemical research, a profound understanding of solubility is not merely academic—it is a cornerstone of process development, enabling chemists to control reaction kinetics, product purity, and formulation efficacy. The choice of solvent can dictate the success or failure of a synthetic pathway. This guide focuses on two compounds of distinct chemical character: 1-(3-chloropropyl)pyrrolidine, a versatile heterocyclic building block, and oxalic acid, a fundamental dicarboxylic acid. Their divergent structures—a basic amine versus a strong organic acid—present unique solubility challenges and behaviors that are critical for scientists to master.
Physicochemical Properties of the Solutes
A molecule's structure is the primary determinant of its physical properties, including its solubility.
1-(3-Chloropropyl)pyrrolidine
1-(3-Chloropropyl)pyrrolidine is a substituted pyrrolidine, a class of compounds prevalent in the structure of many natural alkaloids and synthetic drugs.[1] Its structure features a cyclic tertiary amine and a flexible chloropropyl side chain.
-
Molecular Formula: C₇H₁₄ClN[2]
-
Molecular Weight: 147.65 g/mol [2]
-
Appearance: Colorless to light yellow liquid[3]
-
Boiling Point: 88-89 °C at 22 Torr[3]
-
Key Structural Features: The pyrrolidine nitrogen atom is a hydrogen bond acceptor and a Lewis base. The chloropropyl group adds nonpolar, hydrophobic character, while the C-Cl bond introduces a polar moment. The overall molecule is a moderately polar base. Its hydrochloride salt form is also common and possesses significantly different solubility properties.[4]
Oxalic Acid
Oxalic acid is the simplest dicarboxylic acid, known for its strong acidic nature and its presence in many plants.[5][6] It is a white crystalline solid that typically exists as the dihydrate (C₂H₂O₄·2H₂O).[5][6]
-
Molecular Formula: C₂H₂O₄ (anhydrous), C₂H₂O₄·2H₂O (dihydrate)[5]
-
Molecular Weight: 90.03 g/mol (anhydrous), 126.07 g/mol (dihydrate)[5][7]
-
Appearance: White crystalline solid[8]
-
Key Structural Features: The two adjacent carboxylic acid groups make oxalic acid a potent hydrogen bond donor and acceptor.[7] This structure results in high polarity and a strong acidic character, making it one of the strongest organic acids.[9]
The Theoretical Framework of Solubility
The principle of "like dissolves like" is the guiding maxim for predicting solubility.[10][11] This rule is a practical expression of the underlying thermodynamics: dissolution is favored when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[12] These interactions are governed by intermolecular forces (IMFs).
-
Hydrogen Bonding: The strongest IMF, occurring between a hydrogen atom bonded to a highly electronegative atom (O, N, F) and another nearby electronegative atom. Oxalic acid is a strong hydrogen bond donor and acceptor. 1-(3-Chloropropyl)pyrrolidine's nitrogen can only act as a hydrogen bond acceptor.
-
Dipole-Dipole Forces: Attractive forces between polar molecules. Both compounds exhibit these forces.
-
London Dispersion Forces: Weakest IMFs, present in all molecules, arising from temporary fluctuations in electron density. These are the primary forces for nonpolar substances.
The interplay of these forces dictates solubility. A polar, hydrogen-bonding solute like oxalic acid will dissolve best in polar, protic solvents (like alcohols) that can engage in hydrogen bonding.[7][13] A moderately polar molecule like 1-(3-chloropropyl)pyrrolidine is expected to be soluble in a wider range of solvents, from polar aprotic to some nonpolar solvents, due to its combination of a polar amine group and a nonpolar hydrocarbon structure.[1]
Solubility Profiles
The following sections summarize the available solubility data. It is critical to note that solubility is temperature-dependent; for solids, it generally increases with temperature.[14][15]
1-(3-Chloropropyl)pyrrolidine
Quantitative public data on the solubility of 1-(3-chloropropyl)pyrrolidine is limited. The data below is inferred from its structural similarity to pyrrolidine and from safety data sheets, which often provide qualitative information. Pyrrolidine itself is miscible with water and most organic solvents.[1]
| Solvent | Solvent Type | Expected Solubility | Rationale / Citation |
| Water | Polar Protic | Miscible | The parent compound, pyrrolidine, is miscible.[1] The amine group allows for hydrogen bonding. |
| Methanol, Ethanol | Polar Protic | Miscible | Expected to be miscible, similar to other small amines. |
| Diethyl Ether | Nonpolar | Soluble | A synthesis procedure notes its extraction and dissolution in ether.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Generally a good solvent for moderately polar organic compounds. |
| Hexanes | Nonpolar | Likely Soluble | The alkyl chain and pyrrolidine ring provide sufficient nonpolar character. |
| Toluene | Nonpolar (Aromatic) | Soluble | Generally a good solvent for moderately polar organic compounds. |
Expert Insight: The lack of precise data necessitates experimental determination for any process-critical applications. The basicity of the pyrrolidine nitrogen means its solubility will be drastically altered in acidic conditions, where it will form a salt. The hydrochloride salt, for instance, is expected to be highly soluble in water but poorly soluble in nonpolar organic solvents like hexanes.[4]
Oxalic Acid
More extensive data is available for oxalic acid, particularly for the dihydrate form.
| Solvent | Solvent Type | Solubility (g / 100 mL) | Temperature (°C) | Citation |
| Water | Polar Protic | ~10 g/100 mL | Room Temp | [8] |
| Water | Polar Protic | 13.8 g/L (as 138 g/L) | 20 | [9] |
| Water | Polar Protic | 14.3 g/100 mL (as 143 g/L) | 25 | [16] |
| Ethanol | Polar Protic | 23.7 g/100 mL | 15 | [17][18] |
| Diethyl Ether | Nonpolar | 1.4 g/100 mL | 15 | [17][18] |
| Methanol | Polar Protic | High | - | [15] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | - | [15] |
| Acetonitrile | Polar Aprotic | Moderate | - | [15] |
| n-Butanol | Polar Protic | Low | - | [15] |
Expert Insight: The high solubility of oxalic acid in polar protic solvents like water and ethanol is a direct result of its ability to form strong hydrogen bonds.[6][7] Its limited solubility in less polar solvents like diethyl ether is also consistent with theory.[8][17] In basic solutions, oxalic acid will deprotonate to form oxalate salts, which have drastically different solubility profiles (e.g., sodium oxalate is water-soluble, while calcium oxalate is famously insoluble).[9]
A Self-Validating Protocol for Experimental Solubility Determination
For applications requiring high precision, solubility must be determined experimentally. The equilibrium shake-flask method is a robust and widely accepted standard. The causality behind this protocol is to ensure that a true thermodynamic equilibrium is reached and measured accurately.
Experimental Workflow Diagram
Caption: Figure 1: Workflow for Equilibrium Solubility Determination
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Action: Add an excess of the solid solute (e.g., oxalic acid) or a sufficient amount of the liquid solute (1-(3-chloropropyl)pyrrolidine) to a known volume of the desired organic solvent in a sealed, inert glass vial. "Excess" is critical; undissolved solute must be clearly visible to ensure saturation.
-
Causality: Using an excess of solute is the only way to guarantee that the solution reaches its maximum saturation point at the given temperature.
-
-
Equilibration:
-
Action: Place the vial in a temperature-controlled agitator (e.g., an orbital shaker in an incubator) set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the mixture for a prolonged period, typically 24 to 48 hours.
-
Causality: Continuous agitation maximizes the surface area contact between solute and solvent, accelerating the dissolution process. Maintaining a constant temperature is vital as solubility is highly temperature-dependent. The extended duration ensures the system reaches thermodynamic equilibrium.
-
-
Validation of Equilibrium (Trustworthiness Step):
-
Action: To confirm equilibrium, take small aliquots of the supernatant at different time points (e.g., 24h, 36h, and 48h). Analyze the concentration of each.
-
Causality: Equilibrium is confirmed when the measured concentrations plateau, i.e., the values from consecutive time points are statistically identical (e.g., <5% variation). This self-validating step ensures the measured solubility is a true equilibrium value and not a kinetic artifact.
-
-
Phase Separation:
-
Action: Once equilibrium is confirmed, stop agitation and allow the vial to rest in the temperature-controlled environment for several hours to let undissolved solids settle completely. Carefully withdraw a known volume of the clear supernatant using a syringe that has been thermally equilibrated to the working temperature.
-
Causality: Using a pre-equilibrated syringe prevents temperature fluctuations during sampling, which could cause the solute to precipitate (if cooled) or dissolve more (if heated), leading to inaccurate results.
-
-
Clarification:
-
Action: Immediately pass the withdrawn supernatant through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size) into a pre-weighed collection vial.
-
Causality: Filtration removes any microscopic solid particles, ensuring that the analysis measures only the dissolved solute.
-
-
Quantification:
-
Action: Determine the mass of the solute in the filtered aliquot.
-
Gravimetric Method: For non-volatile solutes, carefully evaporate the solvent under reduced pressure and weigh the remaining solid residue.
-
Chromatographic Method (HPLC/GC): Dilute the aliquot with a suitable solvent and analyze it using a pre-calibrated HPLC or GC method. This is generally more accurate.
-
-
Causality: A calibrated analytical method provides a precise and accurate measurement of the solute concentration, forming the basis of the final solubility calculation.
-
-
Calculation:
-
Action: Calculate the solubility using the mass of the solute and the initial volume of the aliquot taken. Express the results in standard units such as mg/mL, g/L, or mol/L.
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL)
-
Safety and Handling
Professional laboratory practice demands strict adherence to safety protocols when handling these chemicals.
-
1-(3-Chloropropyl)pyrrolidine Hydrochloride: This compound is classified as toxic if swallowed and can cause severe skin burns and serious eye damage.[4] Always handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[19]
-
Oxalic Acid: Oxalic acid is harmful if swallowed or in contact with skin and causes serious eye damage.[20][21] Chronic exposure may cause damage to organs.[21] It is corrosive.[21] Use in a fume hood and wear appropriate PPE. Avoid creating dust.[22] In case of skin contact, wash thoroughly with soap and water.[23]
Always consult the most current Safety Data Sheet (SDS) before handling any chemical. [19][20][21][22][23][24]
Conclusion
The solubility of 1-(3-chloropropyl)pyrrolidine and oxalic acid is dictated by their distinct molecular structures and the intermolecular forces they can form with a given solvent. Oxalic acid, a highly polar, protic molecule, shows predictable solubility in polar solvents. 1-(3-chloropropyl)pyrrolidine, a moderately polar amine, is anticipated to have broader solubility, though a lack of public data makes experimental verification essential. The provided shake-flask protocol offers a reliable and self-validating framework for generating the precise data needed for rigorous scientific and developmental work. By integrating theoretical principles with robust experimental practice, researchers can effectively harness the properties of these compounds to advance their scientific objectives.
References
-
Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. (2025). Westlab. [Link]
-
Oxalic acid - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Oxalic Acid - Definition, Formula, Structure & Preparation. (n.d.). Aakash Institute. [Link]
-
Oxalic Acid - TECHNICAL BULLETIN. (n.d.). Recochem. [Link]
-
Oxalic Acid - Structure, Properties, Uses. (2022). Turito. [Link]
-
All You Need to Know About Oxalic Acid. (2024). Oasis Chemical Suppliers. [Link]
-
SAFETY DATA SHEET OXALIC ACID. (n.d.). Ecolab. [Link]
-
Safety Data Sheet: Oxalic acid. (n.d.). Carl ROTH. [Link]
-
Oxalic acid - Wikipedia. (n.d.). Wikipedia. [Link]
-
1-(3-chloropropyl)pyrrolidine Hydrochloride. (n.d.). PubChem. [Link]
-
How To Determine Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube. [Link]
-
Exploration of the Solid–Liquid Equilibrium Characteristics of Oxalic Acid in 12 Solvents: Investigation into Solubility, Model Correlation, and Molecular Simulation. (n.d.). Journal of Chemical & Engineering Data. [Link]
-
Safety Data Sheet Oxalic acid, dihydrate. (2024). Redox Ltd. [Link]
-
SAFETY DATA SHEET Oxalic acid (1 M). (2024). ARTMS. [Link]
-
SAFETY DATA SHEET oxalic acid. (2024). FIDDES. [Link]
-
Intermolecular Forces. (n.d.). Maricopa Open Digital Press. [Link]
-
Oxalic acid - Sciencemadness Wiki. (2023). Sciencemadness Wiki. [Link]
-
3.2 Solubility. (n.d.). Open Oregon Educational Resources. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Cerritos College. [Link]
-
Solubility of Organic Compounds. (n.d.). Chemistry Steps. [Link]
-
2.6: Intermolecular Force and Physical Properties of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
-
Safety Data Sheet - 1-(3-Chloropropyl)pyrrolidine hydrochloride. (2024). Angene Chemical. [Link]
-
Pyrrolidine - Wikipedia. (n.d.). Wikipedia. [Link]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 4. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 6. Oxalic Acid - Definition, Formula, Structure & Preparation - Chemistry - Aakash | AESL [aakash.ac.in]
- 7. Oxalic Acid - Structure, Properties, Uses | Turito [turito.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. environex.net.au [environex.net.au]
- 10. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 13. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 14. youtube.com [youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Oxalic acid - Sciencemadness Wiki [sciencemadness.org]
- 17. camachem.com [camachem.com]
- 18. Oxalic acid - Wikipedia [en.wikipedia.org]
- 19. angenechemical.com [angenechemical.com]
- 20. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 21. redox.com [redox.com]
- 22. carlroth.com [carlroth.com]
- 23. fiddes.co.uk [fiddes.co.uk]
- 24. artms.ca [artms.ca]
Technical Guide to the Safety Profile of 1-(3-Chloropropyl)pyrrolidine; oxalic acid
This document provides a comprehensive safety and handling guide for 1-(3-Chloropropyl)pyrrolidine; oxalic acid (CAS No. 1022112-22-6). In the absence of a specific, officially published Safety Data Sheet (SDS) for this exact salt, this guide synthesizes data from the individual components: the base, 1-(3-Chloropropyl)pyrrolidine, and oxalic acid. This approach is fundamental to laboratory safety, where understanding the reactivity and toxicity of constituent parts informs the handling protocols for a novel substance. For researchers in drug development, where such salts are common, this analytical approach to safety is a critical skill.
The core principle guiding this document is that the resulting salt must be handled with the assumption that it carries the significant hazards of both its parent compounds. The formation of an oxalate salt from an amine base does not neutralize the inherent toxicological or corrosive properties of the precursors.
Deconstruction of Components: Hazard Analysis
Oxalic Acid (CAS No. 144-62-7 / 6153-56-6 dihydrate)
Oxalic acid is a diprotic organic acid that is well-characterized as a hazardous substance. Its safety profile is dominated by its corrosive nature and its toxicity upon ingestion or dermal contact.
-
Acute Toxicity: Oxalic acid is harmful if swallowed and harmful in contact with skin.[1][2] The primary mechanism of systemic toxicity involves the chelation of calcium ions in the blood to form insoluble calcium oxalate, leading to hypocalcemia and the deposition of calcium oxalate crystals in the kidneys, which can cause acute renal failure.
-
Corrosivity: It is classified as causing severe skin burns and serious, irreversible eye damage.[1][2][3] Contact with skin or eyes requires immediate and thorough rinsing with water.[4][5] For eye contact, rinsing should be cautious and prolonged, with immediate medical attention sought.[1][4]
-
Organ Toxicity: Prolonged or repeated exposure may cause damage to organs, particularly the kidneys.[1]
-
Respiratory Irritation: As a dust or aerosol, it may cause respiratory irritation.[1]
1-(3-Chloropropyl)pyrrolidine (CAS No. 39743-20-9)
Data for the free base is less comprehensive than for its hydrochloride salt. However, available information classifies it as an irritant.[6] For a more robust safety assessment, it is prudent to analyze the data for the closely related 1-(3-Chloropropyl)pyrrolidine Hydrochloride (CAS No. 57616-69-0), as the toxicological profile of the cation will be preserved.
-
Acute Toxicity: The hydrochloride salt is classified as toxic or harmful if swallowed.[7][8]
-
Corrosivity & Irritation: It is noted to cause severe skin burns, skin irritation, and serious eye damage.[7][8] This indicates that the pyrrolidine derivative itself is a significant hazard.
-
Sensitization: There is a potential for it to cause an allergic skin reaction.[7] This is a critical consideration, as sensitization can lead to severe reactions upon subsequent exposures, even at low levels.
Synthesized Hazard Profile for this compound
By combining the profiles of the two components, we must treat the resulting salt (C₉H₁₆ClNO₄) as a substance with multiple, significant hazards.
-
GHS Hazard Classification (Inferred):
-
Acute Toxicity (Oral), Category 3 or 4
-
Acute Toxicity (Dermal), Category 4
-
Skin Corrosion, Category 1B or 2
-
Serious Eye Damage, Category 1
-
Skin Sensitization, Category 1
-
Specific Target Organ Toxicity (Kidneys)
-
The primary hazards are clear: the substance is harmful by ingestion and skin contact, is corrosive to skin and eyes, and may cause an allergic skin reaction. The oxalate component introduces the specific risk of kidney damage through systemic absorption.
Risk Management & Safe Handling Protocols
The following protocols are designed as a self-validating system. Adherence to these steps mitigates the identified risks by establishing multiple layers of protection.
Engineering Controls
The causality here is simple: to prevent exposure, the substance must be physically contained.
-
Ventilation: All handling of the solid material, including weighing and transfers, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[4][8]
-
Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[9]
Personal Protective Equipment (PPE)
PPE is the last line of defense. The choice of PPE is dictated by the corrosive and dermal toxicity hazards.
-
Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage classification, a full face shield should also be worn over the goggles.[1][8]
-
Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374. Nitrile or neoprene gloves are recommended.[1][10] Gloves must be inspected before use and changed immediately if contamination occurs.
-
Skin and Body Protection: A lab coat is required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron and sleeves are necessary.[1][11]
Handling and Storage Workflow
Caption: Workflow for Safe Handling of the Oxalate Salt.
Storage: Store the container tightly closed in a dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong bases, and metals.[5][9] Consider storing in a locked cabinet due to its acute toxicity.[2][5]
Emergency Procedures: A Self-Validating Response
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[1][5] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[5][12] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Rinse mouth with water.[1][4] Do NOT induce vomiting.[1][5] Call a poison control center or doctor immediately for treatment advice.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical help.[4][8]
Comparative Safety Data Summary
| Parameter | Oxalic Acid | 1-(3-Chloropropyl)pyrrolidine (as HCl salt) | This compound (Synthesized Profile) |
| Primary Hazards | Harmful if swallowed/in contact with skin, Severe skin/eye damage, Organ damage (kidneys)[1][3] | Toxic/harmful if swallowed, Severe skin/eye damage, Skin sensitization[7][8] | Harmful/Toxic if swallowed, Corrosive to skin and eyes, Potential skin sensitizer, Risk of kidney damage |
| CAS Number | 144-62-7 | 57616-69-0 | 1022112-22-6[13] |
| Appearance | White crystalline solid | Solid | Solid (expected) |
| PPE Requirements | Goggles/Face shield, Nitrile/Neoprene gloves, Lab coat[1][10] | Goggles/Face shield, Resistant gloves, Lab coat[8] | Goggles, Face shield, Chemical-resistant gloves, Lab coat/apron |
| First Aid (Skin) | Rinse with water for 15 min, seek medical aid[5] | Rinse with water for 15 min, seek medical aid[5] | Rinse with water for 15 min, remove clothing, seek immediate medical aid |
| First Aid (Eyes) | Rinse with water for 15 min, seek immediate medical aid[10] | Rinse with water for 15 min, seek immediate medical aid[8] | Rinse with water for 15 min, seek immediate medical aid |
References
- Redox Ltd.
- Ecolab.
- Carl ROTH.
- Valudor Products.
- ARTMS.
- ChemicalBook. 1-(3-CHLOROPROPYL)
- ChemicalBook. 1-(3-CHLOROPROPYL)
- PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916.
- Spectrum Chemical. SAFETY DATA SHEET - OXALIC ACID, ANHYDROUS, CRYSTAL, REAGENT.
- Clas Ohlson.
- Sigma-Aldrich.
- Fisher Scientific.
- BLD Pharm. 1022112-22-6|this compound.
- Angene Chemical. Safety Data Sheet - 1-(3-Chloropropyl)pyrrolidine hydrochloride.
- CPAChem.
- Sigma-Aldrich.
- Apollo Scientific. 1022112-22-6 Cas No. | this compound.
- Sigma-Aldrich. This compound | 1022112-22-6.
- Sigma-Aldrich. This compound | 1022112-22-6.
- ChemicalBook. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9.
- Medline. SAFETY DATA SHEET - OXALIC ACID, 10 PERCENT (W/V) AQUEOUS SOLUTION.
Sources
- 1. redox.com [redox.com]
- 2. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 3. valudor.com [valudor.com]
- 4. artms.ca [artms.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 7. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. punchout.medline.com [punchout.medline.com]
- 13. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
Spectroscopic Characterization of 1-(3-Chloropropyl)pyrrolidine Oxalate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Chloropropyl)pyrrolidine Oxalate. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on not only presenting the data but also elucidating the underlying principles and experimental rationale, ensuring a comprehensive understanding of the molecule's structural characterization.
Introduction: The Significance of 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt
1-(3-Chloropropyl)pyrrolidine is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. The pyrrolidine moiety is a common scaffold in many biologically active molecules.[1] The formation of its oxalate salt is a common strategy to improve the handling, stability, and crystallinity of the parent amine, which is often a liquid at room temperature.[2] Accurate and thorough spectroscopic characterization is paramount for verifying the identity, purity, and structure of this compound, which is a critical aspect of quality control in research and development.
This guide will dissect the spectroscopic signature of 1-(3-Chloropropyl)pyrrolidine Oxalate, treating the cation and anion components and their interplay.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework
NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For an amine salt like 1-(3-Chloropropyl)pyrrolidine Oxalate, NMR confirms the covalent structure of the cation and the presence of the oxalate counter-ion.
Experimental Protocol: Acquiring High-Quality NMR Data
Rationale: The choice of solvent is critical for NMR analysis. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. For amine salts, polar solvents like Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are often preferred for their ability to dissolve the ionic compound. The addition of a small amount of D₂O can also be a diagnostic tool to identify exchangeable protons, such as the N-H proton.[3][4]
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1-(3-Chloropropyl)pyrrolidine Oxalate and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Spectrometer Setup: The data should be acquired on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
To identify the N-H proton, a D₂O exchange experiment can be performed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum. The N-H signal will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like Tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
The formation of the pyrrolidinium salt leads to a downfield shift (deshielding) of the protons adjacent to the positively charged nitrogen atom compared to the free amine.[5][6] The predicted chemical shifts are based on data for the analogous hydrochloride salt and general principles of NMR spectroscopy.[7][8]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-2', H-5' (Pyrrolidine) | ~ 3.5 - 3.7 | Multiplet | 4H |
| H-3', H-4' (Pyrrolidine) | ~ 2.0 - 2.2 | Multiplet | 4H |
| H-1 (Propyl Chain) | ~ 3.2 - 3.4 | Triplet | 2H |
| H-2 (Propyl Chain) | ~ 2.2 - 2.4 | Multiplet (Quintet) | 2H |
| H-3 (Propyl Chain) | ~ 3.6 - 3.8 | Triplet | 2H |
| N-H (Pyrrolidinium) | Variable, broad | Singlet (exchangeable) | 1H |
| Oxalic Acid | ~ 8.2 (in DMSO-d₆) | Singlet | 2H |
Interpretation of the ¹H NMR Spectrum
-
Pyrrolidine Ring Protons: The protons on the carbons adjacent to the nitrogen (H-2', H-5') are expected to be the most downfield of the ring protons due to the inductive effect of the positive charge. The protons further away (H-3', H-4') will appear at a more upfield position.
-
Chloropropyl Chain Protons: The protons on the carbon bearing the chlorine atom (H-3) will be significantly deshielded. Similarly, the protons on the carbon attached to the nitrogen (H-1) will also be shifted downfield. The central methylene group (H-2) will appear as a multiplet due to coupling with both adjacent methylene groups.[9]
-
N-H Proton: The proton on the nitrogen will likely be a broad singlet and its chemical shift can be highly variable depending on concentration and residual water content. It will disappear upon the addition of D₂O.
-
Oxalic Acid Protons: In a solvent like DMSO-d₆, the carboxylic acid protons of oxalic acid are expected to appear as a singlet at a downfield position.[10]
Predicted ¹³C NMR Spectral Data
The electronegativity of the nitrogen and chlorine atoms will influence the chemical shifts of the carbon atoms.[11] Carbons directly attached to these heteroatoms will be deshielded and appear at higher ppm values.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2', C-5' (Pyrrolidine) | ~ 55 - 60 |
| C-3', C-4' (Pyrrolidine) | ~ 22 - 27 |
| C-1 (Propyl Chain) | ~ 50 - 55 |
| C-2 (Propyl Chain) | ~ 25 - 30 |
| C-3 (Propyl Chain) | ~ 40 - 45 |
| C=O (Oxalate) | ~ 160 - 165 |
Interpretation of the ¹³C NMR Spectrum
-
The carbons of the pyrrolidine ring adjacent to the nitrogen (C-2', C-5') and the C-1 of the propyl chain will have similar chemical shifts due to their proximity to the nitrogen.
-
The C-3 of the propyl chain will be deshielded by the chlorine atom.
-
The carbons of the pyrrolidine ring not directly attached to the nitrogen (C-3', C-4') and the C-2 of the propyl chain will appear in the more upfield aliphatic region.
-
The carbonyl carbons of the oxalate anion will appear significantly downfield, characteristic of carboxylic acids/carboxylates.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the case of 1-(3-Chloropropyl)pyrrolidine Oxalate, IR spectroscopy is particularly useful for confirming the formation of the tertiary amine salt and the presence of the oxalate counter-ion.
Experimental Protocol: A Straightforward Approach
Rationale: For solid samples, the KBr pellet method is a common and effective technique for obtaining a high-quality IR spectrum. This involves intimately mixing the sample with dry potassium bromide and pressing it into a transparent disk. This minimizes scattering and provides a clear spectrum.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of 1-(3-Chloropropyl)pyrrolidine Oxalate with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Predicted IR Absorption Bands
The IR spectrum will be a superposition of the absorptions from the 1-(3-chloropropyl)pyrrolidinium cation and the oxalate anion.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~ 3000 - 2700 | N-H⁺ Stretch | Tertiary Ammonium Salt | Strong, Broad |
| ~ 2950 - 2850 | C-H Stretch | sp³ C-H | Medium to Strong |
| ~ 1720 - 1680 | C=O Stretch (asymmetric) | Carboxylate (Oxalate) | Strong |
| ~ 1400 - 1280 | C=O Stretch (symmetric) | Carboxylate (Oxalate) | Strong |
| ~ 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |
| ~ 750 - 650 | C-Cl Stretch | Alkyl Halide | Medium to Strong |
Interpretation of the IR Spectrum
-
Tertiary Ammonium Salt: The most characteristic feature will be a broad and strong absorption band in the 3000-2700 cm⁻¹ region, which is indicative of the N-H⁺ stretching vibration in the tertiary ammonium salt.[12] This is a key indicator that the tertiary amine has been protonated. Tertiary amines themselves do not have strong, unique IR peaks, so the formation of the salt makes the amine functionality easily identifiable.[13][14]
-
Oxalate Anion: The presence of the oxalate counter-ion will be confirmed by two strong absorption bands. The asymmetric C=O stretch will appear around 1720-1680 cm⁻¹, and the symmetric C=O stretch will be found in the 1400-1280 cm⁻¹ region.[15]
-
Alkyl Groups: Standard C-H stretching vibrations from the pyrrolidine ring and the propyl chain will be observed in the 2950-2850 cm⁻¹ range.[16][17]
-
C-N and C-Cl Bonds: The C-N stretching of the aliphatic amine will give rise to a medium intensity band around 1250-1020 cm⁻¹.[18] A band in the fingerprint region, typically between 750-650 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.
Experimental Protocol: High-Resolution Analysis
Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds, making it ideal for analyzing the 1-(3-chloropropyl)pyrrolidinium cation. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) or Orbitrap analyzer, is crucial for determining the accurate mass and, consequently, the elemental composition of the parent ion and its fragments.[19][20][21]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 1-(3-Chloropropyl)pyrrolidine Oxalate in a suitable solvent such as methanol or acetonitrile/water.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer. A positive ion mode should be selected to detect the 1-(3-chloropropyl)pyrrolidinium cation.
-
Mass Analysis: Acquire the full scan mass spectrum over an appropriate m/z range.
-
Tandem MS (MS/MS): To study the fragmentation pattern, perform a tandem MS experiment. Isolate the parent ion (the molecular ion of the cation) and subject it to collision-induced dissociation (CID) to generate fragment ions.
Predicted Mass Spectral Data
The mass spectrum will show the molecular ion of the cationic part of the salt, 1-(3-Chloropropyl)pyrrolidine. The oxalate anion will not be observed in positive ion mode.
| m/z (predicted) | Ion | Notes |
| 147.09 | [M]⁺ (³⁵Cl) | Molecular ion of the cation |
| 149.09 | [M+2]⁺ (³⁷Cl) | Isotope peak for chlorine |
| 112.08 | [M - Cl]⁺ | Loss of a chlorine radical |
| 84.08 | [M - C₃H₆Cl]⁺ | Alpha-cleavage, loss of chloropropyl radical |
| 71.07 | [C₄H₉N]⁺ | Pyrrolidine fragment |
Interpretation of the Mass Spectrum
-
Molecular Ion: The molecular ion for the cation, [C₇H₁₄ClN]⁺, is expected at an m/z of approximately 147.09 (for the ³⁵Cl isotope). A characteristic isotopic pattern with a peak at m/z 149.09 (approximately one-third the intensity of the M⁺ peak) will confirm the presence of one chlorine atom.
-
Nitrogen Rule: The molecular weight of the cation (147.65) is odd, which is consistent with the nitrogen rule stating that a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4]
-
Fragmentation Pattern: The fragmentation of N-alkylpyrrolidines is often dominated by alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom.[22][23] The most likely fragmentation pathways for the 1-(3-chloropropyl)pyrrolidinium cation are:
-
Loss of the chloropropyl side chain: Cleavage of the N-C bond of the propyl chain would result in a fragment corresponding to the pyrrolidinium ion.
-
Cleavage within the pyrrolidine ring: Ring opening and subsequent fragmentation can also occur.
-
Loss of Chlorine: The loss of a chlorine radical can lead to a fragment at m/z 112.
-
Visualizing the Data and Workflow
Molecular Structure and Analytical Workflow
Caption: Predicted MS fragmentation of the cation.
Conclusion
The comprehensive spectroscopic analysis of 1-(3-Chloropropyl)pyrrolidine Oxalate through NMR, IR, and MS provides a detailed and validated structural characterization. By understanding the principles behind each technique and the predicted spectral data, researchers can confidently identify this compound, ensure its purity, and proceed with its use in further research and development. This guide serves as a foundational reference for the analytical chemistry of this important synthetic building block.
References
-
911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C3H7Cl CH3CH2CH2Cl 1-chloropropane... 1H proton nmr spectrum. [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). C3H7Cl CH3CHClCH3 2-chloropropane... 1H proton nmr spectrum. [Link]
-
Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. KPU Pressbooks. [Link]
-
Rubio-Ruiz, B., et al. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469. [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University Research Repository. [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR Reduction of carboxylic acids and carbon dioxide to methyl groups using hydrosilanes and B(C6F5)3. [Link]
-
University of Colorado Boulder. (n.d.). IR Chart. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]
-
Fiveable. (n.d.). Spectroscopy of Amines | Organic Chemistry Class Notes. [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. [Link]
-
re3data.org. (2023). Spectral Database for Organic Compounds. [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Nature Protocols. (2009). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. [Link]
-
University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. [Link]
-
ResearchGate. (n.d.). Solid-state ¹H NMR spectra of the pyrrolidinium-based organic salts.... [Link]
-
ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). [Link]
-
University of Calgary. (n.d.). IR: amines. [Link]
-
Journal of the Chemical Society. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]
-
Huskie Commons. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shift values of compound 4a. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]
-
Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. [Link]
-
PubMed Central. (n.d.). High-Resolution Native Mass Spectrometry. [Link]
-
ACS Fall 2025. (n.d.). Exploring the capability of high resolution mass spectrometry for the analysis of pharmaceutical and illicit drug occurrence in environmental samples using non-targeted workflows. [Link]
-
Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. [Link]
-
SpringerLink. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. [Link]
-
SpringerLink. (n.d.). High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. [Link]
-
Springer Nature Experiments. (n.d.). High-Resolution Mass Spectrometry for Untargeted Drug Screening. [Link]
-
SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]
-
ChemConnections. (n.d.). 13C NMR Spectroscopy. [Link]
-
ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Spectral Database for Organic Compounds [dl1.en-us.nina.az]
- 3. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR [m.chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 11. chemconnections.org [chemconnections.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 14. spectroscopyonline.com [spectroscopyonline.com]
- 15. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]
- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. High-Resolution Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Exploring the capability of high resolution mass spectrometry for the analysis of pharmaceutical and illicit drug occurrence in environmental samples using non-targeted workflows - American Chemical Society [acs.digitellinc.com]
- 21. High-Resolution Mass Spectrometry for Untargeted Drug Screening | Springer Nature Experiments [experiments.springernature.com]
- 22. scienceready.com.au [scienceready.com.au]
- 23. chemguide.co.uk [chemguide.co.uk]
Thermogravimetric analysis (TGA) of 1-(3-Chloropropyl)pyrrolidine; oxalic acid
An In-Depth Technical Guide to the Thermogravimetric Analysis (TGA) of 1-(3-Chloropropyl)pyrrolidine Oxalate
A Senior Application Scientist's Perspective on Predicting Thermal Behavior
Preamble: Navigating the Uncharted
In the realm of material characterization, researchers often encounter novel compounds for which no established analytical data exists. This guide addresses such a scenario for 1-(3-Chloropropyl)pyrrolidine; oxalic acid (CAS 1022112-22-6). As of this writing, specific thermogravimetric data for this salt is not prevalent in public literature. Therefore, this document serves as an expert guide, blending foundational TGA principles with predictive analysis based on the known thermal behavior of analogous structures—namely, amine oxalates and organohalides. We will construct a scientifically rigorous, hypothetical thermogram to guide researchers in their own experimental design and data interpretation.
This guide is structured to provide not just a protocol, but a framework for thinking—explaining the causality behind experimental choices and building a self-validating analytical system, in line with best practices for scientific integrity.
The Foundational Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a cornerstone technique in thermal analysis that provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[1][2] The primary output, a thermogram, plots mass percentage against temperature, revealing critical information about a material's thermal stability, composition, and decomposition kinetics.[3]
The core of a TGA instrument consists of a high-precision microbalance and a programmable furnace.[4] As the sample is heated, any process that involves a mass change—such as dehydration, decomposition, or oxidation—is recorded.[1] For interpreting complex or overlapping events, the first derivative of the TGA curve (the DTG curve) is invaluable, as its peaks indicate the temperatures of the maximum rates of mass loss.[5]
Deconstructing the Analyte: 1-(3-Chloropropyl)pyrrolidine Oxalate
To predict the thermal behavior of the salt, we must first understand its components:
-
1-(3-Chloropropyl)pyrrolidine: A tertiary amine with a pyrrolidine ring and a chloropropyl side chain.[6] The pyrrolidine ring itself is a stable five-membered heterocycle.[7][8] The molecule's thermal stability will be influenced by the C-N bonds of the ring and the C-Cl bond of the alkyl chain.
-
Oxalic Acid: A simple dicarboxylic acid. Its anhydrous form typically decomposes above 190°C.[9] However, it is often found as a dihydrate (H₂C₂O₄·2H₂O), which first loses its water of crystallization at around 100-120°C before the anhydrous acid decomposes.[10][11] The decomposition of anhydrous oxalic acid can proceed via two main pathways:
-
H₂C₂O₄ → HCOOH (formic acid) + CO₂
-
H₂C₂O₄ → H₂O + CO + CO₂[12]
-
When combined as a salt, the thermal behavior is no longer a simple sum of its parts. The ionic bond between the protonated pyrrolidine nitrogen and the oxalate anion will dictate the initial stability. The decomposition of such amine-acid salts often begins with proton transfer and the subsequent decomposition of the now-neutralized components.[13]
Experimental Protocol: A Self-Validating TGA Workflow
This protocol is designed for robustness, adhering to principles outlined in standards like ASTM E1131 , which provides a framework for compositional analysis via TGA.[9][13]
Instrument & Calibration
-
Instrument: A calibrated thermogravimetric analyzer capable of a temperature range from ambient to at least 600°C with control over the purge gas.
-
Calibration: Verify temperature and mass calibration using certified reference materials (e.g., calcium oxalate for mass loss, indium for temperature) prior to analysis.
Experimental Parameters
| Parameter | Recommended Setting | Rationale / Field Insight |
| Sample Mass | 3 - 6 mg | This mass is optimal for detecting subtle mass losses while minimizing thermal lag and preventing sample ejection from the crucible during vigorous decomposition. |
| Crucible | Open Alumina or Platinum | An open crucible ensures that evolved gases can escape freely, preventing pressure buildup and providing a clear decomposition profile. |
| Atmosphere | Nitrogen (Inert) | An inert atmosphere is crucial for studying the intrinsic thermal decomposition without interference from oxidative side reactions. |
| Purge Gas Flow Rate | 50 mL/min | A consistent flow rate is essential for efficiently removing decomposition products from the furnace and ensuring a stable baseline. |
| Temperature Program | Ramp from 25°C to 600°C | This range is sufficient to capture moisture loss and the full decomposition of most organic salts. |
| Heating Rate | 10 °C/min | A rate of 10 °C/min is a standard starting point that offers a good balance between resolution of thermal events and experimental time. Faster rates can shift decomposition to higher temperatures, while slower rates can improve the separation of overlapping events. |
Step-by-Step Methodology
-
Tare the empty sample crucible.
-
Accurately weigh 3-6 mg of 1-(3-Chloropropyl)pyrrolidine Oxalate into the crucible. Record the initial mass precisely.
-
Place the crucible onto the TGA balance mechanism.
-
Seal the furnace and begin purging with nitrogen at 50 mL/min. Allow the system to stabilize for at least 15 minutes to ensure an inert atmosphere.
-
Initiate the temperature program: heat from 25°C to 600°C at 10 °C/min.
-
Continuously record the sample mass and temperature.
-
After the run, cool the furnace back to ambient temperature.
-
Analyze the resulting TGA and DTG curves.
Below is a conceptual workflow diagram for this TGA experiment.
Caption: Conceptual workflow for the TGA of 1-(3-Chloropropyl)pyrrolidine Oxalate.
Predicted TGA Curve Interpretation: A Mechanistic Walkthrough
Based on the chemistry of the components, we can predict a multi-step decomposition profile. The following is a hypothetical but mechanistically sound interpretation of the expected TGA curve.
Predicted Quantitative Data Summary
| Step | Approximate Temp. Range (°C) | Predicted Mass Loss (%) | Evolved Species (Hypothetical) | Remaining Residue |
| 1 | 80 - 130 | ~7.0% (if dihydrate) | H₂O | Anhydrous Salt |
| 2 | 180 - 250 | ~37.9% | CO₂, CO, H₂O | Protonated 1-(3-Chloropropyl)pyrrolidine |
| 3 | 250 - 400 | ~55.1% | Pyrrolidine fragments, HCl, hydrocarbons | Char/Ash |
Note: The predicted mass loss percentages are calculated based on the molecular weight of 1-(3-Chloropropyl)pyrrolidine Oxalate (237.68 g/mol ) and a hypothetical dihydrate form for Step 1.
Step 1: Dehydration (Anticipated below 150°C)
Many organic acid salts crystallize with water molecules. If the sample is a hydrate (e.g., a dihydrate), the first mass loss event will be the endothermic release of this water. This step is typically observed between 80°C and 130°C. The absence of this step would indicate an anhydrous sample.
Step 2: Decomposition of the Oxalate Moiety (Predicted ~180-250°C)
This is the most critical and complex stage. Following initial melting or solid-state rearrangement, the oxalate component is expected to decompose. In amine oxalates, this decomposition often occurs at a lower temperature than pure oxalic acid.[13] The process likely involves the release of CO and CO₂.[3]
-
Causality: The proton from the pyrrolidinium cation can catalyze the decomposition of the oxalate anion. The mass loss in this step would correspond to the complete loss of the C₂O₄H₂ moiety.
Step 3: Decomposition of the Pyrrolidine Moiety (Predicted >250°C)
The remaining 1-(3-chloropropyl)pyrrolidine, likely still in a protonated or reactive state, will subsequently decompose. This process is expected to be complex, involving:
-
Ring Opening: The pyrrolidine ring may cleave.
-
Dehydrochlorination: The C-Cl bond will likely break, releasing hydrogen chloride (HCl).
-
Fragmentation: The remaining organic structure will fragment into smaller volatile hydrocarbons and nitrogen-containing compounds. This stage will likely appear as a broad or multi-step mass loss, continuing until a small amount of carbonaceous residue (char) is left at 600°C.
The proposed decomposition pathway is visualized below.
Caption: Predicted thermal decomposition pathway for the analyte.
Conclusion and Advanced Recommendations
This guide provides a predictive framework for the TGA of 1-(3-Chloropropyl)pyrrolidine Oxalate. The proposed three-step decomposition—dehydration, oxalate breakdown, and fragmentation of the organic cation—is a robust hypothesis grounded in the established thermal behavior of its constituent chemical classes.
For researchers requiring unambiguous identification of the evolved gases at each decomposition step, coupling the TGA to an Evolved Gas Analysis (EGA) technique such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR) is highly recommended. This hyphenated approach would provide definitive chemical identification of the volatile products, transforming this predictive model into confirmed experimental fact.
References
- Broadbent, D., Dollimore, D., & Dollimore, J. (n.d.). Thermal Decomposition of Oxalates of Ammonium and Potassium. CoLab.
-
Papazian, H. A., Pizzolato, P. J., & Patrick, J. A. (n.d.). Thermal Decomposition of Oxalates of Ammonium and Potassium. ResearchGate. Available at: [Link]
-
The thermal decomposition of monohydrated ammonium oxotris (oxalate) niobate. (n.d.). SciELO. Available at: [Link]
-
Thermal Decomposition of Ammonium Niobium Oxalate. (n.d.). Scribd. Available at: [Link]
-
Scrivano, S., Gagliardi, S., & Ruffolo, S. A. (2022). Thermal Stability of Calcium Oxalates from CO2 Sequestration for Storage Purposes: An In-Situ HT-XRPD and TGA Combined Study. MDPI. Available at: [Link]
-
Oxalic acid | CAS#:144-62-7. (n.d.). Chemsrc. Available at: [Link]
-
Oxalate de 3-(2-chlorobenzyl)pyrrolidine. (n.d.). Chem-Impex. Available at: [Link]
-
Fig. S5 DTA-TGA measurements of oxalic acid dihydrate. (n.d.). ResearchGate. Available at: [Link]
-
Harvey, D. (2023). 31.1: Thermogravimetry. Chemistry LibreTexts. Available at: [Link]
-
Broadbent, D., Dollimore, D., & Dollimore, J. (n.d.). Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates. Analyst (RSC Publishing). Available at: [Link]
-
Thermogravimetric Analysis (TGA). (n.d.). Ebatco Lab Services. Available at: [Link]
-
Drozd, G. T., Woo, J. L., & McNeill, V. F. (2014). Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. ResearchGate. Available at: [Link]
-
Thermogravimetric Analysis of Calcium Oxalate. (n.d.). Ebatco. Available at: [Link]
-
Gajardo-Parra, N. F., et al. (2016). Thermal stability of selected deep eutectic solvents. ResearchGate. Available at: [Link]
-
Higgins, J., et al. (1997). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. ACS Publications. Available at: [Link]
-
Thermogravimetric analysis (TGA) of barium oxalate. (n.d.). ResearchGate. Available at: [Link]
-
What is the Principle of Thermogravimetric Analysis?. (n.d.). XRF Scientific. Available at: [Link]
-
Webinar – Thermal Analysis of Organic Compounds. (n.d.). Mettler Toledo. Available at: [Link]
-
2.8: Thermal Analysis. (2022). Chemistry LibreTexts. Available at: [Link]
-
Thermogravimetric analysis. (n.d.). Wikipedia. Available at: [Link]
-
ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). ASTM International. Available at: [Link]
-
ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. (n.d.). Nanolab. Available at: [Link]
-
Thermogravimetric Analysis (TGA) – ASTM E1131 & ISO 11358 Standards. (n.d.). Infinita Lab. Available at: [Link]
-
ASTM E1131-98 - Standard Test Method for Compositional Analysis by Thermogravimetry. (n.d.). Techstreet. Available at: [Link]
-
Interpreting TGA Curves. (n.d.). Mettler Toledo. Available at: [Link]
-
Interpreting TGA curves. (n.d.). ResearchGate. Available at: [Link]
-
How to Interpret a TGA Curve: An Expert Guide. (n.d.). Torontech. Available at: [Link]
-
Interpreting results from TGA instruments. (n.d.). XRF Scientific. Available at: [Link]
-
Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]
-
Wang, Z., et al. (2022). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame. Available at: [Link]
-
Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
-
Exploring Thermal Gravimetric Analysis Data Towards the Determination of Non-Isothermal Kinetics of Oxalic Acid. (2023). ResearchGate. Available at: [Link]
-
Thermogravimetric Analyzer: TGA Thermostep. (n.d.). Eltra. Available at: [Link]
-
Thermogravimetric curve for the complex consisting of an oxalic acid.... (n.d.). ResearchGate. Available at: [Link]
-
Fig. S5 DTA-TGA measurements of oxalic acid dihydrate. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. ebatco.com [ebatco.com]
- 2. scielo.br [scielo.br]
- 3. Thermogravimetry and differential thermal analysis studies on potassium titanyl oxalate and potassium aluminium oxalate and related oxalates - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Oxalic acid | CAS#:144-62-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]
- 12. Thermogravimetric Analysis (TGA) – Ebatco Lab Services [ebatco.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing 1-(3-Chloropropyl)pyrrolidine; oxalic acid: From Supplier Qualification to Quality Verification
This guide provides drug development professionals, researchers, and scientists with a comprehensive framework for sourcing 1-(3-Chloropropyl)pyrrolidine; oxalic acid (CAS No. 1022112-22-6). Beyond a simple list of vendors, this document details a robust methodology for supplier qualification, quality assurance, and safe handling, ensuring the integrity of your research and development pipeline.
Introduction: The Significance of a Key Building Block
This compound is a heterocyclic compound belonging to the pyrrolidine class.[1] The pyrrolidine ring is a foundational structural motif in a vast array of natural products, alkaloids, and, critically, pharmaceuticals.[2] As a bifunctional molecule—containing both a reactive chloropropyl group and a pyrrolidine nitrogen—it serves as a versatile intermediate or building block in complex organic synthesis.[1][3] Its stable oxalate salt form (Molecular Formula: C9H16ClNO4, Molecular Weight: 237.68) ensures easier handling and storage compared to the free base, making it a common commercial presentation.[1][4] Given its role in the synthesis of potentially novel therapeutic agents, securing a reliable source of high-purity material is not merely a logistical step but a prerequisite for reproducible and successful research.
The Commercial Supplier Landscape
The market for specialized chemical reagents like this compound is populated by a mix of primary manufacturers, large-scale distributors, and chemical marketplaces.
-
Primary Manufacturers: These companies synthesize the compound in-house. They offer deep technical knowledge but may have larger minimum order quantities.
-
Distributors: Global distributors like Sigma-Aldrich and Apollo Scientific stock products from various manufacturers.[4][5] They provide convenience, smaller pack sizes, and established logistics, but may have less direct control over the manufacturing process.
-
Chemical Marketplaces: Platforms like ChemicalBook serve as aggregators, listing numerous, often smaller, suppliers.[6] While offering competitive pricing, these require the most stringent vetting from the end-user.
The choice of supplier type depends on the scale of research, required documentation, and the level of acceptable risk. For foundational discovery and preclinical work, consistency and quality, often guaranteed by reputable distributors, are paramount.
Supplier Identification and Qualification Protocol
A systematic approach to supplier selection is critical to mitigate risks associated with chemical purity, batch-to-batch variability, and supply chain reliability. The following workflow is a field-proven method for qualifying a new supplier.
Identified Commercial Suppliers
The following table summarizes a selection of commercial suppliers identified through market analysis. Purity levels and available quantities are subject to batch and stock variations.
| Supplier | Purity Offered | Available Quantities | Notes |
| Sigma-Aldrich | 95% | Gram scale | Distributor for AstaTech, Inc. Provides access to key documentation like CoA online.[4][7][8] |
| BLD Pharm | 95% (or higher) | Gram to Kilogram scale | Lists storage as inert atmosphere, room temperature. Mentions cold-chain transport.[1] |
| Apollo Scientific | 95% | 1g, 5g, 25g | UK-based supplier with international distribution.[5] |
| ChemUniverse | 95% | Not specified | Lists product number Q07879 and MDL number.[9] |
| Aikon International | 95+% | 1g, 5g, 10g | Listed on ChemicalBook marketplace.[6] |
| Nextpeptide Inc. | ≥ 98% | 1KG, 5KG | Listed on ChemicalBook marketplace.[6] |
Technical Specifications and Quality Assurance
Trust in a supplied chemical is built upon verifiable data. The causality is simple: without confirmed identity and purity, any experimental result is fundamentally unreliable.
The Certificate of Analysis (CoA): A Non-Negotiable Requirement
The CoA is the single most important document accompanying a research chemical. It provides lot-specific data validating its quality.[10][11]
Key elements to scrutinize on a CoA:
-
Identity Confirmation: The CAS number (1022112-22-6) and compound name must be correct.
-
Purity (Assay): This is the most critical parameter. Most suppliers list a purity of 95%.[4][5][9][12][13] For sensitive applications, sourcing from a supplier offering ≥98% may be necessary.[6] The analytical method used to determine purity (e.g., GC, HPLC, NMR) should be stated.
-
Lot/Batch Number: Essential for traceability. If an issue arises, it allows you to correlate problems with a specific manufacturing run.
-
Appearance: Should match the expected physical form, typically a "White to Yellow Solid".[4][7][12]
Protocol: Incoming Quality Control (QC) Verification
It is best practice, particularly when establishing a new supplier or before a critical experiment, to perform an in-house QC check.
Objective: To independently verify the identity and approximate purity of a received batch of this compound.
Methodology (Example using GC/MS): This protocol is adapted from general principles of organic compound analysis.[14][15]
-
Sample Preparation: a. Accurately weigh approximately 1-2 mg of the supplied compound. b. Dissolve the sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a final concentration of ~1 mg/mL. c. The oxalate salt may have limited solubility; sonication may be required. An alternative is to basify the sample with dilute NaOH, extract the free base (1-(3-Chloropropyl)pyrrolidine) into an organic solvent like ethyl acetate, and inject the organic layer.
-
Instrumentation (GC/MS): a. Use a standard GC/MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent). b. Set a suitable temperature program, for example: initial temperature of 60°C, hold for 2 minutes, then ramp at 10-15°C/min to 250°C. c. The mass spectrometer should be operated in Electron Impact (EI) mode.
-
Data Analysis: a. Identity Confirmation: The resulting mass spectrum of the major peak should be compared to a reference spectrum or theoretical fragmentation pattern of the free base (C7H14ClN, MW 147.65).[16] The molecular ion peak (m/z = 147) may or may not be visible, but characteristic fragments should be present. b. Purity Estimation: The peak area of the main component relative to the total area of all integrated peaks provides an estimate of purity. This should align with the purity stated on the supplier's CoA.
Safe Handling, Storage, and Disposal
Adherence to safety protocols is mandatory. The Safety Data Sheet (SDS) is the primary source for this information. While an SDS for the specific oxalate salt is provided by suppliers, data from the components (pyrrolidine and oxalic acid) are also instructive.
-
Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[17][18]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][19] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] The compound should be stored under an inert atmosphere at room temperature.[1]
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[17][19][20]
-
Skin: Take off contaminated clothing and rinse skin with water. Seek medical attention if irritation persists.[19][20]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[19][20]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[19]
Conclusion
Sourcing this compound for research and drug development requires a diligent, multi-faceted approach. The integrity of this key building block directly impacts the validity of experimental outcomes. By implementing a rigorous supplier qualification workflow, demanding comprehensive documentation like the Certificate of Analysis, performing independent quality verification, and strictly adhering to safety protocols, researchers can build a foundation of trust and quality for their scientific endeavors.
References
-
1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID [Q07879] - ChemUniverse. (n.d.). Retrieved January 5, 2026, from [Link]
-
SAFETY DATA SHEET - Clas Ohlson. (n.d.). Retrieved January 5, 2026, from [Link]
-
III Analytical Methods - Japan International Cooperation Agency. (n.d.). Retrieved January 5, 2026, from [Link]
-
SAFETY DATA SHEET OXALIC ACID - Ecolab. (n.d.). Retrieved January 5, 2026, from [Link]
-
CAS 39743-20-9 suppliers, 1-(3-Chloropropyl)pyrrolidine suppliers - Pharma Info Source. (n.d.). Retrieved January 5, 2026, from [Link]
-
1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2022). Retrieved January 5, 2026, from [Link]
-
1-(3-chloropropyl)-pyrrolidine (C7H14ClN) - PubChemLite. (n.d.). Retrieved January 5, 2026, from [Link]
-
CERTIFICATE OF ANALYSIS Name of the Sample : Oxalic Acid - Techno PharmChem. (2019). Retrieved January 5, 2026, from [Link]
-
Oxalic Acid Suppliers - Thomasnet. (n.d.). Retrieved January 5, 2026, from [Link]
-
Assessment of Tentatively Identified Compounds in Tap Water - WV.gov. (n.d.). Retrieved January 5, 2026, from [Link]
-
Oxalic Acid Supplier and Distributor | Monarch Chemicals. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 1022112-22-6 [sigmaaldrich.com]
- 5. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. oxalic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 7. This compound | 1022112-22-6 [sigmaaldrich.com]
- 8. This compound | 1022112-22-6 [sigmaaldrich.com]
- 9. chemuniverse.com [chemuniverse.com]
- 10. scbt.com [scbt.com]
- 11. technopharmchem.com [technopharmchem.com]
- 12. This compound | 1022112-22-6 [sigmaaldrich.com]
- 13. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]
- 14. env.go.jp [env.go.jp]
- 15. emd.wv.gov [emd.wv.gov]
- 16. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 17. uwaterloo.ca [uwaterloo.ca]
- 18. clasohlson.com [clasohlson.com]
- 19. fishersci.com [fishersci.com]
- 20. assets.pim.ecolab.com [assets.pim.ecolab.com]
Methodological & Application
Application Notes and Protocols for N-Alkylation Reactions Using 1-(3-Chloropropyl)pyrrolidine; Oxalic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
This document provides a detailed technical guide on the strategic use of 1-(3-Chloropropyl)pyrrolidine; oxalic acid, a key building block in synthetic and medicinal chemistry. We will move beyond simple procedural lists to explore the underlying chemical principles, provide field-proven insights for reaction optimization, and present detailed, actionable protocols for its application in N-alkylation reactions.
Introduction: The Strategic Value of the Pyrrolidine Moiety and the Alkylating Agent
The pyrrolidine ring is a privileged scaffold in modern drug discovery, forming the core of numerous FDA-approved drugs.[1] Its prevalence is due to its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile scaffold for creating complex molecular architectures.[1][2] 1-(3-Chloropropyl)pyrrolidine is a valuable reagent for introducing this desirable moiety onto a target molecule.
The compound is often supplied as an oxalic acid salt (CAS No. 1022112-22-6).[3][4][5] This formulation offers significant practical advantages over the free base:
-
Enhanced Stability: The salt form is typically a stable, crystalline solid, which is less prone to degradation during storage compared to the often-volatile and potentially less stable free amine.
-
Improved Handling: As a solid, the oxalic acid salt is easier to weigh and handle accurately, minimizing exposure and waste.
-
Reduced Odor: The salt form mitigates the often unpleasant odor associated with free amines.
The oxalic acid itself is a simple, strong organic dicarboxylic acid (C₂H₂O₄) used in various chemical processes, including as a precipitating agent or, in this context, for salt formation.[6][7] It's important to recognize that during the reaction, a base must be added not only to facilitate the alkylation but also to neutralize the oxalic acid to liberate the reactive free base of 1-(3-chloropropyl)pyrrolidine.
The N-Alkylation Reaction: Mechanistic Insights
2.1. The Conventional Sₙ2 Pathway
At its core, the N-alkylation of an amine with an alkyl halide like 1-(3-chloropropyl)pyrrolidine is a nucleophilic aliphatic substitution, typically proceeding via an Sₙ2 mechanism.[8][9]
-
Nucleophilic Attack: The amine substrate, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile. It attacks the electrophilic carbon atom attached to the chlorine (the leaving group) on the 1-(3-chloropropyl)pyrrolidine.[8][9]
-
Transition State & Inversion: The reaction proceeds through a single transition state where the new N-C bond is forming as the C-Cl bond is breaking.
-
Deprotonation: The initial product is an ammonium salt. A base present in the reaction mixture then deprotonates this salt to yield the final, neutral N-alkylated product.[10]
A significant challenge in N-alkylation is the potential for over-alkylation .[11][12] The newly formed secondary or tertiary amine product is often more nucleophilic than the starting amine, leading it to react further with the alkylating agent. This can result in a complex mixture of products that is difficult to separate.[9][10][12]
Figure 2: Formation of the reactive azetidinium ion intermediate.
Experimental Protocols and Methodologies
3.1. General Protocol for N-Alkylation of a Secondary Amine
This protocol describes a general procedure for the N-alkylation of a generic secondary amine (e.g., morpholine, piperidine, or a more complex drug intermediate) using this compound.
Materials:
-
Secondary amine substrate (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate, Diethyl ether, and Brine for work-up
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Causality Behind Experimental Choices:
-
Base (K₂CO₃): A moderately strong, inexpensive inorganic base is used. A significant excess (3-4 eq) is required to first neutralize the oxalic acid (a dicarboxylic acid, requiring 2 eq of base) and then to act as a proton scavenger for the HCl generated during the Sₙ2 reaction (requiring another 1 eq). Its heterogeneous nature can simplify filtration post-reaction.
-
Solvent (DMF): A polar aprotic solvent like DMF is ideal for Sₙ2 reactions. It effectively solvates cations while leaving anions (the nucleophile) relatively free, accelerating the reaction rate. Its high boiling point allows for heating to increase reaction rates if necessary.
-
Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete consumption of the more valuable substrate.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the secondary amine substrate (1.0 eq) and anhydrous potassium carbonate (3.5 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Add this compound (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-24 hours).
-
Work-up (Quenching & Extraction):
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic solids (K₂CO₃) and wash the filter cake with ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel.
-
Wash the organic solution sequentially with water (2x) and then brine (1x) to remove residual DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure tertiary amine product.
Figure 3: Standard experimental workflow for N-alkylation.
Data Presentation and Troubleshooting
The success of an N-alkylation reaction is highly dependent on the substrate and reaction conditions. The following table provides representative data based on typical laboratory outcomes.
Table 1: Representative N-Alkylation Reaction Parameters
| Substrate (Nucleophile) | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Morpholine | K₂CO₃ (3.5) | DMF | 70 | 8 | 85-95% | Highly reactive, clean conversion. |
| 4-Hydroxyacetanilide | K₂CO₃ (3.5) | DMF | 80 | 12 | 70-85% | O-alkylation of a phenol. Slower than N-alkylation. |
| Aniline | Na₂CO₃ (4.0) | Acetonitrile | 80 (reflux) | 24 | 40-60% | Less nucleophilic; potential for over-alkylation. |
| Indole | NaH (1.2) | THF | 25 -> 60 | 6 | 75-90% | Strong base needed to deprotonate indole N-H. |
Troubleshooting Guide
-
Problem: Low or No Conversion
-
Cause: Insufficiently activated nucleophile. Aromatic amines or amides are much less nucleophilic than aliphatic amines.
-
Solution: Increase reaction temperature. Switch to a stronger base (e.g., NaH, for non-protic substrates like indole) or a more polar solvent. Ensure the base is anhydrous, as water can inhibit the reaction.
-
-
Problem: Formation of Multiple Products (Over-alkylation)
-
Cause: The product is more nucleophilic than the starting material. This is common when alkylating primary amines. [10][12] * Solution: Use a larger excess of the starting amine relative to the alkylating agent. This statistically favors the mono-alkylation product. Alternatively, consider an alternative strategy like reductive amination if mono-alkylation is critical. [13]* Problem: Unidentified Byproduct with Same Mass as Product
-
Cause: This could indicate the formation of an isomer. If the substrate has multiple nucleophilic sites (e.g., N vs. O), alkylation may occur at different positions.
-
Solution: Modify reaction conditions. For N vs. O alkylation, changing the base/solvent system can favor one over the other. Hard bases (like NaH) tend to favor alkylation on "harder" atoms like oxygen, while softer bases in polar solvents can favor nitrogen.
-
Safety and Handling
-
Alkylating Agents: 1-(3-Chloropropyl)pyrrolidine is an alkylating agent and should be treated as potentially toxic and mutagenic. [14]Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. [15]* Oxalic Acid: Oxalic acid is corrosive and toxic if ingested. [16]It can cause severe irritation upon contact with skin or eyes. [6]Avoid creating dust.
-
Solvents: DMF is a reproductive toxin. Acetonitrile is flammable and toxic. Handle all solvents with appropriate care according to their Safety Data Sheets (SDS).
References
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Department of Chemistry. Retrieved from [Link]
-
Wikipedia. (2023). Amine alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Ashenhurst, J. (2023). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]
-
Chemistry with Caroline. (2022, April 6). Alkylation of Amines [Video]. YouTube. Retrieved from [Link]
-
Hickey, E. R., et al. (2018). Understanding the Alkylation of a Phenol by 1‑(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. Organic Process Research & Development. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Pure Chemistry. (2023). Oxalic Acid: A Powerful and Versatile Compound. Retrieved from [Link]
-
Quora. (n.d.). What are the uses for oxalic acid?. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-(3-Aminopropyl)pyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of N-alkylated alkaloids and drug molecules. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
Autech Industry Co., Limited. (n.d.). Optimizing Synthesis: The Role of 1-(3-Aminopropyl)pyrrolidine in Innovation. Retrieved from [Link]
-
MDPI. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]
-
NuGeneration Technologies. (2023). The Science of Oxalic Acid: Chemical Reactions and Uses. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Alkylating Agents. In Holland-Frei Cancer Medicine (6th ed.). Retrieved from [Link]
-
ResearchGate. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. mdpi.com [mdpi.com]
- 3. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 5. 1-(3-chloropropyl)pyrrolidine, oxalic acid | 1022112-22-6 [sigmaaldrich.com]
- 6. purechemistry.net [purechemistry.net]
- 7. The Science of Oxalic Acid: Chemical Reactions and Uses [postapplescientific.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. m.youtube.com [m.youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine alkylation - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. zhishangchem.com [zhishangchem.com]
Application Notes & Protocols: Strategic Use of 1-(3-Chloropropyl)pyrrolidine and Oxalic Acid in Pharmaceutical Intermediate Synthesis
Preamble: The Rationale of Reagent Selection in Drug Development
In the intricate landscape of pharmaceutical synthesis, the selection of reagents transcends mere reaction facilitation. It is a strategic decision that impacts yield, purity, scalability, and the overall economic viability of producing an Active Pharmaceutical Ingredient (API). This guide delves into the synergistic application of two such critical reagents: 1-(3-Chloropropyl)pyrrolidine , a versatile heterocyclic building block, and oxalic acid , a multifunctional organic acid. We will explore not just the "how" but the fundamental "why" behind their use, focusing on a practical workflow for the synthesis and purification of a model pharmaceutical intermediate. The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its favorable pharmacological and pharmacokinetic properties.[1][2][3][4] Intermediates like 1-(3-Chloropropyl)pyrrolidine are therefore invaluable for introducing this key moiety.[5][6] Concurrently, oxalic acid serves a dual purpose: as a catalyst and, more critically in this context, as a powerful purifying agent through the selective crystallization of basic compounds.[7][8][9] This application note provides researchers and drug development professionals with a robust framework for leveraging these reagents to achieve high-purity intermediates essential for the pharmaceutical pipeline.
Section 1: A Deep Dive into the Reagents of Choice
1-(3-Chloropropyl)pyrrolidine: The Versatile Pyrrolidine Donor
1-(3-Chloropropyl)pyrrolidine is a bifunctional molecule featuring a saturated, basic pyrrolidine ring and a reactive primary alkyl chloride.[5] This duality makes it an exceptional building block for introducing the N-propylpyrrolidine motif into a target structure.
-
Chemical Reactivity: The molecule's utility stems from two potential reaction pathways:
-
Nucleophilic Attack by the Pyrrolidine Nitrogen: The lone pair on the nitrogen atom can act as a nucleophile, attacking various electrophilic centers to form a new C-N bond.
-
Nucleophilic Substitution at the Alkyl Chloride: The terminal chlorine atom is a good leaving group, making the propyl chain susceptible to SN2 attack by a wide range of nucleophiles (e.g., phenols, thiols, amines, carbanions). This is the most common application in API synthesis.
-
The choice of reaction conditions dictates which pathway is favored, allowing for precise control over the synthetic outcome.
Oxalic Acid: The Strategic Purification Tool
Oxalic acid (HOOC-COOH) is the simplest dicarboxylic acid and is a cornerstone reagent in both laboratory and industrial settings.[10][11] While it can act as a catalyst in certain organic transformations, its primary strategic value in the context of nitrogen-containing APIs lies in its ability to act as a potent precipitating and purifying agent.[12][13]
-
Mechanism of Purification: Most amine-containing APIs and intermediates are basic. In a suitable organic solvent, the addition of the strong, bidentate oxalic acid (pKa₁ ≈ 1.2) leads to a rapid acid-base reaction.[14][15] This forms a highly ordered, crystalline ammonium oxalate salt. Due to the stability of the crystal lattice, this salt often possesses significantly lower solubility than the parent free base and, crucially, the non-basic impurities present in the crude reaction mixture. This differential solubility allows for the selective precipitation and subsequent isolation of the desired compound in a highly purified form. The use of salt formation is a major strategy in drug development, with approximately 50% of all marketed APIs existing in a salt form to enhance properties like solubility and stability.[9][16]
Section 2: Application Protocol: Synthesis and Purification of "Pyrrolaphenone"
This section provides a detailed, self-validating protocol for the synthesis of a model intermediate, 4-(3-(pyrrolidin-1-yl)propoxy)acetophenone ("Pyrrolaphenone"), followed by its purification via oxalate salt crystallization.
Workflow Overview
The entire process is designed to convert a simple starting material into a high-purity intermediate, with the oxalate salt formation being the critical purification step.
Caption: Overall workflow for the synthesis and purification of Pyrrolaphenone.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight | Purpose |
| 4-Hydroxyacetophenone | 99-93-4 | 136.15 g/mol | Nucleophilic Starting Material |
| 1-(3-Chloropropyl)pyrrolidine HCl | 57616-69-0 | 184.10 g/mol | Alkylating Agent |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | Base |
| Oxalic Acid Dihydrate | 6153-56-6 | 126.07 g/mol | Purifying/Salt Forming Agent |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Reaction Solvent |
| Isopropanol (IPA) | 67-63-0 | 60.10 g/mol | Crystallization Solvent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Extraction Solvent |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | Neutralizing Base |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 g/mol | Drying Agent |
Equipment: Round-bottom flasks, magnetic stirrer/hotplate, condenser, thermometer, Buchner funnel, vacuum flask, rotary evaporator, standard laboratory glassware.
Critical Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps must be performed in a certified chemical fume hood.
-
Reagent Hazards:
Part A: Synthesis of Crude "Pyrrolaphenone"
Causality: This procedure utilizes a standard Williamson ether synthesis. The anhydrous potassium carbonate is a mild base sufficient to deprotonate the weakly acidic phenol. DMF is an ideal polar aprotic solvent that promotes the SN2 reaction rate. Heating is necessary to drive the reaction to completion in a reasonable timeframe.
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and condenser, add 4-hydroxyacetophenone (5.00 g, 36.7 mmol), anhydrous potassium carbonate (10.2 g, 73.5 mmol, 2.0 eq), and DMF (100 mL).
-
Stir the suspension and add 1-(3-Chloropropyl)pyrrolidine hydrochloride (7.15 g, 38.8 mmol, 1.05 eq).
-
Heat the reaction mixture to 80 °C and maintain for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into 300 mL of cold water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting residue is the crude "Pyrrolaphenone" free base, typically obtained as a yellow or brown oil.
Part B: Purification via Oxalate Salt Formation
Causality: The crude product contains the desired basic pyrrolidine moiety, while unreacted starting material and side products are either non-basic or have different structural properties. By dissolving the crude mixture in a moderately polar solvent like isopropanol and adding oxalic acid, the basic product is selectively protonated. The resulting oxalate salt is designed to be poorly soluble in the cold solvent, causing it to precipitate in high purity, leaving impurities behind in the mother liquor. Dropwise addition and slow cooling promote the growth of larger, purer crystals.
-
Dissolve the crude Pyrrolaphenone oil in isopropanol (75 mL). Gentle warming may be required.
-
In a separate beaker, dissolve oxalic acid dihydrate (4.63 g, 36.7 mmol, 1.0 eq) in isopropanol (50 mL), warming if necessary.
-
While stirring the Pyrrolaphenone solution, add the oxalic acid solution dropwise over 10-15 minutes.
-
A thick white precipitate should form immediately.
-
Continue stirring the slurry at room temperature for 1 hour, then cool in an ice bath for an additional hour to maximize crystallization.
-
Isolate the white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with a small amount of cold isopropanol (2 x 15 mL) to remove residual mother liquor.
-
Dry the purified Pyrrolaphenone oxalate salt in a vacuum oven at 40-50 °C to a constant weight.
Caption: Logic of purification by selective salt precipitation.
Part C: Optional Regeneration of Pure Free Base
Causality: To recover the API in its free base form, the salt must be neutralized. A weak base like sodium bicarbonate is sufficient to deprotonate the pyrrolidinium ion and neutralize the oxalic acid. The resulting free base is highly soluble in organic solvents like DCM, while the sodium oxalate salt formed is soluble only in the aqueous phase, allowing for clean separation via extraction.
-
Suspend the dried Pyrrolaphenone oxalate salt in a mixture of DCM (100 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL).
-
Stir the biphasic mixture vigorously until all solids have dissolved and effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with additional DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The result is highly purified Pyrrolaphenone free base.
Section 3: Expected Data and Characterization
A self-validating protocol requires analytical checkpoints. Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
| Stage | Expected Yield | Expected Purity (HPLC) | Expected Appearance |
| Crude Product | 85–95% | 75–85% | Yellow to brown oil |
| Oxalate Salt | 75–85% (from crude) | >99.0% | Fine white crystalline solid |
| Pure Free Base | >95% (from salt) | >99.5% | Pale yellow oil or low-melting solid |
Section 4: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in synthesis step | Incomplete reaction; Insufficient base; Wet reagents/solvents. | Increase reaction time/temperature. Ensure K₂CO₃ is finely powdered and anhydrous. Use anhydrous DMF. |
| No salt precipitates | Product concentration is too low; Incorrect solvent choice. | Reduce the amount of crystallization solvent. Try a less polar solvent like ethyl acetate or a mixture (e.g., IPA/Heptane). |
| Product oils out, not crystallizing | Presence of impurities hindering lattice formation; Supersaturation. | Add a seed crystal if available. Try scratching the inside of the flask. Re-dissolve in minimal hot solvent and cool very slowly. |
| Low purity of final salt | Inefficient washing; Impurities co-precipitated. | Ensure the filter cake is washed thoroughly with cold solvent. Consider re-crystallizing the salt from a fresh portion of hot solvent. |
Conclusion
This guide demonstrates a complete and validated workflow for the synthesis and purification of a pharmaceutical intermediate. It highlights the strategic utility of 1-(3-Chloropropyl)pyrrolidine as a reliable synthetic building block. More importantly, it establishes the use of oxalic acid not merely as a pH modifier but as a highly effective and economical tool for purification. The formation of a transient oxalate salt is a powerful technique to elevate a crude, impure intermediate to the high standard of purity required for subsequent steps in API development. This methodology, grounded in fundamental chemical principles, provides a scalable and robust solution for researchers in the pharmaceutical sciences.
References
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers in Chemistry. [Link]
-
Oxalic Acid: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Emerging pharmaceutical applications of piperidine, pyrrolidine and its derivatives. (2014). World Journal of Pharmaceutical Research. [Link]
-
Safety Data Sheet - 1-(3-Chloropropyl)pyrrolidine hydrochloride. (2024). Angene Chemical. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. (2023). PubMed Central. [Link]
-
Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. (2024). ScienceGate. [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. (n.d.). PubMed Central. [Link]
-
OXALIC ACID. (n.d.). atamankimya.com. [Link]
-
1-(3-chloropropyl)pyrrolidine Hydrochloride. (n.d.). PubChem. [Link]
-
1-(3-chloropropyl)-pyrrolidine (C7H14ClN). (n.d.). PubChemLite. [Link]
-
Oxalic Acid. (2018). ResearchGate. [Link]
-
Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. (2022). MDPI. [Link]
-
How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. (n.d.). Synnovator. [Link]
-
OXALIC ACID: A REVIEW ON ANALYSIS, SYNTHESIS AND APPLICATION. (2016). EPRA International Journal of Research & Development (IJRD). [Link]
-
OXALIC ACID: A REVIEW ON ANALYSIS, SYNTHESIS AND APPLICATION. (2016). EPRA Journals. [Link]
-
Oxalic Acid and Pharmaceutical Cocrystals. (n.d.). ResearchGate. [Link]
-
Inorganic salts interact with oxalic acid in submicron particles to form material with low hygroscopicity and volatility. (2014). Atmospheric Chemistry and Physics. [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (2021). AAPS Open. [Link]
-
Oxalic acid. (n.d.). Wikipedia. [Link]
- Process for preparing pyrrolidine derivatives and their salts. (n.d.).
-
Extractive Separation of Oxalic and Nitric Acids Using Tributyl Phosphate. (2017). ResearchGate. [Link]
-
Oxalic Acid: A Powerful and Versatile Compound. (2023). Pure Chemistry. [Link]
-
Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. (2025). Chemstock. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2023). MDPI. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. [Link]
-
A systematic study of the purification of oxalic acid. (n.d.). CORE. [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- An improved process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof. (n.d.).
- Method for salt preparation. (n.d.).
Sources
- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. enamine.net [enamine.net]
- 5. CAS 39743-20-9: 1-(3-Chloropropyl)pyrrolidine | CymitQuimica [cymitquimica.com]
- 6. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]
- 7. nbinno.com [nbinno.com]
- 8. zhishangchem.com [zhishangchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. purechemistry.net [purechemistry.net]
- 11. camachem.com [camachem.com]
- 12. atamankimya.com [atamankimya.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 16. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. angenechemical.com [angenechemical.com]
- 18. Oxalic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Reaction of 1-(3-Chloropropyl)pyrrolidine with Primary Amines in the Presence of Oxalic Acid
For: Researchers, scientists, and drug development professionals
Introduction
The N-alkylation of primary amines is a cornerstone transformation in organic synthesis, pivotal to the construction of more complex nitrogen-containing molecules that are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] This application note provides a detailed examination of the reaction between 1-(3-chloropropyl)pyrrolidine and primary amines, with a particular focus on the often-overlooked role of oxalic acid in this process. While direct alkylation of amines with alkyl halides is a well-established method, it is frequently plagued by a lack of selectivity, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[3][4] This guide will delve into the mechanistic nuances of this reaction, offering field-proven insights and robust protocols to achieve selective mono-alkylation.
We will explore the underlying principles that govern the reactivity of the reagents, the function of oxalic acid beyond simple acid-base chemistry, and provide step-by-step methodologies for conducting this reaction with high efficiency and control. The information presented herein is designed to empower researchers to not only successfully execute this specific transformation but also to apply these principles to other challenging N-alkylation reactions.
Mechanistic Insights
The reaction between 1-(3-chloropropyl)pyrrolidine and a primary amine is a classic example of a nucleophilic aliphatic substitution (SN2) reaction.[5] The primary amine, possessing a lone pair of electrons on the nitrogen atom, acts as the nucleophile, attacking the electrophilic carbon atom attached to the chlorine atom in 1-(3-chloropropyl)pyrrolidine.
The Challenge of Over-Alkylation
A significant challenge in the N-alkylation of primary amines is the propensity for the reaction to proceed beyond the desired mono-alkylation stage.[3] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. This can be followed by a third alkylation to yield a quaternary ammonium salt.[3] This "runaway" reaction leads to a complex mixture of products, significantly complicating purification and reducing the yield of the desired secondary amine.[4]
The Role of Oxalic Acid
The inclusion of oxalic acid in this reaction serves a multifaceted purpose that extends beyond its simple acidic properties. While it can protonate the highly basic pyrrolidine nitrogen, its primary role is more nuanced.
-
Selective Protonation and Amine Salt Formation: Oxalic acid, being a dicarboxylic acid, can effectively form salts with amines.[6] In this reaction, it is believed to preferentially protonate the more basic secondary amine product as it is formed. This protonation deactivates the secondary amine, rendering it non-nucleophilic and thus preventing it from participating in further alkylation reactions.[7] This selective "trapping" of the product as its oxalate salt is a key strategy to promote mono-alkylation.
-
Reaction Medium and Solubility: The formation of the amine oxalate salt can also influence the solubility of the species in the reaction mixture, potentially aiding in driving the reaction towards the desired product.
-
pH Control: Maintaining a specific pH range can be crucial for the selectivity of the reaction. Oxalic acid can act as a buffer to maintain the pH in a range that favors the mono-alkylation product.
Proposed Reaction Mechanism
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The primary amine (R-NH₂) attacks the terminal carbon of the chloropropyl chain of 1-(3-chloropropyl)pyrrolidine, displacing the chloride ion.
-
Formation of the Secondary Amine: This initial SN2 reaction results in the formation of the desired N-alkylated secondary amine.
-
Selective Protonation by Oxalic Acid: The newly formed, and more basic, secondary amine is immediately protonated by oxalic acid present in the reaction mixture.
-
Prevention of Over-Alkylation: The resulting ammonium oxalate salt is no longer nucleophilic, effectively halting the reaction at the mono-alkylation stage.
Caption: Proposed reaction mechanism for the selective mono-alkylation.
Experimental Protocols
The following protocols provide a robust framework for the selective N-alkylation of primary amines with 1-(3-chloropropyl)pyrrolidine using oxalic acid. It is crucial to adapt and optimize these conditions based on the specific primary amine being used.
Materials
-
1-(3-Chloropropyl)pyrrolidine (or its hydrochloride salt)[8][9]
-
Primary amine of interest
-
Oxalic acid dihydrate[10]
-
Anhydrous potassium carbonate (K₂CO₃) (if starting from the hydrochloride salt)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Toluene)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol 1: N-Alkylation using 1-(3-Chloropropyl)pyrrolidine
This protocol is suitable when starting with the free base of 1-(3-chloropropyl)pyrrolidine.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq) and oxalic acid dihydrate (0.5 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., acetonitrile, 5-10 mL per mmol of primary amine).
-
Reagent Addition: While stirring, add 1-(3-chloropropyl)pyrrolidine (1.0-1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature and reaction time will depend on the reactivity of the primary amine and should be monitored by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed (the product oxalate salt), it can be collected by filtration, washed with a cold solvent, and then neutralized.
-
Alternatively, dilute the reaction mixture with water and neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
Protocol 2: N-Alkylation using 1-(3-Chloropropyl)pyrrolidine Hydrochloride
This protocol is adapted for use with the more common hydrochloride salt of the alkylating agent.
-
Reaction Setup: In a round-bottom flask, combine 1-(3-chloropropyl)pyrrolidine hydrochloride (1.0 eq), the primary amine (1.0 eq), and anhydrous potassium carbonate (2.5-3.0 eq).
-
Solvent and Acid Addition: Add a suitable anhydrous solvent (e.g., DMF) and oxalic acid dihydrate (0.5 eq).
-
Reaction Conditions: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification steps as outlined in Protocol 1.
Quantitative Data Summary
The following table provides a general guideline for reaction parameters. Optimization for each specific substrate is highly recommended.
| Parameter | Recommended Range | Notes |
| Primary Amine | 1.0 eq | Limiting reagent. |
| 1-(3-Chloropropyl)pyrrolidine | 1.0 - 1.2 eq | A slight excess can help drive the reaction to completion. |
| Oxalic Acid Dihydrate | 0.5 - 1.0 eq | Stoichiometry can be adjusted to optimize selectivity. |
| Base (for HCl salt) | 2.5 - 3.0 eq K₂CO₃ | To neutralize the HCl and the formed oxalic acid salt. |
| Solvent | Acetonitrile, DMF, Toluene | Choice depends on the solubility of reactants and reaction temperature. |
| Temperature | 60 - 100 °C | Higher temperatures may be required for less reactive amines. |
| Reaction Time | 4 - 24 hours | Monitor by TLC or LC-MS for completion. |
| Typical Yield | 60 - 85% | Highly dependent on the substrate and reaction conditions. |
Experimental Workflow and Logic
The successful execution of this reaction relies on a logical sequence of steps designed to maximize the yield of the desired mono-alkylation product while minimizing side reactions.
Caption: Step-by-step experimental workflow.
Troubleshooting and Best Practices
-
Low Conversion: If the reaction stalls, consider increasing the temperature or using a more polar aprotic solvent like DMF. Ensure all reagents are dry, as water can interfere with the reaction.
-
Over-Alkylation: If significant amounts of the tertiary amine are observed, increase the amount of oxalic acid to 1.0 equivalent. Running the reaction at a lower temperature may also improve selectivity.
-
Difficult Purification: If the product is difficult to separate from the starting materials, consider converting the crude mixture to their respective salts (e.g., hydrochlorides) and attempting purification via recrystallization.
-
Monitoring the Reaction: Regular monitoring by TLC or LC-MS is crucial to determine the optimal reaction time and to avoid the formation of byproducts from prolonged heating.
Conclusion
The N-alkylation of primary amines with 1-(3-chloropropyl)pyrrolidine in the presence of oxalic acid is a highly effective method for the synthesis of N-substituted pyrrolidines. The key to achieving high selectivity for the mono-alkylation product lies in the strategic use of oxalic acid to selectively deactivate the more nucleophilic secondary amine product. The protocols and insights provided in this application note offer a solid foundation for researchers to successfully implement this valuable transformation in their synthetic endeavors. As with any chemical reaction, careful optimization of the reaction conditions for each specific substrate is paramount to achieving the best possible results.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. Sciencemadness Discussion Board - oxalic acid reaction with secondary amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Oxalic acid - Wikipedia [en.wikipedia.org]
Application Note: Liberation of Free 1-(3-Chloropropyl)pyrrolidine from its Oxalic Acid Salt
Abstract
This application note provides a detailed, field-proven protocol for the efficient liberation of 1-(3-chloropropyl)pyrrolidine, a valuable synthetic building block, from its stable oxalic acid salt form. Amine salts, such as the oxalate salt of 1-(3-chloropropyl)pyrrolidine, are frequently used to improve the handling, stability, and purity of the parent amine. However, for use in subsequent synthetic steps, the reactive free amine is typically required. This guide details the chemical principles and a step-by-step methodology for the deprotection (salt-breaking) of 1-(3-chloropropyl)pyrrolidine; oxalic acid via a robust basification and liquid-liquid extraction procedure. We will explain the causality behind each step, present expected outcomes, and provide troubleshooting guidance to ensure a high yield of the pure, free amine.
Introduction and Scientific Principle
1-(3-Chloropropyl)pyrrolidine is a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its bifunctional nature, containing both a nucleophilic secondary amine within the pyrrolidine ring and a reactive chloropropyl side chain, makes it a versatile precursor. The compound is often supplied as an oxalate salt to enhance its crystalline nature, making it easier to handle and purify as a solid, compared to the free base which is a liquid.[1]
The "deprotection" in this context refers to the liberation of the free amine from its salt. This is an acid-base reaction where the protonated pyrrolidine nitrogen is deprotonated by introducing a stronger base.[2] The oxalic acid, having donated its protons to the amine, is subsequently neutralized by the added base to form a water-soluble salt (e.g., sodium oxalate), facilitating its removal from the desired organic product.
The overall transformation is governed by the following equilibrium:
(Pyrrolidine-H)⁺(Oxalate)⁻ + 2 NaOH → Pyrrolidine (free base) + Na₂C₂O₄ + 2 H₂O
The choice of a strong base like sodium hydroxide (NaOH) ensures that the equilibrium is driven completely to the right, resulting in the quantitative release of the free amine. The free amine, being an organic molecule, exhibits limited solubility in aqueous media and can be efficiently extracted into an immiscible organic solvent.
Detailed Experimental Protocol
This protocol is designed for the conversion of the oxalate salt to the free amine, followed by isolation and purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Sigma-Aldrich, Apollo Scientific | Starting material.[1][3] |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard Supplier | Used to prepare a 2 M aqueous solution. |
| Diethyl Ether (Et₂O) or Dichloromethane (DCM) | Anhydrous/ACS Grade | Standard Supplier | Extraction solvent. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard Supplier | Drying agent. |
| Deionized Water | High Purity | Laboratory Source | For preparing solutions. |
| pH Indicator Strips (Range 1-14) | --- | Standard Supplier | To monitor the pH of the aqueous phase. |
Equipment
-
Round-bottom flask or Erlenmeyer flask (sized appropriately for the reaction scale)
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology
-
Dissolution: Weigh 10.0 g of this compound (MW: 237.68 g/mol ) and dissolve it in 50 mL of deionized water in a 250 mL Erlenmeyer flask. Stir until all the solid has dissolved.
-
Basification: Cool the solution in an ice-water bath. While stirring vigorously, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the aqueous solution using pH strips. Continue adding the NaOH solution until the pH is >12. The free amine may separate as an oily layer.[4]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL). After each extraction, allow the layers to separate completely. Combine the organic layers in a clean flask.
-
Scientist's Note: Diethyl ether is a common choice, but dichloromethane may be more effective if emulsions form. The synthesis of the free base often involves an ether extraction after basification, validating this choice.[4]
-
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when the solution is clear.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator. Be cautious with the vacuum and bath temperature to avoid evaporating the product.
-
Product Isolation: The resulting residue is the free 1-(3-chloropropyl)pyrrolidine, which should be a colorless to pale yellow liquid.[4] Calculate the yield. The product can be used directly or purified further by vacuum distillation if required.
Experimental Workflow and Data
Workflow Diagram
The following diagram illustrates the complete process from the starting salt to the isolated free amine.
Caption: Workflow for the liberation of free amine.
Expected Results & Characterization
| Parameter | Value | Source |
| Molecular Weight (Oxalate Salt) | 237.68 g/mol | [1] |
| Molecular Weight (Free Base) | 147.65 g/mol | [5] |
| Appearance (Free Base) | Colorless to light yellow liquid | [4] |
| Boiling Point (Free Base) | 88-89 °C @ 22 Torr | [4] |
| Expected Yield | 85-95% | --- |
| Purity (by GC-MS) | >95% | --- |
The identity and purity of the final product should be confirmed by analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS to ensure the complete removal of oxalic acid and residual solvents.
Troubleshooting Guide
Encountering issues during the workup is common. This decision tree provides guidance on resolving potential problems.
Caption: A troubleshooting decision guide.
Safety and Handling
-
1-(3-Chloropropyl)pyrrolidine Hydrochloride/Oxalate: May be harmful if swallowed and can cause skin and serious eye irritation.[6]
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Diethyl Ether/Dichloromethane: Highly flammable (ether) and volatile. Both are harmful if inhaled. All operations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Conclusion
The protocol described provides an efficient and reliable method for the deprotection of 1-(3-chloropropyl)pyrrolidine from its oxalic acid salt. By following this straightforward basification and extraction procedure, researchers can obtain high yields of the pure free amine, ready for use in a wide range of synthetic applications. The key to success lies in ensuring complete basification of the aqueous phase to liberate the amine and performing careful extractions to isolate the product.
References
- BenchChem. (2025). Boc deprotection methods for (R)-3-(Boc-amino)pyrrolidine.
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
- Krasavin, M. (2020). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 25(23), 5584.
- Google Patents. (n.d.). Method and system for production of oxalic acid and oxalic acid reduction products.
- ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
-
ResearchGate. (2014). How can I seperate pyrrolidine? Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of pyrrolidine 6 a. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). Process for recovery of amines and volatile acids from amine salts.
- ScienceDirect. (2015). Recovery of oxalic acid from ammonium oxalate effluent of zirconium purification process. Procedia Chemistry, 14, 272-278.
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
-
Sciencemadness.org. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of oxalate esters.
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
- Google Patents. (n.d.). Production of pyrrolidine.
-
PrepChem.com. (n.d.). Synthesis of oxalate salt. Retrieved from [Link]
-
PubChemLite. (n.d.). Pyrrolidine, 1-(3-phenyl-3-(phenylthio)propyl)-, oxalate (C19H23NS). Retrieved from [Link]
-
ChemUniverse. (n.d.). 1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID [Q07879]. Retrieved from [Link]
Sources
- 1. This compound | 1022112-22-6 [sigmaaldrich.com]
- 2. Isolation (Recovery) [chem.ualberta.ca]
- 3. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1-(3-Chloropropyl)pyrrolidine Oxalic Acid in Heterocyclic Chemistry
Introduction: The Strategic Value of the Pyrrolidinopropyl Moiety
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its unique structural and physicochemical properties.[1][2] As a saturated, five-membered nitrogen heterocycle, it imparts desirable characteristics to bioactive molecules, including improved aqueous solubility, a three-dimensional structure that can effectively explore pharmacological space, and a basic nitrogen atom that can serve as a key pharmacophoric feature.[1][3] The pyrrolidine scaffold is a privileged structure found in numerous natural alkaloids and clinically successful drugs.[4][5]
This guide focuses on a highly versatile and strategic building block: 1-(3-Chloropropyl)pyrrolidine . Specifically, we will detail the application of its oxalic acid salt, a stable, crystalline solid that offers significant advantages in handling and storage over the free base. This reagent is an indispensable tool for introducing the N-propylpyrrolidine moiety onto a wide range of molecular scaffolds. The three-carbon linker provides optimal spacing and conformational flexibility, a common motif in ligands designed for G-protein coupled receptors (GPCRs) and other biological targets. Herein, we provide an in-depth exploration of its reactivity, detailed experimental protocols, and a discussion of its broad utility in the synthesis of complex heterocyclic systems.
Reagent Profile and Physicochemical Properties
1-(3-Chloropropyl)pyrrolidine is a bifunctional molecule featuring a nucleophilic tertiary amine (the pyrrolidine nitrogen) and an electrophilic primary alkyl chloride. However, its primary utility in synthesis is as an alkylating agent via the chloropropyl chain.
The Role of the Oxalic Acid Salt: The free base, 1-(3-chloropropyl)pyrrolidine, is a liquid.[6] The formation of the oxalate salt provides a stable, non-hygroscopic, and easily weighable solid, which simplifies reaction setup and improves storage longevity.[7][8] In a typical reaction, a base stronger than pyrrolidine is added, which neutralizes the oxalic acid and liberates the free base in situ to participate in the alkylation reaction.
| Property | Value | Source(s) |
| Compound Name | 1-(3-Chloropropyl)pyrrolidine; oxalic acid | [7][8][9] |
| CAS Number | 1022112-22-6 | [7][8][10] |
| Molecular Formula | C₇H₁₄ClN · C₂H₂O₄ | [8] |
| Molecular Weight | 237.68 g/mol | [9] |
| Appearance | White to off-white crystalline solid | |
| Primary Application | Electrophilic building block for N-alkylation |
Core Application: N-Alkylation via SN2 Displacement
The primary application of 1-(3-chloropropyl)pyrrolidine is the covalent attachment of the 1-propylpyrrolidine side chain to a nucleophilic atom, most commonly a nitrogen or sulfur atom within a heterocyclic core.
Causality of the Reaction Mechanism: The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[11]
-
Liberation of the Free Base: The added base (e.g., K₂CO₃, NaH, DIPEA) deprotonates the nucleophilic substrate (Nu-H) and neutralizes the oxalic acid, liberating the 1-(3-chloropropyl)pyrrolidine free base.
-
Nucleophilic Attack: The deprotonated, and therefore highly activated, nucleophile (Nu⁻) attacks the carbon atom bearing the chlorine atom. This carbon is electrophilic due to the electron-withdrawing effect of the chlorine atom.
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group (chloride ion) are transiently bonded to the target carbon.
-
Inversion and Product Formation: The chloride ion is expelled as the leaving group, resulting in an inversion of stereochemistry at the carbon center (though in this achiral molecule, it is not observable) and the formation of the desired N-alkylated product.
The choice of base and solvent is critical and depends on the pKa of the nucleophile. For weakly acidic nucleophiles like secondary amines or amides, a strong base such as sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is often required. For more acidic heterocyles like imidazoles or phenothiazines, a milder base like potassium carbonate (K₂CO₃) in acetonitrile or acetone is typically sufficient.[12][13]
Experimental Protocol: General N-Alkylation of a Heterocyclic Amine
This protocol provides a robust and widely applicable method for the N-alkylation of a generic heterocyclic secondary amine using 1-(3-chloropropyl)pyrrolidine oxalic acid.
Materials:
-
Heterocyclic substrate (e.g., carbazole, phenothiazine, piperazine derivative) (1.0 eq)
-
1-(3-Chloropropyl)pyrrolidine oxalic acid (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (3.0 eq)
-
Potassium Iodide (KI), catalytic amount (0.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the heterocyclic substrate (1.0 eq), anhydrous potassium carbonate (3.0 eq), and a catalytic amount of potassium iodide (0.1 eq).
-
Expert Insight: K₂CO₃ serves as the base to deprotonate the substrate and neutralize the oxalic acid. Using a powdered form increases surface area and reaction rate. The catalytic KI facilitates the reaction via an in situ Finkelstein reaction, converting the alkyl chloride to the more reactive alkyl iodide, which is a better leaving group.
-
-
Addition of Reagents: Add anhydrous acetonitrile to the flask to create a slurry (approx. 0.1-0.2 M concentration with respect to the substrate). Begin vigorous stirring. Add the 1-(3-chloropropyl)pyrrolidine oxalic acid (1.2 eq) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain this temperature.
-
Expert Insight: Heating provides the necessary activation energy for the SN2 reaction. The use of a slight excess (1.2 eq) of the alkylating agent ensures the complete consumption of the limiting substrate.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).[14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts through a pad of celite, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Expert Insight: The water washes remove any remaining inorganic salts (K₂CO₃, KCl, KI) and the oxalate salt, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or dichloromethane/methanol) to afford the pure N-alkylated product.[14][15]
Synthetic Scope and Applications in Drug Discovery
The true power of 1-(3-chloropropyl)pyrrolidine lies in its ability to rapidly introduce a pharmacologically relevant side chain onto diverse heterocyclic cores. This strategy is a cornerstone of lead optimization in drug discovery, allowing for the systematic modification of a parent scaffold to enhance potency, selectivity, and pharmacokinetic properties.
Classes of Heterocycles Synthesized:
-
Antipsychotics and Antihistamines: Many phenothiazine and piperazine-based drugs feature an N-alkyl side chain. The pyrrolidinopropyl group is a common variant used to modulate receptor binding affinity, particularly at dopamine and histamine receptors.
-
GPCR Ligands: The flexible three-carbon linker attached to the basic pyrrolidine nitrogen is an ideal motif for interacting with aminergic GPCRs.
-
Enzyme Inhibitors: Introduction of the pyrrolidinopropyl moiety can enhance binding to enzyme active sites through ionic interactions and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the molecule.
-
Antibacterial Agents: The pyrrolidine scaffold has been investigated for creating novel synthetic molecules with antibacterial properties.[16]
.dot graph G { layout=neato; graph [bgcolor="transparent"]; node [style="filled", fontname="Arial", fontsize=11]; edge [color="#5F6368"];
// Central Reagent reagent [label="1-(3-Chloropropyl)pyrrolidine", pos="0,0!", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];
// Heterocyclic Cores core1 [label="Phenothiazines", pos="-3,2!", fillcolor="#F1F3F4", fontcolor="#202124"]; core2 [label="Piperazines", pos="-2,-3!", fillcolor="#F1F3F4", fontcolor="#202124"]; core3 [label="Indoles/Carbazoles", pos="3,2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; core4 [label="Imidazoles", pos="2.5,-2.5!", fillcolor="#F1F3F4", fontcolor="#202124"]; core5 [label="Pyrrolobenzodiazepines", pos="0,4!", fillcolor="#F1F3F4", fontcolor="#202124"];
// Resulting Drug Classes / Applications app1 [label="Antipsychotics", pos="-5,2!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; app2 [label="Antihistamines", pos="-3.5,-3!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; app3 [label="Serotonin Receptor\nLigands", pos="5.5,2.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; app4 [label="Enzyme Inhibitors", pos="4.5,-2.5!", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; app5 [label="Anticancer Agents", pos="0,6!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges reagent -- core1; reagent -- core2; reagent -- core3; reagent -- core4; reagent -- core5;
core1 -- app1 [style=dashed]; core2 -- app2 [style=dashed]; core3 -- app3 [style=dashed]; core4 -- app4 [style=dashed]; core5 -- app5 [style=dashed]; } .enddot Caption: Synthetic utility of 1-(3-Chloropropyl)pyrrolidine.
Conclusion
1-(3-Chloropropyl)pyrrolidine, particularly as its stable oxalic acid salt, is a high-value, versatile reagent for synthetic and medicinal chemistry. Its straightforward reactivity via SN2 displacement provides a reliable and efficient method for incorporating the pharmacologically significant pyrrolidinopropyl moiety into a vast array of heterocyclic systems. The protocols and insights provided in this guide are designed to empower researchers to leverage this building block for the discovery and development of novel, biologically active compounds.
References
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. Available at: [Link]
-
Design and synthesis of pyrrolidine-containing sphingomimetics. PubMed. Available at: [Link]
-
Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. SpringerLink. Available at: [Link]
-
1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID [Q07879]. ChemUniverse. Available at: [Link]
-
Cascade 1,3-Diploar Cycloaddition and Lactamization for Diastereoselective Synthesis of Pyrrolidinedione-Fused Tetrahydropyrroloisoindolones. ResearchGate. Available at: [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Royal Society of Chemistry. Available at: [Link]
-
Mild Sustainable Amide Alkylation Protocol Enables a Broad Orthogonal Scope. eScholarship, University of California. Available at: [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 3‐aryl pyrrolidines: A highlights. ResearchGate. Available at: [Link]
-
An Update on the Synthesis of Pyrrolo[4][17]benzodiazepines. MDPI. Available at: [Link]
-
Kinetics and mechanistic studies of the formation of pyrrolidines from the reaction some chalcones with N-benzylidene benzylamine. ResearchGate. Available at: [Link]
-
Pyrrolidinetrione Derivatives: Synthesis And Applications in Heterocyclic Chemistry. ResearchGate. Available at: [Link]
-
Photoinduced Chloroamination Cyclization Cascade with N-Chlorosuccinimide: From N-(Allenyl)sulfonylamides to 2-(1-Chlorovinyl)pyrrolidines. National Institutes of Health (NIH). Available at: [Link]
-
Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. PubMed. Available at: [Link]
-
A straightforward route to substituted 1-pyrrolines via photocatalyzed ring-opening cyclization of cyclopropyl enamines. ResearchGate. Available at: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of 1-Sulfonylpyrrolidines via Cycloaddition Reactions. ResearchGate. Available at: [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. PubMed. Available at: [Link]
-
Understanding the Molecular Mechanism of Thermal and LA-Catalysed Diels–Alder Reactions between Cyclopentadiene and Isopropyl 3-Nitroprop-2-Enate. MDPI. Available at: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]
- 6. CAS 39743-20-9: 1-(3-Chloropropyl)pyrrolidine | CymitQuimica [cymitquimica.com]
- 7. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. chemuniverse.com [chemuniverse.com]
- 9. This compound | 1022112-22-6 [sigmaaldrich.com]
- 10. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. escholarship.org [escholarship.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrolidine synthesis [organic-chemistry.org]
Application Notes and Protocols for the Use of 1-(3-Chloropropyl)pyrrolidine and Oxalic Acid in the Synthesis of Bioactive Molecules
Abstract
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds.[1][2][3] The functionalization of this versatile heterocycle is a key strategy in drug discovery. This guide provides an in-depth technical overview of the application of 1-(3-chloropropyl)pyrrolidine, often used as its more stable oxalic acid or hydrochloride salt, as a critical alkylating agent in the synthesis of pharmacologically active molecules. We will explore the underlying chemical principles, provide detailed, field-tested protocols, and discuss the strategic role of oxalic acid in these synthetic pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these reagents in their synthetic endeavors.
Introduction: The Strategic Importance of the Pyrrolidinylpropyl Moiety
The introduction of a pyrrolidinylpropyl group onto a core molecular structure is a common tactic in drug design to modulate physicochemical and pharmacological properties. This moiety can influence a molecule's solubility, lipophilicity, and ability to interact with biological targets. 1-(3-Chloropropyl)pyrrolidine serves as a primary reagent for introducing this functional group through N-alkylation reactions.[4][5]
Causality Behind its Utility: The three-carbon linker provides conformational flexibility, allowing the terminal pyrrolidine ring to orient itself optimally within a receptor's binding pocket. The basic nitrogen of the pyrrolidine can act as a proton acceptor, forming crucial hydrogen bonds or ionic interactions with acidic residues in target proteins.
The Role of Oxalic Acid: More Than Just a Counter-Ion
While 1-(3-chloropropyl)pyrrolidine can be used as a free base, it is often supplied and utilized as an oxalate or hydrochloride salt.[6][7][8][9][10][11][12] The use of oxalic acid is a deliberate choice with several advantages:
-
Enhanced Stability and Handling: The free amine of 1-(3-chloropropyl)pyrrolidine is susceptible to degradation. The formation of a salt increases its shelf-life and improves its handling characteristics.
-
Controlled Reactivity: In a reaction, the free base must often be liberated in situ by the addition of a stronger base. This allows for more controlled reaction kinetics.
-
Purification Aid: Oxalic acid is a dicarboxylic acid that can be used as a precipitating agent to isolate and purify basic compounds from reaction mixtures.[13] Its ability to form crystalline salts is a valuable tool in pharmaceutical manufacturing.[14][15][16]
Core Synthetic Application: N-Alkylation Reactions
The primary application of 1-(3-chloropropyl)pyrrolidine is the N-alkylation of primary and secondary amines, as well as the O-alkylation of phenols, to introduce the 1-(pyrrolidin-1-yl)propyl group.
Mechanistic Insights
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophile (e.g., an amine or phenoxide) attacks the carbon atom bearing the chlorine, displacing the chloride leaving group.
A noteworthy mechanistic aspect is the potential for an intramolecular cyclization of 1-(3-chloropropyl)pyrrolidine to form a transient, highly reactive azetidinium ion.[17][18] This intermediate can then be attacked by the nucleophile. Understanding this potential alternative pathway is crucial for optimizing reaction conditions and minimizing side products.[17][18]
Caption: Alternative pathways for alkylation reactions.
Detailed Application and Protocols
Synthesis of Procyclidine Intermediate
A prominent example of the use of a pyrrolidine-containing building block is in the synthesis of Procyclidine, an anticholinergic drug used to treat Parkinson's disease.[19] While the common industrial synthesis involves a Mannich reaction, an alternative conceptual approach could involve the alkylation of a suitable precursor with a pyrrolidinylpropyl halide.[19][20][21][22][23]
Conceptual Workflow for Pyrrolidinylpropyl Moiety Introduction
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1022112-22-6 Cas No. | 1-(3-chloropropyl)pyrrolidine; oxalic acid | Apollo [store.apolloscientific.co.uk]
- 7. 1-(3-chloropropyl)pyrrolidine, oxalic acid | 1022112-22-6 [sigmaaldrich.com]
- 8. chemuniverse.com [chemuniverse.com]
- 9. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. This compound | 1022112-22-6 [sigmaaldrich.com]
- 12. 1-(3-Chloropropyl)pyrrolidine hydrochloride | 57616-69-0 [sigmaaldrich.com]
- 13. zhishangchem.com [zhishangchem.com]
- 14. nbinno.com [nbinno.com]
- 15. atamankimya.com [atamankimya.com]
- 16. Articles [globalrx.com]
- 17. Item - Understanding the Alkylation of a Phenol by 1â(3-ChloroÂpropyl)Âpyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - American Chemical Society - Figshare [acs.figshare.com]
- 18. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
Application Note: Strategic Use of Oxalic Acid in the Synthesis, Purification, and Handling of 1-(3-Chloropropyl)pyrrolidine
An Application Note for Drug Development Professionals
Abstract
1-(3-Chloropropyl)pyrrolidine is a pivotal intermediate in pharmaceutical synthesis, primarily functioning as an alkylating agent. Its inherent reactivity and physical state as a liquid, however, present challenges in purification, storage, and handling. This application note provides a comprehensive guide to a robust experimental setup involving the reaction of 1-(3-Chloropropyl)pyrrolidine with oxalic acid. The primary focus is the formation of a stable, crystalline oxalate salt. This protocol details the strategic rationale, step-by-step synthesis, isolation, and characterization of the salt, offering a validated method to enhance the compound's purity, stability, and usability in downstream applications. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: Reagents and Strategic Rationale
In the landscape of pharmaceutical synthesis, the efficiency and purity of starting materials and intermediates are paramount. 1-(3-Chloropropyl)pyrrolidine serves as a critical building block, but its effective use is often predicated on its purity and stability.
The Reagent: 1-(3-Chloropropyl)pyrrolidine
1-(3-Chloropropyl)pyrrolidine is a bifunctional molecule containing a tertiary amine (the pyrrolidine ring) and a reactive alkyl chloride. Its utility in synthesis, particularly in the formation of ether linkages with phenols, is well-documented.[1][2] A critical aspect of its reactivity, which dictates experimental design, is its propensity to undergo a slow intramolecular cyclization to form a highly reactive azetidinium ion (4-azoniaspiro[3.4]octane).[1][2] This intermediate is often the true alkylating agent in solution.[1][2] While effective, this reactivity profile means the free base can be susceptible to degradation and side-reactions over time, complicating storage and quantitative handling.
The Co-former: Oxalic Acid
Oxalic acid (C₂H₂O₄) is a simple, yet remarkably versatile, dicarboxylic acid.[3] Its utility in organic synthesis is extensive, serving as a Brønsted acid, a catalyst for various transformations, and a reducing agent.[4][5][6] In pharmaceutical sciences, oxalic acid is a well-regarded co-former for creating multicomponent crystalline solids, such as salts and co-crystals.[7][8] Its low toxicity and ability to form stable, often crystalline, salts with basic active pharmaceutical ingredients (APIs) and intermediates make it an excellent choice for drug development.[7]
The Rationale: Why Form an Oxalate Salt?
The reaction between the basic 1-(3-Chloropropyl)pyrrolidine and the acidic oxalic acid is a classic acid-base neutralization that yields the corresponding oxalate salt. The strategic advantages of converting the liquid free base into a solid salt are manifold:
-
Enhanced Stability: The protonation of the pyrrolidine nitrogen to form the pyrrolidinium cation prevents the intramolecular cyclization to the azetidinium ion, significantly improving the compound's long-term storage stability.
-
Simplified Purification: Non-basic impurities from the synthesis of the free base remain in the mother liquor during the salt's crystallization, providing an effective purification step.
-
Improved Handling: Crystalline solids are generally easier to weigh, transfer, and handle accurately compared to liquids, which is crucial for process consistency and scalability.
-
Controlled Reactivity: The free base can be regenerated just before use by treatment with a suitable base, allowing for precise control over the release of the reactive alkylating agent.
Safety and Hazard Management
A thorough understanding and mitigation of risks are essential before commencing any experimental work. Both 1-(3-Chloropropyl)pyrrolidine and oxalic acid present specific hazards that require stringent safety protocols.
Personal Protective Equipment (PPE): At a minimum, a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles are required. All operations should be conducted within a certified chemical fume hood.[9]
| Reagent | CAS Number | Key Hazards | Recommended Handling Practices |
| 1-(3-Chloropropyl)pyrrolidine | 39743-20-9 | Corrosive, toxic if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction.[10] | Handle in a fume hood. Avoid inhalation of vapors. Prevent contact with skin and eyes. Keep away from heat and sources of ignition.[11] |
| Oxalic Acid | 144-62-7 (anhydrous) | Harmful if swallowed or in contact with skin, causes severe eye damage. Corrosive.[12][13] | Avoid breathing dust. Prevent contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[12][13] |
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate
This protocol outlines the procedure for the preparation and isolation of 1-(3-Chloropropyl)pyrrolidine oxalate salt from its free base form.
Materials and Equipment
-
Reagents: 1-(3-Chloropropyl)pyrrolidine (liquid), Oxalic acid dihydrate (solid, crystalline), Isopropyl alcohol (IPA), Acetone.
-
Equipment: Magnetic stirrer with hotplate, round-bottom flask, Erlenmeyer flask, glass funnel, Büchner funnel and flask, vacuum source, pH paper, standard laboratory glassware.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and isolation of 1-(3-chloropropyl)pyrrolidine oxalate.
Step-by-Step Methodology
-
Reagent Preparation (Amine Solution): In a 250 mL Erlenmeyer flask, dissolve 14.77 g (0.10 mol) of 1-(3-Chloropropyl)pyrrolidine in 50 mL of isopropyl alcohol (IPA). Stir at room temperature until a homogenous solution is formed.
-
Expert Insight: IPA is chosen as the primary solvent because both the amine free base and the resulting salt have moderate solubility at room temperature, but the salt's solubility decreases significantly upon cooling, facilitating high recovery.
-
-
Reagent Preparation (Acid Solution): In a separate 100 mL beaker, dissolve 12.61 g (0.10 mol) of oxalic acid dihydrate in 40 mL of acetone. Gentle warming may be required to fully dissolve the acid.
-
Expert Insight: Using a slight stoichiometric equivalent of oxalic acid ensures complete conversion of the amine to the salt. Acetone is used here as it is a good solvent for oxalic acid but a poor solvent for the final oxalate salt, promoting precipitation.
-
-
Salt Formation: Place the flask containing the amine solution on a magnetic stirrer. Slowly add the oxalic acid solution dropwise over 15-20 minutes with vigorous stirring. A white precipitate will begin to form almost immediately.
-
Expert Insight: A slow addition rate is crucial to control the exotherm of the neutralization reaction and to promote the growth of larger, more easily filterable crystals.
-
-
Crystallization and Precipitation: Once the addition is complete, continue stirring the resulting slurry at room temperature for 1 hour. Afterwards, place the flask in an ice-water bath and continue stirring for another hour to maximize product precipitation.
-
Product Isolation: Set up a Büchner funnel for vacuum filtration. Pour the cold slurry into the funnel and apply vacuum to collect the white crystalline solid.
-
Expert Insight: Pre-wetting the filter paper with a small amount of the cold solvent mixture can prevent initial loss of fine particles.
-
-
Washing: Wash the filter cake with two portions of 20 mL of cold acetone. This step removes any residual soluble impurities and unreacted starting materials.
-
Expert Insight: The wash solvent must be cold to minimize dissolution of the desired product, thereby maximizing the yield.
-
-
Drying: Transfer the white solid to a clean, pre-weighed watch glass. Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved (typically 4-6 hours). The final product is 1-(3-Chloropropyl)pyrrolidine oxalate.
Product Characterization and Validation
To ensure the identity and purity of the synthesized salt, a series of analytical tests should be performed. This validation is key to a trustworthy and reproducible protocol.
| Analytical Technique | Purpose | Expected Result |
| Melting Point | Assess purity | A sharp, defined melting point range. Broad ranges often indicate impurities. |
| FTIR Spectroscopy | Confirm functional groups and salt formation | Disappearance of the broad O-H stretch from oxalic acid and appearance of strong carboxylate (C=O) stretches. Appearance of a broad N⁺-H stretch around 2400-2800 cm⁻¹, confirming protonation of the amine. |
| ¹H NMR Spectroscopy (in D₂O) | Confirm molecular structure and purity | Protons on the carbons adjacent to the protonated nitrogen will show a downfield shift compared to the free base. Integration of the pyrrolidine, propyl, and oxalate protons should match the expected stoichiometry. |
| Elemental Analysis | Determine elemental composition | The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values for the C₉H₁₆ClNO₄ formula. |
Troubleshooting and Further Considerations
-
Oily Product Formation: If an oil precipitates instead of a solid, it may indicate the presence of impurities that are disrupting the crystal lattice. Potential solutions include using a different solvent system (e.g., ethanol/ethyl acetate) or further purifying the starting amine via distillation before salt formation.
-
Low Yield: A low yield may result from the salt being too soluble in the chosen solvent system. Ensure the slurry is thoroughly cooled before filtration. The volume of the wash solvent should also be minimized.
-
Downstream Use: To use the alkylating agent, the oxalate salt can be dissolved in water and treated with a base (e.g., aqueous NaOH or K₂CO₃) to a pH > 11. The liberated free base can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), dried, and used immediately in the subsequent reaction step.
References
- Vertex AI Search. (2026). Oxalic Acid in Organic Synthesis and Electronic Chemicals.
-
Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]
-
PubMed. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. Journal of Organic Chemistry. [Link]
- ResearchGate. (2026). Oxalic Acid: A Very Useful Brønsted Acid in Organic Synthesis.
- PubMed. (2026).
-
Post Apple Scientific. (2023). The Science of Oxalic Acid: Chemical Reactions and Uses. [Link]
-
MDPI. (2022). Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine. Molecules, 27(2), 438. [Link]
-
Organic Syntheses. Oxalic acid, ethyl ester. [Link]
- Sigma-Aldrich. (2026).
-
Wikipedia. Oxalic acid. [Link]
-
ACS Omega. (2023). Mechanosynthesis of Stable Salt Hydrates of Allopurinol with Enhanced Dissolution, Diffusion, and Pharmacokinetics. ACS Omega, 8(37), 33837–33849. [Link]
- Japan Environment Agency. III Analytical Methods.
-
Britannica. (2026). oxalic acid. [Link]
-
PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride. [Link]
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 5283.
-
Valudor Products. (2022). Safety Data Sheet: oxalic acid. [Link]
- Cole-Parmer.
-
Ecolab. SAFETY DATA SHEET OXALIC ACID. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Science of Oxalic Acid: Chemical Reactions and Uses [postapplescientific.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. zhishangchem.com [zhishangchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. valudor.com [valudor.com]
- 13. assets.pim.ecolab.com [assets.pim.ecolab.com]
Application Notes & Protocols: The Catalytic Utility of 1-(3-Chloropropyl)pyrrolidinium Oxalate
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the catalytic applications of 1-(3-Chloropropyl)pyrrolidine when used in conjunction with oxalic acid. While commercially supplied as a simple mixture, its true catalytic power is realized upon the in situ formation of the 1-(3-Chloropropyl)pyrrolidinium oxalate salt. This document elucidates the fundamental mechanistic principles of this catalytic system, focusing on its role in promoting key carbon-carbon bond-forming reactions through enamine and iminium ion intermediates. Detailed, field-tested protocols for representative Asymmetric Michael Additions and Aldol Reactions are provided, alongside a discussion of the unique structural features of the catalyst and their implications for synthesis and catalyst recovery.
Introduction: Activating the Catalyst System
1-(3-Chloropropyl)pyrrolidine is a functionalized secondary amine that serves as a versatile building block in organic synthesis. When combined with a Brønsted acid such as oxalic acid, a stable ammonium salt, 1-(3-Chloropropyl)pyrrolidinium oxalate, is formed. This salt is the active catalytic species. The combination of a secondary amine and an acid co-catalyst is a cornerstone of modern organocatalysis, a field that leverages small organic molecules to accelerate chemical transformations, often with high stereoselectivity.[1]
The pyrrolidine motif is one of the most privileged structures in organocatalysis, renowned for its ability to readily form nucleophilic enamines and electrophilic iminium ions from carbonyl compounds.[1][2] The presence of the oxalic acid co-catalyst is not passive; it plays a crucial role in facilitating the turnover of the catalytic cycle and can participate in activating the electrophile through hydrogen bonding, thereby enhancing both reaction rates and stereocontrol.[1][3]
The 3-chloropropyl substituent on the pyrrolidine nitrogen introduces several key features:
-
Modulated Steric and Electronic Properties: The alkyl chain can influence the steric environment around the nitrogen, potentially affecting stereoselectivity.
-
Solubility Tuning: The salt's properties can be tuned by the substituent, affecting its solubility in various organic solvents.
-
A Handle for Immobilization: The terminal chloride provides a reactive site for covalently grafting the catalyst onto a solid support (e.g., polystyrene, silica), enabling catalyst recovery and reuse—a key principle of green chemistry.
This guide will focus on two canonical transformations catalyzed by this system: the conjugate addition of aldehydes to nitroolefins (Michael Addition) and the reaction of ketones with aldehydes (Aldol Reaction).
Core Mechanistic Principles: Iminium and Enamine Catalysis
The catalytic utility of the 1-(3-Chloropropyl)pyrrolidinium oxalate system is rooted in its ability to activate carbonyl compounds through two distinct, yet related, catalytic cycles.
Iminium Ion Catalysis (LUMO Lowering)
This pathway is dominant in reactions involving α,β-unsaturated aldehydes or ketones (enones). The catalyst lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack.
Mechanism:
-
Iminium Ion Formation: The pyrrolidine amine condenses with the α,β-unsaturated carbonyl compound to form a transient, protonated iminium ion.[4][5]
-
Nucleophilic Attack: The LUMO of the iminium ion is significantly lower in energy than that of the starting enone, rendering the β-carbon highly electrophilic. A nucleophile attacks this position.[4]
-
Hydrolysis & Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed by water present in the reaction medium, releasing the product and regenerating the protonated pyrrolidinium catalyst to re-enter the cycle.
Caption: Iminium catalysis workflow for Michael additions.
Enamine Catalysis (HOMO Raising)
For reactions where the carbonyl compound itself acts as the nucleophile (e.g., aldehydes, ketones), the catalyst raises the energy of the Highest Occupied Molecular Orbital (HOMO), transforming the carbonyl compound into a more potent, enol-like nucleophile.
Mechanism:
-
Enamine Formation: The pyrrolidine catalyst condenses with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. Pyrrolidine is particularly effective at forming reactive enamines compared to other cyclic amines like piperidine.[1][6]
-
Nucleophilic Attack: The enamine, which is the HOMO-raised species, attacks an electrophile (e.g., an aldehyde in an Aldol reaction).
-
Hydrolysis & Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed, releasing the final product and regenerating the catalyst for the next cycle. The acid co-catalyst is critical here for activating the electrophilic partner.[1]
Caption: Enamine catalysis workflow for Aldol reactions.
Application Note 1: Asymmetric Michael Addition to Nitroolefins
The conjugate addition of carbonyl compounds to nitroolefins is a powerful method for constructing complex molecules bearing valuable 1,4-dicarbonyl or γ-nitro carbonyl motifs. The 1-(3-Chloropropyl)pyrrolidinium oxalate system effectively catalyzes this transformation via an iminium/enamine dual activation pathway.
Causality Behind Experimental Choices
-
Catalyst Loading: Typically, 10-20 mol% is sufficient. Higher loadings may increase reaction rates but can complicate purification.
-
Solvent: A non-polar solvent like toluene or dichloromethane is often preferred to promote the formation of the key intermediates and minimize side reactions. The presence of a small amount of water is often necessary for the hydrolysis step of the catalytic cycle.
-
Temperature: Room temperature is generally adequate. Lowering the temperature can sometimes improve stereoselectivity at the cost of longer reaction times.
-
Acid Co-catalyst: The oxalic acid component is integral. It ensures the formation of the necessary iminium ions and activates the nitroolefin electrophile.
Representative Protocol: Addition of Propanal to β-Nitrostyrene
Caption: Workflow for the catalytic Michael addition.
Materials:
-
1-(3-Chloropropyl)pyrrolidine (14.8 mg, 0.1 mmol, 10 mol%)
-
Oxalic Acid (9.0 mg, 0.1 mmol, 10 mol%)
-
trans-β-Nitrostyrene (149 mg, 1.0 mmol, 1.0 equiv)
-
Propanal (116 mg, 2.0 mmol, 2.0 equiv)
-
Toluene (2.0 mL)
-
Saturated aq. NH₄Cl solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3-Chloropropyl)pyrrolidine, oxalic acid, and toluene (2.0 mL). Stir for 10 minutes at room temperature to allow for salt formation.
-
Add trans-β-nitrostyrene to the flask.
-
Add propanal dropwise to the stirring mixture over 5 minutes.
-
Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde product.
Expected Outcomes (Based on Analogous Systems)
The following table summarizes typical results for Michael additions of aldehydes and ketones to nitroolefins catalyzed by similar pyrrolidine-based systems.[7][8]
| Carbonyl Donor | Nitroolefin Acceptor | dr (syn:anti) | ee (%) | Yield (%) |
| Propanal | β-Nitrostyrene | >95:5 | >95 | 85-95 |
| Cyclohexanone | β-Nitrostyrene | 98:2 | >99 | ~98 |
| Acetone | (E)-Nitropent-1-ene | N/A | 92 | 88 |
Application Note 2: Direct Asymmetric Aldol Reaction
The Aldol reaction is a fundamental C-C bond-forming reaction. Pyrrolidinium salt catalysis, operating via an enamine mechanism, provides a direct route to chiral β-hydroxy ketones from simple, unmodified ketones and aldehydes, avoiding the need for pre-formed enolates.
Causality Behind Experimental Choices
-
Catalyst: The pyrrolidinium oxalate salt activates the ketone donor as a nucleophilic enamine.
-
Solvent: While often performed in organic solvents, pyrrolidine-catalyzed aldol reactions can also be effective in aqueous media or even neat, which aligns with green chemistry principles.
-
Reagent Stoichiometry: The ketone is typically used in excess to serve as both the reactant and the solvent (if run neat) and to suppress self-condensation of the aldehyde.
-
Acid Co-catalyst: The presence of a carboxylic acid has been shown to accelerate pyrrolidine-catalyzed aldol condensations.[9][10] Oxalic acid serves this role, activating the aldehyde electrophile towards attack by the enamine.
Representative Protocol: Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
Caption: Workflow for the catalytic Aldol reaction.
Materials:
-
1-(3-Chloropropyl)pyrrolidine (44.3 mg, 0.3 mmol, 30 mol%)
-
Oxalic Acid (27.0 mg, 0.3 mmol, 30 mol%)
-
4-Nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 equiv)
-
Cyclohexanone (1.0 mL, ~10 mmol, 10 equiv, serves as reactant and solvent)
-
Saturated aq. NaHCO₃ solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous MgSO₄
Procedure:
-
In a 10 mL vial, combine 4-nitrobenzaldehyde, 1-(3-Chloropropyl)pyrrolidine, and oxalic acid.
-
Add cyclohexanone (1.0 mL) and stir the resulting mixture vigorously at room temperature.
-
The reaction is typically complete within 2-6 hours. Often, the product will precipitate from the reaction mixture. Monitor by TLC.
-
Upon completion, add 5 mL of a 1:1 mixture of ethyl acetate and hexane to fully precipitate the product.
-
Filter the solid product through a Büchner funnel and wash the filter cake with cold hexane.
-
To remove any residual acidic catalyst, the crude product can be dissolved in EtOAc (20 mL), washed with saturated aq. NaHCO₃ solution (2 x 10 mL) and brine (10 mL), dried over MgSO₄, and concentrated.
-
Further purification can be achieved by recrystallization or flash column chromatography if necessary to yield the desired β-hydroxy ketone.
Expected Outcomes (Based on Analogous Systems)
The following table summarizes typical results for aldol reactions catalyzed by pyrrolidine/acid systems.[11]
| Ketone Donor | Aldehyde Acceptor | dr (anti:syn) | ee (%) | Yield (%) |
| Cyclohexanone | 4-Nitrobenzaldehyde | 95:5 | >98 | 90-97 |
| Acetone | 4-Nitrobenzaldehyde | N/A | >90 | 85 |
| 2-Butanone | 4-Nitrobenzaldehyde | 80:20 | 91 | 75 |
References
- Barbas, C. F., III. (2008). Asymmetric Organocatalysis.
-
Choudhary, A., et al. (2019). Pyrrolidine-Oxadiazolone Conjugates as Organocatalysts in Asymmetric Michael Reaction. The Journal of Organic Chemistry, 84(2), 1053-1063. Available at: [Link]
-
Gupta, P., et al. (2007). Pyrrolidine catalyzed regioselective and diastereoselective direct aldol reaction in water. Indian Journal of Chemistry - Section B, 46B, 1357-1360. Available at: [Link]
-
Hisamoto, K., et al. (2005). Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis. Journal of the American Chemical Society, 127(38), 13179-13185. Available at: [Link]
-
Mayr, H., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18363–18374. Available at: [Link]
- Mielgo, A., & Palomo, C. (2007). Michael addition of carbonyl compounds to nitroolefins under the catalysis of new pyrrolidine-based bifunctional organocatalysts. Chemistry - A European Journal, 13(3), 899-909.
-
Smith, A. D., et al. (2014). Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. Chemical Society Reviews, 43(17), 6214-6226. Available at: [Link]
-
Notz, W., et al. (2004). Asymmetric Enamine Catalysis. Chemical Reviews, 104(7), 3101-3134. Available at: [Link]
-
White, M. C., et al. (2021). Amine Organocatalysis of Remote, Chemoselective C(sp3)–H Hydroxylation. Journal of the American Chemical Society, 143(1), 435-441. Available at: [Link]
-
Houk, K. N., & Cheong, P. H.-Y. (2011). Mechanism of Iminium Salt-Catalyzed C(sp3)-H Amination: Factors Controlling Hydride Transfer versus H-Atom Abstraction. The Journal of Organic Chemistry, 76(11), 4486–4494. Available at: [Link]
-
Smith, A. D., et al. (2014). Organocatalytic Lewis base functionalisation of carboxylic acids, esters and anhydrides via C1-ammonium or azolium enolates. Chemical Society Reviews, 43(17), 6214-6226. Available at: [Link]
-
Ishikawa, T., et al. (1999). Pyrrolidine-catalyzed homo-aldol condensation reactions of aldehydes. Tetrahedron Letters, 40(14), 2777-2780. Available at: [Link]
-
Ventura, D. L., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5035. Available at: [Link]
-
Guizzetti, S., et al. (2007). Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine. Organic Letters, 9(19), 3717-3720. Available at: [Link]
- Enamine Ltd. (2014). Synthesis of unique pyrrolidines for drug discovery. Enamine.
-
Ogiwara, Y., & Sakai, N. (2022). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters, 24(29), 5368-5372. Available at: [Link]
- Funabiki, K., et al. (2008). Pyrrolidine as an efficient organocatalyst for direct aldol reaction of trifluoroacetaldehyde ethyl hemiacetal with ketones. Journal of Fluorine Chemistry, 129(9), 833-837.
-
Drabina, P., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(21), 5035. Available at: [Link]
-
Mayr, H., et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(22), 18363-18374. Available at: [Link]
- Ishikawa, T., et al. (1999). Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes. Tetrahedron Letters, 40(14), 2777-2780.
- Nakajima, M., et al. (2004). Lithium Pyrrolidone Catalyzed Aldol Reaction between Aldehyde and Trimethylsilyl Enolate. Chemical & Pharmaceutical Bulletin, 52(9), 1125-1127.
- LibreTexts Chemistry. (2021). 9.11: Carbonyl Condensations with Enamines - The Stork Reaction.
-
Rovis, T., et al. (2016). Reactivity and Selectivity of Iminium Organocatalysis Improved by a Protein Host. Angewandte Chemie International Edition, 55(4), 1390-1394. Available at: [Link]
-
Fustero, S., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 613-621. Available at: [Link]
- Headley, A. D., et al. (2008). Pyrrolidine-based chiral pyridinium ionic liquids (ILs) as recyclable and highly efficient organocatalysts for the asymmetric Michael addition reactions. Tetrahedron, 64(36), 8458-8463.
- MacMillan, D. W. C. (2008). Iminium Catalysis.
- Clayden, J., & Moran, W. J. (2006). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 4(24), 4437-4447.
- Fustero, S., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 613-621.
- Fluorochem. (2023). High-Quality Chemical Products.
-
France, S. P., & Turner, N. J. (2023). Going Full Circle with Organocatalysis and Biocatalysis: The Latent Potential of Cofactor Mimics in Asymmetric Synthesis. Journal of the American Chemical Society, 145(18), 9887-9903. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Brønsted Acid Catalysis of Achiral Enamine for Regio- and Enantioselective Nitroso Aldol Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Highly enantioselective Michael additions in water catalyzed by a PS-supported pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 10. Pyrrolidine-Catalyzed Homo-Aldol Condensation Reactions of Aldehydes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate
Introduction
1-(3-Chloropropyl)pyrrolidine is a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2][3] Its structure, featuring a reactive chloropropyl group and a pyrrolidine ring, makes it a versatile building block.[1][3] The pyrrolidine motif is prevalent in a wide array of biologically active compounds and natural products.[4] For large-scale production, ensuring the purity, stability, and ease of handling of this intermediate is paramount. Formation of the oxalic acid salt of 1-(3-Chloropropyl)pyrrolidine offers a stable, crystalline solid that is easier to purify and store compared to the free base, which is a liquid.[5][6]
This document provides a comprehensive guide for the large-scale synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the highly pure oxalic acid salt. The protocols detailed herein are designed for scalability, safety, and reproducibility, addressing the needs of researchers, scientists, and professionals in drug development and chemical manufacturing.
Strategic Overview: Synthesis and Purification Workflow
The overall process involves a two-stage approach: first, the synthesis of the free base, 1-(3-Chloropropyl)pyrrolidine, followed by its purification via oxalate salt formation. This strategy is advantageous for large-scale operations as it allows for the isolation of a stable, solid intermediate, which simplifies handling, storage, and quality control.
Caption: Workflow for the synthesis and purification of 1-(3-Chloropropyl)pyrrolidine Oxalate.
PART 1: Large-Scale Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)
This protocol details the synthesis of the free base via a nucleophilic substitution reaction between 1-bromo-3-chloropropane and pyrrolidine.[5] The choice of 1-bromo-3-chloropropane is strategic; the bromo group is a better leaving group than the chloro group, allowing for selective substitution at the bromine-bearing carbon.
Materials and Equipment
| Material/Equipment | Specifications |
| Reactor | Glass-lined or stainless steel, appropriate volume for the intended scale, equipped with mechanical stirring, temperature control (cooling/heating), and a dropping funnel. |
| 1-Bromo-3-chloropropane | Reagent grade, ≥98% purity. |
| Pyrrolidine | Reagent grade, ≥99% purity. |
| Diethyl ether | Anhydrous, reagent grade. |
| Hydrochloric acid | 10% aqueous solution. |
| Sodium hydroxide | 20% aqueous solution. |
| Anhydrous sodium sulfate | Granular, for drying. |
| Rotary evaporator | For solvent removal under reduced pressure. |
| Vacuum distillation setup | For purification of the final product. |
Detailed Protocol
-
Reactor Setup and Initial Charging:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen) to prevent side reactions with atmospheric moisture and oxygen.
-
Charge the reactor with 1-bromo-3-chloropropane (1.0 equivalent) and anhydrous diethyl ether.
-
Cool the reactor contents to 0°C using a suitable cooling bath (e.g., ice-water).
-
-
Addition of Pyrrolidine:
-
Slowly add pyrrolidine (2.0 equivalents) to the cooled solution of 1-bromo-3-chloropropane in ether via a dropping funnel over a period of 1-2 hours.[5] The use of two equivalents of pyrrolidine is crucial; one equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting pyrrolidine.
-
Maintain the internal temperature at 0-5°C throughout the addition to control the exothermic reaction and minimize the formation of byproducts.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
-
Stir the mixture overnight (12-16 hours) to ensure the reaction goes to completion.[5] A white solid, pyrrolidine hydrobromide, will precipitate out of the solution.
-
-
Initial Workup and Extraction:
-
Filter the reaction mixture to remove the precipitated pyrrolidine hydrobromide.
-
Transfer the filtrate to a separation funnel.
-
Add ice-cold 10% hydrochloric acid to the filtrate to protonate the desired product, 1-(3-Chloropropyl)pyrrolidine, making it water-soluble.[5]
-
Separate the layers and discard the ether layer, which contains unreacted starting materials and non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 20% sodium hydroxide solution until the pH is strongly basic (pH > 12). This deprotonates the product, returning it to its free base form, which is soluble in organic solvents.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts.
-
-
Drying and Solvent Removal:
-
Dry the combined organic phases over anhydrous sodium sulfate.[5]
-
Filter to remove the drying agent.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator.
-
-
Purification:
PART 2: Preparation and Purification of 1-(3-Chloropropyl)pyrrolidine Oxalic Acid Salt
The formation of the oxalate salt provides a stable, crystalline solid that is easy to handle and purify.[6] Oxalic acid is a di-acid, which can form a well-defined crystalline lattice with the amine product.
Materials and Equipment
| Material/Equipment | Specifications |
| Purified 1-(3-Chloropropyl)pyrrolidine | From Part 1. |
| Oxalic acid | Dihydrate, reagent grade, ≥99% purity. |
| Acetone | Reagent grade. |
| Filtration apparatus | Buchner funnel, filter paper, and vacuum flask. |
| Drying oven | Vacuum oven preferred. |
Detailed Protocol
-
Salt Formation:
-
Dissolve the purified 1-(3-Chloropropyl)pyrrolidine (1.0 equivalent) in acetone in a suitable reaction vessel.
-
In a separate vessel, prepare a saturated solution of oxalic acid (1.0 equivalent) in acetone.
-
Slowly add the oxalic acid solution to the solution of the free base with stirring.
-
A white precipitate of 1-(3-Chloropropyl)pyrrolidine oxalate will form immediately.
-
-
Crystallization and Isolation:
-
Stir the mixture at room temperature for 1-2 hours to ensure complete precipitation.
-
Cool the mixture in an ice bath for an additional hour to maximize the yield of the crystalline salt.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold acetone to remove any residual impurities.
-
-
Drying:
-
Dry the purified 1-(3-Chloropropyl)pyrrolidine oxalate in a vacuum oven at a temperature not exceeding 50°C until a constant weight is achieved.
-
Safety and Handling
1-(3-Chloropropyl)pyrrolidine:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye damage and may cause respiratory irritation.[7] Suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[7]
-
Precautions: Work in a well-ventilated area or under a chemical fume hood.[7][8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[8][9] Avoid breathing vapors or mist.[7][8]
Pyrrolidine:
-
Hazards: Highly flammable liquid and vapor.[8] Causes severe skin burns and eye damage.[8] Toxic if swallowed and harmful if inhaled.[8]
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment. Ground container and receiving equipment.
Oxalic Acid:
-
Hazards: Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Wash skin thoroughly after handling.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with water for at least 15 minutes.[9] Seek immediate medical attention.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8] Seek immediate medical attention.[9]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[8] Seek immediate medical attention.[9]
Characterization Data
| Property | 1-(3-Chloropropyl)pyrrolidine (Free Base) | 1-(3-Chloropropyl)pyrrolidine Oxalate |
| CAS Number | 39743-20-9[5][10][11] | 1022112-22-6[12][13][14] |
| Molecular Formula | C7H14ClN[5][11] | C9H16ClNO4 (or C7H14ClN·C2H2O4)[6] |
| Molecular Weight | 147.65 g/mol [5][11] | 237.68 g/mol [6] |
| Appearance | Colorless to light yellow liquid[5] | White solid[6] |
| Boiling Point | 88-89 °C @ 22 Torr[5] | Not applicable |
| Density | ~1.016 g/cm³[5] | Not available |
Process Optimization and Troubleshooting
Caption: Troubleshooting guide for common issues in the synthesis.
References
-
Angene Chemical. (2025, June 27). Safety Data Sheet: 1-(3-Chloropropyl)pyrrolidine hydrochloride. Retrieved from [Link]
-
ChemUniverse. (n.d.). 1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Optimizing Synthesis. (n.d.). The Role of 1-(3-Aminopropyl)pyrrolidine in Innovation. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine. Retrieved from [Link]
-
Optimizing Synthesis. (n.d.). The Role of 1-(3-Aminopropyl)pyrrolidine in Innovation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(3-Aminopropyl)pyrrolidine | 23159-07-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 6. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 39743-20-9|1-(3-Chloropropyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 11. scbt.com [scbt.com]
- 12. 1022112-22-6|1-(3-chloropropyl)pyrrolidine; oxalic acid|BLD Pharm [bldpharm.com]
- 13. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 14. chemuniverse.com [chemuniverse.com]
Application Note: High-Accuracy Purity Determination of Oxalic Acid by Volumetric Titration
Abstract
Oxalic acid ((COOH)₂) is a fundamental dicarboxylic acid utilized as a raw material in organic synthesis and as a primary standard in analytical chemistry.[1][2] Accurate determination of its purity is critical for its application in research, development, and quality control. This application note provides a comprehensive guide to two robust and reliable volumetric titration methods for quantifying the purity of oxalic acid dihydrate (C₂H₂O₄·2H₂O): redox titration using potassium permanganate (KMnO₄) and acid-base (neutralization) titration using sodium hydroxide (NaOH). This document details the underlying chemical principles, step-by-step protocols for solution preparation, titrant standardization, and sample assay, along with data analysis and method validation considerations.
Introduction: The Principle of Titrimetric Analysis
Titration is a cornerstone of quantitative chemical analysis, allowing for the precise determination of an analyte's concentration by reacting it with a solution of known concentration, known as the titrant.[3] The process relies on the careful addition of the titrant until the reaction reaches its stoichiometric equivalence point, which is visually identified by an indicator's color change or an electrochemical signal.
For oxalic acid, two primary reaction pathways are exploited:
-
Redox Titration: This method leverages the reducing properties of oxalic acid. It is oxidized by a strong oxidizing agent, potassium permanganate (KMnO₄), in an acidic medium. The permanganate ion (MnO₄⁻) is intensely purple, while the reduced manganese ion (Mn²⁺) is nearly colorless, allowing KMnO₄ to act as its own indicator.[4][5][6][7]
-
Acid-Base Titration: As a diprotic acid, oxalic acid can be neutralized by a strong base like sodium hydroxide (NaOH). The equivalence point is typically detected using a pH indicator, such as phenolphthalein, which changes color in the appropriate pH range.[8][9][10]
A core principle for ensuring the trustworthiness of any titration is the use of standards. A primary standard is a substance of very high purity and stability that can be weighed accurately to prepare a solution of a precisely known concentration.[11][12][13] Oxalic acid dihydrate itself is an excellent primary standard.[3][14] In contrast, substances like NaOH (which is hygroscopic and absorbs CO₂) and KMnO₄ are considered secondary standards ; their solutions must be standardized against a primary standard before use to determine their exact concentration.[3][15][16]
Experimental Workflow and Chemical Reactions
The general workflow for determining the purity of an oxalic acid sample involves preparing and standardizing the titrant, followed by the titration of the sample itself.
Caption: General experimental workflow for purity determination.
The chemical integrity of the assay is grounded in well-defined stoichiometric reactions.
Caption: Stoichiometric equations for the two titration methods.
Apparatus and Reagents
-
Apparatus: Analytical balance (±0.1 mg), 50 mL burette (Class A), 20 mL pipette (Class A), 250 mL volumetric flasks (Class A), 250 mL conical (Erlenmeyer) flasks, beakers, funnel, wash bottle, hot plate, magnetic stirrer, and stir bars.
-
Reagents:
-
Oxalic acid dihydrate (C₂H₂O₄·2H₂O), analytical reagent grade (for primary standard).
-
Unknown oxalic acid sample.
-
Potassium permanganate (KMnO₄).
-
Sodium hydroxide (NaOH), pellets.
-
Sulfuric acid (H₂SO₄), concentrated.
-
Phenolphthalein indicator solution.
-
Distilled or deionized water.
-
Protocol 1: Purity Determination by Redox Titration
This method is based on the oxidation of oxalic acid by potassium permanganate in a heated, acidic solution.[4][6][17]
Step A: Preparation of ~0.1 N (0.02 M) Potassium Permanganate Titrant
-
Rationale: KMnO₄ is a powerful oxidizing agent but is rarely pure enough to be a primary standard. Its solutions can also decompose over time. Therefore, it is prepared to an approximate concentration and then standardized.
-
Procedure:
-
Weigh approximately 3.2 g of KMnO₄ and dissolve it in 1000 mL of distilled water.
-
Heat the solution to boiling for about 1 hour to oxidize any organic matter present in the water.
-
Allow the solution to cool and stand for 48 hours in the dark.
-
Carefully decant or filter the supernatant solution through a sintered glass funnel, avoiding disturbance of the manganese dioxide (MnO₂) precipitate. Store in a clean, dark glass bottle.
-
Step B: Preparation of 0.1 N (0.05 M) Standard Oxalic Acid Solution
-
Rationale: Oxalic acid dihydrate is a stable, non-hygroscopic solid with a high purity and a known molar mass, making it an excellent primary standard.[3][13][14]
-
Procedure:
-
The molar mass of oxalic acid dihydrate (C₂H₂O₄·2H₂O) is 126.07 g/mol .[18][19][20][21] The equivalent weight for redox reactions is the molar mass divided by 2 (as 2 electrons are transferred per molecule), which is 63.035 g/eq.
-
To prepare 250 mL of a 0.1 N solution, calculate the required mass: Mass = 0.1 N × 0.250 L × 63.035 g/eq = 1.576 g.
-
Accurately weigh approximately 1.576 g of pure oxalic acid dihydrate on an analytical balance.
-
Quantitatively transfer the solid to a 250 mL volumetric flask using a funnel.
-
Dissolve the solid in about 100 mL of distilled water. Once fully dissolved, dilute to the calibration mark with distilled water. Stopper and invert the flask several times to ensure homogeneity.[7][14][22][23]
-
Step C: Standardization of the KMnO₄ Solution
-
Procedure:
-
Pipette 20.00 mL of the standard 0.1 N oxalic acid solution into a 250 mL conical flask.
-
Add approximately 20 mL of 2 M sulfuric acid to create the necessary acidic medium.[4][24]
-
Heat the solution on a hot plate to 60-70°C. Causality: The reaction between permanganate and oxalate is slow at room temperature; heating increases the reaction rate for a sharp endpoint.[5][6]
-
Fill the burette with the prepared KMnO₄ solution and record the initial volume.
-
Titrate the hot oxalic acid solution with the KMnO₄. Add the titrant dropwise while constantly swirling the flask. The purple color of the permanganate will disappear upon addition.
-
The endpoint is reached when the first persistent, faint pink color remains for at least 30 seconds, indicating a slight excess of KMnO₄.[5][12]
-
Record the final burette volume. Repeat the titration at least three times to obtain concordant readings (volumes that agree within ±0.05 mL).
-
Step D: Assay of the Unknown Oxalic Acid Sample
-
Procedure:
-
Accurately weigh about 1.5 g of the impure oxalic acid sample and prepare a 250 mL solution in a volumetric flask, following the same procedure as in Step B.
-
Pipette 20.00 mL of this solution into a conical flask.
-
Add ~20 mL of 2 M H₂SO₄ and heat to 60-70°C.
-
Titrate with the standardized KMnO₄ solution to the same faint pink endpoint as in Step C.
-
Repeat to obtain at least three concordant readings.
-
Step E: Calculations
-
Standardization of KMnO₄:
-
NKMnO₄ = (Noxalic × Voxalic) / VKMnO₄
-
Where N is normality and V is volume. Use the average volume of KMnO₄ from concordant trials.
-
-
Purity of Oxalic Acid Sample:
-
First, find the normality of the prepared impure oxalic acid solution:
-
Nsample = (NKMnO₄ × VKMnO₄) / Vsample
-
-
Next, calculate the mass of pure oxalic acid in the 250 mL solution:
-
Masspure (g) = Nsample × 0.250 L × 63.035 g/eq
-
-
Finally, calculate the percentage purity:
-
% Purity = (Masspure / Massweighed) × 100
-
-
Protocol 2: Purity Determination by Acid-Base Titration
This method relies on the neutralization of the diprotic oxalic acid with a standardized strong base.[9][10]
Step A: Preparation of ~0.1 N (0.1 M) Sodium Hydroxide Titrant
-
Rationale: Solid NaOH is highly hygroscopic and readily absorbs atmospheric CO₂, which alters its concentration. It must be standardized.[16][25]
-
Procedure:
-
To prepare 1 L of ~0.1 N NaOH, weigh approximately 4.0 g of NaOH pellets (Equivalent Weight = 40.00 g/eq) and dissolve in ~500 mL of previously boiled (to remove CO₂) and cooled distilled water.
-
Transfer to a 1 L volumetric flask and dilute to the mark with boiled, cooled distilled water. Mix well and store in a tightly sealed polyethylene bottle.
-
Step B: Standardization of the NaOH Solution
-
Procedure:
-
Pipette 20.00 mL of the standard 0.1 N oxalic acid solution (prepared in Protocol 1, Step B) into a 250 mL conical flask.
-
Add 2-3 drops of phenolphthalein indicator. The solution will be colorless.
-
Fill the burette with the prepared NaOH solution and record the initial volume.
-
Titrate the oxalic acid solution with NaOH, swirling constantly, until the first appearance of a faint but permanent pink color that persists for 30 seconds.[8]
-
Record the final volume and repeat for concordant readings.
-
Step C: Assay of the Unknown Oxalic Acid Sample
-
Procedure:
-
Prepare a 250 mL solution of the impure oxalic acid sample as described in Protocol 1, Step D.
-
Pipette 20.00 mL of this solution into a conical flask and add 2-3 drops of phenolphthalein.
-
Titrate with the standardized NaOH solution to the same faint pink endpoint.
-
Repeat to obtain at least three concordant readings.
-
Step D: Calculations
-
Standardization of NaOH:
-
NNaOH = (Noxalic × Voxalic) / VNaOH
-
-
Purity of Oxalic Acid Sample:
-
The equivalent weight of oxalic acid dihydrate in an acid-base reaction is its molar mass divided by 2 (since it is a diprotic acid), which is 126.07 / 2 = 63.035 g/eq.
-
Normality of the sample solution:
-
Nsample = (NNaOH × VNaOH) / Vsample
-
-
Mass of pure oxalic acid in the 250 mL solution:
-
Masspure (g) = Nsample × 0.250 L × 63.035 g/eq
-
-
Percentage purity:
-
% Purity = (Masspure / Massweighed) × 100
-
-
Data Presentation and Method Validation
Accurate record-keeping is essential. All measurements should be recorded in a laboratory notebook.
Table 1: Example Titration Data Log
| Trial | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Titrant Used (mL) |
| Standardization | |||
| 1 | 0.10 | 20.15 | 20.05 |
| 2 | 20.15 | 40.18 | 20.03 |
| 3 | 0.05 | 20.09 | 20.04 |
| Sample Assay | |||
| 1 | 0.20 | 19.85 | 19.65 |
| 2 | 19.85 | 39.48 | 19.63 |
| 3 | 0.15 | 19.80 | 19.65 |
For regulatory compliance, titration methods must be validated to ensure they are fit for purpose.[26] Key validation parameters include:
-
Accuracy: Closeness of the test results to the true value. Determined using a certified reference material.[27][28][29]
-
Precision: The degree of agreement among individual tests. Assessed through repeatability (same conditions, short interval) and intermediate precision.[27][28]
-
Linearity: The ability to elicit results that are directly proportional to the concentration of the analyte within a given range.[28][30]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[28]
Conclusion
Both redox and acid-base titration provide accurate and reliable means for determining the purity of oxalic acid. The redox method with KMnO₄ offers the convenience of a self-indicator but requires heating. The acid-base method with NaOH is performed at room temperature but requires an external indicator and careful preparation of a CO₂-free titrant. The choice of method may depend on available reagents and laboratory instrumentation. When executed with meticulous technique, including proper titrant standardization and adherence to protocol, these classic analytical methods remain indispensable tools for quality assessment in scientific and industrial settings.
References
-
TutorChase. (n.d.). What is a primary standard and how is it used in titrations? Retrieved from TutorChase. [Link]
-
Testbook. (n.d.). Titration of Oxalic Acid with KMnO₄ – Procedure, Calculations & Precautions. Retrieved from Testbook. [Link]
-
Vedantu. (n.d.). Titration of Oxalic Acid with KMnO4: Step-by-Step Guide. Retrieved from Vedantu. [Link]
-
Learning Space. (n.d.). Titration of Oxalic Acid with KMnO4. Retrieved from Learning Space. [Link]
-
Slideshare. (n.d.). Estimation of oxalic acid by titrating with KMnO4. Retrieved from Slideshare. [Link]
-
ThoughtCo. (2024). Primary Standards in Chemistry. Retrieved from ThoughtCo. [Link]
-
BYJU'S. (n.d.). Preparation of Standard Solution of Oxalic Acid. Retrieved from BYJU'S. [Link]
-
Vedantu. (n.d.). Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide. Retrieved from Vedantu. [Link]
-
Iowa State University Extension and Outreach. (n.d.). Preparing Standard Sodium Hydroxide Solution. Retrieved from Iowa State University. [Link]
-
Seattle PI. (n.d.). Characteristics of a Primary Standard in Titration. Retrieved from Seattle PI. [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Investigating the reaction between Potassium Permanganate - Oxalic Acid. Retrieved from HBCSE. [Link]
-
Scribd. (n.d.). Understanding Primary and Secondary Standards. Retrieved from Scribd. [Link]
-
Vedantu. (n.d.). Class 11 Chemistry Preparation Of Standard Solution Of Oxalic Acid Experiment. Retrieved from Vedantu. [Link]
-
Testbook. (n.d.). Preparation of Standard Solution of Oxalic Acid. Retrieved from Testbook. [Link]
-
DRM CHEM. (n.d.). Oxalic acid dihydrate. Retrieved from DRM CHEM. [Link]
-
Hiranuma. (2020). Purity determination of oxalic acid. Retrieved from Hiranuma. [Link]
-
JM Science. (2023). Purity determination of oxalic acid | Autotitrator COM-A19. Retrieved from JM Science. [Link]
-
National Institutes of Health. (n.d.). Oxalic acid dihydrate. PubChem. Retrieved from NIH. [Link]
-
Scribd. (n.d.). Preparation of Standard Solution of Oxalic Acid. Retrieved from Scribd. [Link]
-
Science Ready. (n.d.). Titration: Standard Solution, Washing, Set-up – HSC Chemistry. Retrieved from Science Ready. [Link]
-
Pharmaguideline. (2010). Preparation and Standardization of 0.1 M Sodium Hydroxide. Retrieved from Pharmaguideline. [Link]
-
La Salle University. (n.d.). Preparation of a NaOH Standard Solution using Direct Titration. Retrieved from La Salle University. [Link]
-
911 Metallurgist. (n.d.). PH TITRATION OF OXALIC ACID. Retrieved from 911 Metallurgist. [Link]
-
CUTM Courseware. (n.d.). To Prepare and Standardize Sodium Hydroxide. Retrieved from CUTM Courseware. [Link]
-
Scribd. (n.d.). Oxalic Acid Purity Project. Retrieved from Scribd. [Link]
-
Scribd. (n.d.). Oxalic Acid Titration. Retrieved from Scribd. [Link]
-
Savita Pall and Chemistry. (n.d.). TITRATION LAB: STANDARDIZING A SODIUM HYDROXIDE SOLUTION. Retrieved from savitapall.com. [Link]
-
Vedantu. (n.d.). Titration of Oxalic Acid Against Sodium Hydroxide: Complete Guide. Retrieved from Vedantu. [Link]
-
SelfStudys. (n.d.). Find Out the Percentage Purity Of Impure Sample Of Oxalic Acid. You Are Supplied M/100 KMnO4 Solution. Retrieved from SelfStudys. [Link]
-
Mettler Toledo. (n.d.). Validation of Titration Methods. Retrieved from Mettler Toledo. [Link]
-
Quora. (2016). How to find the concentration of oxalic acid when titration against potassium permanganate. Retrieved from Quora. [Link]
Sources
- 1. hiranuma.com [hiranuma.com]
- 2. jmscience.com [jmscience.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. testbook.com [testbook.com]
- 5. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 7. byjus.com [byjus.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. scribd.com [scribd.com]
- 10. Titration of Oxalic Acid with NaOH: Step-by-Step Guide [vedantu.com]
- 11. tutorchase.com [tutorchase.com]
- 12. Primary Standards in Chemistry [thoughtco.com]
- 13. education.seattlepi.com [education.seattlepi.com]
- 14. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 15. scribd.com [scribd.com]
- 16. savitapall.com [savitapall.com]
- 17. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 18. Oxalic acid dihydrate – DRM CHEM [drm-chem.com]
- 19. Oxalic acid dihydrate | C2H6O6 | CID 61373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Oxalic acid dihydrate, 98% | Fisher Scientific [fishersci.ca]
- 21. thomassci.com [thomassci.com]
- 22. Class 11 Chemistry Preparation Of Standard Solution Of Oxalic Acid Experiment [vedantu.com]
- 23. testbook.com [testbook.com]
- 24. selfstudys.com [selfstudys.com]
- 25. extension.iastate.edu [extension.iastate.edu]
- 26. selectscience.net [selectscience.net]
- 27. usp.org [usp.org]
- 28. Validation of titration methods | Metrohm [metrohm.com]
- 29. mt.com [mt.com]
- 30. Validation of titration methods | Metrohm [metrohm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt
Welcome to the technical support center for 1-(3-Chloropropyl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of working with this versatile alkylating agent. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot effectively and improve your synthetic outcomes.
1-(3-Chloropropyl)pyrrolidine is a key intermediate, primarily used to introduce a pyrrolidinylpropyl moiety onto a nucleophilic substrate. The use of its oxalic acid salt is common practice to improve handling and stability, as the crystalline salt is often easier to store and weigh than the free base liquid.[1][2][3] However, achieving high yields and purity requires careful consideration of the reagent's unique properties, particularly its tendency to form a highly reactive intermediate.
This guide is structured as a series of frequently asked questions (FAQs) that address specific issues you may encounter, from salt formation to complex alkylation reactions.
Section 1: The Oxalate Salt - Preparation and Handling
FAQ 1: I'm trying to prepare the oxalate salt of 1-(3-Chloropropyl)pyrrolidine, but it's not precipitating or the yield is very low. What am I doing wrong?
This is a common issue that typically stems from solvent choice, stoichiometry, or temperature control. The salt formation is a straightforward acid-base reaction, but the physical precipitation is sensitive to the reaction environment.
Underlying Principles: The goal is to have the oxalate salt be insoluble in the chosen solvent while the starting materials (free base and oxalic acid) are soluble. If the salt has appreciable solubility in your solvent system, precipitation will be incomplete, leading to low yields.
Troubleshooting Steps:
-
Solvent Selection is Critical:
-
Recommended Solvents: Non-polar or moderately polar aprotic solvents like Ethyl Acetate, Toluene, or Isopropyl Ether are excellent choices.[4] The salt is poorly soluble in these, promoting precipitation.
-
Solvents to Avoid: Avoid protic solvents like ethanol or methanol, as they can solvate the ions and increase the salt's solubility. Water is particularly problematic unless used as an anti-solvent in a controlled manner.
-
-
Check Stoichiometry:
-
Ensure you are using a 1:1 molar ratio of 1-(3-Chloropropyl)pyrrolidine to oxalic acid. While a slight excess of oxalic acid can sometimes drive precipitation, a large excess can lead to contamination of your final product.
-
-
Temperature Control:
-
Many salt precipitations are exothermic. Maintain a controlled temperature, typically between 0-25°C, during the addition of oxalic acid.[4]
-
After the initial precipitation, cooling the mixture further (e.g., to 0-5°C) for an extended period (1-2 hours) can significantly increase the yield by maximizing the amount of salt that crystallizes out of the solution.[4]
-
-
Concentration:
-
If the solution is too dilute, the salt may remain dissolved. Ensure your starting material concentration is appropriate for the chosen solvent. If precipitation is poor, consider carefully concentrating the solution under reduced pressure before cooling.
-
Protocol 1: High-Yield Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate
Caption: Workflow for preparing the oxalate salt.
Section 2: Improving Yield in Alkylation Reactions
FAQ 2: My alkylation reaction with 1-(3-Chloropropyl)pyrrolidine is extremely slow or stalls completely. How can I drive it to completion?
This is the most frequent challenge faced by users. The issue often lies in a misunderstanding of the true alkylating agent and suboptimal reaction conditions. The carbon-chlorine bond in this reagent is relatively unreactive for a direct SN2 displacement.[5]
The Core Mechanism: The Azetidinium Ion
Research has shown that 1-(3-Chloropropyl)pyrrolidine does not act directly. It first undergoes a slow, intramolecular cyclization to form a highly strained and extremely reactive azetidinium ion (4-azoniaspiro[3.4]octane).[6][7] This intermediate is the actual electrophile that rapidly alkylates your nucleophile. Therefore, your reaction rate is governed by the rate of formation of this intermediate.
Caption: The rate-limiting formation of the azetidinium intermediate.
Troubleshooting & Optimization Strategy:
-
Increase Temperature: The formation of the azetidinium ion is the rate-limiting step and is highly temperature-dependent.[6] If your reaction is sluggish at room temperature, increasing the temperature to 60-80°C will significantly accelerate the cyclization and, consequently, the overall reaction rate.
-
Solvent Choice: Polar aprotic solvents are ideal as they can stabilize the charged azetidinium intermediate.
-
Use a Stronger Base (If Applicable): If your nucleophile is a phenol or thiol, it must be deprotonated to be effective. A weak base may not generate enough of the active nucleophile.
-
Use a strong, non-nucleophilic base like K₂CO₃, Cs₂CO₃, or KH. The choice depends on the substrate's sensitivity.
-
-
Consider the Bromide Analog: Alkyl bromides are generally more reactive than alkyl chlorides.[5] If feasible, using 1-(3-Bromopropyl)pyrrolidine can lead to faster reaction times, although it may also increase the rate of side reactions.
Table 1: Reaction Condition Optimization Summary
| Parameter | Low-Yield Condition | High-Yield Recommendation | Rationale |
| Temperature | 20-40°C | 60-80°C or higher | Accelerates the rate-limiting formation of the azetidinium ion.[6] |
| Solvent | Toluene, THF | NMP, DMF, DMSO | Stabilizes the charged azetidinium intermediate, promoting its formation.[7] |
| Base | Weak (e.g., Et₃N) | Strong (e.g., K₂CO₃, KH) | Ensures complete deprotonation of the nucleophile (if required). |
| Reagent | Alkyl Chloride | Alkyl Bromide | The C-Br bond is weaker and a better leaving group, increasing reactivity.[5] |
FAQ 3: My reaction is messy, and I'm seeing several side products. What are they and how can I prevent them?
Side product formation is directly linked to the high reactivity of the azetidinium ion intermediate. If this ion forms but does not immediately encounter your target nucleophile, it will react with whatever else is available.
Common Side Products and Their Causes:
-
Dimerization/Polymerization: The azetidinium ion can be attacked by the nitrogen of another molecule of 1-(3-Chloropropyl)pyrrolidine (the free base), leading to dimers or oligomers. This is a form of polyalkylation.[8][9]
-
Reaction with Solvent or Base: In certain cases, highly nucleophilic solvents or bases can be alkylated, consuming the intermediate.
-
Degradation: At very high temperatures, prolonged reaction times can lead to degradation of the starting material or product.
Minimization Strategies:
-
Control the Addition: Instead of adding all the 1-(3-Chloropropyl)pyrrolidine at once, add it slowly over several hours to a heated solution of your nucleophile and base. This ensures that as the azetidinium ion forms, it is immediately consumed by your target, keeping its steady-state concentration low and minimizing self-reaction.
-
Use the Oxalate Salt Directly: Using the 1-(3-Chloropropyl)pyrrolidine oxalate salt can be advantageous. In the presence of a base like K₂CO₃, the free base is generated in situ at a controlled rate. This slow release helps prevent the build-up of a high concentration of the free base, which is a prerequisite for dimerization.
-
Ensure an Excess of Your Nucleophile: If your nucleophile is inexpensive, using a slight excess (e.g., 1.1-1.2 equivalents) can help statistically favor the desired reaction over side reactions.
Caption: A logical troubleshooting flowchart for alkylation reactions.
Section 3: Analytical Characterization
FAQ 4: How can I monitor my reaction and confirm the purity of my final product?
Trustworthy protocols require robust analytical validation. Simply obtaining a product is not enough; you must confirm its identity and purity.
Recommended Analytical Techniques:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative reaction monitoring. Use a mobile phase that gives good separation between your starting material and product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures).
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction conversion and final product purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if your product is volatile. It can help identify the product and any volatile impurities or side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for structural confirmation. ¹H and ¹³C NMR spectra will confirm that the pyrrolidinylpropyl group has been successfully installed and that the overall structure is correct.[10]
Table 2: Typical Analytical Methods for Reaction Monitoring
| Technique | Purpose | Typical Conditions | What to Look For |
| TLC | Reaction Progress | Silica plate; 10:1 DCM:MeOH | Disappearance of starting nucleophile spot; Appearance of a new, typically more polar, product spot. |
| HPLC | Purity & Conversion | C18 column; ACN/H₂O gradient | Integration of peaks to determine the percentage of starting material remaining and the purity of the product peak. |
| ¹H NMR | Structure Confirmation | CDCl₃ or DMSO-d₆ | Appearance of new signals corresponding to the propyl chain (~1.8-2.0 ppm, multiplet) and pyrrolidine ring (~2.5-2.8 ppm, multiplet). |
By understanding the underlying mechanism of the azetidinium ion, carefully selecting reaction conditions, and employing robust analytical techniques, you can overcome the common challenges associated with 1-(3-Chloropropyl)pyrrolidine and significantly improve the yield and purity of your reactions.
References
-
Alkylation of Amines, Part 1: with Alkyl Halides . Synthesis with Florencio Zaragoza (YouTube). [Link]
-
Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion . The Journal of Organic Chemistry, 84(8), 4754–4762. [Link]
-
Ashworth, I. W., Chan, L. C., Cox, B. G., McFarlane, I. M., & Phillips, A. R. (2019). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion . PubMed. [Link]
-
Alkylation of Amines (Sucks!) . Master Organic Chemistry. [Link]
-
Ch22: Alkylation of Amines . University of Calgary. [Link]
-
Alkyl Strategies for Optimizing Reaction Conditions . Proclinyst. [Link]
-
Reactions of Amines . Chemistry LibreTexts. [Link]
-
The reaction between ammonia and alkyl halides produces a low yield of a primary amine. Explain. Pearson. [Link]
-
1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID . ChemUniverse. [Link]
- Process for preparation of novel salt of voriconazole oxalate form-c.
Sources
- 1. 1022112-22-6 Cas No. | 1-(3-chloropropyl)pyrrolidine; oxalic acid | Apollo [store.apolloscientific.co.uk]
- 2. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. WO2009053993A2 - Process for preparation of novel salt of voriconazole oxalate form-c - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Troubleshooting Side Products in Reactions of 1-(3-Chloropropyl)pyrrolidine with Oxalic Acid
Here is the technical support center with troubleshooting guides and FAQs for researchers, scientists, and drug development professionals.
Welcome to our dedicated technical support guide for professionals working with 1-(3-chloropropyl)pyrrolidine and oxalic acid. This document provides in-depth, field-proven insights into the common side products and impurities encountered during the synthesis, purification, and handling of 1-(3-chloropropyl)pyrrolidine, particularly when using oxalic acid for salt formation. Our goal is to move beyond simple protocols and explain the chemical causality behind the formation of these undesired species, enabling you to proactively troubleshoot and optimize your experimental outcomes.
The primary interaction between 1-(3-chloropropyl)pyrrolidine, a tertiary amine, and oxalic acid is a straightforward acid-base reaction to form the corresponding oxalate salt.[1] This is a common strategy for purification, as the salt often exhibits favorable crystallinity and stability compared to the free base. Consequently, most issues with "side products" do not arise from the oxalic acid itself but are related to impurities in the starting amine or its degradation during synthesis and storage.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers.
Q1: I've prepared the oxalate salt of 1-(3-chloropropyl)pyrrolidine, but my product is an oil or a low-melting solid with a broad melting range. What are the likely contaminants?
A: This is a classic sign of impurities disrupting the crystal lattice of the desired oxalate salt. The most common culprits are not from the reaction with oxalic acid but are pre-existing in your 1-(3-chloropropyl)pyrrolidine free base.
-
Bis-Alkylation Product (1,3-bis(pyrrolidin-1-yl)propane): This is the most probable impurity. It forms during the synthesis of 1-(3-chloropropyl)pyrrolidine when a second molecule of pyrrolidine displaces the chloride from the already-formed product.[2] Being a diamine, it will also form a salt with oxalic acid, co-precipitating with your product.
-
Unreacted Starting Materials: Residual pyrrolidine or 1-bromo-3-chloropropane from the synthesis can contaminate the crude product. However, these are typically removed during a standard aqueous workup.
-
Residual Solvents: Inadequate drying of the final product can leave residual solvents (e.g., ether, methanol), which will depress the melting point.
Q2: My ¹H NMR spectrum of the purified 1-(3-chloropropyl)pyrrolidine oxalate salt shows several unexpected signals, particularly downfield. What side products do these indicate?
A: Unexpected NMR signals often point to structural changes in the parent molecule. Besides the bis-alkylation product mentioned above, the most significant side product is from intramolecular cyclization.
-
Intramolecular Quaternization Product (5-Azoniaspiro[4.4]nonane chloride): The nucleophilic pyrrolidine nitrogen can attack the electrophilic carbon at the other end of the propyl chain, displacing the chloride to form a stable, five-membered spirocyclic quaternary ammonium salt. This is a common degradation pathway, especially upon heating or prolonged storage of the free base. In the NMR, the protons adjacent to the now positively charged quaternary nitrogen will be significantly shifted downfield compared to their positions in the parent tertiary amine.
Q3: During the synthesis of 1-(3-chloropropyl)pyrrolidine, my aqueous wash seems to contain a significant amount of a product that won't extract well into ether. What is happening?
A: This is highly indicative of the formation of a quaternary ammonium salt, specifically the intramolecular cyclization product (5-azoniaspiro[4.4]nonane chloride). These salts are highly polar and have very high solubility in water and low solubility in nonpolar organic solvents like ether. If your reaction was heated for an extended period, a substantial portion of your desired product might have converted to this side product.
Q4: I stored my free-base 1-(3-chloropropyl)pyrrolidine at room temperature for several months. It was initially a clear liquid but now contains a significant amount of white precipitate. What is this solid?
A: The white solid is almost certainly the 5-azoniaspiro[4.4]nonane chloride, formed via the intramolecular S_N2 reaction as described above. The free base of 1-(3-chloropropyl)pyrrolidine is inherently unstable and prone to self-reaction. This is a critical handling consideration. For long-term storage, the compound should be kept as a stable salt (e.g., hydrochloride or oxalate) and stored in a freezer, preferably under an inert atmosphere.[2]
Q5: Can oxalic acid itself cause side reactions or degradation of 1-(3-chloropropyl)pyrrolidine under standard salt formation conditions?
A: Under typical conditions for salt formation (e.g., room temperature or gentle warming in a solvent like methanol or ethanol), oxalic acid is highly unlikely to cause degradation. It functions simply as a proton donor.[1][3] However, if the mixture is heated to high temperatures (>125 °C), oxalic acid can decompose into carbon dioxide, formic acid, and carbon monoxide, which could potentially lead to other reactions, though this is outside the scope of standard laboratory procedures for salt formation.[4]
Part 2: In-Depth Troubleshooting & Protocols
Guide 1: Identification of Key Side Products
A precise understanding of the potential impurities is the first step toward eliminating them. The table below summarizes the key analytical data for the target molecule and its most common side products.
| Compound Name | Structure | Expected m/z [M+H]⁺ | Key ¹H-NMR Characteristics (CDCl₃, δ ppm) |
| 1-(3-Chloropropyl)pyrrolidine | N(CH₂CH₂CH₂Cl)C₄H₈ | 148.09 | ~3.6 (t, -CH₂Cl), ~2.5 (m, ring & chain -CH₂N-), ~1.9 (m, -CH₂CH₂CH₂-), ~1.8 (m, ring -CH₂-) |
| 1,3-bis(pyrrolidin-1-yl)propane | (C₄H₈)N-CH₂CH₂CH₂-N(C₄H₈) | 183.19 | Symmetric structure. ~2.5 (m, ring & chain -CH₂N-), ~1.75 (m, ring & central -CH₂-) |
| 5-Azoniaspiro[4.4]nonane Cation | Spirocyclic Quaternary Amine | 126.13 | Protons α to quaternary nitrogen shifted significantly downfield (>3.5 ppm). Complex multiplet pattern due to rigid ring system. |
Guide 2: Visualizing Reaction & Side-Reaction Pathways
Understanding the formation pathways is crucial for prevention. The following diagram illustrates the intended synthesis and the routes to the two most prevalent side products.
Caption: Formation of the desired product and major side products.
Guide 3: Protocol for High-Purity Synthesis of 1-(3-Chloropropyl)pyrrolidine
This protocol is designed to minimize the formation of the bis-alkylation byproduct.
Materials:
-
1-Bromo-3-chloropropane
-
Pyrrolidine (freshly distilled)
-
Diethyl ether (anhydrous)
-
10% Hydrochloric Acid (ice-cold)
-
20% Sodium Hydroxide (ice-cold)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3-chloropropane (1.0 eq) in anhydrous diethyl ether. Cool the flask to 0 °C in an ice bath.
-
Amine Addition: Slowly add pyrrolidine (2.0 eq) dropwise to the stirred solution over 1-2 hours.
-
Causality: Slow addition at low temperature is critical. It maintains a relative excess of the dihaloalkane, preventing the newly formed product from reacting with another molecule of pyrrolidine.[2]
-
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight. A white precipitate (pyrrolidine hydrobromide) will form.
-
Workup - Filtration: Filter the reaction mixture to remove the solid hydrobromide salt.
-
Workup - Acid Wash: Transfer the filtrate to a separatory funnel and wash with ice-cold 10% HCl. The amine product will move to the aqueous layer as its hydrochloride salt, while unreacted dihaloalkane and non-basic impurities remain in the ether layer. Discard the ether layer.
-
Causality: This step effectively separates the basic product from neutral organic impurities.
-
-
Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add ice-cold 20% NaOH until the solution is strongly basic (pH > 12). This regenerates the free base.
-
Workup - Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the resulting pale yellow liquid by vacuum distillation.[2]
Guide 4: Protocol for Purification via Oxalate Salt Formation & Liberation
This protocol is effective for removing neutral and less basic impurities from the crude free base.
Materials:
-
Crude 1-(3-chloropropyl)pyrrolidine
-
Oxalic acid dihydrate
-
Methanol or Ethanol
-
Diethyl ether
-
20% Sodium Hydroxide
Procedure:
-
Salt Formation: Dissolve the crude 1-(3-chloropropyl)pyrrolidine in a minimal amount of methanol. In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in methanol.
-
Precipitation: Slowly add the oxalic acid solution to the stirred amine solution. The oxalate salt may precipitate immediately. If not, cool the solution in an ice bath and/or add diethyl ether as an anti-solvent to induce crystallization.
-
Scientist's Note: Using anhydrous oxalic acid in an anhydrous solvent can improve crystal quality.[1]
-
-
Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any adhering soluble impurities.
-
Recrystallization (Optional): For very high purity, the oxalate salt can be recrystallized from a suitable solvent system (e.g., methanol/ether).
-
Liberation of Free Base: To recover the purified amine, suspend the oxalate salt in water and add 20% NaOH solution until the pH is >12. Extract the liberated free base with a suitable organic solvent (e.g., dichloromethane or ether), dry the organic phase, and remove the solvent under reduced pressure.
References
Technical Support Center: Purification of 1-(3-Chloropropyl)pyrrolidine Oxalate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(3-Chloropropyl)pyrrolidine Oxalate. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. The pyrrolidine moiety is a cornerstone in numerous pharmaceuticals, and ensuring the purity of its precursors is paramount for successful downstream applications.[1] This guide provides in-depth, experience-driven advice, moving beyond simple protocols to explain the scientific reasoning behind each step.
Section 1: Foundational Chemistry & Strategy
This section addresses the fundamental questions regarding the purification strategy for 1-(3-Chloropropyl)pyrrolidine.
Q1: Why is 1-(3-Chloropropyl)pyrrolidine converted to its oxalic acid salt for purification?
A1: While the free base of 1-(3-Chloropropyl)pyrrolidine is a liquid (often a pale yellow oil), converting it to its oxalate salt offers several distinct advantages for purification and handling:
-
Crystallinity: Amine oxalate salts are typically well-defined, stable crystalline solids.[2] This physical state is far more amenable to purification by recrystallization than the liquid free base is to distillation, especially for removing closely boiling impurities.
-
Enhanced Purity: The process of crystallization is inherently a powerful purification technique. The rigid lattice structure of a crystal tends to exclude molecules that do not fit, meaning impurities often remain in the solvent (mother liquor).
-
Stability and Handling: The oxalate salt is generally more stable to air and moisture and easier to handle, weigh, and store than its often-hygroscopic and reactive liquid amine counterpart.
-
Selectivity: Formation of the salt is an acid-base reaction. This allows for the selective separation of the basic amine product from any non-basic (neutral or acidic) impurities that may have been carried through the initial workup.
Q2: What are the common impurities I should expect in my crude 1-(3-Chloropropyl)pyrrolidine oxalate?
A2: The impurity profile depends heavily on the synthetic route. A common synthesis involves the reaction of 1-bromo-3-chloropropane with pyrrolidine.[3] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual pyrrolidine and 1-bromo-3-chloropropane.
-
Solvent and Water: Water is a common byproduct of workup procedures and can inhibit crystallization.[4] Residual organic solvents from extraction (e.g., ether, dichloromethane) may also be present.
-
Synthesis Byproducts:
-
Pyrrolidine Salts: The initial reaction often uses excess pyrrolidine, which will be converted to its salt (e.g., hydrobromide) and should be largely removed by filtration and extraction.[3]
-
Dialkylation Products: Although less common due to the second halide being a less reactive chloride, trace amounts of N,N'-bis(3-chloropropyl)pyrrolidinium or related species could form.
-
-
Degradation/Oxidation Products: Amines can be susceptible to oxidation, leading to colored impurities.[5] These are often responsible for a yellow or brown tint in the crude product.
Section 2: Recommended Purification Workflow & Protocol
The overall strategy involves an initial clean-up of the free base, followed by salt formation and recrystallization.
Caption: High-level workflow for the purification of 1-(3-Chloropropyl)pyrrolidine Oxalate.
Step-by-Step Experimental Protocol
Part A: Acid-Base Workup (Purification of Free Base)
-
Initial Quench: Transfer the crude reaction mixture to a separatory funnel. If starting from a synthesized mixture, ensure any solid byproducts (e.g., pyrrolidine hydrobromide) have been filtered off.[3]
-
Acid Wash: Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate. The protonated amine product will move into the aqueous (bottom) layer. Drain and collect the aqueous layer.
-
Back-Extraction: Wash the remaining organic layer with another portion of 1 M HCl to ensure complete extraction of the product. Combine all aqueous layers.
-
Neutral Wash: Wash the combined aqueous layers with an organic solvent like diethyl ether or dichloromethane to remove any remaining neutral impurities. Discard the organic wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 5 M sodium hydroxide (NaOH) solution with swirling until the pH is >10 (confirm with pH paper). The protonated amine is now converted back to the free base.
-
Product Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane). The free base product will now be in the organic layers.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude free base, likely a pale yellow oil.[3]
Part B: Oxalate Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude 1-(3-Chloropropyl)pyrrolidine free base (1.0 eq) in a minimal amount of a suitable solvent. Isopropanol or ethanol are excellent starting points.
-
Acid Addition: In a separate flask, dissolve oxalic acid dihydrate (1.0 eq) in the same solvent. Slowly add the oxalic acid solution to the stirred amine solution at room temperature.
-
Precipitation: The oxalate salt should begin to precipitate as a white or off-white solid. Stir the resulting slurry for 30-60 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation.
-
Isolation: Collect the crude salt by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Recrystallization: Transfer the crude solid to a clean flask. Add a minimal amount of a hot recrystallization solvent (see Table 1) until all the solid just dissolves.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should occur. Once at room temperature, place the flask in an ice bath or refrigerator to complete the crystallization process.
-
Final Collection: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Isopropanol (IPA) | Good balance of solubility; dissolves the salt when hot, poor solubility when cold. |
| Ethanol (EtOH) | Similar to IPA; may be slightly more forgiving if the product is less pure. |
| Methanol (MeOH) | Tends to be a very good solvent; may require cooling to very low temperatures or the addition of an anti-solvent. |
| IPA / Diethyl Ether | A powerful system. Dissolve in minimal hot IPA, then add ether as an "anti-solvent" until turbidity persists to induce crystallization. |
Section 3: Troubleshooting Guide
Encountering issues is a normal part of chemical synthesis and purification. This guide provides a logical framework for diagnosing and solving common problems.
Caption: A decision tree for troubleshooting common purification issues.
Q3: My final product is a sticky oil or a gummy solid, not the expected crystalline powder. What went wrong?
A3: This is a classic crystallization problem, typically stemming from impurities or solvent issues.
-
Primary Cause: The most common culprit is the presence of water or residual organic solvent, which can act as an "anti-solvent" in some cases or simply lower the melting point of your product-impurity mixture.
-
Troubleshooting Steps:
-
Thorough Drying: Ensure your material is dried under high vacuum for several hours, possibly with gentle heating (e.g., 40-50 °C), to remove all volatile residues.
-
Re-dissolve and Re-precipitate: Dissolve the oily material in a minimal amount of a good solvent (like isopropanol). Add a poor solvent (an anti-solvent, like diethyl ether or heptane) dropwise until the solution becomes cloudy (turbid). Let it stand. This can often shock the material into crystallizing.
-
Purity of the Free Base: If the above fails, it indicates significant impurities are inhibiting crystallization.[5] Your best course of action is to re-convert the oxalate salt back to the free base (using NaOH solution and extraction), and this time, purify the free base via vacuum distillation before attempting the salt formation again.[3]
-
Q4: The product is yellow or brown. How can I get a white solid?
A4: Color is almost always due to trace, highly conjugated impurities, often from oxidation.
-
Primary Cause: Formation of minor, colored byproducts during the synthesis or workup.[5]
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During the recrystallization step (Part B, Step 5), after the solid is fully dissolved in the hot solvent, add a small amount of activated carbon (charcoal) — typically 1-2% of the solute mass.
-
Hot Filtration: Keep the solution hot and swirl for a few minutes. The colored impurities will adsorb to the surface of the carbon. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.
-
Crystallize as Usual: Allow the now-decolorized filtrate to cool and crystallize as described in the protocol.
-
Q5: My final purity is still below my target (e.g., <98% by HPLC or NMR) even after recrystallization. What's next?
A5: This suggests an impurity is co-crystallizing with your product. This happens when an impurity has very similar solubility properties and/or structure to the desired compound.
-
Primary Cause: An impurity is present in high enough concentration and has similar physicochemical properties to the product.
-
Troubleshooting Steps:
-
Second Recrystallization: A single recrystallization is often insufficient. Performing a second one can significantly improve purity.
-
Change the Solvent System: If an impurity co-crystallizes in one solvent (e.g., isopropanol), it may not in another. Try a different solvent system from Table 1. A mixed-solvent system (e.g., ethanol/heptane) can provide different selectivity.
-
Revisit the Free Base: As a final resort, the most robust solution is to improve the purity of the precursor. Convert the salt back to the free base and perform a careful fractional vacuum distillation.[5] A purer starting amine will invariably yield a purer final salt.
-
Section 4: Quality Control & Final Analysis
Q6: How can I confirm the identity and purity of my final 1-(3-Chloropropyl)pyrrolidine Oxalate?
A6: A combination of analytical techniques should be used for full characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation and purity assessment. You should see characteristic peaks for the pyrrolidine and chloropropyl groups, as well as the absence of signals corresponding to starting materials or major impurities. The integration of the product peaks relative to any impurity peaks can give a quantitative measure of purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound. For this molecule, you would typically look for the mass of the protonated free base [M+H]⁺ at m/z 148.09.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for determining purity with high accuracy. A pure sample should show a single major peak. The area percentage of this peak is often reported as the purity.
-
Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid. Literature values should be consulted if available.
References
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-chloropropyl)-pyrrolidine (C7H14ClN). Retrieved from [Link]
-
Reddit. (2022). Purification Troubleshooting. Retrieved from [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Retrieved from [Link]
-
ResearchGate. (2015). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
- Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
-
PubMed. (1993). Crystallization kinetics of calcium oxalate in fresh, minimally diluted urine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]
- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 4. US6353118B1 - Dewatering and purification of crude pyrrolidine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Stability and storage conditions for 1-(3-Chloropropyl)pyrrolidine; oxalic acid
Welcome to the technical support guide for 1-(3-Chloropropyl)pyrrolidine; oxalic acid (CAS No. 1022112-22-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios to support the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is crucial to store it under controlled conditions. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] For optimal preservation of its chemical integrity, some suppliers recommend storage at room temperature under an inert atmosphere.[3] The free base form, 1-(3-chloropropyl)pyrrolidine, is best stored in a freezer at temperatures below -20°C.[4] Always keep the container securely sealed when not in use to prevent moisture absorption and contamination.
Q2: How stable is this compound under standard laboratory conditions?
A2: this compound is chemically stable under standard ambient conditions, such as room temperature.[1] Similarly, oxalic acid, one of its components, is also stable under normal conditions.[2][5] However, stability can be compromised by exposure to incompatible materials.
Q3: What substances are incompatible with this compound?
A3: To prevent unintended reactions and degradation, avoid storing or mixing this compound with strong oxidizing agents and strong bases.[5][6] Oxalic acid can also react with mild and galvanized steel, producing hydrogen gas which may form an explosive mixture with air. It is also advisable to keep it away from metals and acid chlorides.[6]
Q4: What are the primary safety hazards associated with this compound?
A4: This compound is classified as harmful if swallowed or if it comes into contact with the skin.[1] It is also known to cause serious eye damage.[1] Therefore, it is imperative to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2]
Troubleshooting Guide
This section addresses potential issues that may arise during the handling and use of this compound in your experiments.
Issue 1: Inconsistent experimental results or suspected degradation of the compound.
-
Potential Cause: Improper storage conditions leading to degradation. While generally stable, prolonged exposure to humidity, high temperatures, or incompatible substances can affect the compound's purity. The degradation of related pyrrolidine compounds can be accelerated by factors such as oxygen concentration, temperature, and the presence of metal ions.[7]
-
Solution:
-
Verify Storage: Ensure the compound has been stored according to the recommended guidelines (cool, dry, tightly sealed, away from incompatibles).
-
Purity Check: If degradation is suspected, re-characterize the compound using appropriate analytical techniques (e.g., NMR, LC-MS) to confirm its purity before use.
-
Fresh Stock: If the purity is compromised, it is advisable to use a fresh, unopened stock of the compound for critical experiments.
-
Issue 2: Difficulty in achieving complete dissolution of the compound.
-
Potential Cause: Use of an inappropriate solvent or insufficient mixing.
-
Solution:
-
Solvent Selection: Refer to the product's technical data sheet for recommended solvents. If this information is unavailable, perform small-scale solubility tests with a range of appropriate solvents.
-
Sonication/Vortexing: Gentle sonication or vortexing can aid in the dissolution of the compound.
-
Temperature: Gently warming the solution may improve solubility, but be cautious as excessive heat can lead to degradation.
-
Issue 3: Personal exposure during handling (skin or eye contact).
-
Potential Cause: Inadequate use of Personal Protective Equipment (PPE) or accidental spills.
-
Solution:
-
Immediate Action: In case of skin contact, immediately wash the affected area with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.[1]
-
Seek Medical Attention: Due to the risk of serious eye damage and harm from skin contact or ingestion, it is crucial to seek prompt medical attention after any exposure.[1]
-
Review Safety Procedures: After any exposure incident, review and reinforce laboratory safety protocols to prevent future occurrences.
-
Experimental Protocols
Protocol: Preparation of a Standard Solution
This protocol outlines the steps for preparing a standard aqueous solution of this compound. The molecular weight of the compound is 237.68 g/mol .
Materials:
-
This compound
-
Analytical balance
-
Weighing paper or boat
-
Beaker
-
Glass stirring rod
-
Volumetric flask (appropriate size for the desired volume)
-
Distilled or deionized water
-
Funnel
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired concentration and volume.
-
Formula: Mass (g) = Desired Molarity (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Accurately weigh the calculated mass of this compound using an analytical balance.
-
Dissolve the compound: Transfer the weighed compound into a beaker. Add a small amount of distilled water and stir with a glass rod until the solid is completely dissolved.
-
Transfer to volumetric flask: Carefully transfer the solution into a volumetric flask using a funnel.
-
Rinse and transfer: Rinse the beaker and stirring rod with small portions of distilled water, transferring the rinsings into the volumetric flask to ensure all the compound is transferred.[8]
-
Dilute to the mark: Add distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[9]
-
Homogenize the solution: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed and homogeneous.
Visualizations
Workflow for Handling and Storage
Caption: Recommended workflow for the safe storage and handling of this compound.
Factors Influencing Compound Stability
Caption: Key environmental and chemical factors that can potentially affect the stability of the compound.
References
-
Ecolab. (n.d.). Safety Data Sheet: Oxalic Acid. Retrieved from [Link]
-
Columbus Chemical Industries, Inc. (n.d.). Oxalic Acid 7.3% - 3916 - Safety Data Sheet. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). Oxalic Acid GHS Safety Data Sheet. Retrieved from [Link]
-
ClearTech. (2023). Oxalic Acid CTI SDS. Retrieved from [Link]
-
Valudor Products. (n.d.). Safety Data Sheet: Oxalic Acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Oxalic acid. Retrieved from [Link]
-
University of Washington. (2024). Oxalic Acid Safety Data Sheet. Retrieved from [Link]
-
ChemUniverse. (n.d.). 1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
National Institutes of Health. (2025). Impact of Oxalic Acid Consumption and pH on the In Vitro Biological Control of Oxalogenic Phytopathogen Sclerotinia sclerotiorum. Retrieved from [Link]
-
Frontiers. (2024). Methods for the destruction of oxalic acid decontamination effluents. Retrieved from [Link]
-
ResearchGate. (2024). Methods for the destruction of oxalic acid decontamination effluents. Retrieved from [Link]
-
YouTube. (2023). Preparation of 250 mL of 0 1M standard solution of oxalic acid. Retrieved from [Link]
-
Scribd. (n.d.). Chem Lab Report Oxalic Acid. Retrieved from [Link]
-
Vedantu. (n.d.). Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of Standard Solution of Oxalic Acid. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 3. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 4. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 5. columbuschemical.com [columbuschemical.com]
- 6. fishersci.com [fishersci.com]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Standard Solution of Oxalic Acid: Step-by-Step Guide [vedantu.com]
- 9. byjus.com [byjus.com]
Optimizing solvent conditions for 1-(3-Chloropropyl)pyrrolidine; oxalic acid
Welcome to the technical support center for the preparation and optimization of 1-(3-Chloropropyl)pyrrolidine Oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your process with confidence.
Core Principles: The Amine-Acid Salt Formation
The reaction between 1-(3-chloropropyl)pyrrolidine (a secondary amine base) and oxalic acid (a dicarboxylic acid) is a straightforward acid-base neutralization that forms an organic salt. The primary goal is to create conditions that favor the formation of a stable, crystalline solid that can be easily isolated with high purity and yield.
The choice of solvent is the most critical parameter in this process. An ideal solvent system must satisfy a key requirement: the starting materials should be reasonably soluble, while the resulting oxalate salt product should have low solubility, particularly at reduced temperatures. This differential solubility is the driving force for crystallization.
Understanding the Reactants
A thorough understanding of the physical and chemical properties of the starting materials is fundamental to designing a robust crystallization process.
| Property | 1-(3-Chloropropyl)pyrrolidine (Free Base) | Oxalic Acid (Dihydrate) |
| CAS Number | 39743-20-9[1][2][3] | 6153-56-6 |
| Molecular Formula | C₇H₁₄ClN[1][2] | C₂H₂O₄·2H₂O[4] |
| Molecular Weight | 147.65 g/mol [1][2] | 126.07 g/mol [4] |
| Appearance | Colorless to light yellow liquid[1] | White crystalline solid[4][5] |
| Boiling Point | 88-89 °C @ 22 Torr[1] | 101–102 °C (decomposes)[4] |
| pKa | ~10.10 (Predicted for conjugate acid)[1] | pKa₁ = 1.25, pKa₂ = 4.14[6] |
| Solubility Profile | Generally soluble in organic solvents. | Highly soluble in water and alcohols (e.g., ethanol); sparingly soluble in ethers.[6][7][8][9] |
Experimental Protocol: Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate
This protocol provides a general, robust starting point. Solvent selection and volumes should be optimized based on the principles discussed in the following sections.
Materials:
-
1-(3-Chloropropyl)pyrrolidine
-
Oxalic Acid Dihydrate
-
Selected Solvent (e.g., Isopropanol, Ethyl Acetate)
-
Reaction Flask with Magnetic Stirrer
-
Addition Funnel
-
Ice Bath
-
Büchner Funnel and Filter Flask
-
Vacuum Oven
Procedure:
-
Dissolution of Amine: In a clean, dry reaction flask, dissolve 1.0 equivalent of 1-(3-chloropropyl)pyrrolidine in the chosen primary solvent (e.g., 5-10 volumes of isopropanol). Stir at room temperature until a clear solution is obtained.
-
Preparation of Acid Solution: In a separate beaker, dissolve 1.0-1.1 equivalents of oxalic acid dihydrate in the same solvent. Gentle warming may be required to achieve complete dissolution. Ensure the solution is cooled back to room temperature before proceeding.
-
Salt Formation: Add the oxalic acid solution dropwise to the stirring amine solution at room temperature over 15-30 minutes. The rate of addition can be crucial; rapid addition can sometimes lead to oiling out or amorphous precipitation.
-
Inducing Crystallization:
-
Upon addition, a precipitate may form immediately.
-
If no solid forms, continue stirring for 30-60 minutes at room temperature.
-
If still no solid appears, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool the mixture in an ice bath (0-5 °C) for at least 1-2 hours to maximize precipitation.
-
-
Isolation: Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the isolated salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Solvent Selection and Optimization Guide
The success of your crystallization hinges on solvent choice. A systematic approach is essential.
Logical Workflow for Solvent Selection
The following diagram outlines a decision-making process for selecting and optimizing your solvent system.
Caption: Decision tree for solvent system selection.
Common Solvent Classes: Pros and Cons
| Solvent Class | Examples | Pros | Cons |
| Alcohols | Isopropanol (IPA), Ethanol | Good at dissolving both polar oxalic acid and the amine. Often yields high-quality crystals. | The resulting salt may have moderate solubility, potentially lowering the isolated yield. |
| Esters | Ethyl Acetate (EtOAc) | Excellent as an anti-solvent. The salt product is typically very insoluble. | Oxalic acid has poor solubility in pure esters.[10] |
| Ethers | Methyl tert-butyl ether (MTBE), Tetrahydrofuran (THF) | Good anti-solvents. Low boiling points make for easy removal. | Oxalic acid has low solubility.[6][7] THF can form peroxides. |
| Ketones | Acetone | Can be a good primary solvent or co-solvent. | Oxalic acid solubility is moderate.[9] May be reactive with some amines. |
| Hydrocarbons | Heptane, Toluene | Excellent anti-solvents, ensuring maximum precipitation. | Neither starting material is soluble in hydrocarbons alone. |
| Nitrile | Acetonitrile (ACN) | Good balance of polarity. Can be an effective single-solvent system. | Can be expensive; toxicity concerns. |
Expert Insight: A common and highly effective strategy is to dissolve both components in a minimal amount of a polar protic solvent like isopropanol or ethanol at a slightly elevated temperature, then slowly add a less polar anti-solvent like ethyl acetate or MTBE at the same temperature until turbidity is observed, followed by slow cooling. This often provides excellent control over crystal growth and yields.[11][12]
Troubleshooting Guide
Even with a well-designed process, issues can arise. This section addresses the most common problems in a direct question-and-answer format.
Q1: I've mixed my solutions and cooled them, but no precipitate has formed. What should I do?
-
Probable Cause: The oxalate salt is too soluble in your chosen solvent system, or the solution is not sufficiently concentrated.
-
Solutions, in order of execution:
-
Scratch the Flask: Use a glass rod to scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[13]
-
Seed the Solution: If you have a previous batch, add a single, tiny crystal of the product. This will act as a template for crystallization.
-
Reduce Temperature: If using an ice bath, try moving to a -10 °C or -20 °C cooling bath (e.g., ice/salt or a freezer).
-
Concentrate the Solution: Under reduced pressure, carefully remove a portion of the solvent and attempt to cool and crystallize again.
-
Add an Anti-Solvent: If you are using a single-solvent system, slowly add a miscible anti-solvent (like heptane into isopropanol) until the solution becomes cloudy, then warm slightly until it clears and allow it to cool slowly.
-
Q2: A sticky oil or gum has precipitated instead of a crystalline solid. How do I fix this?
-
Probable Cause: This phenomenon, known as "oiling out," occurs when the salt precipitates from a supersaturated solution at a temperature above its melting point or when cooling is too rapid.[13]
-
Solutions:
-
Re-dissolve and Dilute: Warm the mixture back to a homogenous solution. Add 10-20% more of the primary (more soluble) solvent. This reduces the degree of supersaturation upon cooling.
-
Slow Down Cooling: Allow the solution to cool to room temperature naturally on the benchtop before transferring it to an ice bath. Insulating the flask can also help.
-
Change Solvent System: The polarity of your solvent may be too high. Try re-dissolving the oil in a stronger solvent (e.g., methanol) and precipitating with a different anti-solvent (e.g., acetonitrile or ethyl acetate).
-
Q3: My isolated yield is very low (<50%). How can I improve it?
-
Probable Cause: The salt has significant solubility in the mother liquor, or an excessive amount of solvent was used.[13]
-
Solutions:
-
Optimize Solvent Volume: Systematically reduce the initial volume of solvent used for dissolution. Aim for a solution that is near saturation at a slightly elevated temperature.
-
Increase Cooling Time/Lower Temperature: Ensure the mixture is left to crystallize for an adequate amount of time (e.g., overnight) at the lowest practical temperature.
-
Analyze the Mother Liquor: Evaporate the filtrate (mother liquor). A large amount of solid residue indicates significant product loss. This confirms the need to adjust the solvent system, likely by incorporating a stronger anti-solvent.
-
Frequently Asked Questions (FAQs)
-
What is the correct stoichiometry? Should I use a 1:1 or 2:1 ratio of amine to oxalic acid?
-
Since 1-(3-chloropropyl)pyrrolidine has one basic nitrogen and oxalic acid is a diprotic acid, the most common and stable salt formed is the hydrogen oxalate, resulting from a 1:1 molar ratio. Using an excess of the amine (2:1) would form the diammonium oxalate salt, which may have very different solubility and stability properties. For initial trials, a 1:1 ratio (or a slight excess of oxalic acid, e.g., 1.05 eq) is strongly recommended.
-
-
How critical is the purity of the starting 1-(3-chloropropyl)pyrrolidine free base?
-
Extremely critical. Impurities in the starting amine can inhibit crystallization or become trapped in the crystal lattice, leading to a lower melting point and impure product.[14] If the free base is discolored or has been stored for a long time, purification by distillation before use is advised.
-
-
Can I use anhydrous oxalic acid instead of the dihydrate?
-
Yes, but you must adjust the mass used accordingly based on molecular weight (90.03 g/mol for anhydrous vs. 126.07 g/mol for dihydrate). The presence of water from the dihydrate can sometimes influence solubility, so using the anhydrous form may be beneficial in highly non-polar solvent systems.
-
-
My final product is slightly off-white or yellow. What can I do?
-
This is likely due to impurities trapped during crystallization. The most effective solution is recrystallization. Dissolve the product in a minimum amount of a hot, suitable solvent (one in which it is sparingly soluble at room temperature but very soluble when hot, like ethanol/water), and then allow it to cool slowly to form purer crystals. A charcoal treatment during the recrystallization can also be effective at removing colored impurities.
-
Troubleshooting Workflow Diagram
Caption: Workflow for troubleshooting common crystallization issues.
References
-
Wikipedia. Oxalic acid. [Link]
-
SpaceInfo. (2025). Understanding Oxalic Acid Extra Pure: Properties, Applications, And Safety. [Link]
-
Oasis Chemical Suppliers. (2024). All You Need to Know About Oxalic Acid. [Link]
-
Alpha Chemical Co. (2023). Oxalic Acid: Properties, Applications, and Uses. [Link]
-
Sciencemadness Wiki. (2023). Oxalic acid. [Link]
-
Study.com. (2023). Oxalic Acid | Formula, Uses & Properties. [Link]
-
Solubility of Things. (2023). Oxalic acid. [Link]
-
Asian Journal of Research in Chemistry. (2010). Solubility of Oxalic Acid. [Link]
-
Химия и токсикология. (n.d.). oxalic acid. [Link]
-
PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride. [Link]
-
Kuehne, R. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]
-
Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society. [Link]
-
Gati, W., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. [Link]
-
Sciencemadness.org. (2009). Forming oxalte salts of amines. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
Sources
- 1. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. 39743-20-9|1-(3-Chloropropyl)pyrrolidine|BLD Pharm [bldpharm.com]
- 4. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 5. Oxalic acid - Wikipedia [en.wikipedia.org]
- 6. Oxalic acid - Sciencemadness Wiki [sciencemadness.org]
- 7. camachem.com [camachem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. ajrconline.org [ajrconline.org]
- 10. oxalic acid [chemister.ru]
- 11. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Removal of Oxalic Acid from Reaction Mixtures
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the removal of oxalic acid from reaction mixtures. Here, we move beyond simple protocols to explain the underlying principles of each method, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: Why is removing oxalic acid often a necessary step in my workflow?
Oxalic acid, while a useful reagent in many synthetic pathways, can interfere with subsequent reaction steps, complicate product isolation and purification, and in the context of drug development, pose toxicity risks. Its complete removal is often critical for achieving high purity of the desired product and ensuring the safety and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Q2: What are the primary methods for removing oxalic acid?
There are several established methods for the removal of oxalic acid, each with its own advantages and limitations. The most common techniques include:
-
Precipitation: Involves the addition of a reagent that forms an insoluble salt with oxalate ions.
-
Extraction: Utilizes a solvent to selectively remove either the oxalic acid or the desired product from the reaction mixture.
-
Chromatography: Employs separation techniques like ion exchange to isolate oxalic acid.
-
Decomposition: Breaks down oxalic acid into gaseous byproducts through chemical or thermal means.
-
Neutralization & Washing: A straightforward method for solid products, involving washing with a basic solution.
The choice of method depends on factors such as the scale of the reaction, the properties of the desired product (e.g., solubility, stability), and the required level of purity.
Q3: How do I choose the most suitable method for my specific application?
The selection of an appropriate removal method is a critical decision. The following table provides a comparative overview to guide your choice:
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Precipitation | Formation of insoluble calcium oxalate | High efficiency, scalable, cost-effective | May co-precipitate the desired product; requires an additional filtration step | Large-scale reactions where the product is soluble in the reaction mixture |
| Extraction | Differential solubility | Can be highly selective; applicable to a wide range of products | Requires large volumes of solvent; may require multiple extractions for complete removal | When the product and oxalic acid have significantly different solubilities in a given solvent system |
| Chromatography | Ion exchange | High purity achievable; suitable for analytical and small-scale preparations | Not easily scalable; can be time-consuming and expensive | High-purity applications, such as in the final steps of API synthesis |
| Decomposition | Chemical or thermal breakdown | No additional reagents required for thermal decomposition; byproducts are gaseous | May degrade sensitive products; oxidation requires careful control of stoichiometry | Reactions where the product is stable to heat or oxidizing agents |
| Neutralization | Acid-base reaction | Simple and fast; effective for solid products | Not suitable for base-sensitive products; may require subsequent washing to remove the salt byproduct | Purification of solid products that are not soluble in the wash solution |
Troubleshooting Guides & Detailed Protocols
Method 1: Precipitation of Oxalic Acid as Calcium Oxalate
The Principle: This is one of the most common and effective methods for removing oxalic acid. It relies on the reaction of oxalic acid with a calcium salt, typically calcium chloride (CaCl₂) or calcium hydroxide (Ca(OH)₂), to form highly insoluble calcium oxalate (CaC₂O₄).[1][2][3] The precipitate can then be easily removed by filtration.
Causality Behind Experimental Choices:
-
Choice of Calcium Salt: Calcium chloride is often preferred due to its high solubility in common organic solvents and water. Calcium hydroxide can also be used and has the added benefit of neutralizing the oxalic acid.
-
pH Adjustment: The pH of the reaction mixture is a critical parameter. Calcium oxalate is insoluble at neutral or alkaline pH.[4] In acidic conditions (pH < 6.0), its solubility increases, which would lead to incomplete precipitation.[5][6][7] Therefore, it is often necessary to adjust the pH to neutral or slightly basic to ensure maximum precipitation.
Experimental Protocol:
-
Dissolution: Ensure your reaction mixture is in a solvent where both the oxalic acid and the chosen calcium salt are soluble.
-
pH Adjustment (if necessary): Monitor the pH of the reaction mixture. If it is acidic, slowly add a base (e.g., a dilute solution of sodium hydroxide or an organic base like triethylamine) until the pH is between 6.5 and 7.5.
-
Addition of Calcium Salt: Prepare a solution of calcium chloride in a suitable solvent. Add this solution dropwise to the reaction mixture while stirring. A white precipitate of calcium oxalate should form immediately.
-
Digestion: Continue stirring the mixture at room temperature for at least one hour. This "digestion" period allows for the complete precipitation of the calcium oxalate and can lead to the formation of larger, more easily filterable particles.
-
Filtration: Separate the calcium oxalate precipitate from the reaction mixture by filtration. A Büchner funnel with a suitable filter paper is recommended for efficient separation.
-
Washing: Wash the filter cake with a small amount of the reaction solvent to recover any entrained product.
-
Product Isolation: The filtrate now contains your desired product, free from oxalic acid. Proceed with your usual workup and purification steps.
Troubleshooting:
-
Incomplete Precipitation: If you suspect that not all of the oxalic acid has been removed, check the pH of the filtrate. If it is acidic, it's possible that some of the calcium oxalate has redissolved. You may need to readjust the pH and add more calcium chloride.
-
Product Co-precipitation: If your desired product is also insoluble under the reaction conditions, it may co-precipitate with the calcium oxalate. In this case, consider an alternative method like extraction.
Visualization of the Precipitation Workflow:
Caption: Workflow for removing oxalic acid via precipitation.
Method 2: Liquid-Liquid Extraction
The Principle: This method leverages the differential solubility of oxalic acid and the desired product between two immiscible liquid phases.[8][9][10] For instance, if your product is highly soluble in an organic solvent and oxalic acid is more soluble in an aqueous phase, you can use an aqueous wash to extract the oxalic acid.
Causality Behind Experimental Choices:
-
Solvent Selection: The choice of solvents is paramount. An ideal extraction solvent should be immiscible with the reaction solvent, have a high affinity for oxalic acid, and a low affinity for your product.
-
pH of Aqueous Phase: The solubility of oxalic acid in the aqueous phase can be manipulated by adjusting the pH. In a basic aqueous solution, oxalic acid will be deprotonated to the oxalate dianion, which is highly water-soluble and will readily partition into the aqueous phase.
Experimental Protocol:
-
Solvent Addition: Add an appropriate volume of an immiscible solvent to your reaction mixture in a separatory funnel.
-
pH Adjustment (Optional but Recommended): For extracting into an aqueous phase, add a dilute basic solution (e.g., saturated sodium bicarbonate) to the separatory funnel. This will convert the oxalic acid to its more water-soluble salt.
-
Extraction: Stopper the separatory funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the lower layer. The layer containing your product (typically the organic layer) should be retained.
-
Repeat: Repeat the extraction process with fresh solvent two to three times to ensure complete removal of the oxalic acid.
-
Drying and Isolation: Dry the organic layer containing your product over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and concentrate to isolate your purified product.
Troubleshooting:
-
Emulsion Formation: Emulsions can sometimes form at the interface between the two layers, making separation difficult. To break an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for an extended period.
-
Poor Separation: If you are not achieving good separation, you may need to reconsider your choice of solvents. Consult solubility data for your product and oxalic acid in various solvents.
Visualization of the Extraction Workflow:
Caption: Workflow for removing oxalic acid via liquid-liquid extraction.
Method 3: Decomposition of Oxalic Acid
The Principle: Oxalic acid can be decomposed into gaseous products (carbon dioxide, carbon monoxide, and water) through either thermal or oxidative methods.[11][12][13][14][15][16][17] This can be an attractive option as it avoids the introduction of additional reagents that would need to be removed later.
Causality Behind Experimental Choices:
-
Thermal Decomposition: Heating oxalic acid above its decomposition temperature (around 150-190 °C) will cause it to break down.[15] This method is only suitable if your desired product is thermally stable at these temperatures.
-
Oxidative Decomposition: Strong oxidizing agents, such as potassium permanganate (KMnO₄), can oxidize oxalic acid to CO₂ and water.[18] This reaction is often autocatalytic. This approach requires that your product is not susceptible to oxidation under the reaction conditions.
Experimental Protocol (Thermal Decomposition):
-
Solvent Removal: If your reaction was performed in a solvent, remove it under reduced pressure.
-
Heating: Heat the crude product to a temperature above 150 °C. It is advisable to perform this step under a nitrogen or argon atmosphere to prevent any unwanted side reactions.
-
Monitoring: The decomposition can be monitored by observing the cessation of gas evolution.
-
Cooling and Isolation: Once the decomposition is complete, cool the reaction vessel to room temperature and proceed with the purification of your product.
Troubleshooting:
-
Product Degradation: If you observe a decrease in your product yield or the formation of new impurities, your product may not be stable at the required temperature. In this case, this method is not suitable.
-
Incomplete Decomposition: If residual oxalic acid is detected, you may need to increase the temperature or the heating time.
Visualization of the Decomposition Logic:
Caption: Decision tree for choosing a decomposition method.
References
-
Oxalic acid - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Higgins, J., Zhou, X., Liu, R., & Huang, T. T. S. (1997). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. The Journal of Physical Chemistry A, 101(12), 2702–2708. [Link]
-
Schwille, P. O., & Scholz, D. (1988). The Effect of pH on the Risk of Calcium Oxalate Crystallization in Urine. Urologia Internationalis, 43(1), 59–62. [Link]
-
Describe the decomposition reaction of oxalic acid when it is heated beyond 70 degrees Celsius. (2023, August 16). Brainly.com. [Link]
-
Higgins, J., Zhou, X., Liu, R., & Huang, T. T. S. (1997). Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. The Journal of Physical Chemistry A, 101(12), 2702-2708. [Link]
-
Noonan, S. C., & Savage, G. P. (2000). Solubility of calcium oxalate at different pH values. ResearchGate. [Link]
-
When pH increases, does the effect of increased [OH-] or reduced [H+] control precipitation of CaC2O4. (2017, January 21). Chemistry Stack Exchange. [Link]
-
Barnes, N. G., Gramajo de Doz, M. B., & Sólimo, H. N. (1999). Liquid−Liquid Extraction of Oxalic Acid from Aqueous Solutions with Tributyl Phosphate and a Mixed Solvent at 303.15 K. Journal of Chemical & Engineering Data, 44(4), 878–881. [Link]
-
Barnes, N. G., Gramajo de Doz, M. B., & Sólimo, H. N. (1999). Liquid−Liquid Extraction of Oxalic Acid from Aqueous Solutions with Tributyl Phosphate and a Mixed Solvent at 303.15 K. Journal of Chemical & Engineering Data, 44(4), 878-881. [Link]
-
Krämer, K., & Kniep, R. (2019). A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures. Crystals, 9(12), 633. [Link]
-
Oxalic Acid: Production, Reactions And Uses. (n.d.). Chemcess. Retrieved January 5, 2026, from [Link]
-
What will happen when oxalic acid is heated? (2017, September 4). Quora. [Link]
-
Reaction pathways for the decomposition and hydrogenation of oxalic... (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]
-
The effect of pH on the risk of calcium oxalate crystallization in urine. (1988). PubMed. [Link]
-
Aref, R., Sami, V., & Virolainen, S. (n.d.). Recovery of oxalic acid from hydrochloric acid by solvent extraction. ResearchGate. [Link]
-
Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones. (n.d.). NIH. Retrieved January 5, 2026, from [Link]
-
Oxalic Acid Wastewater Extraction and Recovery – Centrifugal Extraction Process. (2025, November 5). Tiei Extraction. [Link]
-
14.3.4: The Effects of pH on Solubility. (2021, August 13). Chemistry LibreTexts. [Link]
-
Calcium Oxalate Solubility in Acid. (n.d.). Scribd. Retrieved January 5, 2026, from [Link]
-
Extraction and determination of total and soluble oxalate in pulping and papermaking raw materials. (n.d.). BioResources. Retrieved January 5, 2026, from [Link]
-
Oxidation of Formic and Oxalic Acids in an Electrodeless Electrochemical Reaction. (2025, August 10). ResearchGate. [Link]
-
Extraction and quantification of oxalic acid in leaves of plant species used in the treatment of chronic non-communicable diseases. (2023, March 29). SciELO Colombia. [Link]
-
Balanced chemical reaction between sodium bicarbonate and oxalic acid. (2019, June 28). Brainly.in. [Link]
-
Mechanistic Insights into the Oxidative Degradation of Formic and Oxalic Acids with Ozone and OH Radical. A Computational Rationale. (2023, February 7). NIH. [Link]
-
Calcium oxalate (CaC_2O_4) is relatively insoluble in water (K_sp = 2 times 10^-9). However,... (n.d.). Study.com. Retrieved January 5, 2026, from [Link]
- Recovery of oxalic acid from industrial ferrous oxalate. (n.d.). Google Patents.
-
The Science of Oxalic Acid: Chemical Reactions and Uses. (2023, December 13). Medium. [Link]
-
Kinematics of Calcium Chloride Aggregation Reaction Nephelometrically. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 5, 2026, from [Link]
-
Simple Way of Extracting Oxalic Acid from Cucumber Peels. (2024, February 12). Reddit. [Link]
-
Determination of oxalate in urine by flow injection analysis. (n.d.). PubMed. Retrieved January 5, 2026, from [Link]
-
3.3B: General Procedures for Removing Impurities. (2022, April 7). Chemistry LibreTexts. [Link]
-
Oxalic Acid Recovery from High Iron Oxalate Waste Solution by a Combination of Ultrasound-Assisted Conversion and Cooling Crystallization. (2019, September 19). ACS Sustainable Chemistry & Engineering. [Link]
-
Real Time Monitoring of Calcium Oxalate Precipitation Reaction by Using Corrosion Resistant Magnetoelastic Resonance Sensors. (2020, May 14). NIH. [Link]
- Method for separating and recovering oxalic acid from waste oxalic acid liquor. (n.d.). Google Patents.
-
List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]
-
Chemical Reaction Neutralization Oxalic Acid Solution Stock Footage Video. (2022, November 21). Shutterstock. [Link]
-
How to Eliminate Impurities in Precipitation. (n.d.). Unacademy. Retrieved January 5, 2026, from [Link]
-
Recovery of oxalic acid from Calcium Oxalate which is waste product from ASK chemicals. (2025, April 11). Academia.edu. [Link]
-
Neutralizing Oxalic acid. (2009, November 3). UK Vintage Radio Repair and Restoration Discussion Forum. [Link]
-
What happens When Sodium Bicarbonate (NaHCO3) is added to Oxalic acid || Chemical reaction. (2022, November 24). YouTube. [Link]
-
Solubility of Oxalic Acid. (n.d.). Asian Journal of Research in Chemistry. Retrieved January 5, 2026, from [Link]
-
Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. [Link]
-
Can someone suggest the detailed protocol for estimation of oxalic acid (oxalate) in cereals by volumeteric method? (2015, September 7). ResearchGate. [Link]
Sources
- 1. ijpbs.com [ijpbs.com]
- 2. reddit.com [reddit.com]
- 3. Real Time Monitoring of Calcium Oxalate Precipitation Reaction by Using Corrosion Resistant Magnetoelastic Resonance Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. karger.com [karger.com]
- 6. The effect of pH on the risk of calcium oxalate crystallization in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. min-eng.com [min-eng.com]
- 10. Oxalic Acid Wastewater Extraction and Recovery – Centrifugal Extraction Process - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 11. Oxalic acid - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. brainly.com [brainly.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemcess.com [chemcess.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. The Science of Oxalic Acid: Chemical Reactions and Uses [postapplescientific.com]
Technical Support Center: 1-(3-Chloropropyl)pyrrolidine; Oxalic Acid - Impurity Profiling & Troubleshooting
Welcome to the Technical Support Center for 1-(3-Chloropropyl)pyrrolidine and its oxalic acid salt. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their synthetic endeavors. The purity of this reagent is paramount for achieving reproducible results and ensuring the integrity of your final products. This document provides in-depth answers to common questions regarding impurities, offers troubleshooting advice for experimental challenges, and details protocols for purity assessment.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurity Landscape
Q1: What are the most common impurities in commercial 1-(3-Chloropropyl)pyrrolidine; oxalic acid, and how are they formed?
The impurity profile of commercial this compound is intrinsically linked to its synthesis. The most common synthetic route involves the N-alkylation of pyrrolidine with a 1,3-dihalopropanated derivative, typically 1-bromo-3-chloropropane.[1]
The primary reaction is a nucleophilic substitution where the secondary amine (pyrrolidine) attacks the more reactive carbon bearing the bromine atom. However, several side reactions can and do occur, leading to a predictable set of process-related impurities.[2][3]
Key Impurity Formation Pathways:
-
Over-alkylation: The product, 1-(3-Chloropropyl)pyrrolidine, is a tertiary amine and remains nucleophilic. It can react with another molecule of 1-bromo-3-chloropropane, though this is less common than the reaction with the more nucleophilic starting pyrrolidine. A more significant over-alkylation product arises from the reaction of the desired product with the starting pyrrolidine.[4][5][6]
-
Dimerization/Bis-alkylation: The most common byproduct is formed when a second molecule of pyrrolidine displaces the chlorine atom of the desired product, 1-(3-Chloropropyl)pyrrolidine, to form 1,3-di(pyrrolidin-1-yl)propane. This is a frequent issue in amine alkylations where the product can further react.[2][4]
-
Unreacted Starting Materials: Incomplete reactions can leave residual pyrrolidine and 1-bromo-3-chloropropane. Pyrrolidine is volatile and may be removed during workup, but 1-bromo-3-chloropropane can persist.
-
Isomeric Impurities: The starting material, 1-bromo-3-chloropropane, is synthesized via the free-radical addition of HBr to allyl chloride.[7][8] This process can sometimes yield small amounts of the isomeric impurity, 1-chloro-2-bromopropane.[9]
The formation of the oxalic acid salt is a purification step.[10][11] It selectively precipitates the desired tertiary amine product and other basic impurities, leaving non-basic impurities like 1-bromo-3-chloropropane in the mother liquor. However, if basic impurities like 1,3-di(pyrrolidin-1-yl)propane are present, they will also co-precipitate as their oxalate salts.
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Origin | Potential Impact |
| Pyrrolidine | C₄H₉N | Unreacted starting material | Can act as a competing nucleophile in subsequent reactions. |
| 1-Bromo-3-chloropropane | C₃H₆BrCl | Unreacted starting material | Alkylating agent that can lead to unwanted side products. |
| 1,3-di(pyrrolidin-1-yl)propane | C₁₁H₂₂N₂ | Bis-alkylation byproduct | A basic impurity that can interfere with reaction stoichiometry and catalysis. |
| 1-Chloro-2-bromopropane | C₃H₆BrCl | Isomer from starting material synthesis[9] | Can lead to regioisomeric byproducts in downstream reactions. |
Below is a diagram illustrating the synthetic pathway and the formation of the primary byproduct.
Caption: Synthesis of 1-(3-Chloropropyl)pyrrolidine and formation of the major bis-alkylation impurity.
Section 2: Detection and Analysis
Q2: How can I verify the purity of my 1-(3-Chloropropyl)pyrrolidine oxalate salt before use?
A multi-tiered approach is recommended. Always start with the Certificate of Analysis (CoA) provided by the supplier. However, independent verification provides the highest level of confidence.
-
Certificate of Analysis (CoA) Review: Check for the assay (purity, typically by titration or qNMR) and the specified limits for known impurities.
-
Melting Point: The oxalate salt should have a sharp melting point. A broad or depressed melting range suggests the presence of impurities.
-
Spectroscopic Methods (NMR): ¹H NMR spectroscopy is one of the most powerful tools for identifying and quantifying impurities.[12] You can observe characteristic peaks for the desired product and compare them against reference spectra to spot unexpected signals from impurities like residual solvents or the bis-alkylation byproduct.
-
Chromatographic Methods (GC-MS, HPLC): For higher sensitivity, chromatographic techniques are ideal. Gas Chromatography-Mass Spectrometry (GC-MS) can detect volatile impurities like unreacted starting materials. High-Performance Liquid Chromatography (HPLC) is excellent for quantifying non-volatile impurities like the bis-alkylation product.[13]
Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the this compound salt into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure the sample is fully dissolved.
-
Internal Standard (for qNMR): For quantitative analysis, add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., maleic acid or dimethyl sulfone).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Integrate the characteristic peaks of the product (e.g., the triplet corresponding to the -CH₂Cl group).
-
Scan the baseline for lower-level peaks corresponding to potential impurities. The bis-alkylation product will have distinct signals for its additional pyrrolidine ring.
-
Calculate the mole percentage of impurities relative to the main product using the integrated peak areas (and the internal standard for quantification).
-
The following workflow diagram outlines a robust process for incoming material validation.
Caption: Workflow for incoming quality control of this compound.
Section 3: Troubleshooting Experimental Failures
Q3: My reaction yield is low, or the reaction is stalling. Could impurities be the cause?
Absolutely. Impurities in your starting material can have a significant and detrimental impact on your reaction's outcome.
-
Cause 1: Stoichiometric Imbalance: If your material contains a significant amount of the bis-alkylation impurity (1,3-di(pyrrolidin-1-yl)propane), your calculated molar amount of the desired reagent will be incorrect. This impurity is also basic and can neutralize reagents or interfere with base-sensitive catalysts.
-
Cause 2: Competing Reactions: Unreacted 1-bromo-3-chloropropane is an alkylating agent and can react with your nucleophile, consuming it and generating an unwanted byproduct. Residual pyrrolidine can also act as a competing nucleophile.[4]
-
Cause 3: Catalyst Poisoning: If your reaction employs a sensitive catalyst (e.g., a transition metal catalyst), even trace amounts of certain impurities can coordinate to the metal center and inhibit its activity.
Troubleshooting Steps:
-
Re-analyze Your Starting Material: Before re-running the reaction, perform a definitive purity analysis (¹H NMR or HPLC) on the batch of this compound you are using.
-
Adjust Stoichiometry: If you quantify a non-reactive impurity, adjust the mass of the starting material to ensure you are adding the correct molar equivalent of the active reagent.
-
Purify the Reagent: If reactive impurities are identified, consider a purification step. For the free base, this could involve distillation.[1] For the oxalate salt, recrystallization may be an option.
-
Consider an Alternative Supplier: If a batch is found to be of poor quality, source the material from a different, reputable vendor and perform the same incoming QC checks.
The following decision tree can guide your troubleshooting process when a reaction underperforms.
Caption: Decision tree for troubleshooting reactions involving 1-(3-Chloropropyl)pyrrolidine.
References
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (n.d.). Technical Support Center: N-Alkylation of Aromatic Amines.
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Bromo-3-chloropropane. Retrieved from [Link]
- Google Patents. (n.d.). CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.
-
Bhupatiraju, S. D. V. S. N., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Journal of Chemical Metrology. Retrieved from [Link]
- Google Patents. (n.d.). US2507136A - Alkaloid purification.
- Google Patents. (n.d.). WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof".
Sources
- 1. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1-Bromo-3-chloropropane synthesis - chemicalbook [chemicalbook.com]
- 8. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]
- 9. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]
- 10. US2507136A - Alkaloid purification - Google Patents [patents.google.com]
- 11. WO2015001565A2 - "an improved process for the preparation of 3-aryloxy-3- phenylpropylamine and salt thereof" - Google Patents [patents.google.com]
- 12. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR [m.chemicalbook.com]
- 13. acgpubs.org [acgpubs.org]
Technical Support Center: Managing Exothermic Reactions with 1-(3-Chloropropyl)pyrrolidine and Oxalic Acid
This guide is designed for researchers, scientists, and drug development professionals engaged in experiments involving the reaction of 1-(3-Chloropropyl)pyrrolidine with oxalic acid. The primary focus is to provide in-depth technical support for managing the inherent exothermic nature of this acid-base reaction, ensuring both experimental success and laboratory safety.
Section 1: Understanding the Core Reaction & Hazards
The Chemistry: An Exothermic Neutralization
The reaction between 1-(3-Chloropropyl)pyrrolidine, a tertiary amine, and oxalic acid, a dicarboxylic acid, is a classic acid-base neutralization. The basic nitrogen atom of the pyrrolidine ring accepts protons from the acidic carboxyl groups of oxalic acid. This process forms an ammonium carboxylate salt, 1-(3-chloropropyl)pyrrolidinium oxalate.
This neutralization is accompanied by a significant release of heat (an exotherm).[1][2] The primary challenge in this procedure is not the chemical transformation itself, which is straightforward, but the management of this thermal energy. Uncontrolled, this exotherm can lead to a rapid increase in temperature, solvent boiling, pressure buildup, and potentially a thermal runaway, which can compromise the experiment and pose a significant safety risk.[3]
Hazard Analysis of Reactants
Before beginning any experiment, a thorough understanding of the hazards associated with each reactant is critical. The following table summarizes key safety information derived from Safety Data Sheets (SDS).
| Substance | CAS Number | Key Hazards | Recommended PPE |
| 1-(3-Chloropropyl)pyrrolidine Hydrochloride | 57616-69-0 | Toxic if swallowed; Causes severe skin burns and eye damage; May cause an allergic skin reaction.[4][5] | Chemical-resistant gloves (e.g., nitrile), splash goggles, face shield, lab coat.[5] |
| Oxalic Acid | 144-62-7 | Harmful if swallowed or in contact with skin; Causes serious eye damage.[6][7][8] | Protective gloves, eye protection/face protection, protective clothing.[8][9][10] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the experiment in a question-and-answer format.
Q1: My reaction temperature is rising uncontrollably. What are the immediate actions and potential root causes?
A1: An uncontrolled temperature spike is a serious event requiring immediate and calm intervention.
-
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of the amine to the acid solution (or vice versa).
-
Enhance Cooling: Ensure the reaction vessel is fully submerged in the ice/water bath. Add more ice or use a colder cooling medium if available (e.g., dry ice/acetone bath, with caution).
-
Alert Personnel: Inform a colleague or lab supervisor of the situation. Do not work alone with potentially hazardous reactions.
-
-
Potential Root Causes & Preventative Measures:
-
Cause: The rate of addition was too fast. The heat was generated more quickly than the cooling system could dissipate it.
-
Solution: Always use a pressure-equalizing dropping funnel for controlled, dropwise addition. For larger scales, a syringe pump is recommended for precise control.
-
-
Cause: Insufficient cooling capacity. A small ice bath for a large reaction is inadequate.
-
Solution: The cooling bath volume should be significantly larger than the reaction volume. Ensure good thermal contact between the flask and the bath.
-
-
Cause: The reaction is too concentrated. Higher concentrations lead to a more significant temperature increase per volume.
-
Solution: Use an appropriate amount of a suitable solvent to act as a thermal sink, absorbing the heat generated.
-
-
Q2: I'm observing charring or significant discoloration in the reaction mixture. What's happening?
A2: Darkening or charring often indicates decomposition, which can be caused by localized overheating. Even if the bulk temperature reading on your thermometer is within range, the point where the droplets of reactant are entering the solution can be much hotter. This is especially problematic during scale-up.[3]
-
Causality: The exotherm at the point of addition is creating "hot spots" that are degrading the starting materials or the product salt. Oxalic acid, in particular, can decompose at elevated temperatures.
-
Solutions:
-
Improve Stirring: Increase the stirring rate to ensure rapid dispersal of the added reagent and uniform temperature distribution. Use an overhead stirrer for larger volumes or viscous mixtures.
-
Sub-surface Addition: If possible, introduce the reactant below the surface of the solution, closer to the main body of the liquid and away from the flask walls.
-
Dilution: Performing the reaction at a lower concentration can help mitigate localized temperature spikes.
-
Q3: The product salt is crashing out of solution, making stirring impossible. How can I prevent this?
A3: Premature or uncontrolled precipitation can lead to poor heat transfer and clumping, which is a safety hazard.
-
Causality: The formed salt, 1-(3-chloropropyl)pyrrolidinium oxalate, may have low solubility in the chosen solvent. As the salt forms, it exceeds its solubility limit and precipitates.
-
Solutions:
-
Solvent Selection: Choose a solvent or solvent system in which the product salt has moderate solubility at the reaction temperature. A screening of solvents (e.g., isopropanol, ethanol, acetonitrile) may be necessary.
-
Increase Solvent Volume: A larger volume of solvent can keep the product dissolved until the reaction is complete.
-
Temperature Control: Sometimes, allowing the reaction to warm slightly (while still remaining in a safe range) can increase solubility. Conversely, if the product is more soluble at lower temperatures, maintain rigorous cooling.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the fundamental risk when mixing 1-(3-Chloropropyl)pyrrolidine and oxalic acid?
A1: The fundamental risk is thermal runaway. The reaction is an acid-base neutralization that generates a significant amount of heat.[1][2] If this heat is not effectively removed, the reaction rate will increase, generating even more heat. This vicious cycle can cause the solvent to boil violently, leading to a dangerous release of pressure and chemical exposure.[11]
Q2: What are the absolute minimum safety precautions for this procedure?
A2:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves.[8][10]
-
Fume Hood: Conduct the entire procedure in a certified chemical fume hood to contain any vapors or splashes.
-
Cooling Bath: Have a cooling bath (e.g., ice/water) prepared and ready before you start the reaction. The reaction flask should be placed in the bath before addition begins.
-
Emergency Plan: Know the location of the nearest safety shower, eyewash station, and fire extinguisher. Never work alone.
Q3: I performed this reaction successfully on a 1-gram scale. What changes when I scale up to 100 grams?
A3: The primary challenge in scaling up is heat management due to the change in the surface-area-to-volume ratio.[3][12]
-
Lab Scale (1g): A small flask has a large surface area relative to its volume. Heat easily dissipates through the flask walls into the cooling bath.
-
Plant Scale (100g+): A large vessel has a much smaller surface area relative to its volume. Heat generated in the core of the vessel cannot escape efficiently. This makes temperature control far more difficult and critical.[3]
For any scale-up, you must re-evaluate and enhance your cooling capacity, slow down the addition rate significantly, and consider using more dilute conditions. Reaction calorimetry studies are often performed to quantify the heat of reaction before attempting a large-scale synthesis.
Q4: What does it mean to "quench" a reaction, and how would I do it in an emergency?
A4: Quenching is the process of rapidly stopping a chemical reaction by deactivating the reactive species.[13][14] In the context of an exothermic runaway, the goal is to stop the heat generation.
-
Emergency Quench Procedure: If the temperature is rising despite stopping reagent addition and applying cooling, a quench may be necessary. This typically involves the rapid addition of a large volume of a cold, inert solvent. This simultaneously dilutes the reactants (slowing the reaction) and absorbs a large amount of heat. The choice of quench solvent is critical; it must not react with the components of the reaction mixture. For this system, a cold, non-reactive solvent like toluene or an excess of the reaction solvent could be used. Always perform quenching with extreme caution behind a safety shield.
Section 4: Protocols & Methodologies
General Protocol for Safe Salt Formation (Lab Scale)
This protocol is a general guideline. It must be adapted based on specific experimental goals and a thorough risk assessment.
-
Setup: In a properly sized round-bottom flask equipped with a magnetic stir bar, dissolve oxalic acid in a suitable solvent (e.g., isopropanol, 10 mL per gram of acid). Place the flask in an ice/water bath and allow the solution to cool to 0-5 °C.
-
Reagent Preparation: In a separate, pressure-equalizing dropping funnel, prepare a solution of 1-(3-Chloropropyl)pyrrolidine in the same solvent.
-
Controlled Addition: Add the amine solution dropwise to the cooled, stirring solution of oxalic acid over a period of at least 30-60 minutes.
-
Temperature Monitoring: Carefully monitor the internal reaction temperature with a thermometer. The temperature should not be allowed to rise above 10 °C. If it approaches this limit, stop the addition and allow the mixture to cool before resuming.
-
Completion: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes.
-
Isolation: The product salt can be isolated by filtration or by removing the solvent under reduced pressure, depending on its properties and the desired final form.
Visualization of Exotherm Management Workflow
The following diagram illustrates the critical decision-making process during the addition phase of the reaction.
Sources
- 1. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 7. carlroth.com [carlroth.com]
- 8. maxtite.com [maxtite.com]
- 9. artms.ca [artms.ca]
- 10. fiddes.co.uk [fiddes.co.uk]
- 11. mdpi.com [mdpi.com]
- 12. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. kgroup.du.edu [kgroup.du.edu]
Troubleshooting guide for 1-(3-Chloropropyl)pyrrolidine; oxalic acid synthesis
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate. It is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure.
I. Overview of the Synthesis
The synthesis of 1-(3-chloropropyl)pyrrolidine oxalate is typically a two-step process. The core of the synthesis is the N-alkylation of pyrrolidine with a 3-carbon electrophile containing a chlorine atom, most commonly 1-bromo-3-chloropropane. This reaction forms the free base, 1-(3-chloropropyl)pyrrolidine. Due to the free base often being a liquid that is difficult to purify by crystallization, it is converted to its oxalate salt.[1][2] This salt is typically a stable, crystalline solid, which allows for effective purification through recrystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the purpose of converting the product to an oxalate salt?
The conversion of the final amine product to its oxalate salt serves several critical functions:
-
Purification: 1-(3-Chloropropyl)pyrrolidine is a liquid at room temperature, making purification by crystallization impossible.[3] The oxalate salt is a solid, which can be easily purified by recrystallization to remove unreacted starting materials and side products.
-
Stability and Handling: Amine free bases can be hygroscopic, volatile, and susceptible to atmospheric oxidation. Converting them to a salt form generally increases their stability, reduces their odor, and makes them easier to handle and store as a crystalline solid.[1]
-
Stoichiometric Control: Salt formation provides a straightforward method to achieve high purity and a well-defined product.
Q2: Why is 1-bromo-3-chloropropane preferred over 1,3-dichloropropane as the alkylating agent?
The preference for 1-bromo-3-chloropropane stems from the difference in reactivity between bromine and chlorine as leaving groups. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride. This allows for a more selective reaction at the bromine-bearing carbon, leaving the chloro group intact for subsequent synthetic steps if needed. Using 1,3-dichloropropane would require harsher reaction conditions, potentially leading to more side products.
Q3: What are the primary safety concerns for this synthesis?
-
Pyrrolidine: This reagent is a highly flammable liquid and vapor.[4] It is also harmful if swallowed or inhaled and causes severe skin burns and eye damage.[4] It is crucial to handle pyrrolidine in a well-ventilated fume hood, under an inert atmosphere if possible, and away from ignition sources.[4]
-
1-Bromo-3-chloropropane: This alkylating agent is a suspected carcinogen and is toxic. It should be handled with extreme care, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Oxalic Acid: Oxalic acid is toxic if swallowed and can cause severe eye damage.[5] It is a strong acid and should be handled accordingly.
III. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Category 1: Low Reaction Yield
Q: My reaction yield is significantly lower than expected, and I've isolated a high-molecular-weight, viscous substance. What is the likely cause?
A: The most common cause for this observation is over-alkylation , where the desired product, 1-(3-chloropropyl)pyrrolidine, acts as a nucleophile and reacts with another molecule of the alkylating agent. This forms a quaternary ammonium salt.
Causality: The nitrogen on the mono-alkylated product is still nucleophilic and can compete with the starting pyrrolidine for the alkylating agent. This side reaction is particularly prevalent if the alkylating agent is in excess or if its concentration is too high locally.
Solutions:
-
Stoichiometric Control: Use an excess of pyrrolidine (typically 2-3 equivalents). This increases the statistical probability that the alkylating agent will collide with a molecule of the starting material rather than the product.[3][6]
-
Slow Addition: Add the alkylating agent (1-bromo-3-chloropropane) dropwise to the solution of pyrrolidine over an extended period.[6] This maintains a low concentration of the electrophile, minimizing the rate of the second alkylation.
-
Temperature Management: Run the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature). Exothermic reactions can accelerate the undesired second alkylation.
Caption: Over-alkylation side reaction pathway.
Category 2: Product Isolation and Purification
Q: After adding oxalic acid to my free base, the product separated as an oil instead of a crystalline solid. How can I resolve this?
A: "Oiling out" is a common issue in crystallization, often caused by impurities, supersaturation, or an inappropriate solvent.
Causality: The presence of impurities (like unreacted starting materials or side products) can depress the melting point of the product salt, causing it to separate as a liquid. The solvent may also be too good at dissolving the salt, preventing it from crashing out as a solid.
Solutions:
| Strategy | Action | Rationale |
| Solvent Selection | Add a small amount of a non-polar "anti-solvent" (e.g., diethyl ether, heptane) dropwise to the oiled-out mixture while stirring vigorously. | This reduces the overall solvating power of the medium, decreasing the solubility of the polar salt and promoting precipitation. |
| Induce Crystallization | 1. Scratch: Use a glass rod to scratch the inside surface of the flask below the liquid level. 2. Seed: Add a tiny crystal of a previously successful batch. | Scratching creates microscopic imperfections on the glass that serve as nucleation sites for crystal growth. Seeding provides a template for crystallization. |
| Temperature Control | Cool the solution slowly in an ice bath. If an oil persists, allow it to warm to room temperature slowly and see if it solidifies. | Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil. |
| Purification | If oiling persists, separate the oil, re-dissolve it in a minimal amount of a hot polar solvent (like isopropanol or ethanol), and attempt the crystallization again. | This step helps to remove impurities that may be inhibiting crystallization. |
Q: My final oxalate salt product is off-color and has a broad melting point range. What is the best purification method?
A: The most effective method for purifying the oxalate salt is recrystallization .
Causality: A broad melting point range is a classic indicator of an impure compound. The discoloration suggests the presence of minor, likely polymeric or oxidized, byproducts.
Solution: A detailed recrystallization protocol is provided in the next section. The key is to select a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for amine salts include alcohols (ethanol, isopropanol) or alcohol/water mixtures. Activated carbon can also be used during recrystallization to remove colored impurities.
IV. Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve pyrrolidine (2.0 eq) in a suitable solvent like diethyl ether or toluene. Cool the flask to 0 °C in an ice bath.
-
Addition: Add 1-bromo-3-chloropropane (1.0 eq) dropwise to the stirred pyrrolidine solution over 1-2 hours, ensuring the internal temperature does not rise above 10 °C.[3]
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight.[3] A white precipitate (pyrrolidine hydrobromide) will form.
-
Workup: a. Filter the reaction mixture to remove the solid precipitate. b. Transfer the filtrate to a separatory funnel and wash with a cold, dilute acid solution (e.g., 10% HCl) to remove excess pyrrolidine.[3] c. Make the aqueous layer basic (pH > 10) with a cold base solution (e.g., 20% NaOH) and extract the product with diethyl ether or dichloromethane (3x).[3] d. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base as a pale yellow liquid.[3]
Protocol 2: Formation and Purification of 1-(3-Chloropropyl)pyrrolidine Oxalate
-
Salt Formation: Dissolve the crude free base from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or ethanol. In a separate flask, prepare a saturated solution of oxalic acid (1.0 eq) in the same solvent.
-
Precipitation: Slowly add the oxalic acid solution to the stirred solution of the amine. A white precipitate should begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for another hour to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold solvent.
-
Recrystallization (Purification): a. Transfer the crude salt to a clean flask. Add a minimal amount of a suitable recrystallization solvent (e.g., ethanol) and heat until the solid just dissolves. b. If the solution is colored, add a small amount of activated carbon and heat for another 5-10 minutes. c. Hot-filter the solution to remove the carbon or any insoluble impurities. d. Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to complete the crystallization. e. Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Caption: A logical workflow for troubleshooting common synthesis issues.
V. References
-
BenchChem. (n.d.). Preventing side reactions in pyrrolidine synthesis. Retrieved from 6]
-
ChemicalBook. (n.d.). 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9. Retrieved from 3]
-
Sigma-Aldrich. (2024). Pyrrolidine Safety Data Sheet. Retrieved from ]
-
Santa Cruz Biotechnology. (n.d.). 1-(3-Chloropropyl)pyrrolidine. Retrieved from
-
National Institutes of Health. (n.d.). Practical Alkoxythiocarbonyl Auxiliaries for Ir(I)-Catalyzed C–H Alkylation of Azacycles. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from
-
PubChem. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. Retrieved from
-
MDPI. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from
-
Apollo Scientific. (n.d.). 1-(3-chloropropyl)pyrrolidine; oxalic acid. Retrieved from
-
CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET. Retrieved from 4]
-
National Institutes of Health. (n.d.). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from 1]
-
ChemUniverse. (n.d.). 1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID. Retrieved from 2]
-
PubMed Central. (2023). Direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex. Retrieved from
-
ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from
-
CORE. (n.d.). A systematic study of the purification of oxalic acid. Retrieved from ]
-
BLD Pharm. (n.d.). This compound. Retrieved from
-
Royal Society of Chemistry. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from
-
Organic Chemistry Portal. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. Retrieved from
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from
-
Wikipedia. (n.d.). Oxalic acid. Retrieved from 5]
Sources
- 1. 1-(3-chloropropyl)pyrrolidine, oxalic acid | 1022112-22-6 [sigmaaldrich.com]
- 2. chemuniverse.com [chemuniverse.com]
- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Oxalic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactivity of 1-(3-Chloropropyl)pyrrolidine with Oxalic Acid
Introduction
Welcome to the technical support guide for the reaction system involving 1-(3-Chloropropyl)pyrrolidine and oxalic acid. As researchers and drug development professionals, you are aware that seemingly straightforward reactions can present unexpected challenges. The interaction between this tertiary amine/alkyl halide and a dicarboxylic acid is highly dependent on thermal conditions, leading to several distinct, competing reaction pathways. This guide is structured to address specific issues you may encounter, providing not just solutions but also the underlying chemical principles to empower your experimental design.
This document moves beyond a simple protocol, offering a dynamic troubleshooting framework based on real-world laboratory observations. We will explore the delicate balance between simple salt formation, intermolecular substitution, intramolecular cyclization, and thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: I mixed 1-(3-Chloropropyl)pyrrolidine and oxalic acid in a solvent at room temperature and immediately saw a white precipitate. What is this substance?
A: At ambient or sub-ambient temperatures, the primary and most rapid reaction is a simple acid-base neutralization. The basic tertiary amine of 1-(3-Chloropropyl)pyrrolidine accepts a proton from the acidic oxalic acid. This forms the 1-(3-chloropropyl)pyrrolidinium oxalate salt, which is likely insoluble in many common organic solvents, leading to its precipitation.[1][2]
This is an equilibrium process. To drive the formation of other products, such as an ester or cyclized compound, additional energy (heat) is required to overcome the activation barrier for nucleophilic substitution.[2]
Q2: I'm attempting an esterification by heating the two reactants, but my yield is very low and I've isolated an unexpected water-soluble compound. What is happening?
A: This is a classic case of competing intramolecular versus intermolecular reactions. While you are intending for the oxalate dianion to act as an intermolecular nucleophile and attack the primary alkyl chloride (an SN2 reaction to form the ester), the molecule itself has a built-in nucleophile: the pyrrolidine nitrogen.
At elevated temperatures, the pyrrolidine nitrogen can attack the electrophilic carbon of the chloropropyl group in an intramolecular SN2 reaction . This process, known as intramolecular cyclization or quaternization, forms a highly stable, five-membered spirocyclic quaternary ammonium salt (1-azaspiro[4.4]nonanium chloride). This intramolecular pathway is often kinetically favored over the intermolecular esterification due to the proximity of the reacting centers. The resulting quaternary ammonium salt is typically highly polar and water-soluble.
Q3: When I heat my reaction mixture above 120°C, I notice significant gas evolution and a drift in my reaction pH. What is causing this instability?
A: You are observing the thermal decomposition of oxalic acid. Anhydrous oxalic acid begins to decompose at temperatures as low as 125°C, and this process can be initiated even at lower temperatures during prolonged heating.[3][4] The primary decomposition products are carbon dioxide (CO₂) and formic acid.[4][5] Further decomposition can also yield carbon monoxide (CO) and water.[3][6]
The evolution of CO₂ causes the pressure buildup and bubbling, while the formation of formic acid, a different carboxylic acid, will alter the pH and introduce a potent reducing agent into your reaction mixture, potentially leading to undesired side reactions. Running reactions at or above this temperature is not recommended unless decomposition is the intended outcome.
Q4: How can I selectively favor the formation of the desired oxalate ester and suppress the intramolecular cyclization?
A: Suppressing the intramolecular pathway requires careful control of reaction conditions to favor the intermolecular reaction. Here are several strategies:
-
Two-Step, One-Pot Procedure: First, deprotonate the oxalic acid with a non-nucleophilic base (e.g., sodium hydride, DBU in an aprotic solvent) at a low temperature (0°C to RT) to form the sodium oxalate or other salt. This pre-forms the carboxylate nucleophile. Then, slowly add the 1-(3-Chloropropyl)pyrrolidine to the solution and gently heat. This ensures the more potent carboxylate nucleophile is readily available for the intermolecular attack before the intramolecular reaction can gain significant traction.
-
Temperature Control: Keep the reaction temperature as low as feasible to achieve a reasonable rate for esterification (e.g., 60-80°C). Higher temperatures disproportionately accelerate the intramolecular cyclization.
-
Solvent Choice: Use a polar aprotic solvent (e.g., DMF, DMSO) which can solvate the carboxylate anion and facilitate the SN2 reaction without promoting proton transfer as protic solvents might.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Explanation |
| Reaction stalls at room temperature; only starting materials or salt observed. | Insufficient activation energy. | The acid-base salt formation is the thermodynamically favored product at low temperatures. Heat must be applied (e.g., 60-100°C) to provide the energy needed for the SN2 (esterification) or intramolecular cyclization pathways. |
| Product is exclusively the spirocyclic quaternary ammonium salt. | Intramolecular cyclization is kinetically dominant. | This pathway has a lower activation entropy. To favor the ester, lower the reaction temperature and/or increase the effective concentration of the oxalate nucleophile (see FAQ Q4). |
| Reaction mixture turns dark brown or black at high temperatures. | Thermal decomposition of reactants/products. | You have likely exceeded the thermal stability limit of oxalic acid (>120°C) or the 1-(3-Chloropropyl)pyrrolidine itself.[4] Reduce the temperature immediately. Purify starting materials to remove any catalysts for decomposition. |
| Pressure builds up in a sealed reaction vessel. | Oxalic acid decomposition.[3][5] | Safety Hazard. Never heat this reaction in a sealed vessel. Conduct the experiment under an inert atmosphere (N₂, Ar) with a condenser and a gas outlet (e.g., bubbler) to safely vent evolved gases like CO₂. |
| Product analysis shows a mixture of ester and spirocyclic salt. | Competing reaction rates are similar under the chosen conditions. | This outcome is common. Optimize for one product by adjusting temperature and reaction setup (see FAQ Q4). If separation is necessary, use column chromatography with a polar stationary phase or crystallization techniques based on the different solubility profiles of the products. |
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Chloropropyl)pyrrolidinium Oxalate (Salt Formation)
-
Objective: To isolate the acid-base salt product.
-
Methodology:
-
Dissolve 1-(3-Chloropropyl)pyrrolidine (1.0 eq) in diethyl ether or ethyl acetate at room temperature.
-
In a separate flask, dissolve oxalic acid (1.0 eq) in a minimal amount of a co-solvent like THF or add it as a solid if solubility allows.
-
Slowly add the oxalic acid solution to the stirred amine solution at room temperature.
-
A white precipitate should form immediately.[2]
-
Continue stirring for 1-2 hours to ensure complete reaction.
-
Isolate the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
-
Confirm structure using NMR (proton signals shifted downfield due to protonation) and melting point analysis.
-
Protocol 2: Optimized Synthesis of the Spirocyclic Quaternary Ammonium Salt
-
Objective: To selectively favor the intramolecular cyclization product.
-
Methodology:
-
Dissolve 1-(3-Chloropropyl)pyrrolidine (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Heat the solution to 80-100°C under an inert atmosphere.
-
Monitor the reaction progress using TLC or LC-MS. The starting material should be consumed over several hours.
-
Upon completion, cool the reaction to room temperature. The quaternary ammonium product may precipitate upon cooling or addition of a less polar co-solvent (e.g., acetone or diethyl ether).
-
Isolate the product by filtration or by removing the solvent under reduced pressure and purifying the residue.
-
Characterize via NMR (disappearance of the chloropropyl CH₂Cl signal and characteristic shifts for the quaternary center) and Mass Spectrometry.
-
// Nodes Start [label="1-(3-Chloropropyl)pyrrolidine", shape=box, style=rounded, fillcolor="#F1F3F4"]; TS [label=<
[Transition State] N attacking C-Cl bond
, shape=plain]; Product [label="1-Azaspiro[4.4]nonanium\n(Quaternary Salt)", shape=box, style=rounded, fillcolor="#F1F3F4"];
// Edges Start -> TS [label="Δ (Heat)\nIntramolecular\nSN2", fontcolor="#34A853"]; TS -> Product [label="Ring Closure\n- Cl⁻", fontcolor="#EA4335"]; } केंद Caption: Mechanism of intramolecular cyclization.
References
-
Theoretical Study of Thermal Decomposition Mechanism of Oxalic Acid. ACS Publications. Available from: [Link]
-
Oxalic acid - Wikipedia. Wikipedia. Available from: [Link]
-
What will happen when oxalic acid is heated? - Quora. Quora. Available from: [Link]
-
Thermal decomposition reaction of oxalic acid. ResearchGate. Available from: [Link]
-
Reaction pathways for the decomposition and hydrogenation of oxalic... ResearchGate. Available from: [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. MDPI. Available from: [Link]
-
Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. NIH. Available from: [Link]
-
The stereochemical outcome of a pyrrolidine derivative quaternization... ResearchGate. Available from: [Link]
-
Reactions of amines. Lumen Learning. Available from: [Link]
-
Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. ResearchGate. Available from: [Link]
-
Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide. Coohom. Available from: [Link]
-
Profile of a Highly Selective Quaternized Pyrrolidine Betaine αvβ6 Integrin Inhibitor... PubMed. Available from: [Link]
-
Esterification of carboxylic acids with alkyl halides using imidazolium based dicationic ionic liquids... RSC Publishing. Available from: [Link]
-
Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
-
Esterification of Carboxylic Acids with Alkyl Halides Using Electroreduction. ResearchGate. Available from: [Link]
-
Alkyl Halide + H2O + Heat. ReactionWeb.io. Available from: [Link]
Sources
- 1. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 2. Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide [coohom.com]
- 3. Oxalic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
Validation & Comparative
A Senior Application Scientist's Guide to Quantitative ¹H NMR Validation: Purity Assessment of 1-(3-Chloropropyl)pyrrolidine Using Oxalic Acid
Introduction: Beyond Qualitative Confirmation
In the landscape of pharmaceutical development and chemical manufacturing, the structural confirmation of a molecule is merely the first step. The critical question that follows is one of purity: "What is the exact quantity of the target molecule in a given sample?" Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful, primary analytical method to answer this question with exceptional accuracy.[1][2] Unlike chromatographic techniques, which often rely on response factors of reference standards, qNMR leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to it.[1]
This guide provides a comprehensive, in-depth comparison and validation workflow for determining the purity of 1-(3-Chloropropyl)pyrrolidine, a common building block in organic synthesis. We will utilize oxalic acid as an internal standard, a choice that allows us to explore the nuances and critical considerations of qNMR method development. This document is designed for researchers and scientists who require not just a protocol, but a foundational understanding of the causality behind each experimental step, ensuring the development of a robust, self-validating analytical system.
Part 1: The Analyte and the Standard - A Structural Overview
A successful qNMR experiment begins with a thorough understanding of the molecules involved. The selection of non-overlapping, sharp, and well-characterized resonance signals is paramount for accurate quantification.
1.1. The Analyte: 1-(3-Chloropropyl)pyrrolidine
1-(3-Chloropropyl)pyrrolidine is a bifunctional molecule containing a pyrrolidine ring and a chloropropyl side chain. Its structure dictates a specific ¹H NMR spectral pattern.
-
Structure and Proton Environments: The molecule possesses five distinct proton environments, as illustrated below. The pyrrolidine protons (H-a and H-b) are diastereotopic, but often appear as complex multiplets. The protons on the propyl chain (H-c, H-d, H-e) provide clearer, more isolated signals ideal for quantification.
-
Predicted ¹H NMR Spectrum: Based on established chemical shift principles, we can predict the approximate locations and multiplicities of the signals for 1-(3-Chloropropyl)pyrrolidine. The electronegative chlorine atom will deshield adjacent protons (H-e), shifting them downfield.[3]
| Proton Label | Approximate Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Integration | Comments |
| H-a | ~1.80 | Multiplet | 4H | Pyrrolidine ring protons. Often complex and overlapping.[4] |
| H-b | ~2.50 | Multiplet | 4H | Pyrrolidine ring protons adjacent to Nitrogen. |
| H-c | ~1.95 | Quintet | 2H | Propyl chain, adjacent to two CH₂ groups. |
| H-d | ~2.55 | Triplet | 2H | Propyl chain, adjacent to Nitrogen. |
| H-e | ~3.55 | Triplet | 2H | Propyl chain, adjacent to Chlorine. Good candidate for quantification. |
1.2. The Internal Standard: Oxalic Acid
The choice of an internal standard is a critical decision that dictates the success and accuracy of the qNMR experiment.[5] An ideal standard should be highly pure, stable, non-volatile, and possess a simple spectrum with signals that do not overlap with the analyte.[5]
We have selected oxalic acid for this guide to illustrate key methodological considerations.
-
Properties and ¹H NMR Signal: Oxalic acid (dihydrate, (COOH)₂·2H₂O) is a crystalline solid with high purity. Its ¹H NMR spectrum in a non-exchanging solvent like DMSO-d₆ is exceptionally simple, consisting of a single peak for the two acidic protons. This peak appears far downfield, typically >10 ppm, in a region free from common organic signals.
-
Causality Behind the Choice (Pros and Cons):
-
Pro: The single, downfield resonance provides an excellent, isolated signal for integration, minimizing the risk of overlap.
-
Con: The protons are acidic and subject to chemical exchange, especially in the presence of water. This can lead to peak broadening. Furthermore, oxalic acid's solubility is limited in less polar solvents like CDCl₃, often necessitating the use of DMSO-d₆. For this guide, we embrace this "con" as a teaching point, demonstrating the importance of solvent selection and proper sample handling.
-
Part 2: The Self-Validating qNMR Workflow
A trustworthy protocol is a self-validating one.[6] The following workflow is designed to ensure accuracy and precision by controlling critical parameters at each stage. The process relies on the internal standard method, where a known mass of a certified reference material is added to a known mass of the analyte.[7]
// Nodes prep [label="Step 1: Precise Gravimetric Preparation", fillcolor="#E8F0FE"]; dissolve [label="Step 2: Solubilization", fillcolor="#E8F0FE"]; acquire [label="Step 3: Data Acquisition (Optimized Parameters)", fillcolor="#E8F0FE"]; process [label="Step 4: Data Processing", fillcolor="#E8F0FE"]; calculate [label="Step 5: Purity Calculation", fillcolor="#E8F0FE"]; validate [label="Step 6: Validation & Comparison", fillcolor="#E8F0FE"];
// Edges prep -> dissolve [label="Weigh accurately analyte\n& internal standard"]; dissolve -> acquire [label="Dissolve in deuterated solvent\n(e.g., DMSO-d₆)"]; acquire -> process [label="Collect FID with long\nrelaxation delay (D1)"]; process -> calculate [label="Apply FT, phase, baseline\ncorrection, and integrate"]; calculate -> validate [label="Use qNMR equation to\ndetermine purity"];
// Sub-bullets sub_prep [shape=plaintext, label="• Use calibrated microbalance\n• Document all masses", fontcolor="#5F6368", fontsize=10]; sub_acquire [shape=plaintext, label="• D1 ≥ 5 * T₁ (slowest relaxing proton)\n• Calibrated 90° pulse\n• S/N > 250:1 for <1% error", fontcolor="#5F6368", fontsize=10]; sub_process [shape=plaintext, label="• Manual, careful integration of\nnon-overlapping signals", fontcolor="#5F6368", fontsize=10];
// Invisible edges for positioning edge [style=invis]; prep -> sub_prep; acquire -> sub_acquire; process -> sub_process; } .enddot Caption: The qNMR workflow for purity determination.
Experimental Protocol
1. Sample Preparation:
- Accurately weigh approximately 15-20 mg of 1-(3-Chloropropyl)pyrrolidine (the analyte) into a clean, dry vial using a calibrated analytical balance. Record the mass (m_analyte) to at least 0.01 mg.
- To the same vial, add approximately 8-10 mg of a certified oxalic acid dihydrate internal standard. Record the mass (m_std) precisely. Rationale: A mass ratio that yields a signal integral ratio near 1:1 for the selected peaks provides the best accuracy.[7]
- Add approximately 0.75 mL of DMSO-d₆ to the vial. Ensure complete dissolution of both the analyte and the standard by gentle vortexing.
- Transfer the solution to a high-quality NMR tube.
2. NMR Data Acquisition (400 MHz Spectrometer Example):
- Insert the sample into the spectrometer and allow at least 5 minutes for temperature equilibration.[5]
- Tune and shim the probe to achieve optimal magnetic field homogeneity. Rationale: Poor shimming leads to broad, distorted peaks, which are a major source of integration error.
- Acquire the spectrum using a standard single-pulse experiment with the following CRITICAL parameters:
- Pulse Angle: 90° (ensure this is accurately calibrated).
- Relaxation Delay (D1): 30 seconds. Rationale: This is the most critical parameter for quantification. The delay must be at least 5 times the longitudinal relaxation time (T₁) of the slowest-relaxing proton of interest (both analyte and standard). This ensures all protons fully return to equilibrium before the next pulse, making the signal intensity directly proportional to their concentration.[1]
- Acquisition Time (AQ): 3-4 seconds.
- Number of Scans (NS): 8 to 16. Adjust to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the peaks of interest to ensure an integration error of <1%.[5]
- Spinning: Turn sample spinning off to avoid spinning sidebands which can interfere with accurate integration.[5]
3. Data Processing:
- Apply an exponential multiplication with a line broadening (LB) of 0.3 Hz to improve S/N without significantly compromising resolution.
- Fourier transform the Free Induction Decay (FID).
- Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
- Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, especially around the integrated signals.
- Integrate the selected signals:
- Analyte: The triplet corresponding to the -CH₂Cl protons (H-e) at ~3.55 ppm.
- Standard: The singlet for the -COOH protons of oxalic acid at ~13.2 ppm (note: this shift is highly dependent on concentration and residual water).
Part 3: Data Analysis & Method Comparison
3.1. The Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following master equation:[1]
P_analyte = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I: Integral area of the signal
-
N: Number of protons generating the signal
-
M: Molar mass of the compound
-
m: Mass of the compound weighed
-
P_std: Purity of the internal standard (from its certificate)
Hypothetical Data & Calculation:
| Parameter | Analyte (1-(3-Cl-propyl)pyrrolidine) | Standard (Oxalic Acid Dihydrate) |
| Mass (m) | 20.15 mg | 9.85 mg |
| Molar Mass (M) | 147.65 g/mol | 126.07 g/mol |
| Signal Integrated | Triplet at 3.55 ppm (-CH₂Cl) | Singlet at 13.2 ppm (-COOH) |
| Number of Protons (N) | 2 | 2 |
| Integral Value (I) | 1.00 | 0.57 |
| Standard Purity (P_std) | - | 99.9% |
Calculation: P_analyte = (1.00 / 0.57) * (2 / 2) * (147.65 / 126.07) * (9.85 / 20.15) * 0.999 P_analyte = 1.754 * 1.0 * 1.171 * 0.489 * 0.999 P_analyte = 1.004 * 0.999 = 1.003
Resulting Purity: 100.3% (This value is within the typical experimental uncertainty of ~1-2% for qNMR).[2]
3.2. Comparison with Alternative Standards and Methods
While oxalic acid is functional, other standards may be preferable depending on the analyte and solvent. The choice of method itself also warrants comparison.
Comparison of Internal Standards for 1-(3-Chloropropyl)pyrrolidine in DMSO-d₆
| Internal Standard | Key Signal (DMSO-d₆) | Pros | Cons |
| Oxalic Acid | ~13.2 ppm (singlet) | Signal is in a very clear region; high purity available. | Signal is from an exchangeable proton; poor solubility in non-polar solvents. |
| Maleic Acid | ~6.2 ppm (singlet) | Sharp, non-exchangeable proton signal; good solubility. | Signal is in the olefinic/aromatic region, potential for overlap with other analytes.[5] |
| Dimethyl Sulfone | ~3.1 ppm (singlet) | Very sharp singlet; excellent solubility; chemically inert. | Signal is in a crowded aliphatic region, high potential for overlap with analyte signals.[5] |
| 1,4-Dinitrobenzene | ~8.5 ppm (singlet) | Signal is in a clear aromatic region; stable solid. | Can be less soluble; potential for reactivity. |
Comparison of Purity Determination Methods
| Method | Principle | Pros | Cons |
| qNMR | Signal intensity is directly proportional to molar concentration.[1] | Primary ratio method; non-destructive; no analyte-specific reference standard needed (only internal std); rapid. | Lower sensitivity than chromatographic methods; requires soluble sample; high capital cost for instrumentation. |
| HPLC-UV | Chromatographic separation followed by UV-Vis detection. | High sensitivity and resolution; well-established. | Requires a chromophore; requires analyte-specific reference material for accurate quantification; response factors can vary. |
| GC-FID | Chromatographic separation followed by flame ionization detection. | Excellent for volatile/semi-volatile compounds; high sensitivity. | Not suitable for non-volatile or thermally labile compounds; requires reference standard. |
| Titration | Chemical reaction with a standardized titrant.[8] | High precision; low cost; primary method. | Analyte must have a reactive functional group (e.g., acid/base); less specific, may quantify reactive impurities. |
Conclusion
Quantitative ¹H NMR, when executed with a deep understanding of its core principles, is an unparalleled tool for the accurate purity assessment of chemical entities like 1-(3-Chloropropyl)pyrrolidine. This guide has demonstrated a complete, self-validating workflow using oxalic acid as an internal standard, deliberately chosen to highlight the critical thinking required for solvent selection and parameter optimization. By meticulously controlling gravimetric preparation, ensuring full spin-lattice relaxation during acquisition, and performing careful data processing, researchers can achieve high-precision purity values traceable to certified reference materials. While alternative methods and standards exist, the inherent versatility and fundamental nature of qNMR establish it as an essential and authoritative technique in the modern analytical laboratory.
References
-
Nader Amin & Tim Claridge (2017). Quantitative NMR Spectroscopy. Oxford University. [Link]
-
The Royal Society of Chemistry (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
ResearchGate (n.d.). NMR spectra of oxalic acid and uranium-oxalate aqueous solutions. [Link]
-
Donovan, S. F., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. National Institutes of Health (NIH). [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]
-
PubChem (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. [Link]
-
Hiranuma (2020). Purity determination of oxalic acid. [Link]
-
Gödecke, T., et al. (2014). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]
-
ACS Publications (2024). Rapid Colorimetric Detection of Inorganic Phosphate in Eutrophic Waters via Proton-Coupled Electron Transfer in Quinhydrone. [Link]
-
Emery Pharma (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
-
Doc Brown's Chemistry (n.d.). 1-chloropropane low high resolution 1H proton nmr spectrum. [Link]
-
ResearchGate (n.d.). 1 H (400 MHz) MAS NMR spectra of deuterated oxalic acid dihydrate. [Link]
-
Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813–823. [Link]
-
Spectroscopy Europe (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Monakhova, Y. B., et al. (2015). Validation of a Quantitative Proton Nuclear Magnetic Resonance Spectroscopic Screening Method for Coffee Quality and Authenticity. MDPI. [Link]
-
ResearchGate (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
Sources
- 1. emerypharma.com [emerypharma.com]
- 2. researchgate.net [researchgate.net]
- 3. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. hiranuma.com [hiranuma.com]
A Senior Application Scientist's Guide to Alkylating Agents: A Comparative Analysis of 1-(3-Chloropropyl)pyrrolidine Oxalic Acid
In the landscape of modern organic synthesis and drug development, the precise installation of alkyl groups onto nucleophilic atoms (N, O, S) is a foundational transformation. The choice of an alkylating agent is critical, influencing reaction efficiency, selectivity, safety, and scalability. This guide provides an in-depth comparison between 1-(3-Chloropropyl)pyrrolidine oxalic acid, a specialized agent, and other conventional alkylating agents. We will explore the mechanistic nuances, practical handling considerations, and performance characteristics that guide the selection process in a research and development setting.
Introduction to Alkylation: The S(_N)2 Paradigm
Alkylation reactions are a cornerstone of chemical synthesis, pivotal in constructing the molecular scaffolds of pharmaceuticals and functional materials.[1][2] The most common mechanism for these transformations is the bimolecular nucleophilic substitution (S(_N)2) reaction.[3][4] In this pathway, a nucleophile directly attacks an electrophilic carbon atom, displacing a leaving group in a single, concerted step.[5][6] The reaction rate is dependent on the concentration of both the nucleophile and the alkylating agent (the electrophile).[4]
Key characteristics of the S(_N)2 reaction relevant to this guide include:
-
Backside Attack: The nucleophile attacks the carbon atom from the side opposite the leaving group, leading to an inversion of stereochemistry at the reaction center.[5][6]
-
Steric Hindrance: The reaction is highly sensitive to steric bulk around the electrophilic carbon. The general reactivity trend is methyl > primary > secondary >> tertiary halides.[6]
-
Leaving Group Ability: The reaction rate is significantly influenced by the stability of the leaving group. Good leaving groups are weak bases (e.g., I
, Br , TsO ).[5]
Understanding this fundamental mechanism is crucial for appreciating the unique properties of 1-(3-Chloropropyl)pyrrolidine and its operational differences from classical alkylating agents.
Profile: 1-(3-Chloropropyl)pyrrolidine Oxalic Acid
1-(3-Chloropropyl)pyrrolidine, particularly as its oxalic acid salt, is a primary alkyl halide designed to introduce the 3-(pyrrolidin-1-yl)propyl moiety. This structural motif is prevalent in many biologically active compounds.
Chemical Structure and Form:
-
Structure: A three-carbon chain links a chlorine atom to the nitrogen of a pyrrolidine ring.
-
Formulation: Commonly supplied as an oxalic acid salt (C(7)H({14})ClN (\cdot) C(_2)H(_2)O(_4)).[7][8][9] This formulation provides a significant practical advantage: it is a stable, crystalline, non-volatile solid, which enhances handling safety and weighing accuracy compared to volatile or liquid reagents.
The Unique Reaction Mechanism: Azetidinium Ion Intermediate Unlike a typical primary alkyl chloride that reacts directly via an S(_N)2 pathway, the reactivity of 1-(3-Chloropropyl)pyrrolidine is dominated by a different mechanism. The neighboring pyrrolidine nitrogen acts as an intramolecular nucleophile, displacing the chloride to form a strained, highly reactive four-membered ring intermediate: the azetidinium ion (specifically, 4-azoniaspiro[3.4]octane).[10]
This process involves two key steps:
-
Intramolecular Cyclization (Rate-Determining): The parent compound slowly cyclizes to form the azetidinium cation. This is an intramolecular S(_N)2 reaction.
-
Nucleophilic Ring-Opening (Fast): An external nucleophile then rapidly attacks one of the carbons of the strained azetidinium ring, leading to its opening and the formation of the final alkylated product.[10]
This mechanistic distinction is not merely academic; it has profound practical implications for reaction design and outcomes. The active alkylating agent is, in fact, the azetidinium ion that is generated in situ.[10]
Comparative Alkylating Agents
To provide a clear comparison, we will evaluate 1-(3-Chloropropyl)pyrrolidine against two widely used, conventional alkylating agents: Methyl Iodide and Dimethyl Sulfate.
Methyl Iodide (CH(_3)I)
-
Description: A classic, highly reactive methylating agent. It is a dense, colorless, and highly volatile liquid.
-
Mechanism: Reacts via a direct, concerted S(_N)2 mechanism.[6] Its small size minimizes steric hindrance, making it extremely reactive towards a wide range of nucleophiles.
-
Advantages: High reactivity, potent electrophile, and extensive documentation in chemical literature.
-
Disadvantages: High volatility, toxicity, and status as a suspected carcinogen necessitate handling in a well-ventilated fume hood with extreme care.
Dimethyl Sulfate ((CH(_3))(_2)SO(_4))
-
Description: A powerful and cost-effective methylating agent, appearing as an oily, colorless liquid.
-
Mechanism: Functions as an efficient S(_N)2 methylating agent. The sulfate group is an excellent leaving group.
-
Advantages: High efficiency, lower volatility than methyl iodide, and cost-effective for large-scale synthesis.
-
Disadvantages: Extremely toxic, corrosive, and carcinogenic.[11] Exposure can be fatal, requiring rigorous safety protocols and specialized handling procedures.
Head-to-Head Comparison: Performance and Practicality
The choice of an alkylating agent is a multi-faceted decision. The following table and discussion break down the key differentiating factors.
| Feature | 1-(3-Chloropropyl)pyrrolidine Oxalic Acid | Methyl Iodide | Dimethyl Sulfate |
| Physical Form | Crystalline Solid | Volatile Liquid | Oily Liquid |
| Mechanism | Intramolecular Cyclization to Azetidinium Ion | Direct S(_N)2 | Direct S(_N)2 |
| Primary Electrophile | 3-(pyrrolidin-1-yl)propyl | Methyl | Methyl |
| Reactivity | Moderate; rate determined by cyclization | Very High | High |
| Handling Safety | High (non-volatile solid) | Low (volatile, toxic) | Very Low (acutely toxic, carcinogen) |
| Stoichiometry | Requires (\geq)2 eq. base (for oxalate and HCl) | Requires (\geq)1 eq. base | Requires (\geq)1 eq. base |
| Byproducts | Oxalic acid, HCl, inorganic salts | HI, inorganic salts | Methylsulfuric acid, inorganic salts |
Causality Behind Experimental Choices
-
Safety and Handling: The most striking advantage of the oxalic acid salt of 1-(3-Chloropropyl)pyrrolidine is its physical form. As a stable solid, it eliminates the risks associated with inhalation of volatile toxins like methyl iodide or accidental contact with corrosive liquids like dimethyl sulfate.[11] This simplifies handling, weighing, and reduces exposure risk, a paramount consideration in any laboratory setting.
-
Reactivity and Control: The reactivity of methyl iodide and dimethyl sulfate is immediate upon introduction to the nucleophile. In contrast, the reactivity of 1-(3-Chloropropyl)pyrrolidine is governed by the rate of formation of the azetidinium intermediate.[10] This can be advantageous, as it allows for a more controlled reaction profile where the reactive species is generated slowly in situ. This can help minimize side reactions that may occur with a large initial concentration of a highly potent alkylating agent.
-
Base Requirements: A standard N-alkylation with an alkyl halide requires at least one equivalent of a non-nucleophilic base to neutralize the hydrohalic acid byproduct (e.g., HI or HCl).[12] When using the oxalic acid salt of 1-(3-Chloropropyl)pyrrolidine, additional base is required—one equivalent to free the amine from its salt and another to neutralize the HCl generated during the reaction. A common choice is a carbonate base (K(_2)CO(_3), Cs(_2)CO(_3)) or a hindered organic base.
Experimental Protocols: A Comparative Workflow
To illustrate the practical differences, we present standardized protocols for the N-alkylation of a model secondary amine, dibenzylamine.
Protocol 1: Alkylation using 1-(3-Chloropropyl)pyrrolidine Oxalic Acid
-
Reactant Preparation: To a round-bottom flask, add dibenzylamine (1.0 eq.), potassium carbonate (K(_2)CO(_3), 2.5 eq.), and a suitable polar aprotic solvent (e.g., Acetonitrile or DMF).
-
Reagent Addition: Add 1-(3-Chloropropyl)pyrrolidine oxalic acid (1.1 eq.) to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60-80 °C. The elevated temperature is often required to facilitate the initial, rate-limiting intramolecular cyclization.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Protocol 2: Alkylation using Methyl Iodide
-
Reactant Preparation: In a well-ventilated fume hood, dissolve dibenzylamine (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.5 eq.) in a suitable solvent (e.g., Acetonitrile).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add methyl iodide (1.1 eq.) dropwise via syringe. Caution: Methyl iodide is volatile and toxic.
-
Reaction: Allow the reaction to warm to room temperature and stir.
-
Monitoring: The reaction is often rapid. Monitor by TLC or LC-MS until completion (typically 1-3 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Visualization of Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the typical steps in an N-alkylation reaction, highlighting the key decision points and processes.
Caption: A generalized workflow for a laboratory-scale N-alkylation reaction.
Mechanistic Comparison
This diagram contrasts the direct S(_N)2 attack mechanism of methyl iodide with the intramolecular cyclization pathway of 1-(3-Chloropropyl)pyrrolidine.
Caption: Comparison of S(_N)2 and Azetidinium-mediated alkylation pathways.
Conclusion and Recommendations
The selection of an alkylating agent is a critical decision that balances reactivity with safety and practicality.
-
1-(3-Chloropropyl)pyrrolidine Oxalic Acid is an excellent choice when safety and handling are primary concerns. Its solid form and unique, controlled reaction mechanism make it ideal for research environments where ease of use is valued and for introducing the specific 3-(pyrrolidin-1-yl)propyl group. The trade-off is typically a need for higher reaction temperatures and longer reaction times compared to more aggressive agents.
-
Methyl Iodide remains a go-to reagent for rapid, high-efficiency methylation when its volatility and toxicity can be safely managed. It is best suited for small-scale reactions where speed is essential and appropriate engineering controls (i.e., a certified chemical fume hood) are in place.
-
Dimethyl Sulfate is a powerful, economical methylating agent best reserved for larger-scale applications where its extreme toxicity can be mitigated by specialized handling equipment and rigorous safety protocols. It is generally not recommended for routine small-scale laboratory use due to the high risk.
For drug development professionals, the enhanced safety profile of 1-(3-Chloropropyl)pyrrolidine oxalic acid makes it a more attractive option for library synthesis and initial scale-up activities, minimizing operator exposure and simplifying handling procedures. Ultimately, a deep understanding of the underlying chemical mechanisms empowers the scientist to make the most informed and responsible choice for their specific synthetic challenge.
References
-
Liv Hospital. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses.
-
Benchchem. Experimental procedure for N-alkylation of primary amines.
-
Colvin, M. (2003). Alkylating Agents. In: Kufe, D.W., Pollock, R.E., Weichselbaum, R.R., et al., editors. Holland-Frei Cancer Medicine. 6th edition. Hamilton (ON): BC Decker.
-
Oncohema Key. (2016). Alkylating Agents.
-
Hayday, K. et al. (2018). Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion. ACS Figshare.
-
Musacchio, A. J. et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC.
-
ResearchGate. (2013). Alkylating Agents.
-
Chemistry LibreTexts. (2024). 11.2: The SN2 Reaction.
-
Gawande, M. B. et al. (2007). A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. Catalysis Communications.
-
Chemistry Steps. SN2 Reaction Mechanism.
-
Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine.
-
National Institute of Diabetes and Digestive and Kidney Diseases. (2015). Alkylating Agents. LiverTox.
-
Bando, T. et al. (2019). Reactive OFF-ON type alkylating agents for higher-ordered structures of nucleic acids. Nucleic Acids Research.
-
Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
-
Pelletier, J. C. (2009). A comparison of several modern alkylating agents. ARKIVOC.
-
Wikipedia. SN2 reaction.
-
Gore, A. W. et al. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters.
-
Benchchem. A Comparative Analysis of the Alkylating Reactivity of 4-(bromomethyl)-2-phenyl-2H-1,2,3-triazole.
-
Ashenhurst, J. Reactions and Mechanisms. Master Organic Chemistry.
-
Apollo Scientific. 1-(3-chloropropyl)pyrrolidine; oxalic acid.
-
BLD Pharm. This compound.
-
Atwell, G. J. et al. (2001). Synthesis of DNA-directed pyrrolidinyl and piperidinyl confined alkylating chloroalkylaminoanthraquinones: potential for development of tumor-selective N-oxides. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. This compound.
-
Ma, J. et al. (2021). Biosynthesis of DNA-Alkylating Antitumor Natural Products. MDPI.
-
ResearchGate. (2018). Alkylating Agents.
-
PubChem. 1-(3-Chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid.
-
Wikipedia. Oxalic acid.
Sources
- 1. Alkylating Chemotherapy Agents: 7 Key Examples and Their Clinical Uses [int.livhospital.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. SN2 reaction - Wikipedia [en.wikipedia.org]
- 5. SN2 Reaction Mechanism [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 9. This compound | 1022112-22-6 [sigmaaldrich.com]
- 10. Item - Understanding the Alkylation of a Phenol by 1â(3-ChloroÂpropyl)Âpyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - American Chemical Society - Figshare [acs.figshare.com]
- 11. arkat-usa.org [arkat-usa.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Purity assessment of synthesized 1-(3-Chloropropyl)pyrrolidine; oxalic acid
An In-Depth Technical Guide to the Purity Assessment of Synthesized 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt
Authored by a Senior Application Scientist
For professionals in chemical synthesis and drug development, the purity of an intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-(3-Chloropropyl)pyrrolidine is a key building block in the synthesis of numerous pharmaceutical compounds.[1][2] Due to the inherent reactivity of the freebase—a colorless to light yellow liquid[3]—it is often converted to a more stable, crystalline oxalic acid salt for easier handling, purification, and storage.[4]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 1-(3-Chloropropyl)pyrrolidine and its oxalate salt. We will move beyond procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in authoritative scientific principles.
The Synthetic Landscape: Understanding Potential Impurities
A robust purity assessment begins with understanding the synthesis pathway, as this informs the potential impurity profile. A common route to 1-(3-Chloropropyl)pyrrolidine involves the nucleophilic substitution of a dihalogenated propane with pyrrolidine.[3]
A typical reaction involves dissolving 1-bromo-3-chloropropane in a solvent like ether and slowly adding an excess of pyrrolidine.[3] The excess pyrrolidine acts as both a reactant and a base to neutralize the HBr formed.
Key Potential Impurities Include:
-
Starting Materials: Unreacted pyrrolidine or 1-bromo-3-chloropropane.
-
Byproducts: Di-substituted products (e.g., 1,3-dipyrrolidinopropane) or products of elimination reactions.
-
Solvent Residues: Residual ether, or other solvents used during workup and purification.
-
Degradation Products: The freebase can be susceptible to degradation over time; the oxalate salt enhances stability.[5]
The Oxalate Salt Advantage: Why Convert the Freebase?
While the freebase is a liquid at room temperature, converting it to its oxalic acid salt offers significant advantages. This is a common strategy in pharmaceutical chemistry to improve the physicochemical properties of amine-containing compounds.[4][6]
-
Enhanced Stability: Crystalline salts are generally more stable and less susceptible to oxidative and thermal degradation than their liquid freebase counterparts.[5]
-
Ease of Handling: A crystalline solid is easier to weigh, transfer, and store compared to a volatile liquid.
-
Purification: Crystallization is a powerful purification technique. Forming the oxalate salt and recrystallizing it can effectively remove process-related impurities.
The conversion is a straightforward acid-base reaction. The lone pair of electrons on the tertiary amine nitrogen attacks a proton from oxalic acid, forming the ammonium oxalate salt.[6]
Caption: Acid-base reaction forming the oxalate salt.
A Comparative Analysis of Purity Assessment Methodologies
No single analytical technique is universally superior; the choice depends on the specific question being asked—be it identity confirmation, impurity profiling, or precise quantification. The following sections compare the most relevant methods for 1-(3-Chloropropyl)pyrrolidine and its oxalate salt.
Chromatographic Methods: Separating the Components
Chromatography is indispensable for separating the target compound from impurities, allowing for individual identification and quantification.
GC-MS is exceptionally well-suited for the analysis of the volatile freebase form of 1-(3-Chloropropyl)pyrrolidine. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase before being fragmented and detected by a mass spectrometer.
-
Principle of Operation: The causality behind this choice is the analyte's volatility. The tertiary amine is sufficiently volatile to be analyzed directly. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[7]
-
Experimental Considerations: A non-polar or mid-polarity column (e.g., DB-5ms) is typically effective. The temperature program is optimized to separate residual solvents and starting materials from the main product peak. For the oxalate salt, a derivatization step to a more volatile form, such as silylation, would be necessary.[8]
-
Strengths: High sensitivity and specificity for identifying volatile organic impurities.
-
Limitations: Not suitable for non-volatile salts without derivatization. Thermal degradation of the analyte in the injector port can be a concern.
Caption: General workflow for GC-MS analysis.
HPLC is the premier method for analyzing the non-volatile oxalate salt. Separation occurs in the liquid phase, avoiding thermal degradation.
-
Principle of Operation: The primary challenge with tertiary amines is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[9][10] Therefore, method development often requires alternative approaches.
-
Derivatization: Pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) can attach a UV-active or fluorescent tag, significantly enhancing sensitivity.[11]
-
Specialized Detectors: Universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be used, as they do not require a chromophore.
-
Mixed-Mode Chromatography: Using columns that provide both reversed-phase and ion-exchange retention mechanisms can improve separation of polar amines.[10]
-
-
Experimental Considerations: A reversed-phase C18 column is a common starting point. The mobile phase typically consists of an acetonitrile/water or methanol/water gradient with an additive like trifluoroacetic acid (TFA) to improve peak shape.[10]
-
Strengths: Ideal for non-volatile salts, highly quantitative, and adaptable.
-
Limitations: Requires method development to overcome detection challenges.
Spectroscopic Methods: Confirming Structure and Identity
Spectroscopy provides invaluable information about the molecule's structure and functional groups.
NMR is arguably the most powerful tool for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).
-
Principle of Operation: Every unique proton and carbon atom in the molecule produces a distinct signal in the spectrum. The chemical shift, integration (for ¹H), and coupling patterns provide a complete picture of the molecular structure. Impurities will present as extra, unassignable peaks. The ¹H NMR spectrum of the hydrochloride salt, which is structurally analogous, can be used as a reference.[12]
-
Expected Signals for 1-(3-Chloropropyl)pyrrolidine: One would expect to see multiplets for the pyrrolidine ring protons and distinct signals for the three methylene groups of the chloropropyl chain.[13][14] The presence of oxalic acid in the salt form will result in a characteristic downfield shift of the protons adjacent to the nitrogen and potentially a broad signal for the acidic proton.
-
Strengths: Provides definitive structural information. Can detect and identify a wide range of impurities simultaneously without the need for reference standards for each one.
-
Limitations: Lower sensitivity compared to chromatographic methods. Can be expensive.
IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups and verifying the formation of the oxalate salt.
-
Principle of Operation: IR radiation is used to excite molecular vibrations. The absorption of energy at specific frequencies corresponds to particular functional groups.
-
Key Diagnostic Peaks:
-
Freebase: C-H stretching (~2800-3000 cm⁻¹), C-N stretching, and the C-Cl stretching vibration.
-
Oxalate Salt: The most telling feature is the appearance of a very broad and strong absorption band in the 2400-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretch in a tertiary amine salt.[6] Additionally, strong C=O stretching bands from the oxalate anion will be prominent.
-
-
Strengths: Fast, non-destructive, and excellent for confirming salt formation.
-
Limitations: Primarily qualitative. Not suitable for detecting minor impurities.
Titrimetric Methods: The Gold Standard for Quantification
Titration is a classic, highly accurate, and precise method for determining the absolute purity (assay) of a substance.
-
Principle of Operation: A solution of the sample is reacted with a standardized solution (the titrant) of a known concentration until the equivalence point is reached.[15]
-
Method 1: Non-Aqueous Acid-Base Titration (Assay of Amine): This is the most direct method for quantifying the tertiary amine content. The sample (either freebase or salt) is dissolved in a non-aqueous solvent (e.g., glacial acetic acid) and titrated with a strong acid, typically perchloric acid.[16] The endpoint is detected potentiometrically. This method is authoritative because it directly measures the basic nitrogen content, which is the active part of the molecule.
-
Method 2: Redox Titration (Assay of Oxalate): This method quantifies the oxalate portion of the salt. The sample is dissolved in an acidic aqueous solution and titrated with a standardized potassium permanganate (KMnO₄) solution.[17][18] The permanganate acts as its own indicator, with the endpoint being the first appearance of a persistent pink color.[19] This method is contingent on the exact 1:1 stoichiometry of the amine to oxalic acid in the purified salt.
Comparative Summary of Analytical Techniques
| Technique | Primary Use | Analyte Form | Advantages | Disadvantages |
| GC-MS | Impurity Profiling | Freebase | High sensitivity and specificity for volatile impurities.[20] | Requires derivatization for salt; potential for thermal degradation. |
| HPLC | Quantification, Impurity Profiling | Oxalate Salt | Highly quantitative, suitable for non-volatile compounds. | May require derivatization or specialized detectors for amine detection.[9][11] |
| ¹H / ¹³C NMR | Structure Elucidation, Impurity ID | Both | Definitive structural confirmation, can identify unknown impurities. | Lower sensitivity, higher cost. |
| IR Spectroscopy | Identity Confirmation | Both | Fast, confirms functional groups and salt formation.[6] | Qualitative, not for trace analysis. |
| Titration | Absolute Purity (Assay) | Both | High precision and accuracy (gold standard for assay).[15] | Not suitable for impurity profiling; requires careful standardization. |
Detailed Experimental Protocols
Protocol 1: Purity by Non-Aqueous Potentiometric Titration
This protocol describes the assay of 1-(3-Chloropropyl)pyrrolidine oxalate by titrating the basic nitrogen content.
-
Titrant Standardization: Accurately prepare a 0.1 M solution of perchloric acid in glacial acetic acid. Standardize this solution against primary standard potassium hydrogen phthalate (KHP).
-
Sample Preparation: Accurately weigh approximately 200 mg of the 1-(3-Chloropropyl)pyrrolidine oxalate salt into a clean, dry beaker.
-
Dissolution: Dissolve the sample in 50 mL of glacial acetic acid. Gentle warming may be required.
-
Titration: Immerse a calibrated pH electrode suitable for non-aqueous solutions into the beaker. Titrate the sample solution with the standardized 0.1 M perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve.
-
Calculation: Calculate the percentage purity based on the volume of titrant consumed, its molarity, and the sample weight.
Protocol 2: Preparation and Purification of the Oxalate Salt
This protocol details the conversion of the freebase to the oxalate salt for enhanced purity and handling.
-
Dissolution: Dissolve 10.0 g of synthesized 1-(3-Chloropropyl)pyrrolidine (freebase) in 100 mL of isopropanol (IPA).
-
Acid Addition: In a separate flask, dissolve a stoichiometric equivalent (1.0 eq) of anhydrous oxalic acid in 50 mL of IPA.
-
Precipitation: Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should form.[4]
-
Crystallization: Stir the resulting slurry for 1-2 hours. For improved crystal formation, the mixture can be gently heated to dissolve the solid and then allowed to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation: Collect the white crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by diethyl ether, to remove residual soluble impurities.
-
Drying: Dry the purified 1-(3-Chloropropyl)pyrrolidine oxalate salt in a vacuum oven at 40-50°C to a constant weight.
Conclusion
The purity assessment of 1-(3-Chloropropyl)pyrrolidine and its oxalate salt requires a multi-faceted analytical approach. A comprehensive strategy employs a combination of techniques:
-
NMR and IR spectroscopy for initial identity confirmation and to verify the successful formation of the oxalate salt.
-
GC-MS (for the freebase) or HPLC (for the salt) for detailed impurity profiling to identify and quantify starting materials, byproducts, and degradation products.
-
Titration as the definitive method for determining the absolute purity or assay of the final, purified batch.
By understanding the principles and limitations of each method, researchers and drug development professionals can design a robust, self-validating quality control strategy, ensuring the integrity of this critical synthetic intermediate.
References
-
HPLC Method for Separation of Amines on BIST B and BIST B+ Columns. SIELC Technologies. [Link]
-
HPLC Methods for analysis of Methylamine. HELIX Chromatography. [Link]
-
HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Periodica Polytechnica Chemical Engineering. [Link]
-
organic amine salts: Topics by Science.gov. Science.gov. [Link]
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]
-
Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry. PubMed. [Link]
-
What are the methods for identifying primary, secondary, and tertiary amines in chemistry? Quora. [Link]
-
Titration of Oxalic Acid with KMnO₄ – Procedure, Calculations & Precautions. Testbook. [Link]
-
Quantitative Analysis Using Titration. Chemistry LibreTexts. [Link]
-
Titration of Oxalic Acid with KMnO4: Step-by-Step Guide. Vedantu. [Link]
-
Which way to check purity of cobalt oxalate is better (impurity is ammonium chloride)? Chemistry Stack Exchange. [Link]
-
Titration of Oxalic Acid with KMnO4. BYJU'S. [Link]
-
1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID. ChemUniverse. [Link]
-
1-(3-chloropropyl)pyrrolidine Hydrochloride. PubChem. [Link]
-
Ammonium Oxalate Extra Pure. Amaris Chemical Solutions. [Link]
-
Ammonium Oxalate. PubChem. [Link]
-
titration between KMnO4 and Oxalic acid. YouTube. [Link]
-
Forming oxalate salts of amines. Sciencemadness.org. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Preparation method of 2- OXo-1-pyrrolidine derivatives or its salt.
-
Interpretation of the pyrrolidine region of the 1 H NMR spectrum. ResearchGate. [Link]
-
Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. The Royal Society of Chemistry. [Link]
- Process for preparing pyrrolidine derivatives and their salts.
-
1-(3-chloropropyl)-pyrrolidine (C7H14ClN). PubChemLite. [Link]
-
A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]
-
GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis. ResearchGate. [Link]
-
Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. [Link]
-
Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS. PubMed Central. [Link]
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 4. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. helixchrom.com [helixchrom.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR [m.chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organic amine salts: Topics by Science.gov [science.gov]
- 17. testbook.com [testbook.com]
- 18. byjus.com [byjus.com]
- 19. Titration of Oxalic Acid with KMnO4: Step-by-Step Guide [vedantu.com]
- 20. Analysis of 3-MCPD and 1,3-DCP in Various Foodstuffs Using GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: The Superiority of 1-(3-Chloropropyl)pyrrolidine Oxalic Acid Salt in Synthesis
As a Senior Application Scientist, the choice of starting material is paramount, dictating not only the success of a reaction but also its safety, scalability, and reproducibility. This guide provides an in-depth comparison between the free base and the oxalic acid salt of 1-(3-Chloropropyl)pyrrolidine, a critical intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including the atypical antipsychotic, Aripiprazole.[1][2][3] We will explore the physicochemical properties, handling characteristics, and performance in a practical synthetic application, demonstrating the clear advantages conferred by the salt form.
The Challenge: Working with 1-(3-Chloropropyl)pyrrolidine Free Base
1-(3-Chloropropyl)pyrrolidine in its free base form is a versatile reagent. Amines are fundamental building blocks in organic chemistry, serving as nucleophiles and intermediates in the formation of a vast array of compounds.[4][5] However, the inherent properties of the free base (CAS 39743-20-9) present significant challenges in a laboratory and manufacturing setting.
-
Physical State and Handling: The free base is a colorless to light yellow liquid.[6][7] Liquids, especially on a larger scale, are prone to handling errors in volumetric measurement, are more susceptible to spills, and require specialized dispensing equipment like syringes or pumps for accurate addition. The compound also possesses a distinct, unpleasant amine odor.[7]
-
Stability and Storage: Tertiary amines are susceptible to atmospheric oxidation. The free base is often air-sensitive and may absorb carbon dioxide from the atmosphere, leading to the formation of carbonate salts and a decrease in purity over time. Consequently, it requires storage under an inert atmosphere, often at reduced temperatures (e.g., -20°C), to maintain its integrity.[6]
-
Safety and Hazards: The free base form of amines can be corrosive and hazardous. Safety data for the related hydrochloride salt indicates it can cause severe skin burns, eye damage, and is toxic if swallowed.[8] The liquid nature of the free base increases the risk of exposure through inhalation of vapors and direct skin contact, necessitating the use of stringent personal protective equipment (PPE) and handling in well-ventilated areas or fume hoods.[9][10]
The Solution: The Oxalic Acid Salt Advantage
Converting the free base into its oxalic acid salt (CAS 1022112-22-6) fundamentally alters its physical properties, mitigating the aforementioned challenges and providing a more robust and user-friendly reagent.[11][12][13][14] The formation of an amine salt is a standard practice in medicinal chemistry to improve the stability and water solubility of drug molecules.[15][16][17]
-
Enhanced Physicochemical Properties: The oxalic acid salt is a solid.[18] This crystalline form is significantly easier and more accurate to handle, weigh, and dose, which is critical for maintaining precise stoichiometry in chemical reactions. Its solid nature dramatically reduces vapor pressure, thereby minimizing occupational exposure and the characteristic amine odor.
-
Superior Stability: Salts are inherently more stable than their corresponding free bases. The oxalic acid salt is not as susceptible to atmospheric oxidation or CO2 absorption, allowing for simpler storage conditions, often at room temperature, without the need for an inert atmosphere. This enhanced stability ensures long-term purity and reliable performance.
-
Reduced Hygroscopicity: While many salts are hygroscopic, the solid, crystalline structure of the oxalate often presents a less hygroscopic alternative to the liquid free base, which can readily absorb atmospheric moisture.[19][20] This prevents the introduction of water into sensitive reactions.
-
Improved Safety Profile: A non-volatile solid is considerably safer to handle than a corrosive liquid. The risks of inhalation and widespread skin contact are significantly reduced. While still requiring appropriate PPE, the overall handling process is less hazardous.
Data Presentation: Free Base vs. Oxalic Acid Salt
| Feature | 1-(3-Chloropropyl)pyrrolidine Free Base | 1-(3-Chloropropyl)pyrrolidine; oxalic acid | Advantage of Oxalic Acid Salt |
| CAS Number | 39743-20-9[7] | 1022112-22-6[11] | - |
| Physical State | Colorless to light yellow liquid[6][7] | Solid[18] | ✓ Easy & Accurate Weighing |
| Handling | Requires volumetric measurement; potential for spills | Simple gravimetric measurement | ✓ High Precision & Control |
| Odor | Distinct amine-like[7] | Low to none | ✓ Improved Lab Environment |
| Stability | Air and moisture sensitive; susceptible to oxidation | Stable solid, less prone to oxidation | ✓ Long-Term Purity |
| Storage | Requires inert atmosphere, often refrigerated (-20°C)[6] | Standard room temperature | ✓ Simplified Logistics |
| Safety | Corrosive liquid, inhalation and contact hazard[8][9] | Non-volatile solid, reduced exposure risk | ✓ Enhanced User Safety |
Experimental Application: Alkylation in Aripiprazole Synthesis
The N-alkylation of a phenolic hydroxyl group is a key step in the synthesis of many pharmaceuticals.[21][22] Aripiprazole synthesis, for instance, involves the reaction of 7-hydroxy-3,4-dihydroquinolin-2-one with 1-(3-chloropropyl)pyrrolidine.[1][23] Here, we compare the experimental workflows.
The core of this reaction involves the deprotonation of the phenol by a base, followed by nucleophilic attack on the electrophilic chloropropyl chain. When using the salt, the added base serves a dual purpose: neutralizing the oxalic acid to liberate the free amine in situ and deprotonating the phenol to initiate the alkylation.
Experimental Workflow Diagram
Caption: Decision workflow for reagent selection in alkylation synthesis.
Protocol: Synthesis of 7-(4-(pyrrolidin-1-yl)propoxy)-3,4-dihydroquinolin-2-one
Method A: Using 1-(3-Chloropropyl)pyrrolidine Free Base
-
To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in N,N-Dimethylformamide (DMF), add 1-(3-chloropropyl)pyrrolidine free base (1.2 eq) dropwise via syringe under a nitrogen atmosphere.
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Note: The use of an inert atmosphere is critical to prevent the degradation of the air-sensitive free base. The excess base is required to drive the deprotonation of the phenol. Volumetric addition of the liquid reagent introduces potential for dosing inaccuracies.
Method B: Using this compound
-
To a flask, add 7-hydroxy-3,4-dihydroquinolin-2-one (1.0 eq), 1-(3-chloropropyl)pyrrolidine oxalic acid salt (1.2 eq), and anhydrous potassium carbonate (3.5 eq) to N,N-Dimethylformamide (DMF).
-
Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Note: The solid salt can be weighed and added directly to the flask, eliminating the need for an inert atmosphere during addition and ensuring high stoichiometric precision. An additional equivalent of base is required to neutralize the oxalic acid, thereby liberating the free amine in situ to participate in the reaction. This controlled release can lead to cleaner reaction profiles and higher yields.
Conclusion
For researchers, scientists, and drug development professionals, the choice between 1-(3-chloropropyl)pyrrolidine free base and its oxalic acid salt has clear implications for process efficiency, safety, and reliability. The oxalic acid salt provides a stable, easy-to-handle, and safer solid alternative to the volatile and sensitive liquid free base. Its use simplifies the experimental workflow, enhances stoichiometric accuracy, and contributes to more reproducible and scalable synthetic outcomes. In the demanding environment of pharmaceutical development, where precision and safety are non-negotiable, the 1-(3-chloropropyl)pyrrolidine oxalic acid salt is the authoritative and superior choice.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Aripiprazole synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and bioactivity of aripiprazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]
- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 7. CAS 39743-20-9: 1-(3-Chloropropyl)pyrrolidine | CymitQuimica [cymitquimica.com]
- 8. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
- 12. 1-(3-chloropropyl)pyrrolidine, oxalic acid | 1022112-22-6 [sigmaaldrich.com]
- 13. This compound | 1022112-22-6 [sigmaaldrich.com]
- 14. This compound | 1022112-22-6 [sigmaaldrich.com]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. marxify.pages.dev [marxify.pages.dev]
A Technical Guide to 1-(3-Chloropropyl)pyrrolidine Oxalic Acid: A Strategic Reagent for Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, the selection of reagents and their salt forms is a critical decision that can significantly impact reaction efficiency, product purity, and overall process viability. This guide provides an in-depth technical comparison of 1-(3-Chloropropyl)pyrrolidine oxalic acid, a key building block for introducing the 3-(pyrrolidin-1-yl)propyl moiety, with its alternatives. We will delve into the mechanistic rationale behind its application, present comparative data, and provide detailed experimental protocols to inform your synthetic strategies.
Introduction: The Significance of the 3-(Pyrrolidin-1-yl)propyl Moiety and the Role of Salt Selection
The pyrrolidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The 3-(pyrrolidin-1-yl)propyl group, in particular, is a common feature in pharmacologically active molecules. Its incorporation into a lead compound can modulate physicochemical properties such as lipophilicity and basicity, thereby influencing pharmacokinetic and pharmacodynamic profiles.
1-(3-Chloropropyl)pyrrolidine is a primary reagent for introducing this valuable functional group via alkylation reactions. However, the free base is a liquid that can be challenging to handle and store. Consequently, it is often employed in its more stable, solid salt forms. The choice of the counter-ion is not trivial and can have a profound impact on the reagent's performance. This guide focuses on the oxalic acid salt and compares it to the more commonly used hydrochloride salt.
The Strategic Advantage of 1-(3-Chloropropyl)pyrrolidine Oxalic Acid
While the hydrochloride salt of 1-(3-Chloropropyl)pyrrolidine is frequently used, the oxalic acid salt presents several potential advantages rooted in the principles of pharmaceutical salt selection.[4][5] Oxalate salts can offer improved solubility in organic solvents, enhanced stability, and different crystalline forms, which can positively influence reaction kinetics and product isolation.[6][7]
Key Performance Differentiators: A Comparative Overview
To objectively assess the performance of 1-(3-Chloropropyl)pyrrolidine oxalic acid, we will consider its application in a well-documented synthetic transformation: the synthesis of the potent VEGFR inhibitor, Cediranib. The final step of this synthesis involves the alkylation of a phenolic hydroxyl group with 1-(3-Chloropropyl)pyrrolidine.
| Property | 1-(3-Chloropropyl)pyrrolidine Oxalic Acid | 1-(3-Chloropropyl)pyrrolidine Hydrochloride | Rationale & Supporting Insights |
| Physical State | Crystalline Solid | Crystalline Solid | Both salts offer improved handling and stability over the free base. |
| Solubility | Potentially higher in some organic solvents | Generally soluble in polar aprotic solvents | Oxalate salts of active pharmaceutical ingredients have demonstrated enhanced solubility profiles, which can be advantageous in achieving homogeneous reaction conditions.[6][7] |
| Hygroscopicity | Generally lower | Can be hygroscopic | Lower hygroscopicity simplifies handling and weighing, ensuring more accurate stoichiometry in reactions. |
| Acidity of Byproduct | Oxalic acid (pKa1 = 1.25, pKa2 = 4.27) | Hydrochloric acid (pKa ≈ -7) | The weaker acidity of oxalic acid compared to HCl can be beneficial in reactions sensitive to strong acids, potentially reducing side reactions and improving product purity. |
| Crystallinity | Can form highly crystalline salts | Crystalline | Well-defined crystalline forms can aid in purification and handling. |
Mechanistic Insights into the Alkylation Reaction
The alkylation of nucleophiles with 1-(3-Chloropropyl)pyrrolidine does not proceed through a simple direct SN2 displacement of the chloride. Instead, the reaction is understood to involve the formation of a highly reactive cyclic intermediate, the azetidinium ion (4-azoniaspiro[3.4]octane).[3] This intermediate is the active alkylating agent.
The rate of formation of this azetidinium ion is the rate-determining step of the overall alkylation process. The choice of salt and reaction conditions can influence this crucial step.
Figure 1: General mechanism for alkylation using 1-(3-Chloropropyl)pyrrolidine salts.
Experimental Protocols: A Case Study in the Synthesis of Cediranib
The following protocol details the alkylation step in the synthesis of Cediranib, a key application of 1-(3-Chloropropyl)pyrrolidine. While the literature predominantly reports the use of the hydrochloride salt, this protocol can be adapted for the oxalic acid salt, with potential adjustments to the amount of base used.
Synthesis of Cediranib via Alkylation
Figure 2: Experimental workflow for the synthesis of Cediranib.
Materials:
-
4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol
-
1-(3-Chloropropyl)pyrrolidine oxalic acid (or hydrochloride salt)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Ethyl Acetate
Procedure:
-
To a stirred suspension of 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol and potassium carbonate in NMP, add 1-(3-Chloropropyl)pyrrolidine oxalic acid.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield Cediranib.
Alternative Synthetic Strategies
While direct alkylation with 1-(3-Chloropropyl)pyrrolidine is a common approach, alternative methods exist for introducing the 3-(pyrrolidin-1-yl)propyl moiety. One such alternative is a three-component Mannich reaction, which is employed in the synthesis of the anticholinergic drug Procyclidine.[1] This method involves the condensation of a ketone, an aldehyde (formaldehyde), and a secondary amine (pyrrolidine).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Understanding the Alkylation of a Phenol by 1-(3-Chloropropyl)pyrrolidine: Evidence for the Intermediacy of an Azetidinium Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bjcardio.co.uk [bjcardio.co.uk]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. Developing the Oxalate, Fumarate and Succinate Salts of Tetrabenazine: Solid-State Characterization and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Certificate of Analysis for 1-(3-Chloropropyl)pyrrolidine Oxalate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug discovery, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, reproducibility, and safety of a chemical process. 1-(3-Chloropropyl)pyrrolidine, a versatile synthetic building block, is commonly supplied as a salt to improve its handling and stability. This guide provides an in-depth technical analysis of its oxalate salt, 1-(3-Chloropropyl)pyrrolidine; oxalic acid (CAS 1193388-33-3), offering a comparative perspective against its common alternative, the hydrochloride salt. This document is designed to assist researchers in making informed decisions by elucidating the nuances of the Certificate of Analysis (CoA) and the underlying physicochemical properties that govern the performance of these reagents.
The pyrrolidine motif is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] The 1-(3-chloropropyl) substituent provides a reactive handle for introducing the pyrrolidine ring into larger molecules through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[3][4]
Understanding the Certificate of Analysis: A Representative Example
A Certificate of Analysis is a formal document that provides a detailed account of the quality and purity of a specific batch of a chemical. While an actual CoA for every batch will be unique, the following table represents a typical set of specifications for high-purity 1-(3-Chloropropyl)pyrrolidine Oxalate suitable for research and development purposes.
Table 1: Representative Certificate of Analysis for 1-(3-Chloropropyl)pyrrolidine Oxalate
| Test | Specification | Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | ||
| ¹H NMR | Conforms to structure | USP <761> |
| FTIR | Conforms to reference spectrum | USP <851> |
| Assay (by Titration) | ≥ 98.0% | Acid-Base Titration |
| Purity (by HPLC) | ≥ 98.0% | HPLC-UV |
| Water Content | ≤ 0.5% | Karl Fischer Titration (USP <921>) |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 10 ppm | USP <231> |
| Residual Solvents | Meets USP <467> requirements | Headspace GC-MS |
Key Analytical Methodologies and Their Significance
The analytical methods listed on a CoA are crucial for verifying the identity, purity, and quality of the material. Understanding the principles behind these tests allows for a deeper interpretation of the results.
Structural Elucidation and Identification
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful technique for confirming the chemical structure of the 1-(3-chloropropyl)pyrrolidine cation. The spectrum provides information on the number of different types of protons, their connectivity, and their chemical environment. For the oxalate salt, the integration of the pyrrolidine protons to the oxalic acid protons should be in a 1:1 molar ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular fingerprint of the compound. For an amine salt, the spectrum will show a broad absorbance in the 2400-2800 cm⁻¹ region, which is characteristic of the N-H⁺ stretch.[5] The spectrum will also contain characteristic peaks for the oxalate counter-ion.[6][7]
Purity and Impurity Profiling
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of purity analysis for non-volatile organic compounds. A reversed-phase HPLC method with UV detection can separate 1-(3-chloropropyl)pyrrolidine from its synthesis-related impurities and degradation products.[8][9] The area percentage of the main peak is reported as the purity.
-
Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is the method of choice for analyzing volatile and semi-volatile impurities, particularly residual solvents from the manufacturing process.[10][11] This is a critical test to ensure that residual solvents, which can be toxic or interfere with subsequent reactions, are below the limits defined by regulatory guidelines such as USP <467>.
Quantitative Analysis
-
Acid-Base Titration: This classical method is often used to determine the overall assay of the amine salt. A known weight of the salt is dissolved in a suitable solvent and titrated with a standardized base (e.g., sodium hydroxide). This method quantifies the total amount of the acidic species (the protonated amine and oxalic acid).
Comparative Analysis: Oxalate vs. Hydrochloride Salt
The choice of the salt form for a synthetic intermediate can have significant practical implications. The most common alternative to the oxalate salt of 1-(3-chloropropyl)pyrrolidine is the hydrochloride salt (CAS 57616-69-0). The following section compares the anticipated properties of these two salts based on established principles of salt selection in drug development.[12]
Physicochemical Properties
| Property | 1-(3-Chloropropyl)pyrrolidine Oxalate | 1-(3-Chloropropyl)pyrrolidine Hydrochloride | Rationale and Implications for Researchers |
| Molecular Weight | ~237.68 g/mol | ~184.11 g/mol | The hydrochloride salt has a lower molecular weight, which can be advantageous in terms of cost-effectiveness on a molar basis. |
| Solubility | Generally soluble in polar protic solvents. Oxalate salts of some drugs have shown enhanced aqueous solubility.[9] | Typically highly soluble in water and polar protic solvents. However, solubility can be suppressed in the presence of excess chloride ions (common ion effect).[11][13] | For applications in aqueous media, the oxalate salt may offer a solubility advantage, especially in buffered systems where the common ion effect could be a concern for the hydrochloride salt. |
| Hygroscopicity | Oxalic acid and some of its salts can be hygroscopic. The tendency of the final salt to absorb atmospheric moisture should be considered. | Hydrochloride salts of amines are frequently hygroscopic, which can lead to handling difficulties and potential degradation. | The oxalate salt may be less hygroscopic than the hydrochloride salt, making it easier to handle and weigh accurately, especially in humid environments. This can also contribute to better long-term stability. |
| Stability | Generally stable crystalline solids. The thermal properties of oxalate salts can vary. | Generally stable, but can be susceptible to degradation, particularly at elevated temperatures, which may lead to the loss of HCl gas. | The solid-state stability of the chosen salt form is crucial for ensuring a long shelf-life and consistent performance in reactions. |
| Acidity (pKa) | Oxalic acid is a dicarboxylic acid with pKa1 ~1.25 and pKa2 ~4.2. The resulting salt solution will be acidic. | Hydrochloric acid is a strong acid (pKa < 0). The resulting salt solution will be strongly acidic. | The pH of the reaction medium can be influenced by the choice of salt. The more acidic nature of the hydrochloride salt could be either beneficial or detrimental depending on the specific reaction conditions and the stability of other reagents. |
Experimental Protocols
To ensure the quality of 1-(3-chloropropyl)pyrrolidine salts, validated analytical methods are essential. Below are representative protocols for key analytical tests.
Protocol 1: Purity Determination by HPLC
Objective: To determine the purity of 1-(3-chloropropyl)pyrrolidine oxalate and to identify and quantify any impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and a phosphate buffer (pH ~3).
-
Standard Preparation: Accurately weigh and dissolve a reference standard of 1-(3-chloropropyl)pyrrolidine oxalate in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Column temperature: 30 °C
-
UV detection wavelength: 210 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Calculation: Calculate the purity by the area normalization method, and quantify any specified impurities against the reference standard.
Protocol 2: Residual Solvent Analysis by GC-MS
Objective: To detect and quantify residual solvents in the 1-(3-chloropropyl)pyrrolidine oxalate sample.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometric detector and a headspace autosampler.
-
Capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
Reagents:
-
High-purity solvents for standard preparation (e.g., acetone, isopropanol, toluene).
-
Diluent (e.g., dimethyl sulfoxide).
Procedure:
-
Standard Preparation: Prepare a stock solution containing the expected residual solvents at known concentrations. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the sample into a headspace vial and add the diluent.
-
GC-MS Conditions:
-
Injector temperature: 200 °C
-
Carrier gas: Helium
-
Oven temperature program: A suitable gradient to separate the target solvents (e.g., start at 40 °C, hold for 5 minutes, then ramp to 240 °C).
-
MS parameters: Scan mode to identify unknown peaks and selected ion monitoring (SIM) mode for quantification of known solvents.
-
-
Analysis: Analyze the standards and the sample.
-
Calculation: Quantify the residual solvents by comparing the peak areas in the sample to the calibration curve generated from the standards.
Visualization of Key Concepts
Experimental Workflow for Quality Control
Caption: A typical workflow for the quality control analysis of a batch of 1-(3-chloropropyl)pyrrolidine oxalate, from sample preparation to the final Certificate of Analysis.
Decision Tree for Salt Form Selection
Caption: A simplified decision-making flowchart for selecting between the oxalate and hydrochloride salts of 1-(3-chloropropyl)pyrrolidine based on key experimental considerations.
Conclusion
The Certificate of Analysis for 1-(3-Chloropropyl)pyrrolidine Oxalate provides a comprehensive overview of its quality, but a deeper understanding of the underlying analytical techniques and the physicochemical properties of the salt form is essential for its effective use in research and development. While the hydrochloride salt is a common alternative, the oxalate salt may offer advantages in terms of handling, stability, and solubility in certain applications. By carefully considering the information presented in this guide, researchers can make more informed decisions about which salt form is best suited for their specific synthetic needs, ultimately contributing to more robust and reliable scientific outcomes.
References
- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 34(9), 10-15.
- Meagher, M. (n.d.).
- Kim, J., & Lee, K. (2015). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. Journal of the Korean Society for Applied Biological Chemistry, 58(3), 421-428.
- Kido Soule, M. C., Longnecker, K., Johnson, C. G., & Kujawinski, E. B. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(10), 4443–4452.
-
National Center for Biotechnology Information. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. PubChem Compound Database. Retrieved January 5, 2026, from [Link]
- Ziyatdinova, G. K., & Budnikov, H. C. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(21), 6543.
-
Chem-Impex. (n.d.). 1-(3-Aminopropyl)pyrrolidine. Retrieved January 5, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1-(3-Hydroxypropyl)pyrrolidin-2-one on Newcrom R1 HPLC column. Retrieved January 5, 2026, from [Link]
- Lim, H. S., & Lee, B. M. (2017). Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food. Toxicological research, 33(1), 59-66.
-
Anhao Chemical. (n.d.). Optimizing Synthesis: The Role of 1-(3-Aminopropyl)pyrrolidine in Innovation. Retrieved January 5, 2026, from [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. In Advances in Organic Synthesis.
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Retrieved January 5, 2026, from [Link]
- Animal Health Laboratory. (2019). GC/MS-LC/MS multi-residue method. University of Guelph.
- Lee, J. H., Kim, M. R., Kim, J. M., & Abd El-Aty, A. M. (2014). Analysis of 3-MCPD and 1,3-DCP in various foodstuffs using GC-MS. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 107-113.
- CIPAC. (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL.
- Kumar, A., & Kumar, A. (2017). Bioactive Compounds Investigation From Methanol Bark Extract of Pterocarpus marsupium Using GC-MS Analysis. International Journal of Pharmaceutical Sciences and Research, 8(8), 3463-3467.
- Li, Y., Wang, Y., Li, Y., Li, X., & Wang, X. (2022). Multiresidue Pesticide Analysis in Tea Using GC–MS/MS to Determine 12 Pesticide Residues (GB 2763-2021). Foods, 11(23), 3875.
- Pajak, K., & Pawlus, S. (2020). Investigation of the thermal and conductive properties of oxalic acid salts with planar and undulating proton-conducting layers. CrystEngComm, 22(28), 4783-4793.
- Anand, P., & Saxena, R. K. (2012). A novel thin-layer chromatography method to screen 1,3-propanediol producers. Journal of industrial microbiology & biotechnology, 39(11), 1713–1718.
- Peng, C., Chan, K. M., & Chan, C. K. (2016). Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. Environmental Science: Processes & Impacts, 18(1), 128-137.
- Wu, F., & Zhang, S. (2017). ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate mixed with Fe(NO3)3 at the ratios of 1:1 and 1:2 under pH 2.0.
- Kumar, R., & Singh, R. (2019). FTIR spectra of the metal oxalate complexes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 8. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uoguelph.ca [uoguelph.ca]
- 10. d-nb.info [d-nb.info]
- 11. matrixscientific.com [matrixscientific.com]
- 12. Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. Investigation of the thermal and conductive properties of oxalic acid salts with planar and undulating proton-conducting layers - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Introduction: The Imperative of Specificity in Chemical Analysis
An Objective Guide to Assessing the Cross-Reactivity of 1-(3-Chloropropyl)pyrrolidine; oxalic acid
In the landscape of drug discovery and chemical research, the principle of specificity is paramount. The ability of an analytical method to measure a target analyte unequivocally, without interference from other structurally similar compounds, impurities, or degradation products, is the bedrock of reliable data. This guide focuses on this compound, a heterocyclic building block with potential applications in pharmaceutical synthesis.[1][2] While its synthetic utility is of interest, its analytical characterization—specifically its potential for cross-reactivity—is a critical consideration for its use in regulated environments.
Cross-reactivity is the phenomenon where a detection method or assay responds to substances other than the intended target analyte.[3] In a drug development context, failing to account for cross-reactivity can lead to inaccurate quantification, false-positive results in screening assays, and a misunderstanding of a compound's stability and impurity profile.[3][4] This guide, therefore, serves as a comprehensive framework for researchers and scientists to design and execute a robust cross-reactivity assessment for this compound. We will move beyond theoretical discussions to provide actionable experimental protocols and the rationale behind them, ensuring a self-validating and scientifically rigorous approach.
Understanding the Target Molecule
This compound is an organic salt. The active component is the tertiary amine, 1-(3-chloropropyl)pyrrolidine, which possesses a pyrrolidine ring attached to a chloropropyl chain.[5][6] Oxalic acid serves as the counter-ion.[7] Understanding this structure is the first step in predicting potential cross-reactants.
Caption: Chemical structures of the component molecules.
A Strategic Framework for Cross-Reactivity Assessment
A thorough investigation into cross-reactivity requires a multi-pronged approach. We must not only test existing, structurally similar molecules but also proactively generate potential interferents, such as degradation products. This strategy ensures the resulting analytical methods are truly stability-indicating.[8]
Caption: Workflow for comprehensive cross-reactivity assessment.
Part 1: Identification of Potential Cross-Reactants
The foundation of any cross-reactivity study is the careful selection of compounds to test. These fall into three primary categories.
Structural Analogs
These are compounds with similar chemical scaffolds that could potentially bind to the same antibodies in an immunoassay or have similar retention times in chromatography.
-
Pyrrolidine Derivatives: A wide range of compounds containing the pyrrolidine ring.[1][9]
-
Piperidine Analogs: Compounds with a six-membered ring instead of a five-membered one.
-
Analogs with Varying Alkyl Chains: e.g., 1-(2-Chloroethyl)pyrrolidine, 1-(4-Chlorobutyl)pyrrolidine.
Synthesis Precursors and Impurities
Impurities from the manufacturing process are common sources of interference. The synthesis of 1-(3-chloropropyl)pyrrolidine typically involves the reaction of pyrrolidine with a halo-propane derivative like 1-bromo-3-chloropropane.[10]
-
Pyrrolidine: A primary starting material.
-
1-Bromo-3-chloropropane: The alkylating agent.
-
Process-Related Impurities: Potential side-products from the synthesis.
Forced Degradation Products
Forced degradation studies are essential to identify likely degradation products and develop stability-indicating analytical methods.[11][12] By subjecting the drug substance to harsh conditions, we can generate compounds that may appear during long-term storage and test the method's ability to resolve them.[13][14]
| Stress Condition | Purpose | Typical Protocol |
| Acid Hydrolysis | To test stability in acidic environments. | 0.1 M HCl at 60°C for 24-48 hours |
| Base Hydrolysis | To test stability in alkaline environments. | 0.1 M NaOH at 60°C for 24-48 hours |
| Oxidation | To simulate oxidative degradation. | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Stress | To assess stability at elevated temperatures. | 80°C for 48 hours (solid state) |
| Photostability | To evaluate degradation upon light exposure. | ICH Q1B guidelines (UV/Vis light exposure) |
Part 2: Experimental Methodologies and Protocols
Here we detail two orthogonal analytical techniques to provide a comprehensive picture of cross-reactivity: a high-sensitivity immunoassay and a high-specificity chromatographic method.
Competitive Immunoassay (ELISA)
Competitive immunoassays are highly sensitive methods for detecting small molecules.[15][16] In this format, the test analyte (from a sample) competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the test analyte results in a lower signal, which allows for quantification.[17][18]
Caption: Workflow of a competitive ELISA for cross-reactivity testing.
-
Antigen Preparation: Covalently link 1-(3-chloropropyl)pyrrolidine to a carrier protein (e.g., BSA or KLH) to make it immunogenic. This conjugate will be used for antibody generation and as the labeled competitor (after conjugation to an enzyme like HRP).
-
Antibody Generation (Hypothetical): Immunize host animals with the antigen-carrier conjugate to generate polyclonal or monoclonal antibodies specific to the 1-(3-chloropropyl)pyrrolidine hapten.
-
Plate Coating: Coat a 96-well microplate with the capture antibody. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block any remaining non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Competitive Reaction: Add standard solutions of 1-(3-chloropropyl)pyrrolidine or the potential cross-reactants at various concentrations to the wells. Immediately add a fixed concentration of the HRP-labeled antigen conjugate. Incubate for 1-2 hours.
-
Detection: Wash the plate thoroughly. Add a chromogenic substrate (e.g., TMB). Stop the reaction with an acid solution (e.g., 2 M H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a dose-response curve. Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal).
Cross-reactivity is calculated as a percentage relative to the target analyte.[3][19]
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
| Compound | Hypothetical IC50 (nM) | % Cross-Reactivity |
| 1-(3-Chloropropyl)pyrrolidine (Target) | 10 | 100% |
| Pyrrolidine | 5000 | 0.2% |
| 1-(3-Chloropropyl)piperidine | 85 | 11.8% |
| Acid-degraded Product | >10,000 | <0.1% |
| Base-degraded Product | 1500 | 0.67% |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for separating and identifying compounds in a mixture, making it ideal for impurity profiling and specificity testing.[20][21] High-resolution mass spectrometry (HRMS) provides exceptional sensitivity and structural information, which is crucial for identifying unknown impurities or degradants.[22][23]
-
Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL). Prepare separate solutions of each potential cross-reactant and the stressed samples from the forced degradation study.[24] Also, prepare a "spiked" sample containing the main compound and all potential interferents.
-
Chromatographic Conditions:
-
System: UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: 50-500 m/z.
-
Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) for structural elucidation of any new peaks.[25]
-
-
Analysis:
-
Inject the standard of 1-(3-chloropropyl)pyrrolidine to determine its retention time and mass spectrum.
-
Inject each potential cross-reactant individually to determine their retention times.
-
Inject the "spiked" sample to assess the method's ability to resolve the target analyte from all potential interferents.
-
Inject the samples from the forced degradation study to identify any new peaks corresponding to degradation products.
-
The method is considered specific if:
-
The peak for 1-(3-chloropropyl)pyrrolidine is well-resolved from all other peaks in the spiked sample (Resolution > 2).
-
Peak purity analysis (using a Diode Array Detector or similar) indicates the analyte peak is spectrally homogeneous.
-
No significant new peaks co-elute with the main analyte under any of the forced degradation conditions.
Conclusion: A Pathway to Analytical Confidence
This guide outlines a rigorous, multi-faceted strategy for evaluating the cross-reactivity of this compound. By combining the high-sensitivity of competitive immunoassays with the high-specificity of LC-MS, and by proactively identifying potential interferents through structural analysis and forced degradation, researchers can build a comprehensive cross-reactivity profile. This systematic approach is not merely an academic exercise; it is a critical component of due diligence in modern drug development and chemical analysis. It ensures that the analytical methods employed are robust, reliable, and fit for purpose, thereby upholding the highest standards of scientific integrity.
References
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 2018. [URL: https://pubs.acs.org/doi/10.1021/jacs.8b09436][15][16][18]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [URL: https://bioprocessintl.com/manufacturing/fill-finish/forced-degradation-studies-regulatory-considerations-and-implementation/][11]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30489083/][15][16]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Mettler Toledo. [URL: https://www.mt.com/us/en/home/library/applications/lab-analytical-instruments/forced-degradation-studies.html][12]
-
Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology. [URL: https://www.pharmtech.com/view/impurity-profiling-using-convergence-chromatography-and-mass-spectrometry][20]
-
Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19476337.2016.1259239][17]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [URL: https://resolvemass.com/forced-degradation-testing-in-pharma/][13]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [URL: https://www.researchgate.net/publication/287149021_Pharmaceutical_Forced_Degradation_Studies_with_Regulatory_Consideration][14]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3658051/][8]
-
Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [URL: https://www.researchgate.net/publication/329290029_Competitive_Immunoassays_for_the_Detection_of_Small_Molecules_Using_Single_Molecule_Arrays][18]
-
Immunoassay developed to detect small molecules. Drug Target Review. [URL: https://www.drugtargetreview.com/news/44149/immunoassay-small-molecules/][26]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28043213/][21]
-
The benefits of high-resolution mass spectrometry for impurity profiling. SCIEX. [URL: https://sciex.com/tech-notes/pharma-and-biopharma/the-benefits-of-high-resolution-mass-spectrometry-for-impurity][22]
-
Impurity Profiling and Characterization for Generic Project Submission to USFDA. Smirocr. [URL: https://smirocr.com/impurity-profiling-and-characterization-for-generic-project-submission-to-usfda/][25]
-
LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [URL: https://chimia.ch/chimia/article/view/2000_309][23]
-
1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0250684_EN.htm][10]
-
This compound. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1022112-22-6][5]
-
Cross-reactivity. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cross-reactivity][3]
-
1-(3-chloropropyl)-pyrrolidine (C7H14ClN). PubChemLite. [URL: https://pubchemlite.deepchem.io/compound/11321028][6]
-
1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID [Q07879]. ChemUniverse. [URL: https://www.chem-universe.com/1-3-chloropropyl-pyrrolidine-oxalic-acid-p-103551.html][7]
- 1-(3-chloropropyl)pyrrolidine Hydrochloride. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11571916]
- 1-(3-Chloropropyl)pyrrolidine. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-3-chloropropyl-pyrrolidine-39743-20-9]
-
This compound. BLD Pharm. [URL: https://www.bldpharm.com/products/1022112-22-6.html][27]
- Assay Interference by Chemical Reactivity. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK133413/]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ResearchGate. [URL: https://www.researchgate.net/publication/370738472_Enantio-Complementary_Synthesis_of_2-Substituted_Pyrrolidines_and_Piperidines_via_Transaminase-Triggered_Cyclizations][9]
- Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja405100b]
-
Cross-Reactivity Assessment. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/cross-reactivity-assessment.htm][4]
-
This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97a45949]
- Evaluate Chemical Reactivity Concerns with Experimental Screening. ioKinetic. [URL: https://www.iokinetic.com/blog/knowledge-center/evaluate-chemical-reactivity-concerns-with-experimental-screening]
-
This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/atech/ateh04309e87]
-
Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/slct.202401064][1]
- Synthetic applications of pyrrolidine derivative 2s. Reaction conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Synthetic-applications-of-pyrrolidine-derivative-2s-Reaction-conditions-2s-01-mmol_fig10_341991757]
-
Analytical Methods. Ministry of the Environment, Government of Japan. [URL: https://www.env.go.jp/en/chemi/pops/manual/04-3.pdf][24]
-
Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [URL: https://www.mdpi.com/1424-8220/21/14/4873][19]
- 1-(3-Chloropropyl)pyrrolidine. BLD Pharm. [URL: https://www.bldpharm.com/products/39743-20-9.html]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8950005/][2]
- Oxalic acid: a prospective tool for reducing Varroa mite populations in package bees. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19184581/]
- Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7352320/]
- Instructions for extended-release oxalic acid. Scientific Beekeeping. [URL: https://scientificbeekeeping.com/instructions-for-extended-release-oxalic-acid/]
- ANALYTICAL METHODS. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK201015/]
- Direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10179973/]
- Oxalic Acid Options for Controlling Varroa destructor. WSU Extension Publications. [URL: https://pubs.extension.wsu.edu/oxalic-acid-options-for-controlling-varroa-destructor]
- Oxalic Acid for the Control of Varroa Mites. NC State Extension Publications. [URL: https://content.ces.ncsu.edu/oxalic-acid-for-the-control-of-varroa-mites]
- Making and applying Oxalic Acid Extended Release Strips to kill varroa mites in your beehive. YouTube. [URL: https://www.youtube.
- Manufacture of oxalic acid. Google Patents. [URL: https://patents.google.
Sources
- 1. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-reactivity - Wikipedia [en.wikipedia.org]
- 4. Cross-Reactivity Assessment | Creative Diagnostics [creative-diagnostics.com]
- 5. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]
- 7. chemuniverse.com [chemuniverse.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. acdlabs.com [acdlabs.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pharmtech.com [pharmtech.com]
- 21. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. chimia.ch [chimia.ch]
- 24. env.go.jp [env.go.jp]
- 25. resolvemass.ca [resolvemass.ca]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]
Benchmarking the Efficiency of 1-(3-Chloropropyl)pyrrolidine Oxalic Acid: A Comparative Guide for Synthetic Chemists
For Immediate Release
[City, State] – [Date] – In the landscape of pharmaceutical synthesis and drug development, the selection of optimal reagents is paramount to ensuring efficiency, purity, and cost-effectiveness. This guide provides a comprehensive technical comparison of 1-(3-Chloropropyl)pyrrolidine; oxalic acid, a key building block, against viable alternatives in common synthetic applications. This analysis is tailored for researchers, scientists, and professionals in drug development, offering experimental data and process-oriented insights to inform critical decisions in synthetic route design.
Introduction: The Role of 1-(3-Chloropropyl)pyrrolidine in Pharmaceutical Synthesis
1-(3-Chloropropyl)pyrrolidine is a versatile intermediate, primarily utilized as an alkylating agent for the introduction of a 3-(pyrrolidin-1-yl)propyl moiety. This structural motif is present in a number of active pharmaceutical ingredients (APIs), most notably the anticholinergic drug Procyclidine, which is used in the management of Parkinson's disease and drug-induced parkinsonism.[1][2][3] The efficiency of synthesizing such APIs is critically dependent on the performance of the key alkylating agent. 1-(3-Chloropropyl)pyrrolidine is often supplied as its oxalic acid salt to improve handling and stability.
Synthesis and Efficiency of 1-(3-Chloropropyl)pyrrolidine
The standard synthesis of 1-(3-Chloropropyl)pyrrolidine involves the N-alkylation of pyrrolidine with a 1,3-dihalopropane. A common and well-documented method utilizes 1-bromo-3-chloropropane as the alkylating agent.
Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine
Materials:
-
Pyrrolidine
-
1-Bromo-3-chloropropane
-
Diethyl ether
-
10% Hydrochloric acid
-
20% Sodium hydroxide solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 1-bromo-3-chloropropane (1.18 mol) in diethyl ether (200 ml) and cool to 0°C.
-
Slowly add pyrrolidine (2 equivalents) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Filter the resulting white solid (pyrrolidinium bromide).
-
Wash the filtrate with ice-cold 10% hydrochloric acid to remove excess pyrrolidine.
-
Basify the aqueous layer with ice-cold 20% sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Evaporate the ether under reduced pressure.
-
Distill the residue under reduced pressure (95 °C/30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.[4]
A reported yield for this specific procedure is 53%.[4] This moderate yield highlights the importance of exploring and benchmarking alternative synthetic strategies and reagents to enhance overall process efficiency.
Comparative Analysis: Alternatives to 1-(3-Chloropropyl)pyrrolidine
The primary alternatives to 1-(3-chloropropyl)pyrrolidine can be categorized into two main groups:
-
Alternative 1,3-Dihalopropane Reagents: Utilizing different leaving groups on the propyl chain.
-
Alternative Synthetic Intermediates: Employing different precursors in the synthesis of the target molecule, thereby circumventing the need for 1-(3-chloropropyl)pyrrolidine altogether.
Alternative 1,3-Dihalopropane Reagents
The choice of leaving group in the dihalopropane can significantly impact reaction rate and selectivity. While 1-bromo-3-chloropropane is commonly used, other options include 1,3-dichloropropane and 1,3-dibromopropane.
| Reagent | Relative Reactivity (Alkylation) | Selectivity Considerations | Cost Index (Illustrative) |
| 1-Bromo-3-chloropropane | High (Bromide is a good leaving group) | Good for selective mono-alkylation of the amine. | |
| 1,3-Dichloropropane | Moderate (Chloride is a poorer leaving group than bromide) | May require harsher reaction conditions (higher temperatures, stronger base), potentially leading to side reactions. | |
| 1,3-Dibromopropane | Very High (Bromide is a good leaving group) | Increased risk of di-alkylation and quaternization of the pyrrolidine nitrogen. |
Causality Behind Experimental Choices: The use of 1-bromo-3-chloropropane offers a balance between reactivity and selectivity. The more reactive bromine atom preferentially alkylates the pyrrolidine, leaving the less reactive chlorine atom for subsequent reactions if desired, or to be displaced in a later step. This differential reactivity is a key consideration in multi-step syntheses.
Alternative Synthetic Intermediates in Procyclidine Synthesis
A prominent alternative route to Procyclidine involves the Mannich reaction, which generates a β-amino ketone intermediate, 3-(1-pyrrolidino)propiophenone. This intermediate then undergoes a Grignard reaction with cyclohexylmagnesium bromide to yield Procyclidine.[1][5][6][7] This pathway completely bypasses the use of 1-(3-chloropropyl)pyrrolidine.
Workflow for Procyclidine Synthesis via Mannich Reaction:
Caption: Workflow for the synthesis of Procyclidine via a Mannich reaction followed by a Grignard reaction.
Benchmarking Performance: A Comparative Overview
Direct, published head-to-head quantitative comparisons of these routes are scarce. However, a qualitative and semi-quantitative analysis can be constructed based on established chemical principles and reported yields for individual steps.
| Parameter | 1-(3-Chloropropyl)pyrrolidine Route | Mannich Reaction Route |
| Overall Yield | Moderate (53% for the key intermediate)[4] | Generally reported as a high-yielding route for the Mannich reaction step (60-80%).[1] The Grignard step yield can be variable. |
| Number of Steps | Can be integrated into a multi-step synthesis. | A distinct two-step process for Procyclidine synthesis.[1] |
| Reagent Handling & Safety | 1-Bromo-3-chloropropane is a lachrymator and requires careful handling. | Formaldehyde is a known carcinogen. Grignard reagents are highly reactive and moisture-sensitive. |
| Versatility | The intermediate can be used to synthesize various compounds containing the 3-(pyrrolidin-1-yl)propyl moiety. | More specific to the synthesis of β-amino ketones and their derivatives. |
| Cost-Effectiveness | Dependent on the cost of 1-bromo-3-chloropropane and the moderate yield. | May be more cost-effective due to potentially higher yields and readily available starting materials. |
Conclusion and Future Outlook
The choice between utilizing 1-(3-chloropropyl)pyrrolidine and pursuing an alternative synthetic pathway like the Mannich reaction depends on several factors, including the specific target molecule, desired yield, process scalability, and cost considerations.
The direct N-alkylation route using 1-(3-chloropropyl)pyrrolidine offers a straightforward approach for introducing the 3-(pyrrolidin-1-yl)propyl group. However, the reported 53% yield suggests room for optimization, potentially through the investigation of alternative bases, solvents, or phase-transfer catalysts.
The Mannich reaction route presents a compelling alternative for the synthesis of Procyclidine, with the potential for higher overall yields. However, it involves the handling of hazardous reagents and may be less versatile for the synthesis of other derivatives.
Further research focusing on a direct, quantitative comparison of these and other emerging synthetic methodologies under standardized conditions is warranted. Such studies would provide invaluable data for process chemists and drug developers to make informed decisions, ultimately leading to more efficient and sustainable pharmaceutical manufacturing.
References
-
Procyclidine Hydrochloride: Structure , Synthesis , SAR , Mechanism , Uses. (2023, March 22). Pharma Education. Retrieved from [Link]
-
Procyclidine. In Wikipedia. Retrieved from [Link]
-
Synthesis of Procyclidine Hydrochloride. (2020, April 1). YouTube. Retrieved from [Link]
-
-
Synthesis of Procyclidine | Medicinal Chemistry-I | B Pharm IV Semester. (2024, September 8). YouTube. Retrieved from [Link]
-
-
PROCYCLIDINE SYNTHESIS. (2020, April 24). YouTube. Retrieved from [Link]
-
Procyclidine. PubChem. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Procyclidine - Wikipedia [en.wikipedia.org]
- 3. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
A Comparative Guide to the Elemental Analysis of 1-(3-Chloropropyl)pyrrolidine Oxalate
Introduction: The Imperative of Purity and Stoichiometry
In the realm of drug development and chemical synthesis, the precise characterization of a compound is paramount. The identity, purity, and empirical formula of a substance are foundational data points that underpin all subsequent research and development. 1-(3-Chloropropyl)pyrrolidine oxalate (CAS No. 1022112-22-6) is an organic salt with the molecular formula C₉H₁₆ClNO₄.[1][2] Its elemental composition serves as a critical quality attribute, confirming that the correct molecule has been synthesized in its desired salt form.
Elemental analysis provides the quantitative measurement of the constituent elements within a sample, primarily Carbon (C), Hydrogen (H), Nitrogen (N), and in this case, Chlorine (Cl).[3] For a pharmaceutical product, confirming these elemental ratios is not merely an academic exercise; it is a regulatory expectation that ensures product quality, safety, and stability.[4][5] Any deviation from the theoretical composition can indicate the presence of impurities, residual solvents, or an incorrect stoichiometric ratio between the active base and the oxalic acid counterion.
This guide provides a comprehensive comparison of analytical methodologies for the complete elemental analysis of 1-(3-Chloropropyl)pyrrolidine oxalate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative framework to assist researchers in selecting the most appropriate technique for their specific needs.
Theoretical Elemental Composition of 1-(3-Chloropropyl)pyrrolidine Oxalate (C₉H₁₆ClNO₄)
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 9 | 108.099 | 45.48% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 6.79% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.92% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.89% |
| Oxygen | O | 15.999 | 4 | 63.996 | 26.92% |
| Total | 237.683 | 100.00% |
Part 1: Analysis of Carbon, Hydrogen, and Nitrogen via Combustion
The determination of carbon, hydrogen, and nitrogen is most commonly and efficiently achieved through automated CHN elemental analysis, a technique based on the principles of the Pregl-Dumas method.[6]
Principle of Combustion Analysis
The methodology involves the complete and instantaneous combustion of a pre-weighed sample in an oxygen-rich environment.[7][8] The sample is heated to temperatures around 1000°C, converting carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂) and its oxides (NOₓ).[6] These combustion products are then passed through a reduction chamber containing heated copper to convert any nitrogen oxides to N₂. The resulting gas mixture is separated, and the components are quantified using a thermal conductivity detector (TCD).[9]
Experimental Workflow: Automated CHN Analysis
Caption: Workflow for automated CHN elemental analysis.
Detailed Experimental Protocol: CHN Analysis
-
Instrument Calibration: Calibrate the elemental analyzer using a certified organic standard with a known C, H, and N content (e.g., Acetanilide). This step is crucial for ensuring the accuracy of the results.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the 1-(3-Chloropropyl)pyrrolidine oxalate sample into a tin capsule.
-
Carefully fold the capsule to ensure it is sealed, preventing any loss of sample.
-
-
Analysis:
-
Place the sealed capsule into the instrument's autosampler.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the high-temperature combustion furnace.
-
The key for halogenated compounds is the presence of a halogen-scrubbing reagent in the combustion train to trap the resulting hydrogen chloride (HCl), which would otherwise interfere with the detector and damage the instrument.[6][9]
-
-
Data Processing: The instrument's software calculates the weight percentages of C, H, and N by comparing the integrated signals from the sample against the calibration curve.
Part 2: Comparative Methodologies for Chlorine Determination
Unlike C, H, and N, chlorine cannot be determined directly by the same combustion method. The covalently bonded chlorine must first be converted into an ionic chloride (Cl⁻) form, which can then be quantified. The choice of method depends on available instrumentation, required accuracy, and sample throughput.
Method 1: Oxygen Flask Combustion with Titration
A classic and robust method, the Schöniger flask combustion, is used for the decomposition of organic materials containing halogens.[10]
-
Principle: The sample is wrapped in a piece of filter paper, placed in a platinum basket, and ignited within a sealed flask filled with pure oxygen. The combustion converts the organic chlorine into HCl, which is then absorbed by a sodium hydroxide solution in the flask, forming sodium chloride. The resulting chloride ions are then quantified by argentometric titration (e.g., Volhard method).[11]
-
Expertise & Causality: This method is highly effective and requires minimal capital investment. However, it is labor-intensive and requires a high degree of technical skill to perform safely and accurately. The choice of absorbing solution is critical; an alkaline solution ensures the complete capture of the acidic HCl gas.
Method 2: Microwave Digestion with Ion Chromatography (IC)
This modern approach combines efficient sample decomposition with a highly sensitive and selective analytical technique.
-
Principle: The sample is digested in a closed vessel with a strong oxidizing acid (e.g., nitric acid) under high temperature and pressure using a microwave digestion system. This process completely breaks down the organic matrix and liberates the chlorine as chloride ions. The resulting solution is then diluted and injected into an ion chromatograph. The chloride is separated from other anions on a specialized column and quantified by a conductivity detector.[12][13]
-
Expertise & Causality: Microwave digestion offers rapid and complete decomposition with minimal loss of volatile analytes. Ion chromatography provides excellent selectivity, separating chloride from other potential anions (like oxalate from the sample matrix itself, or nitrate from the digestion acid) that could interfere with a simpler method like titration.[14][15] This makes it a superior choice for complex matrices.
Method 3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
While often used for trace metal analysis, ICP-MS offers exceptional sensitivity for halogen determination.[16][17]
-
Principle: Following sample digestion (similar to the IC method), the sample solution is introduced into a high-temperature (6,000–10,000 K) argon plasma. The plasma atomizes and ionizes the chlorine atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector counts the ions, providing a highly sensitive quantification.
-
Expertise & Causality: ICP-MS is the most sensitive of the three methods, capable of detecting chlorine at parts-per-billion levels.[5] However, it is also the most expensive and complex. For determining the bulk percentage of chlorine in a pure compound (around 14.92%), its high sensitivity is unnecessary and can be a drawback, as significant dilution is required, which can introduce errors. Its primary advantage lies in analyzing for trace-level chlorine impurities, not bulk composition.
Comparison of Chlorine Analysis Methods
| Feature | Oxygen Flask Combustion & Titration | Microwave Digestion & Ion Chromatography (IC) | Microwave Digestion & ICP-MS |
| Principle | Sample combustion, absorption, manual titration | Microwave-assisted digestion, chromatographic separation, conductivity detection | Microwave-assisted digestion, plasma ionization, mass-to-charge separation |
| Accuracy | Good to Excellent | Excellent | Excellent |
| Precision | Good (highly operator-dependent) | Excellent | Excellent |
| Sensitivity | % to high ppm level | low ppm to ppb level | ppb to ppt level |
| Throughput | Low (manual method) | High (autosampler compatible) | High (autosampler compatible) |
| Interferences | Other halides (Br⁻, I⁻) can interfere with titration | Low; excellent separation of anions | Isobaric interferences (e.g., ³⁵Cl⁺ and ¹⁶O¹⁹F⁺), though modern instruments can mitigate this. |
| Cost | Low | Moderate | High |
| Expertise | High manual skill required | Moderate; method development expertise | High; complex instrumentation and data interpretation |
| Best For | Cost-effective bulk analysis in labs without advanced instrumentation. | Routine, high-throughput, and accurate bulk percentage analysis. | Ultra-trace analysis of chlorine impurities. |
Workflow for Selecting a Chlorine Analysis Method
Caption: Decision tree for selecting a chlorine analysis method.
Part 3: Data Interpretation and Validation
For a compound to be considered pure and of the correct composition, the experimental results from elemental analysis must closely match the theoretical values.
-
Acceptance Criteria: In the pharmaceutical industry, a common acceptance criterion is that the experimental value for each element must be within ±0.4% of the theoretical value. For example, for Carbon (theoretical = 45.48%), the acceptable range would be 45.08% to 45.88%.
-
Method Validation: Any analytical method used for quality control must be validated according to regulatory guidelines such as ICH Q2(R1).[3] This involves demonstrating the method's accuracy, precision, specificity, linearity, and range to prove it is fit for its intended purpose.
Conclusion and Recommendations
For a comprehensive and reliable elemental analysis of 1-(3-Chloropropyl)pyrrolidine oxalate, a dual-pronged approach is recommended for a modern, regulated laboratory:
-
C, H, and N Analysis: The use of an automated CHN combustion analyzer is the undisputed standard. It is fast, precise, and requires minimal sample. The critical consideration is to ensure the instrument's analytical train includes an effective halogen trap.
-
Chlorine Analysis: For routine quality control where accuracy and throughput are important, microwave-assisted digestion followed by Ion Chromatography is the superior method. It minimizes manual labor, provides excellent separation from potential interferences (including the oxalate counterion), and delivers highly precise and accurate results.
While oxygen flask combustion with titration remains a valid, low-cost alternative for chlorine determination, its manual nature makes it less suitable for high-throughput environments and more susceptible to operator error. ICP-MS, while powerful, is overly sensitive and expensive for the purpose of verifying the bulk elemental composition of a pure compound.
By combining these recommended techniques, researchers and drug development professionals can generate a complete, accurate, and defensible elemental profile of 1-(3-Chloropropyl)pyrrolidine oxalate, ensuring the foundational quality of their material.
References
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010). Royal Society of Chemistry. Available at: [Link]
-
Matrix Effects and Behaviors of Elements in Oxalic Acid Medium by Inductively Coupled Plasma Mass Spectrometry. (2006). Journal of the Chinese Chemical Society. Available at: [Link]
-
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers. Available at: [Link]
-
Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Intertek. Available at: [Link]
-
Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q. (2021). International Journal of Chemical & Pharmaceutical Analysis. Available at: [Link]
-
The effects of different concentration of oxalic acid matrix in ICP-MS. ResearchGate. Available at: [Link]
-
Analytical Chemistry of Organic Halogen Compounds. Elsevier. Available at: [Link]
-
Analytical methods for the determination of halogens in bioanalytical sciences: a review. (2013). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Analytical Chemistry of Organic Halogen Compounds. Coopsco. Available at: [Link]
-
Analyte: chloride. Diduco. Available at: [Link]
-
Determination of Halogens in Organic Compounds. ResearchGate. Available at: [Link]
-
Elemental analysis and heavy metals for the pharmaceutical sector. UFAG Laboratorien AG. Available at: [Link]
-
Combustion analysis. Wikipedia. Available at: [Link]
-
Ion chromatography as candidate reference method for the determination of chloride in human serum. (2020). Journal of Clinical Laboratory Analysis. Available at: [Link]
-
C/N/S/X – Carbon, Nitrogen, Sulfur and Chlorine Analyzer. Analytik Jena. Available at: [Link]
-
Experimental Study of the Activation Effect of Oxalic Acid on the Dissolution of Rare Earth Elements in the Typical Diagenetic Minerals of Coal Seams. (2023). MDPI. Available at: [Link]
-
Combustion Analyzer. Labcompare. Available at: [Link]
-
Chloride (BY ION CHROMATOGRAPHY - EPA 300.0). University of Wisconsin Soil and Forage LAB. Available at: [Link]
-
Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Waters Corporation. Available at: [Link]
-
ANALYTICAL: CHN elemental analysis – PE 2400. ASU Core Research Facilities. Available at: [Link]
-
CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Available at: [Link]
-
Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. (2023). National Institutes of Health. Available at: [Link]
-
Mixing state of oxalic acid containing particles in the rural area of Pearl River Delta, China: implication for seasonal formation mechanism of Secondary Organic Aerosol (SOA). ResearchGate. Available at: [Link]
Sources
- 1. 1022112-22-6|1-(3-chloropropyl)pyrrolidine; oxalic acid|BLD Pharm [bldpharm.com]
- 2. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. smithers.com [smithers.com]
- 4. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 5. Elemental analysis and heavy metals for the pharmaceutical sector | UFAG Laboratorien AG [ufag-laboratorien.ch]
- 6. rsc.org [rsc.org]
- 7. Combustion analysis - Wikipedia [en.wikipedia.org]
- 8. labcompare.com [labcompare.com]
- 9. cores.research.asu.edu [cores.research.asu.edu]
- 10. Analytical Chemistry of Organic Halogen Compounds - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. diduco.com [diduco.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Ion chromatography as candidate reference method for the determination of chloride in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uwlab.soils.wisc.edu [uwlab.soils.wisc.edu]
- 16. ijcpa.in [ijcpa.in]
- 17. alfachemic.com [alfachemic.com]
A Comparative Guide to the Synthesis of 1-(3-Chloropropyl)pyrrolidine for Researchers and Drug Development Professionals
Introduction: The Significance of 1-(3-Chloropropyl)pyrrolidine in Medicinal Chemistry
1-(3-Chloropropyl)pyrrolidine is a key building block in the synthesis of a variety of pharmacologically active compounds. Its bifunctional nature, featuring a nucleophilic pyrrolidine ring and a reactive chloropropyl side chain, makes it a versatile intermediate for introducing the N-pyrrolidinylpropyl moiety into target molecules. This structural motif is found in a range of therapeutic agents, including antipsychotics, antihistamines, and calcium channel blockers. The efficient and cost-effective synthesis of this intermediate is therefore of paramount importance to the pharmaceutical industry. This guide provides an in-depth comparison of the prevalent and alternative synthetic routes to 1-(3-Chloropropyl)pyrrolidine, offering insights into the practical considerations for laboratory-scale and process chemistry.
Route 1: Nucleophilic Substitution of Pyrrolidine with Dihalogenated Propanes
The most direct and widely employed method for the synthesis of 1-(3-Chloropropyl)pyrrolidine is the nucleophilic substitution reaction between pyrrolidine and a 1,3-dihalogenated propane. This approach is favored for its straightforwardness and the ready availability of starting materials.
Mechanism of N-Alkylation
The reaction proceeds via a standard SN2 mechanism where the secondary amine of the pyrrolidine ring acts as a nucleophile, attacking one of the electrophilic carbons of the dihalopropane and displacing a halide ion. The choice of dihalopropane and reaction conditions can significantly influence the yield and purity of the final product.
Method 1.A: Alkylation with 1-Bromo-3-chloropropane
This is the most commonly cited method in the literature, leveraging the differential reactivity of the carbon-bromine and carbon-chlorine bonds. The C-Br bond is more labile and thus more susceptible to nucleophilic attack than the C-Cl bond, allowing for a selective reaction.
At 0°C, 186 g (1.18 mol) of 1-bromo-3-chloropropane is dissolved in 200 ml of ether, and 2 equivalents of pyrrolidine are slowly added. After the addition, the reaction mixture is gradually warmed to room temperature and stirred overnight. Upon completion of the reaction, the resulting white solid (pyrrolidine hydrobromide) is removed by filtration. The filtrate is then washed with an ice-cold 10% hydrochloric acid solution, and the ether layer is discarded. The aqueous phase is subsequently made alkaline with an ice-cold 20% sodium hydroxide solution and extracted with ether. The combined organic phases are dried over anhydrous sodium sulfate. Finally, the ether is evaporated under reduced pressure, and the residue is distilled under reduced pressure (95 °C/30 mmHg) to yield 91 g of 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid (53% yield)[1].
-
Two Equivalents of Pyrrolidine: One equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting pyrrolidine which would render it non-nucleophilic.
-
Low Initial Temperature (0°C): This is to control the initial exothermic reaction upon addition of the amine.
-
Acid-Base Workup: This procedure effectively separates the desired product from unreacted starting materials and byproducts. The product, being a tertiary amine, is protonated and dissolves in the acidic aqueous layer, while non-basic impurities remain in the organic phase. Subsequent basification liberates the free amine for extraction.
Method 1.B: Alkylation with 1,3-Dichloropropane
While less common than using 1-bromo-3-chloropropane, 1,3-dichloropropane can also be employed as the alkylating agent. This reagent is often more cost-effective. However, the lower reactivity of the C-Cl bond necessitates more forcing reaction conditions.
A mixture of pyrrolidine (2 equivalents), 1,3-dichloropropane (1 equivalent), and a suitable base such as potassium carbonate in a polar aprotic solvent like acetonitrile is heated to reflux. The reaction progress is monitored by GC-MS. Upon completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation. It is anticipated that this method may lead to a higher proportion of the bis-alkylated byproduct, 1,3-di(pyrrolidin-1-yl)propane, due to the harsher conditions required.
Route 2: Reductive Amination
Reductive amination offers an alternative pathway to N-alkylated pyrrolidines. This two-step, one-pot reaction involves the formation of an iminium ion intermediate from the reaction of an amine with a carbonyl compound, which is then reduced in situ to the corresponding amine.
Proposed Synthesis of 1-(3-Chloropropyl)pyrrolidine via Reductive Amination
This route would theoretically involve the reaction of pyrrolidine with 3-chloropropanal in the presence of a mild reducing agent.
First, the pyrrolidine attacks the carbonyl carbon of 3-chloropropanal to form a hemiaminal, which then dehydrates to form a pyrrolidinium ion. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), then delivers a hydride to the iminium carbon to yield the final product. These reducing agents are chosen for their selectivity for iminium ions over carbonyls, allowing the reaction to be performed in a single pot[2][3][4][5].
To a stirred solution of pyrrolidine (1.2 equivalents) and 3-chloropropanal (1 equivalent) in a chlorinated solvent like dichloromethane at 0°C, sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.
Route 3: Ring-Opening of Azetidinium Intermediates
A mechanistically distinct approach involves the intramolecular cyclization of a precursor to form a strained azetidinium ion, which is then opened by a nucleophile. While not a direct synthesis of 1-(3-chloropropyl)pyrrolidine from simple precursors, understanding this mechanism is crucial as it can be an unintended pathway in alkylation reactions.
Formation and Ring-Opening of Azaspiro[3.4]octane Systems
In some instances, N-(3-halopropyl)amines can undergo intramolecular cyclization to form a quaternary azetidinium salt. In the context of 1-(3-chloropropyl)pyrrolidine, this would be the 4-azoniaspiro[3.4]octane cation. This strained four-membered ring is susceptible to nucleophilic attack, which can lead to ring-opening.
While not a primary synthetic route, the formation of this azetidinium intermediate can be a side reaction, particularly when using dihaloalkanes. The subsequent ring-opening by a halide ion can regenerate the starting material or lead to isomeric products. This pathway is more of a consideration in mechanistic studies and impurity profiling rather than a preparative route.
Comparative Analysis of Synthesis Routes
| Parameter | Alkylation with 1-Bromo-3-chloropropane | Alkylation with 1,3-Dichloropropane | Reductive Amination | Ring-Opening of Azetidinium Ion |
| Starting Materials | Pyrrolidine, 1-Bromo-3-chloropropane | Pyrrolidine, 1,3-Dichloropropane | Pyrrolidine, 3-Chloropropanal, Reducing Agent | N/A (Mechanistic Pathway) |
| Reagent Cost | Moderate | Low | High (specialized reducing agents) | N/A |
| Reaction Conditions | Mild (0°C to RT) | Harsher (reflux) | Mild (0°C to RT) | N/A |
| Yield | Moderate (53% reported)[1] | Potentially lower due to side reactions | Potentially high | N/A |
| Byproducts | Pyrrolidine hydrobromide, bis-alkylated product | Pyrrolidine hydrochloride, bis-alkylated product | Borate salts, water | N/A |
| Purification | Distillation | Distillation | Column chromatography or distillation | N/A |
| Scalability | Good | Moderate | Moderate | N/A |
| Safety Concerns | Volatile and flammable solvents, corrosive reagents | Volatile and flammable solvents, corrosive reagents | Toxic reducing agents (e.g., NaBH₃CN) | N/A |
Characterization and Quality Control
Independent of the synthetic route, the final product must be rigorously characterized to ensure its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include multiplets for the pyrrolidine ring protons, and triplets for the three methylene groups of the chloropropyl chain.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule, providing further structural confirmation.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is an invaluable tool for assessing the purity of 1-(3-chloropropyl)pyrrolidine and identifying any byproducts. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, such as the loss of a chlorine atom or cleavage of the propyl chain, which can confirm the structure of the product and any impurities.
Conclusion and Recommendations
For the laboratory-scale synthesis of 1-(3-chloropropyl)pyrrolidine, the alkylation of pyrrolidine with 1-bromo-3-chloropropane remains the most reliable and well-documented method. Its operational simplicity and the selectivity offered by the differential reactivity of the C-Br and C-Cl bonds make it a preferred choice. For larger-scale production where cost is a primary driver, optimization of the reaction using the more economical 1,3-dichloropropane may be warranted, with careful attention paid to minimizing the formation of the bis-alkylated impurity.
The reductive amination route presents a viable alternative, particularly if 3-chloropropanal is readily available. This method can offer high yields under mild conditions, but the cost and handling of the reducing agents must be considered. The ring-opening of azetidinium ions is less of a practical synthetic route and more of a mechanistic consideration that can influence the outcome of alkylation reactions.
Ultimately, the choice of synthetic route will depend on a balance of factors including the scale of the synthesis, cost of raw materials, available equipment, and the desired purity of the final product.
Diagrams
Synthesis Route Overview
Caption: Overview of synthetic routes to 1-(3-Chloropropyl)pyrrolidine.
Experimental Workflow for N-Alkylation (Method 1.A)
Caption: Step-by-step workflow for the N-alkylation synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 1-Oxa-2-azaspiro[2.5]octane | 185-80-8 [smolecule.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 1-(3-Chloropropyl)pyrrolidine and Oxalic Acid Waste
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Protocol for Safe Chemical Waste Management
In the dynamic environment of laboratory research, particularly within drug development, the synthesis and handling of novel chemical entities are routine. However, the responsible management of chemical waste is as critical as the primary research itself. This guide provides a comprehensive, step-by-step protocol for the proper disposal of waste containing 1-(3-Chloropropyl)pyrrolidine and oxalic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the RAMP principle: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies[1].
Hazard Recognition and Risk Assessment: Understanding the Chemical Players
Before initiating any disposal procedure, a thorough understanding of the hazards associated with each chemical is paramount.
1-(3-Chloropropyl)pyrrolidine: This substituted pyrrolidine is a tertiary amine, which imparts basic properties. While specific hazard data is limited, analogous compounds and its hydrochloride salt form suggest it should be treated as a potentially toxic and corrosive substance[2][3]. It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid skin and eye contact.
Oxalic Acid: A dicarboxylic acid, oxalic acid is a corrosive and toxic compound that can cause severe skin burns and eye damage upon contact[4]. Ingestion can be harmful, and chronic exposure may lead to kidney damage[4].
The Mixture: The primary reaction between 1-(3-Chloropropyl)pyrrolidine (a base) and oxalic acid is a neutralization reaction, forming the corresponding oxalate salt. While this reaction is generally exothermic, the resulting salt is a commercially available product, suggesting a degree of stability[3][5][6][7]. The primary risk during disposal arises from the potential for an uncontrolled exothermic reaction if concentrated solutions are mixed rapidly.
The following table summarizes the key hazard information:
| Chemical | Key Hazards | GHS Pictograms |
| 1-(3-Chloropropyl)pyrrolidine (and its hydrochloride salt) | Toxic if swallowed, Causes severe skin burns and eye damage, May cause an allergic skin reaction[3] | Danger |
| Oxalic Acid | Harmful if swallowed, Harmful in contact with skin, Causes severe skin burns and eye damage[4] | Danger |
Minimizing Risk: A Step-by-Step Disposal Protocol
This protocol is designed for the safe disposal of aqueous waste streams containing 1-(3-Chloropropyl)pyrrolidine and oxalic acid. Do not mix these chemicals with other waste streams, especially those containing incompatible materials like strong oxidizing agents, bases (for oxalic acid), or acids (for the amine)[8][9][10][11].
Personal Protective Equipment (PPE)
Before commencing the disposal procedure, ensure the following PPE is worn:
-
Eye Protection: Chemical splash goggles and a face shield.
-
Hand Protection: Nitrile or neoprene gloves[12].
-
Body Protection: A lab coat and closed-toe shoes.
Waste Segregation and Storage
Proper segregation of chemical waste is a cornerstone of laboratory safety[13][14].
-
Collect waste containing only 1-(3-Chloropropyl)pyrrolidine and oxalic acid in a dedicated, clearly labeled, and sealed container.
-
Store this container in a designated satellite accumulation area, away from incompatible chemicals[15].
Neutralization Procedure
The primary method for rendering this waste stream less hazardous is through controlled neutralization. This should be performed in a well-ventilated fume hood.
Step 1: Dilution
-
If you have separate, concentrated solutions of 1-(3-Chloropropyl)pyrrolidine and oxalic acid, dilute each with cold water to a concentration of less than 5% before mixing. This will help to control the exothermic nature of the neutralization reaction.
Step 2: Controlled Mixing
-
Place a container of the diluted oxalic acid solution in an ice bath to further manage heat generation.
-
Slowly, and with constant stirring, add the diluted 1-(3-Chloropropyl)pyrrolidine solution to the oxalic acid solution.
-
Monitor the temperature of the mixture. If it begins to rise significantly, pause the addition until the solution has cooled.
Step 3: pH Adjustment and Verification
-
After combining the solutions, use a calibrated pH meter or pH paper to test the final pH of the mixture.
-
The target pH for drain disposal (where permissible by local regulations) is typically between 6.0 and 9.0[16].
-
If the solution is acidic (pH < 6.0), slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), until the target pH is reached. The addition of bicarbonate will cause fizzing (release of carbon dioxide) as it neutralizes the excess acid[17].
-
If the solution is basic (pH > 9.0), slowly add a dilute solution of a weak acid, such as acetic acid, until the target pH is reached.
Final Disposal
The appropriate final disposal method depends on your institution's policies and local regulations.
-
Drain Disposal (if permissible): Once the solution is neutralized to a pH between 6.0 and 9.0 and contains no other hazardous materials, it may be permissible to dispose of it down the drain with a copious amount of running water[18]. Always confirm your institution's and municipality's guidelines before drain disposal. The National Institutes of Health (NIH) provides guidance on drain disposal for specific, pre-approved chemicals, but generally encourages chemical waste collection.
-
Hazardous Waste Collection: If drain disposal is not permitted, or if the waste contains other hazardous components, it must be collected as hazardous chemical waste.
The decision-making process for the disposal of 1-(3-Chloropropyl)pyrrolidine and oxalic acid waste is illustrated in the following workflow diagram.
Caption: Disposal workflow for 1-(3-Chloropropyl)pyrrolidine and oxalic acid waste.
Emergency Preparedness
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
-
Spill Cleanup: For small spills of the neutralized solution, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills or spills of the un-neutralized chemicals, evacuate the area and contact your institution's EHS department immediately.
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Authoritative Grounding and Trustworthiness
The protocols outlined in this guide are synthesized from established safety guidelines from reputable organizations such as the American Chemical Society (ACS) and the National Institutes of Health (NIH), as well as from detailed Safety Data Sheets (SDS) for the chemicals involved. Adherence to these procedures provides a self-validating system for the safe and responsible management of this specific chemical waste stream. For further information, consult the comprehensive resources listed in the references section.
By integrating these safety and disposal protocols into your standard laboratory operating procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure the environmental integrity of your research endeavors.
References
-
Ontario Beekeepers' Association. (n.d.). OXALIC ACID SAFETY SHEET. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]
-
Chemical Store Inc. (n.d.). Oxalic Acid MSDS. Retrieved from [Link]
-
Ecolab. (2020, August 7). SAFETY DATA SHEET OXALIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Oxalic Acid. PubChem. Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
National Science Teaching Association. (2018, November 28). How to Properly Dispose Chemical Hazardous Waste. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). Multi-Hazard or Combined Waste. Retrieved from [Link]
-
Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]
-
University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]
- Shao, R., & Stangeland, A. (2019). Handling of Amine-Based Wastewater Produced During Carbon Capture.
-
St. Olaf College. (n.d.). HW – STOP!! Can You Mix Your Wastes? Laboratory Safety. Retrieved from [Link]
-
University of Southern California Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
-
Bike Forums. (2012, March 1). oxalic acid disposal - I know...i've searched, can't find answer. Retrieved from [Link]
-
ResearchGate. (2019, December 31). Handling of Amine-based Wastewater Produced During Carbon Capture. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-chloropropyl)pyrrolidine Hydrochloride. PubChem. Retrieved from [Link]
-
ChemUniverse. (n.d.). 1-(3-CHLOROPROPYL)PYRROLIDINE OXALIC ACID. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Incompatible chemicals. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Utah State University. (n.d.). Incompatible Chemicals. Office of Research Environmental Health and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-chloropropyl)pyrrolidine. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Chemical Incompatibility Chart. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(3-chloropropyl)-pyrrolidine (C7H14ClN). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
PubChemLite. (n.d.). Pyrrolidine, 1-3-(3-chlorophenyl)-2-propynyl- (C13H14ClN). Retrieved from [Link]
-
SciELO México. (2019). Fe3O4@NH2@Oxalic Acid: A Convenient Catalyst for Synthesis of Pyrrolinone Derivatives. Retrieved from [Link]
-
Reddit. (2023, February 6). Chemistry amateur here, I'm just wondering, how do you correctly and safely dispose of corrosive acid? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. vumc.org [vumc.org]
- 3. 1-(3-chloropropyl)pyrrolidine, oxalic acid | 1022112-22-6 [sigmaaldrich.com]
- 4. chemicalstore.com [chemicalstore.com]
- 5. 1022112-22-6|1-(3-chloropropyl)pyrrolidine; oxalic acid|BLD Pharm [bldpharm.com]
- 6. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. chemuniverse.com [chemuniverse.com]
- 8. ontariobee.com [ontariobee.com]
- 9. nj.gov [nj.gov]
- 10. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 11. Oxalic Acid | (COOH)2 | CID 971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Multi-Hazard or Combined Waste | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(3-Chloropropyl)pyrrolidine; oxalic acid
This guide provides an essential framework for the safe handling of 1-(3-chloropropyl)pyrrolidine; oxalic acid. As a compound that combines the hazards of a corrosive acid and a potentially toxic organochloride pyrrolidine derivative, a meticulous and informed approach to personal protective equipment (PPE) is not merely a recommendation—it is a critical necessity for ensuring operator safety. The protocols herein are designed to be a self-validating system, grounded in the principle of minimizing exposure through a multi-layered defense.
Hazard Analysis: Understanding the Dual Threat
The primary step in establishing a robust PPE protocol is a thorough understanding of the material's intrinsic hazards. This substance is a salt, combining two distinct chemical entities, and we must consider the risks posed by both.
-
Oxalic Acid Component: A potent corrosive agent. It poses a severe risk of serious eye damage, is harmful if swallowed, and can cause skin irritation or burns upon contact.[1][2][3][4] Systemically, it is toxic due to its ability to chelate calcium, potentially leading to kidney damage if absorbed or ingested.[2] As a crystalline solid, it presents a significant risk of airborne dust generation.[4]
-
1-(3-Chloropropyl)pyrrolidine Component: This portion combines the characteristics of a pyrrolidine derivative and an organochloride. Pyrrolidine and its derivatives can be irritants and harmful if absorbed through the skin.[5][6] Organochlorides are a broad class of compounds with varying toxicities; some are known to be toxic to the nervous system and can be absorbed dermally.[7][8][9]
The combined substance must be treated as a material that is corrosive, causes severe eye damage, is harmful by all routes of exposure (inhalation, ingestion, skin contact), and may have unknown long-term systemic effects.
| Hazard Route | Primary Risks | Contributing Component(s) |
| Eye Contact | Causes serious, potentially irreversible eye damage and burns. [3][4][10] | Oxalic Acid, 1-(3-Chloropropyl)pyrrolidine |
| Skin Contact | Harmful if absorbed, may cause chemical burns, irritation, and potential systemic toxicity.[1][2][3] Gangrene has been reported from prolonged exposure to oxalic acid solutions without gloves.[2] | Oxalic Acid, 1-(3-Chloropropyl)pyrrolidine |
| Inhalation | Dust inhalation can cause severe irritation and burns to the nose, throat, and respiratory tract.[2] | Oxalic Acid (as dust) |
| Ingestion | Harmful or fatal if swallowed; may cause severe gastroenteritis, shock, convulsions, and kidney damage.[2][3] | Oxalic Acid, 1-(3-Chloropropyl)pyrrolidine |
The Core PPE Ensemble: A Head-to-Toe Defense
Engineering controls, such as the use of a certified chemical fume hood, are the first and most critical line of defense. The following PPE is mandatory in addition to these controls.
| Protection Type | Minimum Specification | Rationale and Expert Insight |
| Respiratory | NIOSH-approved N100 or P100 Particulate Respirator (Half-mask or Full-face) | Causality: The primary inhalation hazard is fine dust generated during weighing and transfer.[4] An N100/P100 filter is at least 99.97% efficient at removing airborne particles. A standard surgical mask is insufficient. For operations with a high potential for aerosolization or when handling solutions, a full-face respirator with combination organic vapor/P100 cartridges provides a higher protection factor and integrated eye protection.[11] |
| Eye & Face | ANSI Z87.1-rated Chemical Splash Goggles AND a full-face shield. | Causality: Oxalic acid presents a severe risk of permanent eye damage.[3][4] Goggles are required to protect against fine dust and splashes. A face shield must be worn over the goggles to protect the entire face from splashes during the handling of solutions.[5][12] If a full-face respirator is used, it replaces the need for separate goggles and a face shield. |
| Body | Chemical-resistant lab coat or gown with long sleeves and elastic cuffs. A chemical-resistant apron should be worn when handling larger quantities or solutions. | Causality: Standard cotton lab coats do not offer adequate protection against chemical splashes. A coated or chemical-resistant material is necessary to prevent skin contact.[6] The apron provides an additional layer of protection over the torso.[13] |
| Hand | Double Gloving: Inner glove of nitrile, with an outer glove of a more robust material like neoprene or butyl rubber. | Causality: Hands are the most likely point of direct contact.[12] Nitrile provides good dexterity and baseline protection. The outer, thicker glove provides enhanced resistance to the corrosive components.[13] Crucially, no single glove material is impervious. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[14] Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Foot | Closed-toe, chemical-resistant shoes. Shoe covers may be used for added protection. | Causality: Protects feet from spills. Leather and other porous materials can absorb and retain chemicals, leading to prolonged exposure.[5] |
Operational Protocols: Safety in Practice
Workflow for Donning Personal Protective Equipment
The order in which PPE is put on is critical to ensure a proper seal and prevent contamination.
Caption: PPE Donning Sequence.
Step-by-Step Handling Procedure
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[5]
-
Weighing: Perform all weighing of the solid compound on a disposable weigh paper or in a tared container within the fume hood to contain dust.
-
Transfer & Dissolution: Use a spatula for solid transfers. When adding to a solvent, do so slowly and with stirring to avoid splashing. Keep containers covered when not in use.[2]
-
Post-Handling: After completing the work, decontaminate the work surface thoroughly.
Workflow for Doffing (Removing) Personal Protective Equipment
Doffing PPE correctly is the most critical step to prevent self-contamination. The principle is "dirtiest to cleanest."
Caption: PPE Doffing Sequence.
Emergency Response and Disposal
Exposure and First Aid
Immediate and decisive action is required in the event of an exposure.[1][3]
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 30 minutes, lifting upper and lower eyelids.[1] Remove contact lenses if possible. Seek immediate medical attention. [3][4] |
| Skin Contact | Quickly remove all contaminated clothing. Immediately wash the affected skin with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention. [1][3] |
| Inhalation | Move the person to fresh air. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. [1] |
| Ingestion | Do NOT induce vomiting.[3] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [4] |
Spill Management
-
Evacuate: Evacuate all non-essential personnel from the area.
-
Protect: Ensure you are wearing the full PPE ensemble before addressing the spill.
-
Contain: For a solid spill, gently cover with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[5] Do not use combustible materials like sawdust.
-
Neutralize (with caution): For small spills, once covered, you can cautiously neutralize with a weak base like soda ash.
-
Collect: Carefully sweep or scoop the material into a clearly labeled, sealed container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
-
Chemical Waste: All waste containing this compound must be disposed of in a designated, labeled hazardous waste container. Do not dispose of it down the drain.[10]
-
Contaminated PPE: All disposable PPE (gloves, gowns, etc.) must be treated as hazardous waste and placed in a sealed, labeled container for proper disposal.[15] Reusable PPE must be thoroughly decontaminated according to institutional guidelines before being stored or reused.
References
-
Oxalic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. [Link]
-
OXALIC ACID SAFETY SHEET. (n.d.). Ontario Beekeepers' Association. [Link]
-
Organochloride Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024). Inorganic Ventures. [Link]
-
SAFETY DATA SHEET OXALIC ACID. (n.d.). Ecolab. [Link]
-
Safety Data Sheet: Oxalic acid. (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet: oxalic acid. (n.d.). Valudor Products. [Link]
-
Material Safety Data Sheet - Pyrrolidine. (n.d.). Cole-Parmer. [Link]
-
HAZARD SUMMARY: PYRROLIDINE. (n.d.). New Jersey Department of Health. [Link]
-
2-Pyrrolidone - Safety Data Sheet. (n.d.). Carl ROTH. [Link]
-
Organochlorine Pesticides Standard - Safety Data Sheet. (2019). Restek. [Link]
-
This compound. (n.d.). Chemicalbridge. [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. [Link]
-
Safe Handling of Organochlorine Pesticides on Farms. (n.d.). Australian Government Department of Climate Change, Energy, the Environment and Water. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists. [Link]
-
Organochlorine chemistry - Wikipedia. (n.d.). Wikipedia. [Link]
-
UNIT 7: Personal Protective Equipment. (n.d.). University of Hawai'i at Manoa, College of Tropical Agriculture and Human Resources. [Link]
-
Components of Personal Protective Equipment. (n.d.). Pesticide Environmental Stewardship. [Link]
-
Material Safety Data Sheet - Oxalic Acid, 7.5%. (2006). ScienceLab.com. [Link]
-
Understanding the basics of organochloride pesticides. (2014). Chem Service. [Link]
-
Personal Protective Equipment. (n.d.). University of Florida Environmental Health & Safety. [Link]
-
Material Safety Data Sheet - Oxalic Acid Dihydrate. (2014). Purdue University Physics Department. [Link]
-
Oxalic Acid CTI SDS. (2023). ClearTech. [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. ontariobee.com [ontariobee.com]
- 3. assets.pim.ecolab.com [assets.pim.ecolab.com]
- 4. carlroth.com [carlroth.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. nj.gov [nj.gov]
- 7. agilent.com [agilent.com]
- 8. Organochlorine chemistry - Wikipedia [en.wikipedia.org]
- 9. Understanding the basics of organochloride pesticidesChemservice News [intranet.chemservice.com]
- 10. valudor.com [valudor.com]
- 11. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 12. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 13. Components of Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 14. pppmag.com [pppmag.com]
- 15. itwreagents.com [itwreagents.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
